molecular formula C36H71NO3 B3026381 C18-Ceramide-d3

C18-Ceramide-d3

货号: B3026381
分子量: 569.0 g/mol
InChI 键: VODZWWMEJITOND-MOZMBTNASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

C18 Ceramide-d3 (d18:1/18:0) is intended for use as an internal standard for the quantification of C18 Ceramide (d18:1/18:0) by GC- or LC-MS. C18 Ceramide is an endogenous bioactive sphingolipid. It is the primary short-chain ceramide found in brain tissue whose synthesis is regulated by longevity-assurance homologue 1 (Lass1) in mice. Increased expression of C18 ceramide reduces cell growth in UM-SCC-22A squamous cell carcinoma cells. It is selectively downregulated in 32 human head and neck squamous cell carcinoma tumor tissues as compared to non-squamous tumor tissues. C18 Ceramide concentration is significantly higher in muscle tissue of type 2 diabetic patients compared with non-diabetic patients and is positively correlated to body mass index and inversely related to insulin sensitivity.>

属性

IUPAC Name

18,18,18-trideuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODZWWMEJITOND-MOZMBTNASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H71NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Sentinel of Accuracy: C18-Ceramide-d3 in Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling and lipidomics, precision and accuracy are paramount. The study of ceramides, a class of bioactive sphingolipids, has unveiled their critical roles in a myriad of cellular processes, from apoptosis and autophagy to inflammation and insulin resistance. Among these, N-stearoyl-D-erythro-sphingosine, or C18-Ceramide, has garnered significant attention for its involvement in these fundamental biological pathways. However, the accurate quantification of endogenous C18-Ceramide in complex biological matrices presents a considerable analytical challenge. This is where its deuterated counterpart, C18-Ceramide-d3, emerges as an indispensable tool, serving as a robust internal standard for mass spectrometry-based analytical techniques. This technical guide provides an in-depth exploration of the application of this compound in research, complete with experimental protocols, quantitative data, and visualizations of relevant signaling pathways.

The Role of this compound: Ensuring Precision in Quantification

This compound is a stable isotope-labeled version of C18-Ceramide, where three hydrogen atoms have been replaced by deuterium atoms. This subtle yet significant alteration in mass allows it to be distinguished from the naturally occurring (endogenous) C18-Ceramide by a mass spectrometer, while exhibiting nearly identical chemical and physical properties. This makes it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[1]

The primary application of this compound is to correct for variations that can occur during sample preparation, extraction, and the analytical run itself. By adding a known amount of this compound to a biological sample at the beginning of the workflow, researchers can normalize the signal of the endogenous C18-Ceramide to that of the internal standard. This process effectively cancels out any sample loss or fluctuations in instrument response, leading to highly accurate and reproducible quantification of C18-Ceramide levels.

Quantitative Data for C18-Ceramide Analysis using this compound

The use of this compound as an internal standard enables the generation of precise and reliable quantitative data for endogenous C18-Ceramide in various biological samples. The following tables summarize key quantitative parameters from studies employing this methodology.

ParameterValueBiological MatrixAnalytical MethodReference
Linearity Range1.00 - 1.00 x 10³ nMHuman SerumLC-MS/MS[2]
Lower Limit of Quantitation (LLOQ)1.0 pg on columnMammalian CellsHPLC-MS/MS[3]
Limit of Detection (LOD)0.2 pg on columnMammalian CellsHPLC-MS/MS[3]
Recovery92.2% - 105.2%Mammalian CellsHPLC-MS/MS[3]

Table 1: Performance Characteristics of C18-Ceramide Quantification. This table highlights the typical performance metrics achieved when using a deuterated internal standard for the quantification of C18-Ceramide.

Ceramide SpeciesConcentration Range (ng/mL)Linearity (R²)Reference
C18-Ceramide2.8 - 357>0.99[4]
C16-Ceramide2.8 - 357>0.99[4]
C24-Ceramide5.6 - 714>0.99[4]
C24:1-Ceramide5.6 - 714>0.99[4]

Table 2: Calibration Curve Parameters for Ceramide Quantification. This table presents the linear ranges and correlation coefficients for calibration curves of various ceramide species, including C18-Ceramide, using an internal standard-based LC-MS/MS method.

Detailed Experimental Protocols

The accurate quantification of C18-Ceramide using this compound involves a multi-step process, from sample preparation to data analysis. Below are detailed methodologies for key experiments.

Protocol 1: Lipid Extraction from Mammalian Cells

This protocol outlines a common procedure for extracting lipids, including ceramides, from cultured mammalian cells.

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • This compound internal standard solution (known concentration in a suitable solvent like ethanol)

  • Sonicator

  • Centrifuge

  • Glass vials with screw caps

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the adherent cells with ice-cold PBS.

  • Cell Lysis and Internal Standard Spiking: Add a specific volume of methanol to the plate and scrape the cells. Transfer the cell suspension to a glass vial. Add a precise amount of the this compound internal standard solution to the cell lysate.

  • Lipid Extraction: Add a twofold volume of chloroform to the methanol-cell suspension (final ratio of chloroform:methanol, 2:1 v/v).

  • Sonication and Centrifugation: Sonicate the mixture for 15-30 minutes to ensure complete lipid extraction. Centrifuge the sample to separate the lipid-containing organic phase (bottom layer) from the aqueous phase and protein pellet.

  • Solvent Evaporation: Carefully transfer the lower organic phase to a new glass vial. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or a mixture of mobile phase solvents).

Protocol 2: Quantification of C18-Ceramide by LC-MS/MS

This protocol describes the analytical procedure for separating and quantifying C18-Ceramide using an internal standard.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • C18 reversed-phase column

Procedure:

  • Chromatographic Separation:

    • Inject the reconstituted lipid extract onto the C18 column.

    • Use a gradient elution with a mobile phase system, typically consisting of an aqueous solvent with additives (e.g., formic acid, ammonium formate) and an organic solvent (e.g., acetonitrile, methanol, isopropanol). The gradient is optimized to separate C18-Ceramide from other lipid species.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode using ESI.

    • Set the instrument to perform Multiple Reaction Monitoring (MRM). This involves selecting the specific precursor-to-product ion transitions for both endogenous C18-Ceramide and the this compound internal standard.

      • For C18-Ceramide: Monitor the transition of its protonated molecule [M+H]⁺ to a characteristic fragment ion.

      • For this compound: Monitor the transition of its corresponding deuterated protonated molecule [M+H]⁺ to its characteristic fragment ion.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of both the endogenous C18-Ceramide and the this compound internal standard.

    • Calculate the ratio of the peak area of endogenous C18-Ceramide to the peak area of the this compound internal standard.

    • Construct a calibration curve using a series of standards with known concentrations of C18-Ceramide and a fixed concentration of the this compound internal standard.

    • Determine the concentration of endogenous C18-Ceramide in the samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathways Involving C18-Ceramide

C18-Ceramide is a key signaling molecule implicated in fundamental cellular processes. The ability to accurately measure its levels using this compound is crucial for understanding its role in these pathways.

experimental_workflow sample Biological Sample (e.g., Cells, Tissue, Plasma) is_spike Spike with This compound Internal Standard sample->is_spike Step 1 extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) is_spike->extraction Step 2 lc_separation LC Separation (Reversed-Phase C18) extraction->lc_separation Step 3 ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection Step 4 data_analysis Data Analysis (Peak Integration, Ratio Calculation) ms_detection->data_analysis Step 5 quantification Quantification (Calibration Curve) data_analysis->quantification Step 6 apoptosis_pathway stress Cellular Stress (e.g., Chemotherapy, Radiation) c18_ceramide Increased C18-Ceramide stress->c18_ceramide pp2a PP2A c18_ceramide->pp2a activates bax_bak Bax/Bak (Pro-apoptotic) c18_ceramide->bax_bak activates bcl2 Bcl-2 (Anti-apoptotic) pp2a->bcl2 inactivates bcl2->bax_bak inhibits mito Mitochondria bax_bak->mito forms pores in cyto_c Cytochrome c Release mito->cyto_c caspases Caspase Activation cyto_c->caspases activates apoptosis Apoptosis caspases->apoptosis autophagy_pathway stress Cellular Stress c18_ceramide Increased C18-Ceramide stress->c18_ceramide beclin1 Beclin-1 Complex c18_ceramide->beclin1 modulates autophagosome Autophagosome Formation beclin1->autophagosome lysosome Lysosome autophagosome->lysosome fuses with autolysosome Autolysosome autophagosome->autolysosome lysosome->autolysosome degradation Degradation of Cellular Components autolysosome->degradation

References

The Sentinel of Accuracy: C18-Ceramide-d3 in Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling and lipidomics, precision and accuracy are paramount. The study of ceramides, a class of bioactive sphingolipids, has unveiled their critical roles in a myriad of cellular processes, from apoptosis and autophagy to inflammation and insulin resistance. Among these, N-stearoyl-D-erythro-sphingosine, or C18-Ceramide, has garnered significant attention for its involvement in these fundamental biological pathways. However, the accurate quantification of endogenous C18-Ceramide in complex biological matrices presents a considerable analytical challenge. This is where its deuterated counterpart, C18-Ceramide-d3, emerges as an indispensable tool, serving as a robust internal standard for mass spectrometry-based analytical techniques. This technical guide provides an in-depth exploration of the application of this compound in research, complete with experimental protocols, quantitative data, and visualizations of relevant signaling pathways.

The Role of this compound: Ensuring Precision in Quantification

This compound is a stable isotope-labeled version of C18-Ceramide, where three hydrogen atoms have been replaced by deuterium atoms. This subtle yet significant alteration in mass allows it to be distinguished from the naturally occurring (endogenous) C18-Ceramide by a mass spectrometer, while exhibiting nearly identical chemical and physical properties. This makes it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[1]

The primary application of this compound is to correct for variations that can occur during sample preparation, extraction, and the analytical run itself. By adding a known amount of this compound to a biological sample at the beginning of the workflow, researchers can normalize the signal of the endogenous C18-Ceramide to that of the internal standard. This process effectively cancels out any sample loss or fluctuations in instrument response, leading to highly accurate and reproducible quantification of C18-Ceramide levels.

Quantitative Data for C18-Ceramide Analysis using this compound

The use of this compound as an internal standard enables the generation of precise and reliable quantitative data for endogenous C18-Ceramide in various biological samples. The following tables summarize key quantitative parameters from studies employing this methodology.

ParameterValueBiological MatrixAnalytical MethodReference
Linearity Range1.00 - 1.00 x 10³ nMHuman SerumLC-MS/MS[2]
Lower Limit of Quantitation (LLOQ)1.0 pg on columnMammalian CellsHPLC-MS/MS[3]
Limit of Detection (LOD)0.2 pg on columnMammalian CellsHPLC-MS/MS[3]
Recovery92.2% - 105.2%Mammalian CellsHPLC-MS/MS[3]

Table 1: Performance Characteristics of C18-Ceramide Quantification. This table highlights the typical performance metrics achieved when using a deuterated internal standard for the quantification of C18-Ceramide.

Ceramide SpeciesConcentration Range (ng/mL)Linearity (R²)Reference
C18-Ceramide2.8 - 357>0.99[4]
C16-Ceramide2.8 - 357>0.99[4]
C24-Ceramide5.6 - 714>0.99[4]
C24:1-Ceramide5.6 - 714>0.99[4]

Table 2: Calibration Curve Parameters for Ceramide Quantification. This table presents the linear ranges and correlation coefficients for calibration curves of various ceramide species, including C18-Ceramide, using an internal standard-based LC-MS/MS method.

Detailed Experimental Protocols

The accurate quantification of C18-Ceramide using this compound involves a multi-step process, from sample preparation to data analysis. Below are detailed methodologies for key experiments.

Protocol 1: Lipid Extraction from Mammalian Cells

This protocol outlines a common procedure for extracting lipids, including ceramides, from cultured mammalian cells.

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • This compound internal standard solution (known concentration in a suitable solvent like ethanol)

  • Sonicator

  • Centrifuge

  • Glass vials with screw caps

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the adherent cells with ice-cold PBS.

  • Cell Lysis and Internal Standard Spiking: Add a specific volume of methanol to the plate and scrape the cells. Transfer the cell suspension to a glass vial. Add a precise amount of the this compound internal standard solution to the cell lysate.

  • Lipid Extraction: Add a twofold volume of chloroform to the methanol-cell suspension (final ratio of chloroform:methanol, 2:1 v/v).

  • Sonication and Centrifugation: Sonicate the mixture for 15-30 minutes to ensure complete lipid extraction. Centrifuge the sample to separate the lipid-containing organic phase (bottom layer) from the aqueous phase and protein pellet.

  • Solvent Evaporation: Carefully transfer the lower organic phase to a new glass vial. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or a mixture of mobile phase solvents).

Protocol 2: Quantification of C18-Ceramide by LC-MS/MS

This protocol describes the analytical procedure for separating and quantifying C18-Ceramide using an internal standard.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • C18 reversed-phase column

Procedure:

  • Chromatographic Separation:

    • Inject the reconstituted lipid extract onto the C18 column.

    • Use a gradient elution with a mobile phase system, typically consisting of an aqueous solvent with additives (e.g., formic acid, ammonium formate) and an organic solvent (e.g., acetonitrile, methanol, isopropanol). The gradient is optimized to separate C18-Ceramide from other lipid species.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode using ESI.

    • Set the instrument to perform Multiple Reaction Monitoring (MRM). This involves selecting the specific precursor-to-product ion transitions for both endogenous C18-Ceramide and the this compound internal standard.

      • For C18-Ceramide: Monitor the transition of its protonated molecule [M+H]⁺ to a characteristic fragment ion.

      • For this compound: Monitor the transition of its corresponding deuterated protonated molecule [M+H]⁺ to its characteristic fragment ion.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of both the endogenous C18-Ceramide and the this compound internal standard.

    • Calculate the ratio of the peak area of endogenous C18-Ceramide to the peak area of the this compound internal standard.

    • Construct a calibration curve using a series of standards with known concentrations of C18-Ceramide and a fixed concentration of the this compound internal standard.

    • Determine the concentration of endogenous C18-Ceramide in the samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathways Involving C18-Ceramide

C18-Ceramide is a key signaling molecule implicated in fundamental cellular processes. The ability to accurately measure its levels using this compound is crucial for understanding its role in these pathways.

experimental_workflow sample Biological Sample (e.g., Cells, Tissue, Plasma) is_spike Spike with This compound Internal Standard sample->is_spike Step 1 extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) is_spike->extraction Step 2 lc_separation LC Separation (Reversed-Phase C18) extraction->lc_separation Step 3 ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection Step 4 data_analysis Data Analysis (Peak Integration, Ratio Calculation) ms_detection->data_analysis Step 5 quantification Quantification (Calibration Curve) data_analysis->quantification Step 6 apoptosis_pathway stress Cellular Stress (e.g., Chemotherapy, Radiation) c18_ceramide Increased C18-Ceramide stress->c18_ceramide pp2a PP2A c18_ceramide->pp2a activates bax_bak Bax/Bak (Pro-apoptotic) c18_ceramide->bax_bak activates bcl2 Bcl-2 (Anti-apoptotic) pp2a->bcl2 inactivates bcl2->bax_bak inhibits mito Mitochondria bax_bak->mito forms pores in cyto_c Cytochrome c Release mito->cyto_c caspases Caspase Activation cyto_c->caspases activates apoptosis Apoptosis caspases->apoptosis autophagy_pathway stress Cellular Stress c18_ceramide Increased C18-Ceramide stress->c18_ceramide beclin1 Beclin-1 Complex c18_ceramide->beclin1 modulates autophagosome Autophagosome Formation beclin1->autophagosome lysosome Lysosome autophagosome->lysosome fuses with autolysosome Autolysosome autophagosome->autolysosome lysosome->autolysosome degradation Degradation of Cellular Components autolysosome->degradation

References

C18-Ceramide-d3 as an Internal Standard in Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of C18-Ceramide-d3 as an internal standard for the accurate quantification of ceramides in biological samples using mass spectrometry. This document outlines the critical role of ceramides in cellular signaling, details experimental protocols for their analysis, and presents quantitative data in a structured format.

The Central Role of Ceramide in Cellular Signaling

Ceramides are a class of sphingolipids that are integral structural components of cellular membranes and also function as critical signaling molecules in a multitude of cellular processes.[1] These processes include apoptosis (programmed cell death), cell differentiation, and proliferation.[2] The intracellular concentration of ceramides is tightly regulated, and dysregulation of ceramide metabolism has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Ceramides can be generated through several metabolic pathways, including the de novo synthesis pathway, the hydrolysis of sphingomyelin by sphingomyelinases, and the salvage pathway which recycles sphingosine.[3][4] As a signaling molecule, ceramide can trigger apoptosis through both the intrinsic and extrinsic pathways by activating a cascade of downstream effectors, including protein phosphatases and caspases.[5][6]

Accurate Quantification of Ceramides using this compound and Mass Spectrometry

Given the biological importance of ceramides, their accurate quantification is crucial for both basic research and clinical applications. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of lipids due to its high sensitivity and specificity.[2][7]

The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification.[7] An internal standard is a compound that is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium). By adding a known amount of the internal standard to the sample at the beginning of the workflow, it is possible to correct for variations that may occur during sample preparation, extraction, and analysis.[8] this compound co-elutes with the endogenous C18-Ceramide, but is distinguished by the mass spectrometer, allowing for ratiometric quantification that corrects for sample loss and ionization suppression.

Experimental Protocols

The following sections detail the key experimental procedures for the quantification of ceramides in biological samples using this compound as an internal standard.

Lipid Extraction from Biological Samples

A robust lipid extraction method is the first critical step for accurate ceramide analysis. The choice of method depends on the sample matrix (e.g., plasma, cells, tissue). The Folch and Bligh-Dyer methods, or variations thereof, are commonly employed.[9] A methyl tert-butyl ether (MTBE)-based extraction is another effective method.[10]

Protocol: Lipid Extraction using a modified Folch method [8]

  • Internal Standard Spiking: To a known volume or mass of the biological sample (e.g., 100 µL of plasma or 1x10^6 cells), add a precise amount of this compound internal standard solution.

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

  • Homogenization: Vortex the mixture vigorously to ensure complete mixing and to precipitate proteins.

  • Phase Separation: Induce phase separation by adding a salt solution (e.g., 0.9% NaCl) or water.

  • Centrifugation: Centrifuge the sample to achieve clear separation of the aqueous (upper) and organic (lower) phases.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., methanol/isopropanol 1:1 v/v).[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Chromatographic Separation

Reversed-phase liquid chromatography is typically used to separate different ceramide species. A C18 column is a common choice for this purpose.[11][12][13]

  • Column: ACQUITY UPLC CSH C18 column (2.1 mm x 100 mm, 1.7 µm) or equivalent.[12]

  • Mobile Phase A: Acetonitrile:water (3:2, v/v) with 10 mM ammonium formate.[12]

  • Mobile Phase B: Isopropanol:acetonitrile (9:1, v/v) with 10 mM ammonium formate and 0.1% formic acid.[12]

  • Flow Rate: 0.3 mL/min.[12]

  • Injection Volume: 5 µL.[12]

Mass Spectrometric Detection

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is highly effective for ceramide quantification due to its high sensitivity and specificity.[2][14]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: The precursor-to-product ion transitions for both the endogenous C18-Ceramide and the this compound internal standard need to be optimized. The most abundant product ion for ceramides is typically observed at m/z 264, which results from the loss of the fatty acyl chain.[14]

Quantitative Data

The following tables summarize key quantitative parameters for the analysis of ceramides using LC-MS/MS with deuterated internal standards.

Table 1: LC-MS/MS Method Performance for Ceramide Quantification

ParameterValueReference
Linearity (R²)>0.99[11][15]
Lower Limit of Quantification (LLOQ)1.0 - 2.5 ng/mL[15]
Inter- and Intra-assay Precision (%CV)<15%[11]
Accuracy (% Bias)<15%[11]
Extraction Recovery>90%[11]

Table 2: Representative Ceramide Concentrations in Human Serum

Ceramide SpeciesMean Concentration (nM)Reference
Cer(d18:1/16:0)270[16]
Cer(d18:1/18:0)99[16]
Cer(d18:1/24:1)769[16]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to ceramide signaling and analysis.

G cluster_0 External Stimuli cluster_1 Ceramide Generation cluster_2 Downstream Effectors TNF-alpha TNF-alpha Sphingomyelinase Sphingomyelinase TNF-alpha->Sphingomyelinase FasL FasL FasL->Sphingomyelinase Chemotherapy Chemotherapy De Novo Synthesis De Novo Synthesis Chemotherapy->De Novo Synthesis Ceramide Ceramide Sphingomyelinase->Ceramide De Novo Synthesis->Ceramide Protein Phosphatases Protein Phosphatases Ceramide->Protein Phosphatases Caspase Cascade Caspase Cascade Ceramide->Caspase Cascade Apoptosis Apoptosis Protein Phosphatases->Apoptosis Caspase Cascade->Apoptosis G Biological_Sample Biological Sample (Plasma, Cells, Tissue) Spike_IS Spike with this compound Internal Standard Biological_Sample->Spike_IS Lipid_Extraction Lipid Extraction (e.g., Folch Method) Spike_IS->Lipid_Extraction Dry_and_Reconstitute Dry and Reconstitute Lipid_Extraction->Dry_and_Reconstitute LC_MS_Analysis LC-MS/MS Analysis (C18 column, MRM mode) Dry_and_Reconstitute->LC_MS_Analysis Data_Analysis Data Analysis (Ratio of Analyte to IS) LC_MS_Analysis->Data_Analysis G Quantification_Logic Accurate Quantification C18-Ceramide (Analyte) Signal: A This compound (IS) Signal: IS Ratio = A / IS Concentration Calculation (using calibration curve) Corrected_Result Accurate and Precise Concentration Quantification_Logic:f4->Corrected_Result Sample_Prep_Variation Sample Preparation Variability Sample_Prep_Variation->Quantification_Logic:f1 Sample_Prep_Variation->Quantification_Logic:f2 Ionization_Variation Mass Spectrometry Ionization Variability Ionization_Variation->Quantification_Logic:f1 Ionization_Variation->Quantification_Logic:f2

References

C18-Ceramide-d3 as an Internal Standard in Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of C18-Ceramide-d3 as an internal standard for the accurate quantification of ceramides in biological samples using mass spectrometry. This document outlines the critical role of ceramides in cellular signaling, details experimental protocols for their analysis, and presents quantitative data in a structured format.

The Central Role of Ceramide in Cellular Signaling

Ceramides are a class of sphingolipids that are integral structural components of cellular membranes and also function as critical signaling molecules in a multitude of cellular processes.[1] These processes include apoptosis (programmed cell death), cell differentiation, and proliferation.[2] The intracellular concentration of ceramides is tightly regulated, and dysregulation of ceramide metabolism has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Ceramides can be generated through several metabolic pathways, including the de novo synthesis pathway, the hydrolysis of sphingomyelin by sphingomyelinases, and the salvage pathway which recycles sphingosine.[3][4] As a signaling molecule, ceramide can trigger apoptosis through both the intrinsic and extrinsic pathways by activating a cascade of downstream effectors, including protein phosphatases and caspases.[5][6]

Accurate Quantification of Ceramides using this compound and Mass Spectrometry

Given the biological importance of ceramides, their accurate quantification is crucial for both basic research and clinical applications. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of lipids due to its high sensitivity and specificity.[2][7]

The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification.[7] An internal standard is a compound that is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium). By adding a known amount of the internal standard to the sample at the beginning of the workflow, it is possible to correct for variations that may occur during sample preparation, extraction, and analysis.[8] this compound co-elutes with the endogenous C18-Ceramide, but is distinguished by the mass spectrometer, allowing for ratiometric quantification that corrects for sample loss and ionization suppression.

Experimental Protocols

The following sections detail the key experimental procedures for the quantification of ceramides in biological samples using this compound as an internal standard.

Lipid Extraction from Biological Samples

A robust lipid extraction method is the first critical step for accurate ceramide analysis. The choice of method depends on the sample matrix (e.g., plasma, cells, tissue). The Folch and Bligh-Dyer methods, or variations thereof, are commonly employed.[9] A methyl tert-butyl ether (MTBE)-based extraction is another effective method.[10]

Protocol: Lipid Extraction using a modified Folch method [8]

  • Internal Standard Spiking: To a known volume or mass of the biological sample (e.g., 100 µL of plasma or 1x10^6 cells), add a precise amount of this compound internal standard solution.

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

  • Homogenization: Vortex the mixture vigorously to ensure complete mixing and to precipitate proteins.

  • Phase Separation: Induce phase separation by adding a salt solution (e.g., 0.9% NaCl) or water.

  • Centrifugation: Centrifuge the sample to achieve clear separation of the aqueous (upper) and organic (lower) phases.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., methanol/isopropanol 1:1 v/v).[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Chromatographic Separation

Reversed-phase liquid chromatography is typically used to separate different ceramide species. A C18 column is a common choice for this purpose.[11][12][13]

  • Column: ACQUITY UPLC CSH C18 column (2.1 mm x 100 mm, 1.7 µm) or equivalent.[12]

  • Mobile Phase A: Acetonitrile:water (3:2, v/v) with 10 mM ammonium formate.[12]

  • Mobile Phase B: Isopropanol:acetonitrile (9:1, v/v) with 10 mM ammonium formate and 0.1% formic acid.[12]

  • Flow Rate: 0.3 mL/min.[12]

  • Injection Volume: 5 µL.[12]

Mass Spectrometric Detection

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is highly effective for ceramide quantification due to its high sensitivity and specificity.[2][14]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: The precursor-to-product ion transitions for both the endogenous C18-Ceramide and the this compound internal standard need to be optimized. The most abundant product ion for ceramides is typically observed at m/z 264, which results from the loss of the fatty acyl chain.[14]

Quantitative Data

The following tables summarize key quantitative parameters for the analysis of ceramides using LC-MS/MS with deuterated internal standards.

Table 1: LC-MS/MS Method Performance for Ceramide Quantification

ParameterValueReference
Linearity (R²)>0.99[11][15]
Lower Limit of Quantification (LLOQ)1.0 - 2.5 ng/mL[15]
Inter- and Intra-assay Precision (%CV)<15%[11]
Accuracy (% Bias)<15%[11]
Extraction Recovery>90%[11]

Table 2: Representative Ceramide Concentrations in Human Serum

Ceramide SpeciesMean Concentration (nM)Reference
Cer(d18:1/16:0)270[16]
Cer(d18:1/18:0)99[16]
Cer(d18:1/24:1)769[16]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to ceramide signaling and analysis.

G cluster_0 External Stimuli cluster_1 Ceramide Generation cluster_2 Downstream Effectors TNF-alpha TNF-alpha Sphingomyelinase Sphingomyelinase TNF-alpha->Sphingomyelinase FasL FasL FasL->Sphingomyelinase Chemotherapy Chemotherapy De Novo Synthesis De Novo Synthesis Chemotherapy->De Novo Synthesis Ceramide Ceramide Sphingomyelinase->Ceramide De Novo Synthesis->Ceramide Protein Phosphatases Protein Phosphatases Ceramide->Protein Phosphatases Caspase Cascade Caspase Cascade Ceramide->Caspase Cascade Apoptosis Apoptosis Protein Phosphatases->Apoptosis Caspase Cascade->Apoptosis G Biological_Sample Biological Sample (Plasma, Cells, Tissue) Spike_IS Spike with this compound Internal Standard Biological_Sample->Spike_IS Lipid_Extraction Lipid Extraction (e.g., Folch Method) Spike_IS->Lipid_Extraction Dry_and_Reconstitute Dry and Reconstitute Lipid_Extraction->Dry_and_Reconstitute LC_MS_Analysis LC-MS/MS Analysis (C18 column, MRM mode) Dry_and_Reconstitute->LC_MS_Analysis Data_Analysis Data Analysis (Ratio of Analyte to IS) LC_MS_Analysis->Data_Analysis G Quantification_Logic Accurate Quantification C18-Ceramide (Analyte) Signal: A This compound (IS) Signal: IS Ratio = A / IS Concentration Calculation (using calibration curve) Corrected_Result Accurate and Precise Concentration Quantification_Logic:f4->Corrected_Result Sample_Prep_Variation Sample Preparation Variability Sample_Prep_Variation->Quantification_Logic:f1 Sample_Prep_Variation->Quantification_Logic:f2 Ionization_Variation Mass Spectrometry Ionization Variability Ionization_Variation->Quantification_Logic:f1 Ionization_Variation->Quantification_Logic:f2

References

The Unseen Workhorse: A Technical Guide to the Function of Deuterated Ceramides in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipidomics, the precise and accurate quantification of lipid species is paramount to unraveling their complex roles in cellular processes and disease. Among the vast array of lipids, ceramides stand out as critical signaling molecules involved in apoptosis, cell cycle regulation, and inflammatory responses.[1][2][3] Their dysregulation has been implicated in numerous pathologies, including cancer, diabetes, and neurodegenerative disorders, making them a key target for both basic research and therapeutic development.[4][5][6] This technical guide delves into the core function of deuterated ceramides as indispensable tools in modern lipidomics, enabling the robust and reliable measurement of their endogenous counterparts.

The Critical Role of Deuterated Ceramides as Internal Standards

The primary and most crucial function of deuterated ceramides in lipidomics is their use as internal standards for mass spectrometry (MS)-based quantification.[7][8] Due to their structural similarity to endogenous ceramides, they exhibit nearly identical chemical and physical properties, such as extraction efficiency and ionization response in the mass spectrometer.[8] However, their increased mass, owing to the incorporation of deuterium atoms, allows them to be distinguished from the non-labeled, naturally occurring ceramides.

By adding a known amount of a deuterated ceramide standard to a biological sample at the beginning of the experimental workflow, researchers can account for sample loss during extraction and purification, as well as variations in instrument response.[1][8] This normalization is essential for achieving the high accuracy and precision required for meaningful biological interpretation.[1]

The Workflow of a Lipidomics Experiment Utilizing Deuterated Ceramides

The following diagram illustrates a typical workflow for the quantification of ceramides in a biological sample using deuterated internal standards.

Lipidomics Experimental Workflow Experimental Workflow for Ceramide Quantification Sample Biological Sample (Tissue, Cells, Plasma) Spiking Spiking with Deuterated Ceramide Internal Standard Sample->Spiking Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing and Quantification Analysis->Quantification

Caption: A generalized workflow for quantitative lipidomics of ceramides.

Quantitative Data from Lipidomics Studies

The use of deuterated ceramides has enabled the precise measurement of various ceramide species across different biological matrices. The following tables summarize representative quantitative data from lipidomics literature.

Table 1: Linearity of Ceramide Quantification using Deuterated Internal Standards [7][9]

Ceramide SpeciesLinear Range (nM)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (µg/ml)
Cer(d18:1/14:0)1.00 - 1.00x10³>0.99-
Cer(d18:1/16:0)5.00 - 5.00x10³>0.99-
Cer(d18:1/17:0)1.00 - 1.00x10³>0.99-
Cer(d18:1/18:0)1.00 - 1.00x10³>0.99-
Cer(d18:1/18:1)1.00 - 1.00x10³>0.99-
Cer(d18:1/20:0)5.00 - 5.00x10³>0.99-
Cer(d18:1/22:0)1.00 - 1.00x10³>0.990.02
Cer(d18:1/24:0)5.00 - 5.00x10³>0.990.08
Cer(d18:1/24:1)5.00 - 5.00x10³>0.99-

Table 2: Representative Concentrations of Ceramides in Human Plasma/Serum [7][10][11]

Ceramide SpeciesMean Concentration (µmol/L) - SRM 1950[10][11]Mean Concentration (nM) - Normal Pregnancy Sera[7]
Cer(d18:1/16:0)0.244 ± 0.0062.70x10²
Cer(d18:1/18:0)0.0835 ± 0.00170.99x10²
Cer(d18:1/24:0)2.42 ± 0.04-
Cer(d18:1/24:1)0.855 ± 0.0137.69x10²

Detailed Experimental Protocols

The following protocols are compiled from established methods in the field and provide a detailed guide for the quantification of ceramides using deuterated internal standards.[1][7][12]

Sample Preparation and Lipid Extraction (Modified Folch Method)
  • Homogenization: Homogenize the biological sample (e.g., 100 mg of tissue) in 1 mL of cold phosphate-buffered saline (PBS).[1]

  • Internal Standard Spiking: Add a known amount of the deuterated ceramide internal standard solution to the homogenate. The final concentration should be within the linear range of the calibration curve.[1]

  • Solvent Addition: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the homogenate. Vortex thoroughly for 1 minute.

  • Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of water and vortex for another minute.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[12]

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.[13]

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient would start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic ceramides.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.[7] This involves selecting the precursor ion (the protonated ceramide molecule) and a specific product ion generated after fragmentation.

    • Source Parameters:

      • Capillary Voltage: 3.0 kV[1]

      • Source Temperature: 120-150 °C[1]

      • Desolvation Temperature: 350-600 °C[1]

Calibration and Quantification
  • Calibration Curve: Prepare a series of calibration standards by spiking a blank matrix with increasing concentrations of non-labeled ceramide standards and a constant concentration of the deuterated internal standard.[1]

  • Data Analysis: For each ceramide, plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.[1]

  • Concentration Calculation: Use the linear regression equation from the calibration curve to determine the concentration of each ceramide in the unknown samples based on their measured peak area ratios.[1]

Ceramide Signaling Pathways

Ceramides are central hubs in cellular signaling, influencing a variety of cellular processes. The diagram below provides a simplified overview of key ceramide-mediated signaling pathways.

Ceramide Signaling Pathways Simplified Ceramide Signaling Pathways cluster_0 Stimuli cluster_1 Ceramide Generation cluster_2 Downstream Effectors cluster_3 Cellular Outcomes Stress Stress (e.g., UV, Chemotherapy) SMase Sphingomyelinase (SMase) Stress->SMase Cytokines Cytokines (e.g., TNF-α) Cytokines->SMase Ceramide Ceramide SMase->Ceramide DeNovo De Novo Synthesis DeNovo->Ceramide PP1_PP2A Protein Phosphatases (PP1, PP2A) Ceramide->PP1_PP2A PKC Protein Kinase C (PKCζ) Ceramide->PKC JNK c-Jun N-terminal Kinase (JNK) Ceramide->JNK CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Apoptosis Apoptosis PP1_PP2A->Apoptosis InsulinResistance Insulin Resistance PKC->InsulinResistance JNK->Apoptosis Inflammation Inflammation JNK->Inflammation

Caption: Key signaling pathways initiated by ceramide generation.

Ceramide can be produced through two main pathways: the de novo synthesis pathway and the hydrolysis of sphingomyelin by sphingomyelinases.[4][14] Once generated, ceramide acts as a second messenger, activating a cascade of downstream effectors.[2][3] For instance, ceramide can activate protein phosphatases like PP1 and PP2A, leading to the dephosphorylation and activation of pro-apoptotic proteins.[2] It also plays a role in activating protein kinase C zeta (PKCζ), which is involved in insulin resistance, and the c-Jun N-terminal kinase (JNK) pathway, a key regulator of apoptosis and inflammation.[4][14][15]

Conclusion

Deuterated ceramides are indispensable tools in the field of lipidomics, providing the necessary accuracy and precision for the quantitative analysis of their endogenous counterparts. Their role as internal standards has been fundamental in elucidating the complex functions of ceramides in health and disease. As research continues to uncover the intricate details of ceramide signaling, the use of these stable isotope-labeled standards will remain a cornerstone of high-quality lipidomics research, driving forward our understanding of cellular metabolism and paving the way for novel diagnostic and therapeutic strategies.

References

The Unseen Workhorse: A Technical Guide to the Function of Deuterated Ceramides in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipidomics, the precise and accurate quantification of lipid species is paramount to unraveling their complex roles in cellular processes and disease. Among the vast array of lipids, ceramides stand out as critical signaling molecules involved in apoptosis, cell cycle regulation, and inflammatory responses.[1][2][3] Their dysregulation has been implicated in numerous pathologies, including cancer, diabetes, and neurodegenerative disorders, making them a key target for both basic research and therapeutic development.[4][5][6] This technical guide delves into the core function of deuterated ceramides as indispensable tools in modern lipidomics, enabling the robust and reliable measurement of their endogenous counterparts.

The Critical Role of Deuterated Ceramides as Internal Standards

The primary and most crucial function of deuterated ceramides in lipidomics is their use as internal standards for mass spectrometry (MS)-based quantification.[7][8] Due to their structural similarity to endogenous ceramides, they exhibit nearly identical chemical and physical properties, such as extraction efficiency and ionization response in the mass spectrometer.[8] However, their increased mass, owing to the incorporation of deuterium atoms, allows them to be distinguished from the non-labeled, naturally occurring ceramides.

By adding a known amount of a deuterated ceramide standard to a biological sample at the beginning of the experimental workflow, researchers can account for sample loss during extraction and purification, as well as variations in instrument response.[1][8] This normalization is essential for achieving the high accuracy and precision required for meaningful biological interpretation.[1]

The Workflow of a Lipidomics Experiment Utilizing Deuterated Ceramides

The following diagram illustrates a typical workflow for the quantification of ceramides in a biological sample using deuterated internal standards.

Lipidomics Experimental Workflow Experimental Workflow for Ceramide Quantification Sample Biological Sample (Tissue, Cells, Plasma) Spiking Spiking with Deuterated Ceramide Internal Standard Sample->Spiking Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing and Quantification Analysis->Quantification

Caption: A generalized workflow for quantitative lipidomics of ceramides.

Quantitative Data from Lipidomics Studies

The use of deuterated ceramides has enabled the precise measurement of various ceramide species across different biological matrices. The following tables summarize representative quantitative data from lipidomics literature.

Table 1: Linearity of Ceramide Quantification using Deuterated Internal Standards [7][9]

Ceramide SpeciesLinear Range (nM)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (µg/ml)
Cer(d18:1/14:0)1.00 - 1.00x10³>0.99-
Cer(d18:1/16:0)5.00 - 5.00x10³>0.99-
Cer(d18:1/17:0)1.00 - 1.00x10³>0.99-
Cer(d18:1/18:0)1.00 - 1.00x10³>0.99-
Cer(d18:1/18:1)1.00 - 1.00x10³>0.99-
Cer(d18:1/20:0)5.00 - 5.00x10³>0.99-
Cer(d18:1/22:0)1.00 - 1.00x10³>0.990.02
Cer(d18:1/24:0)5.00 - 5.00x10³>0.990.08
Cer(d18:1/24:1)5.00 - 5.00x10³>0.99-

Table 2: Representative Concentrations of Ceramides in Human Plasma/Serum [7][10][11]

Ceramide SpeciesMean Concentration (µmol/L) - SRM 1950[10][11]Mean Concentration (nM) - Normal Pregnancy Sera[7]
Cer(d18:1/16:0)0.244 ± 0.0062.70x10²
Cer(d18:1/18:0)0.0835 ± 0.00170.99x10²
Cer(d18:1/24:0)2.42 ± 0.04-
Cer(d18:1/24:1)0.855 ± 0.0137.69x10²

Detailed Experimental Protocols

The following protocols are compiled from established methods in the field and provide a detailed guide for the quantification of ceramides using deuterated internal standards.[1][7][12]

Sample Preparation and Lipid Extraction (Modified Folch Method)
  • Homogenization: Homogenize the biological sample (e.g., 100 mg of tissue) in 1 mL of cold phosphate-buffered saline (PBS).[1]

  • Internal Standard Spiking: Add a known amount of the deuterated ceramide internal standard solution to the homogenate. The final concentration should be within the linear range of the calibration curve.[1]

  • Solvent Addition: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the homogenate. Vortex thoroughly for 1 minute.

  • Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of water and vortex for another minute.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[12]

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.[13]

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient would start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic ceramides.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.[7] This involves selecting the precursor ion (the protonated ceramide molecule) and a specific product ion generated after fragmentation.

    • Source Parameters:

      • Capillary Voltage: 3.0 kV[1]

      • Source Temperature: 120-150 °C[1]

      • Desolvation Temperature: 350-600 °C[1]

Calibration and Quantification
  • Calibration Curve: Prepare a series of calibration standards by spiking a blank matrix with increasing concentrations of non-labeled ceramide standards and a constant concentration of the deuterated internal standard.[1]

  • Data Analysis: For each ceramide, plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.[1]

  • Concentration Calculation: Use the linear regression equation from the calibration curve to determine the concentration of each ceramide in the unknown samples based on their measured peak area ratios.[1]

Ceramide Signaling Pathways

Ceramides are central hubs in cellular signaling, influencing a variety of cellular processes. The diagram below provides a simplified overview of key ceramide-mediated signaling pathways.

Ceramide Signaling Pathways Simplified Ceramide Signaling Pathways cluster_0 Stimuli cluster_1 Ceramide Generation cluster_2 Downstream Effectors cluster_3 Cellular Outcomes Stress Stress (e.g., UV, Chemotherapy) SMase Sphingomyelinase (SMase) Stress->SMase Cytokines Cytokines (e.g., TNF-α) Cytokines->SMase Ceramide Ceramide SMase->Ceramide DeNovo De Novo Synthesis DeNovo->Ceramide PP1_PP2A Protein Phosphatases (PP1, PP2A) Ceramide->PP1_PP2A PKC Protein Kinase C (PKCζ) Ceramide->PKC JNK c-Jun N-terminal Kinase (JNK) Ceramide->JNK CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Apoptosis Apoptosis PP1_PP2A->Apoptosis InsulinResistance Insulin Resistance PKC->InsulinResistance JNK->Apoptosis Inflammation Inflammation JNK->Inflammation

Caption: Key signaling pathways initiated by ceramide generation.

Ceramide can be produced through two main pathways: the de novo synthesis pathway and the hydrolysis of sphingomyelin by sphingomyelinases.[4][14] Once generated, ceramide acts as a second messenger, activating a cascade of downstream effectors.[2][3] For instance, ceramide can activate protein phosphatases like PP1 and PP2A, leading to the dephosphorylation and activation of pro-apoptotic proteins.[2] It also plays a role in activating protein kinase C zeta (PKCζ), which is involved in insulin resistance, and the c-Jun N-terminal kinase (JNK) pathway, a key regulator of apoptosis and inflammation.[4][14][15]

Conclusion

Deuterated ceramides are indispensable tools in the field of lipidomics, providing the necessary accuracy and precision for the quantitative analysis of their endogenous counterparts. Their role as internal standards has been fundamental in elucidating the complex functions of ceramides in health and disease. As research continues to uncover the intricate details of ceramide signaling, the use of these stable isotope-labeled standards will remain a cornerstone of high-quality lipidomics research, driving forward our understanding of cellular metabolism and paving the way for novel diagnostic and therapeutic strategies.

References

A Technical Guide to the Synthesis and Isotopic Purity of C18-Ceramide-d3

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C18-Ceramide, a bioactive sphingolipid, is a critical signaling molecule involved in cellular processes such as apoptosis, cell differentiation, and senescence. Its deuterated isotopologue, C18-Ceramide-d3, serves as an indispensable internal standard for its quantification in complex biological matrices by mass spectrometry (MS).[1] The accuracy of such quantitative lipidomic studies hinges on the precise synthesis and rigorous characterization of the isotopic purity of the standard. This guide provides an in-depth overview of the synthesis of this compound, detailed experimental protocols for its analysis, and methods for determining its isotopic purity, tailored for researchers and professionals in drug development and life sciences.

Synthesis of this compound

The synthesis of this compound typically involves the amide coupling of a deuterated C18 fatty acid (Stearic acid-d3) with a sphingoid base backbone, most commonly D-erythro-sphingosine. The deuterium atoms are strategically placed on the terminal methyl group of the stearic acid chain, providing a stable isotopic label with a distinct mass shift.

G cluster_reactants Reactants cluster_process Process cluster_product Final Product reactant1 Stearic Acid-18,18,18-d3 activation Fatty Acid Activation (e.g., with DCC/NHS) reactant1->activation reactant2 D-erythro-Sphingosine coupling Amide Bond Formation reactant2->coupling activation->coupling purification Purification (e.g., Silica Gel Chromatography) coupling->purification product This compound (N-stearoyl-d3-D-erythro-sphingosine) purification->product

Caption: General workflow for the chemical synthesis of this compound.
Experimental Protocol: Chemical Synthesis

  • Activation of Stearic Acid-d3 :

    • Dissolve Stearic acid-18,18,18-d3 in an appropriate anhydrous solvent (e.g., dichloromethane).

    • Add an activating agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), in equimolar amounts.

    • Stir the reaction at room temperature for several hours to form the NHS-ester of the deuterated fatty acid.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Amide Coupling :

    • In a separate flask, dissolve D-erythro-sphingosine in a suitable solvent mixture (e.g., chloroform/methanol).

    • Add the activated Stearic acid-d3 solution to the sphingosine solution.

    • Add a non-nucleophilic base, such as triethylamine, to catalyze the reaction.

    • Allow the reaction to proceed at room temperature overnight.

  • Purification :

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product using silica gel column chromatography.

    • Elute with a gradient of methanol in chloroform to separate the desired this compound from unreacted starting materials and byproducts.

    • Collect and combine the fractions containing the pure product, as determined by thin-layer chromatography (TLC).

    • Evaporate the solvent to yield the final product as a solid.

Analysis of Isotopic Purity

The quality of a deuterated standard is defined by its isotopic purity. It is crucial to distinguish between "isotopic enrichment" (the percentage of deuterium at a specific labeled position) and "species abundance" (the percentage of molecules with a specific number of deuterium atoms).[2] For this compound, the final product will be a mixture of isotopologues (d0, d1, d2, d3).[2] The primary techniques for determining isotopic purity are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3]

Mass Spectrometry (MS) for Isotopologue Distribution

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HR-MS) is the gold standard for determining the abundance of each isotopologue.[4] This technique allows for the separation of the analyte from the matrix and the resolution of mass peaks corresponding to the unlabeled (d0) and various deuterated species.

G start Inject this compound Sample lc Reversed-Phase LC Separation start->lc esi Electrospray Ionization (ESI) lc->esi ms High-Resolution Mass Analyzer (e.g., Orbitrap, TOF) esi->ms data Acquire Full Scan MS Data ms->data analysis Extract Ion Chromatograms (XICs) for each Isotopologue (d0-d3) data->analysis quant Calculate Relative Abundance analysis->quant

Caption: Workflow for determining isotopic purity using LC-HR-MS.
Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation :

    • Prepare a stock solution of this compound in a suitable solvent like chloroform:methanol (1:1, v/v).[5]

    • Create a dilution series for calibration and a working solution for analysis, typically in isopropanol or methanol.[6]

  • Chromatography :

    • Employ a reversed-phase column (e.g., C18) for separation.[7]

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile/isopropanol with 0.1% formic acid.[7]

  • Mass Spectrometry :

    • Operate the mass spectrometer in positive ion mode using ESI.[7]

    • Acquire data in full scan mode with high resolution (>60,000) to resolve the isotopic peaks.

    • For targeted analysis, use Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity.[6][7]

ParameterTypical Value
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid + 10 mM Ammonium Formate
Mobile Phase B Acetonitrile/Isopropanol (90:10) + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Ionization Mode ESI Positive
Scan Mode Full Scan (High Resolution) / SIM
Precursor Ion [M+H]⁺ ~m/z 569.5 (for d3 species)
Product Ion ~m/z 264.2 (for fragmentation of sphingosine backbone)[7]
Table 1: Example LC-MS/MS parameters for this compound analysis.
Nuclear Magnetic Resonance (NMR) for Isotopic Enrichment

NMR spectroscopy, particularly Proton NMR (¹H-NMR), is a powerful non-destructive technique for confirming the position of the deuterium labels and quantifying the overall isotopic enrichment.[2][8] By comparing the integral of a residual proton signal at the deuterated position to the integral of a non-deuterated proton signal within the same molecule, one can calculate the percentage of deuteration with high accuracy.[2]

G prep Dissolve Sample in Deuterated Solvent (e.g., CDCl3) nmr Acquire ¹H-NMR Spectrum (High Field Spectrometer) prep->nmr process Process Spectrum (Phasing, Baseline Correction) nmr->process integrate Integrate Signals: - Residual C-H at labeled site - Reference C-H at unlabeled site process->integrate calculate Calculate % Deuteration integrate->calculate

Caption: Workflow for determining isotopic enrichment using ¹H-NMR.
Experimental Protocol: NMR Analysis

  • Sample Preparation : Dissolve a sufficient amount of the this compound sample (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition : Acquire a quantitative ¹H-NMR spectrum on a high-field spectrometer (e.g., 600 MHz).[9] Ensure a sufficient relaxation delay between scans to allow for full signal recovery.

  • Data Analysis :

    • Process the spectrum to obtain a flat baseline and correct phase.

    • Identify the signal corresponding to the non-deuterated protons of the terminal methyl group in the stearoyl chain (this will be a very small signal).

    • Identify a well-resolved signal from a proton in a non-deuterated part of the molecule (e.g., vinyl protons on the sphingosine backbone) to use as an internal reference.

    • Carefully integrate both the residual proton signal and the reference signal.

    • Calculate the isotopic enrichment based on the ratio of these integrals.

Quantitative Data Summary

Commercially available this compound is typically sold with high isotopic purity. The data below represents a typical specification for such a standard.

IsotopologueMass ShiftExpected Abundance
d0 (Unlabeled)+0≤1.0%[10]
d1 +1Component of ≥99% deuterated forms[10]
d2 +2Component of ≥99% deuterated forms[10]
d3 (Fully Labeled)+3Main component of ≥99% deuterated forms[10]
Table 2: Typical isotopic distribution for this compound.

Biological Context: Ceramide Synthesis Pathways

To appreciate the role of C18-Ceramide in biology, it is useful to understand its natural synthesis. The de novo synthesis pathway is a primary route for ceramide production within the cell, occurring at the endoplasmic reticulum.[11][12]

G cluster_pathway De Novo Ceramide Synthesis Pathway cluster_key Enzyme Key S1 Serine + Palmitoyl-CoA S2 3-Ketosphinganine S1->S2 SPT S3 Dihydrosphingosine (Sphinganine) S2->S3 3-KSR S4 Dihydroceramide S3->S4 CerS S5 Ceramide S4->S5 DEGS key SPT: Serine Palmitoyltransferase 3-KSR: 3-Ketosphinganine Reductase CerS: Ceramide Synthase DEGS: Dihydroceramide Desaturase

Caption: The cellular de novo synthesis pathway for ceramides.

Conclusion

The synthesis of high-quality this compound is a multi-step process that requires careful execution and purification. Subsequent rigorous analysis using advanced techniques like HR-MS and NMR is not merely a quality control step but a fundamental requirement to ensure the accuracy and reliability of quantitative studies that depend on it.[3] By following detailed protocols for both synthesis and characterization, researchers can confidently use this internal standard to advance the understanding of ceramide metabolism and its role in health and disease.

References

A Technical Guide to the Synthesis and Isotopic Purity of C18-Ceramide-d3

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C18-Ceramide, a bioactive sphingolipid, is a critical signaling molecule involved in cellular processes such as apoptosis, cell differentiation, and senescence. Its deuterated isotopologue, C18-Ceramide-d3, serves as an indispensable internal standard for its quantification in complex biological matrices by mass spectrometry (MS).[1] The accuracy of such quantitative lipidomic studies hinges on the precise synthesis and rigorous characterization of the isotopic purity of the standard. This guide provides an in-depth overview of the synthesis of this compound, detailed experimental protocols for its analysis, and methods for determining its isotopic purity, tailored for researchers and professionals in drug development and life sciences.

Synthesis of this compound

The synthesis of this compound typically involves the amide coupling of a deuterated C18 fatty acid (Stearic acid-d3) with a sphingoid base backbone, most commonly D-erythro-sphingosine. The deuterium atoms are strategically placed on the terminal methyl group of the stearic acid chain, providing a stable isotopic label with a distinct mass shift.

G cluster_reactants Reactants cluster_process Process cluster_product Final Product reactant1 Stearic Acid-18,18,18-d3 activation Fatty Acid Activation (e.g., with DCC/NHS) reactant1->activation reactant2 D-erythro-Sphingosine coupling Amide Bond Formation reactant2->coupling activation->coupling purification Purification (e.g., Silica Gel Chromatography) coupling->purification product This compound (N-stearoyl-d3-D-erythro-sphingosine) purification->product

Caption: General workflow for the chemical synthesis of this compound.
Experimental Protocol: Chemical Synthesis

  • Activation of Stearic Acid-d3 :

    • Dissolve Stearic acid-18,18,18-d3 in an appropriate anhydrous solvent (e.g., dichloromethane).

    • Add an activating agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), in equimolar amounts.

    • Stir the reaction at room temperature for several hours to form the NHS-ester of the deuterated fatty acid.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Amide Coupling :

    • In a separate flask, dissolve D-erythro-sphingosine in a suitable solvent mixture (e.g., chloroform/methanol).

    • Add the activated Stearic acid-d3 solution to the sphingosine solution.

    • Add a non-nucleophilic base, such as triethylamine, to catalyze the reaction.

    • Allow the reaction to proceed at room temperature overnight.

  • Purification :

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product using silica gel column chromatography.

    • Elute with a gradient of methanol in chloroform to separate the desired this compound from unreacted starting materials and byproducts.

    • Collect and combine the fractions containing the pure product, as determined by thin-layer chromatography (TLC).

    • Evaporate the solvent to yield the final product as a solid.

Analysis of Isotopic Purity

The quality of a deuterated standard is defined by its isotopic purity. It is crucial to distinguish between "isotopic enrichment" (the percentage of deuterium at a specific labeled position) and "species abundance" (the percentage of molecules with a specific number of deuterium atoms).[2] For this compound, the final product will be a mixture of isotopologues (d0, d1, d2, d3).[2] The primary techniques for determining isotopic purity are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3]

Mass Spectrometry (MS) for Isotopologue Distribution

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HR-MS) is the gold standard for determining the abundance of each isotopologue.[4] This technique allows for the separation of the analyte from the matrix and the resolution of mass peaks corresponding to the unlabeled (d0) and various deuterated species.

G start Inject this compound Sample lc Reversed-Phase LC Separation start->lc esi Electrospray Ionization (ESI) lc->esi ms High-Resolution Mass Analyzer (e.g., Orbitrap, TOF) esi->ms data Acquire Full Scan MS Data ms->data analysis Extract Ion Chromatograms (XICs) for each Isotopologue (d0-d3) data->analysis quant Calculate Relative Abundance analysis->quant

Caption: Workflow for determining isotopic purity using LC-HR-MS.
Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation :

    • Prepare a stock solution of this compound in a suitable solvent like chloroform:methanol (1:1, v/v).[5]

    • Create a dilution series for calibration and a working solution for analysis, typically in isopropanol or methanol.[6]

  • Chromatography :

    • Employ a reversed-phase column (e.g., C18) for separation.[7]

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile/isopropanol with 0.1% formic acid.[7]

  • Mass Spectrometry :

    • Operate the mass spectrometer in positive ion mode using ESI.[7]

    • Acquire data in full scan mode with high resolution (>60,000) to resolve the isotopic peaks.

    • For targeted analysis, use Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity.[6][7]

ParameterTypical Value
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid + 10 mM Ammonium Formate
Mobile Phase B Acetonitrile/Isopropanol (90:10) + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Ionization Mode ESI Positive
Scan Mode Full Scan (High Resolution) / SIM
Precursor Ion [M+H]⁺ ~m/z 569.5 (for d3 species)
Product Ion ~m/z 264.2 (for fragmentation of sphingosine backbone)[7]
Table 1: Example LC-MS/MS parameters for this compound analysis.
Nuclear Magnetic Resonance (NMR) for Isotopic Enrichment

NMR spectroscopy, particularly Proton NMR (¹H-NMR), is a powerful non-destructive technique for confirming the position of the deuterium labels and quantifying the overall isotopic enrichment.[2][8] By comparing the integral of a residual proton signal at the deuterated position to the integral of a non-deuterated proton signal within the same molecule, one can calculate the percentage of deuteration with high accuracy.[2]

G prep Dissolve Sample in Deuterated Solvent (e.g., CDCl3) nmr Acquire ¹H-NMR Spectrum (High Field Spectrometer) prep->nmr process Process Spectrum (Phasing, Baseline Correction) nmr->process integrate Integrate Signals: - Residual C-H at labeled site - Reference C-H at unlabeled site process->integrate calculate Calculate % Deuteration integrate->calculate

Caption: Workflow for determining isotopic enrichment using ¹H-NMR.
Experimental Protocol: NMR Analysis

  • Sample Preparation : Dissolve a sufficient amount of the this compound sample (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition : Acquire a quantitative ¹H-NMR spectrum on a high-field spectrometer (e.g., 600 MHz).[9] Ensure a sufficient relaxation delay between scans to allow for full signal recovery.

  • Data Analysis :

    • Process the spectrum to obtain a flat baseline and correct phase.

    • Identify the signal corresponding to the non-deuterated protons of the terminal methyl group in the stearoyl chain (this will be a very small signal).

    • Identify a well-resolved signal from a proton in a non-deuterated part of the molecule (e.g., vinyl protons on the sphingosine backbone) to use as an internal reference.

    • Carefully integrate both the residual proton signal and the reference signal.

    • Calculate the isotopic enrichment based on the ratio of these integrals.

Quantitative Data Summary

Commercially available this compound is typically sold with high isotopic purity. The data below represents a typical specification for such a standard.

IsotopologueMass ShiftExpected Abundance
d0 (Unlabeled)+0≤1.0%[10]
d1 +1Component of ≥99% deuterated forms[10]
d2 +2Component of ≥99% deuterated forms[10]
d3 (Fully Labeled)+3Main component of ≥99% deuterated forms[10]
Table 2: Typical isotopic distribution for this compound.

Biological Context: Ceramide Synthesis Pathways

To appreciate the role of C18-Ceramide in biology, it is useful to understand its natural synthesis. The de novo synthesis pathway is a primary route for ceramide production within the cell, occurring at the endoplasmic reticulum.[11][12]

G cluster_pathway De Novo Ceramide Synthesis Pathway cluster_key Enzyme Key S1 Serine + Palmitoyl-CoA S2 3-Ketosphinganine S1->S2 SPT S3 Dihydrosphingosine (Sphinganine) S2->S3 3-KSR S4 Dihydroceramide S3->S4 CerS S5 Ceramide S4->S5 DEGS key SPT: Serine Palmitoyltransferase 3-KSR: 3-Ketosphinganine Reductase CerS: Ceramide Synthase DEGS: Dihydroceramide Desaturase

Caption: The cellular de novo synthesis pathway for ceramides.

Conclusion

The synthesis of high-quality this compound is a multi-step process that requires careful execution and purification. Subsequent rigorous analysis using advanced techniques like HR-MS and NMR is not merely a quality control step but a fundamental requirement to ensure the accuracy and reliability of quantitative studies that depend on it.[3] By following detailed protocols for both synthesis and characterization, researchers can confidently use this internal standard to advance the understanding of ceramide metabolism and its role in health and disease.

References

The Role of C18-Ceramide in Metabolic Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ceramides, a class of sphingolipids, have emerged from being simple structural components of cell membranes to critical signaling molecules implicated in a range of cellular processes. Specifically, C18:0-ceramide (C18-ceramide), characterized by an 18-carbon stearoyl acyl chain, is increasingly recognized as a key lipotoxic mediator in the pathogenesis of metabolic diseases. Generated predominantly by ceramide synthase 1 (CerS1), elevated levels of C18-ceramide are strongly associated with insulin resistance, mitochondrial dysfunction, inflammation, and cardiovascular complications. This technical guide provides an in-depth exploration of the biosynthesis, signaling pathways, and pathophysiological roles of C18-ceramide. It details established experimental protocols for its quantification, summarizes key quantitative findings from preclinical and clinical studies, and discusses its potential as a diagnostic biomarker and therapeutic target for researchers, scientists, and drug development professionals.

Introduction to Ceramides and Metabolic Disease

The global rise in obesity has led to a parallel increase in associated metabolic disorders, including type 2 diabetes (T2D), non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease (CVD). A central concept in the development of these conditions is "lipotoxicity," where the accumulation of lipid metabolites in non-adipose tissues like skeletal muscle, liver, and heart leads to cellular dysfunction and death.[1] Among the numerous lipid species, ceramides have been identified as particularly deleterious.[1][2]

Ceramides are structurally diverse, defined by the length of their N-acyl chain, which imparts distinct biological functions.[3] While very-long-chain ceramides (e.g., C24:0) may be benign or even protective, long-chain saturated species, particularly C16:0 and C18:0 ceramides, are consistently linked to negative metabolic outcomes.[1][4] C18-ceramide, the focus of this guide, is a major ceramide subspecies in skeletal muscle and plays a pivotal role in driving obesity-associated insulin resistance.[3][5]

Biosynthesis of C18-Ceramide

C18-ceramide is primarily synthesized through the de novo pathway, a multi-step enzymatic process that begins in the endoplasmic reticulum.

  • Serine Palmitoyltransferase (SPT): This rate-limiting enzyme catalyzes the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine.[6]

  • 3-Ketosphinganine Reductase: 3-ketosphinganine is then reduced to sphinganine (dihydrosphingosine).

  • Ceramide Synthase 1 (CerS1): Sphinganine is acylated with a fatty acyl-CoA. CerS1 exhibits high specificity for stearoyl-CoA (C18:0), generating C18-dihydroceramide.[7][8] The tissue-specific expression of CerS isoforms is a key determinant of the ceramide profile; CerS1 is the predominant isoform in skeletal muscle and is essential for brain development.[3][5][9]

  • Dihydroceramide Desaturase (DEGS1): Finally, a double bond is introduced into the sphingoid backbone of C18-dihydroceramide to form the mature C18-ceramide.[8]

Ceramides can also be generated through the hydrolysis of more complex sphingolipids, such as sphingomyelin, by sphingomyelinase enzymes.

G De Novo Synthesis of C18-Ceramide cluster_ER Endoplasmic Reticulum Serine Serine + Palmitoyl-CoA SPT SPT Serine->SPT KDS 3-Ketosphinganine KSR 3-KSR KDS->KSR Sphinganine Sphinganine CerS1 CerS1 + Stearoyl-CoA Sphinganine->CerS1 DHCer C18-Dihydroceramide DEGS1 DEGS1 DHCer->DEGS1 Cer C18-Ceramide SPT->KDS KSR->Sphinganine CerS1->DHCer DEGS1->Cer

Figure 1: De Novo C18-Ceramide Synthesis Pathway.

Pathophysiological Role of C18-Ceramide in Metabolic Tissues

Elevated C18-ceramide levels are a common feature of metabolic diseases, contributing to organ-specific dysfunction.

  • Skeletal Muscle: As a primary site for insulin-mediated glucose disposal, skeletal muscle is a critical target for C18-ceramide-induced pathology. In obesity, increased fatty acid flux leads to the accumulation of C18-ceramide, which is a primary driver of skeletal muscle insulin resistance.[3][10] Studies in mice have shown that skeletal muscle-specific deletion of CerS1 reduces C18:0 ceramide content and significantly improves systemic glucose homeostasis, highlighting its causal role.[10]

  • Liver and Adipose Tissue: While C16-ceramide (produced by CerS5/6) is more prominently linked to hepatic steatosis and insulin resistance in the liver, C18-ceramide also accumulates in both the liver and adipose tissue in diet-induced obesity.[1][5][6] In adipose tissue, C18-ceramide can promote fat formation and insulin resistance by controlling fatty acid release and adipocyte differentiation.[11]

  • Cardiovascular System: Circulating ceramides, including C18:0, are emerging as powerful, independent predictors of adverse cardiovascular events and mortality, potentially outperforming traditional biomarkers like LDL cholesterol.[4][12][13] The accumulation of C16-Cer and C18-Cer in endothelial cells can increase oxidative stress and inflammation, leading to endothelial dysfunction, a key event in the development of atherosclerosis.[11][14]

Disease/Condition Tissue/Sample Change in C18-Ceramide Level Model Citation
Diet-Induced ObesityAdipose Tissue & Plasma>300% increaseMouse[6]
High-Fat DietSkeletal MuscleSignificant increaseMouse[3][10]
Type 2 DiabetesPlasmaSignificantly higher vs. healthy controlsHuman[9][15]
Obese AsthmaSerumHigher vs. non-obese asthma (184.3 ng/mL)Human[16]
Physical Inactivity (Bed Rest)Plasma25% increase after 4 daysHuman (Older Adults)[12]
Essential HypertensionPlasmaSignificantly increasedHuman[17]

Table 1: Summary of Quantitative Changes in C18-Ceramide Levels in Metabolic Diseases.

Core Signaling Pathways of C18-Ceramide

C18-ceramide exerts its detrimental effects by modulating critical intracellular signaling networks that govern metabolism and cell survival.

Impairment of Insulin Signaling

A primary mechanism by which C18-ceramide causes insulin resistance is through the inhibition of the protein kinase B (Akt/PKB) signaling pathway.[2][7][18]

  • Activation of Protein Phosphatase 2A (PP2A): C18-ceramide accumulation leads to the activation of PP2A.[7][15]

  • Inhibition of Akt/PKB: Activated PP2A directly dephosphorylates and inactivates Akt, a central node in the insulin signaling cascade.[15]

  • Blocked GLUT4 Translocation: The inhibition of Akt prevents the translocation of the glucose transporter 4 (GLUT4) to the cell surface in muscle and adipose tissue.[4] This severely impairs the uptake of glucose from the bloodstream, leading to hyperglycemia and insulin resistance.[9]

G C18-Ceramide-Induced Insulin Resistance Insulin Insulin IR Insulin Receptor Insulin->IR Akt_p Akt-P (Active) IR->Akt_p Activates Akt Akt (Inactive) Akt_p->Akt GLUT4_v GLUT4 Vesicle Akt_p->GLUT4_v Promotes Translocation GLUT4_m GLUT4 (Membrane) GLUT4_v->GLUT4_m Glucose_in Glucose Uptake GLUT4_m->Glucose_in Cer18 C18-Ceramide PP2A PP2A Cer18->PP2A Activates PP2A->Akt_p Dephosphorylates

Figure 2: C18-Ceramide Impairment of Insulin Signaling.
Induction of Mitochondrial Dysfunction and Mitophagy

Mitochondria are central to cellular energy metabolism, and their dysfunction is a hallmark of lipotoxicity. C18-ceramide directly targets mitochondria to impair their function.

  • Mitochondrial Localization: C18-ceramide, generated by CerS1, localizes to the outer mitochondrial membrane.[19]

  • Direct Interaction with LC3B-II: On the mitochondrial surface, C18-ceramide directly binds to the lipidated form of Microtubule-associated protein 1A/1B-light chain 3 (LC3B-II), a key protein in the autophagy process.[19][20]

  • Lethal Mitophagy: This interaction targets mitochondria for engulfment by autophagosomes and subsequent degradation by lysosomes, a process termed mitophagy.[19][20] This form of mitophagy is caspase-independent and leads to cell death, contributing to the loss of functional tissue mass in metabolic diseases.[19] Furthermore, ceramide accumulation can impair the mitochondrial electron transport chain, reduce fatty acid oxidation capacity, and increase the production of reactive oxygen species (ROS).[2][21]

G C18-Ceramide-Induced Mitophagy Cer18 C18-Ceramide Mito Mitochondrion Cer18->Mito Localizes to OMM LC3 LC3B-II Mito->LC3 Recruits via direct binding AP Autophagosome LC3->AP Initiates formation AP->Mito Engulfs Lys Lysosome AP->Lys Fuses with Mitophagy Lethal Mitophagy (Cell Death) Lys->Mitophagy Degrades Mitochondrion G Workflow for C18-Ceramide Quantification A 1. Sample Collection (Plasma, Tissue) B 2. Spike Internal Standard (e.g., C17-Ceramide) A->B C 3. Lipid Extraction (e.g., Chloroform/Methanol) B->C D 4. Solvent Evaporation (Nitrogen Stream) C->D E 5. Reconstitute Sample D->E F 6. LC-MS/MS Analysis (C18 column, ESI-MRM) E->F G 7. Data Analysis (Quantify against Standard Curve) F->G

References

The Role of C18-Ceramide in Metabolic Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ceramides, a class of sphingolipids, have emerged from being simple structural components of cell membranes to critical signaling molecules implicated in a range of cellular processes. Specifically, C18:0-ceramide (C18-ceramide), characterized by an 18-carbon stearoyl acyl chain, is increasingly recognized as a key lipotoxic mediator in the pathogenesis of metabolic diseases. Generated predominantly by ceramide synthase 1 (CerS1), elevated levels of C18-ceramide are strongly associated with insulin resistance, mitochondrial dysfunction, inflammation, and cardiovascular complications. This technical guide provides an in-depth exploration of the biosynthesis, signaling pathways, and pathophysiological roles of C18-ceramide. It details established experimental protocols for its quantification, summarizes key quantitative findings from preclinical and clinical studies, and discusses its potential as a diagnostic biomarker and therapeutic target for researchers, scientists, and drug development professionals.

Introduction to Ceramides and Metabolic Disease

The global rise in obesity has led to a parallel increase in associated metabolic disorders, including type 2 diabetes (T2D), non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease (CVD). A central concept in the development of these conditions is "lipotoxicity," where the accumulation of lipid metabolites in non-adipose tissues like skeletal muscle, liver, and heart leads to cellular dysfunction and death.[1] Among the numerous lipid species, ceramides have been identified as particularly deleterious.[1][2]

Ceramides are structurally diverse, defined by the length of their N-acyl chain, which imparts distinct biological functions.[3] While very-long-chain ceramides (e.g., C24:0) may be benign or even protective, long-chain saturated species, particularly C16:0 and C18:0 ceramides, are consistently linked to negative metabolic outcomes.[1][4] C18-ceramide, the focus of this guide, is a major ceramide subspecies in skeletal muscle and plays a pivotal role in driving obesity-associated insulin resistance.[3][5]

Biosynthesis of C18-Ceramide

C18-ceramide is primarily synthesized through the de novo pathway, a multi-step enzymatic process that begins in the endoplasmic reticulum.

  • Serine Palmitoyltransferase (SPT): This rate-limiting enzyme catalyzes the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine.[6]

  • 3-Ketosphinganine Reductase: 3-ketosphinganine is then reduced to sphinganine (dihydrosphingosine).

  • Ceramide Synthase 1 (CerS1): Sphinganine is acylated with a fatty acyl-CoA. CerS1 exhibits high specificity for stearoyl-CoA (C18:0), generating C18-dihydroceramide.[7][8] The tissue-specific expression of CerS isoforms is a key determinant of the ceramide profile; CerS1 is the predominant isoform in skeletal muscle and is essential for brain development.[3][5][9]

  • Dihydroceramide Desaturase (DEGS1): Finally, a double bond is introduced into the sphingoid backbone of C18-dihydroceramide to form the mature C18-ceramide.[8]

Ceramides can also be generated through the hydrolysis of more complex sphingolipids, such as sphingomyelin, by sphingomyelinase enzymes.

G De Novo Synthesis of C18-Ceramide cluster_ER Endoplasmic Reticulum Serine Serine + Palmitoyl-CoA SPT SPT Serine->SPT KDS 3-Ketosphinganine KSR 3-KSR KDS->KSR Sphinganine Sphinganine CerS1 CerS1 + Stearoyl-CoA Sphinganine->CerS1 DHCer C18-Dihydroceramide DEGS1 DEGS1 DHCer->DEGS1 Cer C18-Ceramide SPT->KDS KSR->Sphinganine CerS1->DHCer DEGS1->Cer

Figure 1: De Novo C18-Ceramide Synthesis Pathway.

Pathophysiological Role of C18-Ceramide in Metabolic Tissues

Elevated C18-ceramide levels are a common feature of metabolic diseases, contributing to organ-specific dysfunction.

  • Skeletal Muscle: As a primary site for insulin-mediated glucose disposal, skeletal muscle is a critical target for C18-ceramide-induced pathology. In obesity, increased fatty acid flux leads to the accumulation of C18-ceramide, which is a primary driver of skeletal muscle insulin resistance.[3][10] Studies in mice have shown that skeletal muscle-specific deletion of CerS1 reduces C18:0 ceramide content and significantly improves systemic glucose homeostasis, highlighting its causal role.[10]

  • Liver and Adipose Tissue: While C16-ceramide (produced by CerS5/6) is more prominently linked to hepatic steatosis and insulin resistance in the liver, C18-ceramide also accumulates in both the liver and adipose tissue in diet-induced obesity.[1][5][6] In adipose tissue, C18-ceramide can promote fat formation and insulin resistance by controlling fatty acid release and adipocyte differentiation.[11]

  • Cardiovascular System: Circulating ceramides, including C18:0, are emerging as powerful, independent predictors of adverse cardiovascular events and mortality, potentially outperforming traditional biomarkers like LDL cholesterol.[4][12][13] The accumulation of C16-Cer and C18-Cer in endothelial cells can increase oxidative stress and inflammation, leading to endothelial dysfunction, a key event in the development of atherosclerosis.[11][14]

Disease/Condition Tissue/Sample Change in C18-Ceramide Level Model Citation
Diet-Induced ObesityAdipose Tissue & Plasma>300% increaseMouse[6]
High-Fat DietSkeletal MuscleSignificant increaseMouse[3][10]
Type 2 DiabetesPlasmaSignificantly higher vs. healthy controlsHuman[9][15]
Obese AsthmaSerumHigher vs. non-obese asthma (184.3 ng/mL)Human[16]
Physical Inactivity (Bed Rest)Plasma25% increase after 4 daysHuman (Older Adults)[12]
Essential HypertensionPlasmaSignificantly increasedHuman[17]

Table 1: Summary of Quantitative Changes in C18-Ceramide Levels in Metabolic Diseases.

Core Signaling Pathways of C18-Ceramide

C18-ceramide exerts its detrimental effects by modulating critical intracellular signaling networks that govern metabolism and cell survival.

Impairment of Insulin Signaling

A primary mechanism by which C18-ceramide causes insulin resistance is through the inhibition of the protein kinase B (Akt/PKB) signaling pathway.[2][7][18]

  • Activation of Protein Phosphatase 2A (PP2A): C18-ceramide accumulation leads to the activation of PP2A.[7][15]

  • Inhibition of Akt/PKB: Activated PP2A directly dephosphorylates and inactivates Akt, a central node in the insulin signaling cascade.[15]

  • Blocked GLUT4 Translocation: The inhibition of Akt prevents the translocation of the glucose transporter 4 (GLUT4) to the cell surface in muscle and adipose tissue.[4] This severely impairs the uptake of glucose from the bloodstream, leading to hyperglycemia and insulin resistance.[9]

G C18-Ceramide-Induced Insulin Resistance Insulin Insulin IR Insulin Receptor Insulin->IR Akt_p Akt-P (Active) IR->Akt_p Activates Akt Akt (Inactive) Akt_p->Akt GLUT4_v GLUT4 Vesicle Akt_p->GLUT4_v Promotes Translocation GLUT4_m GLUT4 (Membrane) GLUT4_v->GLUT4_m Glucose_in Glucose Uptake GLUT4_m->Glucose_in Cer18 C18-Ceramide PP2A PP2A Cer18->PP2A Activates PP2A->Akt_p Dephosphorylates

Figure 2: C18-Ceramide Impairment of Insulin Signaling.
Induction of Mitochondrial Dysfunction and Mitophagy

Mitochondria are central to cellular energy metabolism, and their dysfunction is a hallmark of lipotoxicity. C18-ceramide directly targets mitochondria to impair their function.

  • Mitochondrial Localization: C18-ceramide, generated by CerS1, localizes to the outer mitochondrial membrane.[19]

  • Direct Interaction with LC3B-II: On the mitochondrial surface, C18-ceramide directly binds to the lipidated form of Microtubule-associated protein 1A/1B-light chain 3 (LC3B-II), a key protein in the autophagy process.[19][20]

  • Lethal Mitophagy: This interaction targets mitochondria for engulfment by autophagosomes and subsequent degradation by lysosomes, a process termed mitophagy.[19][20] This form of mitophagy is caspase-independent and leads to cell death, contributing to the loss of functional tissue mass in metabolic diseases.[19] Furthermore, ceramide accumulation can impair the mitochondrial electron transport chain, reduce fatty acid oxidation capacity, and increase the production of reactive oxygen species (ROS).[2][21]

G C18-Ceramide-Induced Mitophagy Cer18 C18-Ceramide Mito Mitochondrion Cer18->Mito Localizes to OMM LC3 LC3B-II Mito->LC3 Recruits via direct binding AP Autophagosome LC3->AP Initiates formation AP->Mito Engulfs Lys Lysosome AP->Lys Fuses with Mitophagy Lethal Mitophagy (Cell Death) Lys->Mitophagy Degrades Mitochondrion G Workflow for C18-Ceramide Quantification A 1. Sample Collection (Plasma, Tissue) B 2. Spike Internal Standard (e.g., C17-Ceramide) A->B C 3. Lipid Extraction (e.g., Chloroform/Methanol) B->C D 4. Solvent Evaporation (Nitrogen Stream) C->D E 5. Reconstitute Sample D->E F 6. LC-MS/MS Analysis (C18 column, ESI-MRM) E->F G 7. Data Analysis (Quantify against Standard Curve) F->G

References

A Technical Guide to C18-Ceramide-d3: Sourcing, Specifications, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on C18-Ceramide-d3. It details supplier information, quality specifications, its role in cellular signaling, and protocols for its use in experimental settings.

Supplier and Quality Specifications for this compound

This compound is primarily used as an internal standard for the accurate quantification of C18 ceramide in biological samples using mass spectrometry techniques.[1][2][3] Several reputable suppliers offer this deuterated lipid standard. The following table summarizes the key quality specifications from a prominent supplier, Cayman Chemical, available through various distributors.

SpecificationDescription
Product Name C18 Ceramide-d3 (d18:1/18:0-d3)
Synonyms Cer(d18:1/18:0)-d3, N-stearoyl-D-sphingosine-d3
CAS Number 2011762-82-4[1][2]
Molecular Formula C₃₆H₆₈D₃NO₃[1]
Molecular Weight 569.0 g/mol [1]
Purity ≥99% deuterated forms (d1-d3); ≤1% d0[1][2]
Formulation A solid[1]
Storage -20°C[3]
Stability ≥ 4 years[4]
Primary Application Internal standard for GC- or LC-MS quantification of C18 ceramide[1][2]

The Role of C18-Ceramide in Cellular Signaling

Ceramides, including the C18 species, are bioactive sphingolipids that act as critical second messengers in a variety of cellular signaling pathways.[5][6] They are implicated in regulating key cellular processes such as apoptosis, cell growth, inflammation, and stress responses.[7][8] An accumulation of ceramide can trigger programmed cell death by activating specific protein phosphatases and kinase cascades.[5][9]

One of the well-established pathways involves the activation of the c-Jun N-terminal kinase (JNK) and the dephosphorylation of anti-apoptotic proteins like Bcl-2, which ultimately leads to apoptosis.[5]

Ceramide_Apoptosis_Pathway Stress Stress Stimuli (e.g., TNF-α, Chemo) SMase Sphingomyelinase (SMase) Stress->SMase activates Ceramide C18-Ceramide Accumulation SMase->Ceramide generates PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A activates JNK_Pathway JNK/SAPK Pathway Ceramide->JNK_Pathway activates Akt Akt/PKB (Pro-survival) Ceramide->Akt inhibits PP2A->Akt dephosphorylates Bcl2 Bcl-2 (Anti-apoptotic) JNK_Pathway->Bcl2 inhibits Apoptosis Apoptosis JNK_Pathway->Apoptosis BAD BAD (Pro-apoptotic) Akt->BAD inhibits BAD->Apoptosis Bcl2->Apoptosis

Ceramide-mediated apoptosis signaling pathway.

Experimental Protocol: Quantification of C18-Ceramide by LC-MS/MS

The following protocol provides a detailed methodology for the quantification of endogenous C18-Ceramide in mammalian cell samples, utilizing this compound as an internal standard. This method is adapted from established lipidomic analysis procedures.[10]

1. Materials and Reagents:

  • C18-Ceramide standard (Cayman Chemical or equivalent)

  • This compound (d18:1/18:0-d3) internal standard (IS) (Cayman Chemical, Cat. No. 24396 or equivalent)

  • HPLC-grade solvents: Methanol, Acetonitrile, Chloroform, Water

  • Ammonium acetate (NH₄Ac)

  • Sodium Dodecyl Sulfate (SDS)

  • Cell lysis buffer

  • Phosphate-buffered saline (PBS)

  • Protein quantification assay kit (e.g., Bio-Rad DC Protein Assay)

2. Preparation of Standards and Internal Standard:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of C18-Ceramide and this compound in ethanol. Store at -20°C.

  • Working Solutions:

    • Create a series of C18-Ceramide working stock solutions (e.g., 0, 0.5, 1.0, 2.5, 5.0, 7.5, 10 ng/mL) by serial dilution in acetonitrile. These will be used to construct the calibration curve.

    • Prepare a 500 ng/mL working stock solution of this compound (IS) in ethanol.

3. Sample Preparation and Lipid Extraction:

  • Cell Harvesting: Harvest cultured cells, wash with ice-cold PBS, and centrifuge to obtain a cell pellet.

  • Lysis and Protein Quantification: Lyse a small aliquot of cells and determine the protein concentration for normalization purposes.

  • Lipid Extraction:

    • To the cell pellet, add a known amount of the this compound internal standard.

    • Perform a lipid extraction using a suitable solvent system (e.g., Bligh-Dyer method with chloroform:methanol).

    • Vortex and sonicate the mixture to ensure complete extraction.

    • Centrifuge to separate the phases. Collect the lower organic layer containing the lipids.

    • Dry the extracted lipids under a stream of nitrogen gas.

    • Reconstitute the dried lipid film in a known volume of a suitable solvent (e.g., acetonitrile or mobile phase) for LC-MS analysis.

4. LC-MS/MS Analysis:

  • Chromatography:

    • Column: Use a reversed-phase column suitable for lipid analysis (e.g., C18 or Diphenyl column).

    • Mobile Phase: A gradient of acetonitrile/water with an additive like ammonium acetate is typically used. For example, Mobile Phase A: Water with 25 mM NH₄Ac; Mobile Phase B: Acetonitrile.

    • Flow Rate: A typical flow rate is between 0.5 - 0.8 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Monitor the specific precursor-to-product ion transitions for both endogenous C18-Ceramide and the this compound internal standard.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (C18-Ceramide / this compound) against the concentration of the C18-Ceramide standards.

  • Calculate the concentration of C18-Ceramide in the unknown samples using the regression equation from the calibration curve.

  • Normalize the final concentration to the protein content of the initial cell lysate.

Experimental_Workflow Start Start: Cell Culture Sample Harvest 1. Cell Harvesting & Washing (PBS) Start->Harvest Spike 2. Spike with This compound (IS) Harvest->Spike Extract 3. Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract Dry 4. Dry Extract (Nitrogen Stream) Extract->Dry Reconstitute 5. Reconstitute in Mobile Phase Dry->Reconstitute Inject 6. Inject into LC-MS/MS System Reconstitute->Inject Analyze 7. Data Acquisition (MRM Mode) Inject->Analyze Quantify 8. Quantification (vs. Calibration Curve) Analyze->Quantify End End: Normalized C18-Ceramide Concentration Quantify->End

Workflow for LC-MS/MS quantification of C18-Ceramide.

References

A Technical Guide to C18-Ceramide-d3: Sourcing, Specifications, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on C18-Ceramide-d3. It details supplier information, quality specifications, its role in cellular signaling, and protocols for its use in experimental settings.

Supplier and Quality Specifications for this compound

This compound is primarily used as an internal standard for the accurate quantification of C18 ceramide in biological samples using mass spectrometry techniques.[1][2][3] Several reputable suppliers offer this deuterated lipid standard. The following table summarizes the key quality specifications from a prominent supplier, Cayman Chemical, available through various distributors.

SpecificationDescription
Product Name C18 Ceramide-d3 (d18:1/18:0-d3)
Synonyms Cer(d18:1/18:0)-d3, N-stearoyl-D-sphingosine-d3
CAS Number 2011762-82-4[1][2]
Molecular Formula C₃₆H₆₈D₃NO₃[1]
Molecular Weight 569.0 g/mol [1]
Purity ≥99% deuterated forms (d1-d3); ≤1% d0[1][2]
Formulation A solid[1]
Storage -20°C[3]
Stability ≥ 4 years[4]
Primary Application Internal standard for GC- or LC-MS quantification of C18 ceramide[1][2]

The Role of C18-Ceramide in Cellular Signaling

Ceramides, including the C18 species, are bioactive sphingolipids that act as critical second messengers in a variety of cellular signaling pathways.[5][6] They are implicated in regulating key cellular processes such as apoptosis, cell growth, inflammation, and stress responses.[7][8] An accumulation of ceramide can trigger programmed cell death by activating specific protein phosphatases and kinase cascades.[5][9]

One of the well-established pathways involves the activation of the c-Jun N-terminal kinase (JNK) and the dephosphorylation of anti-apoptotic proteins like Bcl-2, which ultimately leads to apoptosis.[5]

Ceramide_Apoptosis_Pathway Stress Stress Stimuli (e.g., TNF-α, Chemo) SMase Sphingomyelinase (SMase) Stress->SMase activates Ceramide C18-Ceramide Accumulation SMase->Ceramide generates PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A activates JNK_Pathway JNK/SAPK Pathway Ceramide->JNK_Pathway activates Akt Akt/PKB (Pro-survival) Ceramide->Akt inhibits PP2A->Akt dephosphorylates Bcl2 Bcl-2 (Anti-apoptotic) JNK_Pathway->Bcl2 inhibits Apoptosis Apoptosis JNK_Pathway->Apoptosis BAD BAD (Pro-apoptotic) Akt->BAD inhibits BAD->Apoptosis Bcl2->Apoptosis

Ceramide-mediated apoptosis signaling pathway.

Experimental Protocol: Quantification of C18-Ceramide by LC-MS/MS

The following protocol provides a detailed methodology for the quantification of endogenous C18-Ceramide in mammalian cell samples, utilizing this compound as an internal standard. This method is adapted from established lipidomic analysis procedures.[10]

1. Materials and Reagents:

  • C18-Ceramide standard (Cayman Chemical or equivalent)

  • This compound (d18:1/18:0-d3) internal standard (IS) (Cayman Chemical, Cat. No. 24396 or equivalent)

  • HPLC-grade solvents: Methanol, Acetonitrile, Chloroform, Water

  • Ammonium acetate (NH₄Ac)

  • Sodium Dodecyl Sulfate (SDS)

  • Cell lysis buffer

  • Phosphate-buffered saline (PBS)

  • Protein quantification assay kit (e.g., Bio-Rad DC Protein Assay)

2. Preparation of Standards and Internal Standard:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of C18-Ceramide and this compound in ethanol. Store at -20°C.

  • Working Solutions:

    • Create a series of C18-Ceramide working stock solutions (e.g., 0, 0.5, 1.0, 2.5, 5.0, 7.5, 10 ng/mL) by serial dilution in acetonitrile. These will be used to construct the calibration curve.

    • Prepare a 500 ng/mL working stock solution of this compound (IS) in ethanol.

3. Sample Preparation and Lipid Extraction:

  • Cell Harvesting: Harvest cultured cells, wash with ice-cold PBS, and centrifuge to obtain a cell pellet.

  • Lysis and Protein Quantification: Lyse a small aliquot of cells and determine the protein concentration for normalization purposes.

  • Lipid Extraction:

    • To the cell pellet, add a known amount of the this compound internal standard.

    • Perform a lipid extraction using a suitable solvent system (e.g., Bligh-Dyer method with chloroform:methanol).

    • Vortex and sonicate the mixture to ensure complete extraction.

    • Centrifuge to separate the phases. Collect the lower organic layer containing the lipids.

    • Dry the extracted lipids under a stream of nitrogen gas.

    • Reconstitute the dried lipid film in a known volume of a suitable solvent (e.g., acetonitrile or mobile phase) for LC-MS analysis.

4. LC-MS/MS Analysis:

  • Chromatography:

    • Column: Use a reversed-phase column suitable for lipid analysis (e.g., C18 or Diphenyl column).

    • Mobile Phase: A gradient of acetonitrile/water with an additive like ammonium acetate is typically used. For example, Mobile Phase A: Water with 25 mM NH₄Ac; Mobile Phase B: Acetonitrile.

    • Flow Rate: A typical flow rate is between 0.5 - 0.8 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Monitor the specific precursor-to-product ion transitions for both endogenous C18-Ceramide and the this compound internal standard.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (C18-Ceramide / this compound) against the concentration of the C18-Ceramide standards.

  • Calculate the concentration of C18-Ceramide in the unknown samples using the regression equation from the calibration curve.

  • Normalize the final concentration to the protein content of the initial cell lysate.

Experimental_Workflow Start Start: Cell Culture Sample Harvest 1. Cell Harvesting & Washing (PBS) Start->Harvest Spike 2. Spike with This compound (IS) Harvest->Spike Extract 3. Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract Dry 4. Dry Extract (Nitrogen Stream) Extract->Dry Reconstitute 5. Reconstitute in Mobile Phase Dry->Reconstitute Inject 6. Inject into LC-MS/MS System Reconstitute->Inject Analyze 7. Data Acquisition (MRM Mode) Inject->Analyze Quantify 8. Quantification (vs. Calibration Curve) Analyze->Quantify End End: Normalized C18-Ceramide Concentration Quantify->End

Workflow for LC-MS/MS quantification of C18-Ceramide.

References

Technical Guide to C18-Ceramide-d3: Safety, Handling, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling protocols, and experimental methodologies for C18-Ceramide-d3. The information is intended to ensure safe laboratory practices and effective application of this deuterated lipid standard in research and development.

Safety Data Sheet and Handling

This compound, a deuterated form of C18-Ceramide, is a valuable internal standard for mass spectrometry-based lipidomics. While specific safety data for the deuterated form is not extensively documented, the safety precautions for C18-Ceramide can be applied. As with any chemical reagent, it should be handled with care in a laboratory setting.

Hazard Identification

C18-Ceramide is not classified as hazardous according to the Globally Harmonized System (GHS). However, it is recommended to handle it as a potentially hazardous substance. The toxicological properties have not been fully investigated.[1]

Potential Health Effects:

  • Eye Contact: May cause eye irritation.

  • Skin Contact: May cause skin irritation.

  • Inhalation: May be harmful if inhaled.

  • Ingestion: May be harmful if swallowed.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.

  • Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.

  • Inhalation: If inhaled, move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Handling and Storage
  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The recommended storage temperature is -20°C for long-term stability.[2] this compound is stable for at least four years when stored at -20°C.[2]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Use chemical safety goggles.

  • Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat.

  • Respiratory Protection: For operations generating dust, use a NIOSH-approved particulate respirator.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its common variants.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name N-((2S,3R,E)-1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide-d3
Synonyms C18 Ceramide-d3, Cer(d18:1/18:0)-d3, Ceramide-d3 (d18:1/18:0-d3)[2]
CAS Number 2011762-82-4[2]
Molecular Formula C₃₆H₆₈D₃NO₃
Molecular Weight 569.0 g/mol
Purity ≥98%
Form Solid
Storage Temperature -20°C[2]
Stability ≥ 4 years at -20°C[2]

Table 2: Solubility of this compound and Related Compounds

CompoundSolventSolubilityReference
This compoundChloroformSoluble
Dimethylformamide (DMF)Soluble
EthanolSoluble (with warming)
C18 dihydro Ceramide-d3Dimethyl sulfoxide (DMSO)0.5 mg/mL[2]
C18 Ceramide-1-phosphate-d3Chloroform/Methanol/7.5M NH₄OH (80:20:4)Soluble
Chloroform/Methanol/Acetic Acid (60:15:25)Soluble

Experimental Protocols

This compound is primarily used as an internal standard for the accurate quantification of endogenous C18-Ceramide in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Lipid Extraction from Cultured Cells

This protocol describes a common method for extracting lipids, including ceramides, from cultured cells.

  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis & Internal Standard Spiking: Add a known amount of this compound in methanol to the cell pellet. The amount should be determined based on the expected endogenous ceramide concentration.

  • Lipid Extraction (Bligh-Dyer Method):

    • Add chloroform and water to the methanol-cell suspension to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8).

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or isopropanol).

Quantification of C18-Ceramide by LC-MS/MS

This protocol provides a general framework for the analysis of C18-Ceramide using a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

    • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the ceramides.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • C18-Ceramide (endogenous): Monitor the transition from the precursor ion [M+H]⁺ to a specific product ion (e.g., m/z 566.5 → 264.3).

      • This compound (internal standard): Monitor the transition from the precursor ion [M+H]⁺ to the same product ion (e.g., m/z 569.5 → 264.3).

  • Quantification: The concentration of endogenous C18-Ceramide is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of C18-Ceramide in biological samples using this compound as an internal standard.

Caption: Workflow for C18-Ceramide Quantification by LC-MS/MS.

C18-Ceramide Signaling in Apoptosis

C18-Ceramide is a key signaling molecule involved in the regulation of apoptosis (programmed cell death). The following diagram illustrates a simplified signaling pathway.

G cluster_mitochondria Mitochondrial Pathway stress Cellular Stress (e.g., TNF-α, Chemotherapy) smase Sphingomyelinase (SMase) Activation stress->smase c18_cer C18-Ceramide Accumulation smase->c18_cer bax_bak Bax/Bak Activation c18_cer->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Simplified C18-Ceramide-mediated apoptosis signaling pathway.

References

Technical Guide to C18-Ceramide-d3: Safety, Handling, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling protocols, and experimental methodologies for C18-Ceramide-d3. The information is intended to ensure safe laboratory practices and effective application of this deuterated lipid standard in research and development.

Safety Data Sheet and Handling

This compound, a deuterated form of C18-Ceramide, is a valuable internal standard for mass spectrometry-based lipidomics. While specific safety data for the deuterated form is not extensively documented, the safety precautions for C18-Ceramide can be applied. As with any chemical reagent, it should be handled with care in a laboratory setting.

Hazard Identification

C18-Ceramide is not classified as hazardous according to the Globally Harmonized System (GHS). However, it is recommended to handle it as a potentially hazardous substance. The toxicological properties have not been fully investigated.[1]

Potential Health Effects:

  • Eye Contact: May cause eye irritation.

  • Skin Contact: May cause skin irritation.

  • Inhalation: May be harmful if inhaled.

  • Ingestion: May be harmful if swallowed.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.

  • Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.

  • Inhalation: If inhaled, move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Handling and Storage
  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The recommended storage temperature is -20°C for long-term stability.[2] this compound is stable for at least four years when stored at -20°C.[2]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Use chemical safety goggles.

  • Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat.

  • Respiratory Protection: For operations generating dust, use a NIOSH-approved particulate respirator.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its common variants.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name N-((2S,3R,E)-1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide-d3
Synonyms C18 Ceramide-d3, Cer(d18:1/18:0)-d3, Ceramide-d3 (d18:1/18:0-d3)[2]
CAS Number 2011762-82-4[2]
Molecular Formula C₃₆H₆₈D₃NO₃
Molecular Weight 569.0 g/mol
Purity ≥98%
Form Solid
Storage Temperature -20°C[2]
Stability ≥ 4 years at -20°C[2]

Table 2: Solubility of this compound and Related Compounds

CompoundSolventSolubilityReference
This compoundChloroformSoluble
Dimethylformamide (DMF)Soluble
EthanolSoluble (with warming)
C18 dihydro Ceramide-d3Dimethyl sulfoxide (DMSO)0.5 mg/mL[2]
C18 Ceramide-1-phosphate-d3Chloroform/Methanol/7.5M NH₄OH (80:20:4)Soluble
Chloroform/Methanol/Acetic Acid (60:15:25)Soluble

Experimental Protocols

This compound is primarily used as an internal standard for the accurate quantification of endogenous C18-Ceramide in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Lipid Extraction from Cultured Cells

This protocol describes a common method for extracting lipids, including ceramides, from cultured cells.

  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis & Internal Standard Spiking: Add a known amount of this compound in methanol to the cell pellet. The amount should be determined based on the expected endogenous ceramide concentration.

  • Lipid Extraction (Bligh-Dyer Method):

    • Add chloroform and water to the methanol-cell suspension to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8).

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or isopropanol).

Quantification of C18-Ceramide by LC-MS/MS

This protocol provides a general framework for the analysis of C18-Ceramide using a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

    • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the ceramides.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • C18-Ceramide (endogenous): Monitor the transition from the precursor ion [M+H]⁺ to a specific product ion (e.g., m/z 566.5 → 264.3).

      • This compound (internal standard): Monitor the transition from the precursor ion [M+H]⁺ to the same product ion (e.g., m/z 569.5 → 264.3).

  • Quantification: The concentration of endogenous C18-Ceramide is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of C18-Ceramide in biological samples using this compound as an internal standard.

Caption: Workflow for C18-Ceramide Quantification by LC-MS/MS.

C18-Ceramide Signaling in Apoptosis

C18-Ceramide is a key signaling molecule involved in the regulation of apoptosis (programmed cell death). The following diagram illustrates a simplified signaling pathway.

G cluster_mitochondria Mitochondrial Pathway stress Cellular Stress (e.g., TNF-α, Chemotherapy) smase Sphingomyelinase (SMase) Activation stress->smase c18_cer C18-Ceramide Accumulation smase->c18_cer bax_bak Bax/Bak Activation c18_cer->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Simplified C18-Ceramide-mediated apoptosis signaling pathway.

References

Methodological & Application

LC-MS/MS protocol for C18-Ceramide quantification using C18-Ceramide-d3

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of C18-Ceramide in Biological Matrices using a Stable Isotope-Labeled Internal Standard by LC-MS/MS.

Introduction

Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle regulation, inflammation, and cellular stress responses.[1][2] Specifically, C18-Ceramide (N-stearoyl-D-erythro-sphingosine) has been implicated in distinct biological functions, such as the induction of endoplasmic reticulum (ER) stress, autophagy, and the inhibition of cancer cell growth.[3] Given its role in various pathologies, the accurate and precise quantification of C18-Ceramide in biological samples is essential for advancing biomedical research and drug development.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for lipid analysis due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures.[1][4] The use of a stable isotope-labeled internal standard, such as C18-Ceramide-d3, is crucial for correcting analytical variability during sample preparation and ionization, ensuring robust and accurate quantification.[1]

This document provides a detailed protocol for the extraction, separation, and quantification of C18-Ceramide from biological matrices (e.g., plasma, cell lysates) using an LC-MS/MS system with this compound as the internal standard.

Principle of the Method

This method employs a liquid-liquid extraction procedure to isolate lipids from the biological matrix. The extracted lipids are then separated using reversed-phase high-performance liquid chromatography (HPLC). The analyte (C18-Ceramide) and the internal standard (this compound) are detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve prepared with known concentrations of C18-Ceramide. The characteristic collision-induced fragmentation of ceramides in positive ion mode yields a common product ion at m/z 264, which corresponds to the sphingosine backbone.[5][6]

Signaling Pathway of C18-Ceramide

C18-Ceramide is synthesized by Ceramide Synthase 1 (CerS1) and acts as a key signaling lipid in response to various cellular stresses. It can directly interact with and modulate the activity of downstream proteins and organelles, influencing cell fate decisions such as apoptosis, autophagy, and cell growth inhibition.[3][7]

C18_Ceramide_Signaling C18-Ceramide Signaling Pathway stress Cellular Stressors (e.g., Chemotherapy, Oxidative Stress) cers1 Ceramide Synthase 1 (CerS1) stress->cers1 c18_cer C18-Ceramide cers1->c18_cer er_stress ER Stress c18_cer->er_stress autophagy Autophagy (via LC3BII interaction) c18_cer->autophagy apoptosis Apoptosis (Mitochondrial Dysfunction) c18_cer->apoptosis growth_inhibition Cell Growth Inhibition (Telomerase Modulation) c18_cer->growth_inhibition pi3k_akt PI3K/AKT Pathway (Inhibition) c18_cer->pi3k_akt

A diagram of the C18-Ceramide signaling pathway.

Experimental Protocol

The overall experimental workflow consists of sample preparation, LC-MS/MS analysis, and data processing.

LCMS_Workflow Experimental Workflow for C18-Ceramide Quantification cluster_prep cluster_analysis cluster_data sample_prep 1. Sample Preparation sample_aliquot Aliquot Sample (e.g., 50 µL Plasma) add_is Add Internal Standard (this compound) sample_aliquot->add_is extraction Liquid-Liquid Extraction (e.g., Chloroform/Methanol) add_is->extraction centrifuge Centrifuge & Collect Organic Layer extraction->centrifuge dry_recon Dry Down & Reconstitute in Mobile Phase centrifuge->dry_recon lcms_analysis 2. LC-MS/MS Analysis dry_recon->lcms_analysis injection Inject Sample onto C18 RP Column separation Gradient Elution injection->separation detection MS/MS Detection (MRM) separation->detection data_analysis 3. Data Analysis detection->data_analysis integration Peak Integration calibration Generate Calibration Curve integration->calibration quantification Calculate Concentration calibration->quantification

Workflow for C18-Ceramide quantification by LC-MS/MS.
I. Materials and Reagents

  • Solvents: Chloroform, Methanol, Water, Acetonitrile, Isopropanol (LC-MS grade).

  • Reagents: Formic acid, Ammonium formate.

  • Standards: C18-Ceramide (Avanti Polar Lipids or equivalent), this compound (as internal standard).

  • Biological Matrix: Plasma, serum, or cell culture lysates.

II. Standard and Sample Preparation
  • Stock Solutions: Prepare 1 mg/mL stock solutions of C18-Ceramide and this compound in ethanol or a suitable organic solvent. Store at -80°C.[8]

  • Working Solutions:

    • Calibration Standards: Prepare a series of working solutions of C18-Ceramide by serial dilution of the stock solution with methanol or acetonitrile to create calibration standards ranging from approximately 1 ng/mL to 1000 ng/mL.[8]

    • Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol.

  • Sample Extraction (Bligh and Dyer modified):

    • To a 2 mL microcentrifuge tube, add 50 µL of the sample (plasma, homogenized tissue, or cell lysate).

    • Add 50 µL of the IS working solution (this compound).

    • Add 400 µL of a protein precipitation/extraction solution (e.g., isopropanol-chloroform 9:1 v/v).[9]

    • Vortex vigorously for 3 minutes to ensure thorough mixing and protein precipitation.[9]

    • Centrifuge at 3000 x g for 10 minutes to pellet precipitated proteins.[9]

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Mobile Phase A:B) for LC-MS/MS analysis.

III. LC-MS/MS Method

The following parameters provide a starting point and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography (LC) Conditions | Parameter | Recommended Condition | | :--- | :--- | | Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)[6][10] | | Mobile Phase A | Water with 0.2% Formic Acid and 10 mM Ammonium Formate[1] | | Mobile Phase B | Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.2% Formic Acid[6] | | Flow Rate | 0.3 mL/min[6][10] | | Injection Volume | 5-10 µL | | Column Temperature | 40°C | | Gradient Elution | 0.0 min | 50% B | | | 1.0 min | 50% B | | | 8.0 min | 100% B | | | 12.0 min | 100% B | | | 12.1 min | 50% B | | | 15.0 min | 50% B |

Table 2: Mass Spectrometry (MS/MS) Conditions

Parameter Recommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)[5]
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp 400°C

| Collision Gas | Argon |

Table 3: MRM Transitions for C18-Ceramide and Internal Standard

Analyte Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Dwell Time (ms) Collision Energy (eV)
C18-Ceramide 566.5 264.3 50 35
This compound (IS) 569.5 264.3 50 35

Note: The precursor ion for C18-Ceramide (C36H71NO3) is m/z 566.5. The product ion m/z 264.3 is a characteristic fragment of the sphingosine d18:1 backbone.[6][11] The precursor for the d3-labeled internal standard is shifted by +3 Da, assuming deuteration on the acyl chain, leaving the sphingosine fragment unchanged. These values should be empirically optimized.

IV. Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for the specific MRM transitions of C18-Ceramide and this compound using the instrument's software.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (C18-Ceramide / this compound) against the known concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

  • Concentration Calculation: Determine the concentration of C18-Ceramide in the unknown samples by applying their measured peak area ratios to the regression equation derived from the calibration curve.

Method Validation and Performance

A summary of typical method validation parameters is presented below. These values serve as a guideline and should be established for each specific assay.

Table 4: Summary of Method Validation Parameters

Parameter Typical Acceptance Criteria Example Performance
Linearity (r²) ≥ 0.99 0.998
Calibration Range - 1 - 1000 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10 1 ng/mL[8]
Intra-Assay Precision (%CV) < 15% < 7%
Inter-Assay Precision (%CV) < 15% < 9%
Accuracy (% Bias) 85-115% (±15%) 92-108%

| Recovery | Consistent and reproducible | 85 - 95%[12] |

Conclusion

This application note provides a comprehensive protocol for the reliable quantification of C18-Ceramide in biological samples using LC-MS/MS. The method demonstrates high sensitivity, specificity, and accuracy through the use of a stable isotope-labeled internal standard (this compound) and optimized chromatographic and mass spectrometric conditions. This robust analytical method is suitable for researchers, scientists, and drug development professionals investigating the role of C18-Ceramide in health and disease.

References

LC-MS/MS protocol for C18-Ceramide quantification using C18-Ceramide-d3

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of C18-Ceramide in Biological Matrices using a Stable Isotope-Labeled Internal Standard by LC-MS/MS.

Introduction

Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle regulation, inflammation, and cellular stress responses.[1][2] Specifically, C18-Ceramide (N-stearoyl-D-erythro-sphingosine) has been implicated in distinct biological functions, such as the induction of endoplasmic reticulum (ER) stress, autophagy, and the inhibition of cancer cell growth.[3] Given its role in various pathologies, the accurate and precise quantification of C18-Ceramide in biological samples is essential for advancing biomedical research and drug development.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for lipid analysis due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures.[1][4] The use of a stable isotope-labeled internal standard, such as C18-Ceramide-d3, is crucial for correcting analytical variability during sample preparation and ionization, ensuring robust and accurate quantification.[1]

This document provides a detailed protocol for the extraction, separation, and quantification of C18-Ceramide from biological matrices (e.g., plasma, cell lysates) using an LC-MS/MS system with this compound as the internal standard.

Principle of the Method

This method employs a liquid-liquid extraction procedure to isolate lipids from the biological matrix. The extracted lipids are then separated using reversed-phase high-performance liquid chromatography (HPLC). The analyte (C18-Ceramide) and the internal standard (this compound) are detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve prepared with known concentrations of C18-Ceramide. The characteristic collision-induced fragmentation of ceramides in positive ion mode yields a common product ion at m/z 264, which corresponds to the sphingosine backbone.[5][6]

Signaling Pathway of C18-Ceramide

C18-Ceramide is synthesized by Ceramide Synthase 1 (CerS1) and acts as a key signaling lipid in response to various cellular stresses. It can directly interact with and modulate the activity of downstream proteins and organelles, influencing cell fate decisions such as apoptosis, autophagy, and cell growth inhibition.[3][7]

C18_Ceramide_Signaling C18-Ceramide Signaling Pathway stress Cellular Stressors (e.g., Chemotherapy, Oxidative Stress) cers1 Ceramide Synthase 1 (CerS1) stress->cers1 c18_cer C18-Ceramide cers1->c18_cer er_stress ER Stress c18_cer->er_stress autophagy Autophagy (via LC3BII interaction) c18_cer->autophagy apoptosis Apoptosis (Mitochondrial Dysfunction) c18_cer->apoptosis growth_inhibition Cell Growth Inhibition (Telomerase Modulation) c18_cer->growth_inhibition pi3k_akt PI3K/AKT Pathway (Inhibition) c18_cer->pi3k_akt

A diagram of the C18-Ceramide signaling pathway.

Experimental Protocol

The overall experimental workflow consists of sample preparation, LC-MS/MS analysis, and data processing.

LCMS_Workflow Experimental Workflow for C18-Ceramide Quantification cluster_prep cluster_analysis cluster_data sample_prep 1. Sample Preparation sample_aliquot Aliquot Sample (e.g., 50 µL Plasma) add_is Add Internal Standard (this compound) sample_aliquot->add_is extraction Liquid-Liquid Extraction (e.g., Chloroform/Methanol) add_is->extraction centrifuge Centrifuge & Collect Organic Layer extraction->centrifuge dry_recon Dry Down & Reconstitute in Mobile Phase centrifuge->dry_recon lcms_analysis 2. LC-MS/MS Analysis dry_recon->lcms_analysis injection Inject Sample onto C18 RP Column separation Gradient Elution injection->separation detection MS/MS Detection (MRM) separation->detection data_analysis 3. Data Analysis detection->data_analysis integration Peak Integration calibration Generate Calibration Curve integration->calibration quantification Calculate Concentration calibration->quantification

Workflow for C18-Ceramide quantification by LC-MS/MS.
I. Materials and Reagents

  • Solvents: Chloroform, Methanol, Water, Acetonitrile, Isopropanol (LC-MS grade).

  • Reagents: Formic acid, Ammonium formate.

  • Standards: C18-Ceramide (Avanti Polar Lipids or equivalent), this compound (as internal standard).

  • Biological Matrix: Plasma, serum, or cell culture lysates.

II. Standard and Sample Preparation
  • Stock Solutions: Prepare 1 mg/mL stock solutions of C18-Ceramide and this compound in ethanol or a suitable organic solvent. Store at -80°C.[8]

  • Working Solutions:

    • Calibration Standards: Prepare a series of working solutions of C18-Ceramide by serial dilution of the stock solution with methanol or acetonitrile to create calibration standards ranging from approximately 1 ng/mL to 1000 ng/mL.[8]

    • Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol.

  • Sample Extraction (Bligh and Dyer modified):

    • To a 2 mL microcentrifuge tube, add 50 µL of the sample (plasma, homogenized tissue, or cell lysate).

    • Add 50 µL of the IS working solution (this compound).

    • Add 400 µL of a protein precipitation/extraction solution (e.g., isopropanol-chloroform 9:1 v/v).[9]

    • Vortex vigorously for 3 minutes to ensure thorough mixing and protein precipitation.[9]

    • Centrifuge at 3000 x g for 10 minutes to pellet precipitated proteins.[9]

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Mobile Phase A:B) for LC-MS/MS analysis.

III. LC-MS/MS Method

The following parameters provide a starting point and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography (LC) Conditions | Parameter | Recommended Condition | | :--- | :--- | | Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)[6][10] | | Mobile Phase A | Water with 0.2% Formic Acid and 10 mM Ammonium Formate[1] | | Mobile Phase B | Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.2% Formic Acid[6] | | Flow Rate | 0.3 mL/min[6][10] | | Injection Volume | 5-10 µL | | Column Temperature | 40°C | | Gradient Elution | 0.0 min | 50% B | | | 1.0 min | 50% B | | | 8.0 min | 100% B | | | 12.0 min | 100% B | | | 12.1 min | 50% B | | | 15.0 min | 50% B |

Table 2: Mass Spectrometry (MS/MS) Conditions

Parameter Recommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)[5]
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp 400°C

| Collision Gas | Argon |

Table 3: MRM Transitions for C18-Ceramide and Internal Standard

Analyte Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Dwell Time (ms) Collision Energy (eV)
C18-Ceramide 566.5 264.3 50 35
This compound (IS) 569.5 264.3 50 35

Note: The precursor ion for C18-Ceramide (C36H71NO3) is m/z 566.5. The product ion m/z 264.3 is a characteristic fragment of the sphingosine d18:1 backbone.[6][11] The precursor for the d3-labeled internal standard is shifted by +3 Da, assuming deuteration on the acyl chain, leaving the sphingosine fragment unchanged. These values should be empirically optimized.

IV. Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for the specific MRM transitions of C18-Ceramide and this compound using the instrument's software.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (C18-Ceramide / this compound) against the known concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

  • Concentration Calculation: Determine the concentration of C18-Ceramide in the unknown samples by applying their measured peak area ratios to the regression equation derived from the calibration curve.

Method Validation and Performance

A summary of typical method validation parameters is presented below. These values serve as a guideline and should be established for each specific assay.

Table 4: Summary of Method Validation Parameters

Parameter Typical Acceptance Criteria Example Performance
Linearity (r²) ≥ 0.99 0.998
Calibration Range - 1 - 1000 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10 1 ng/mL[8]
Intra-Assay Precision (%CV) < 15% < 7%
Inter-Assay Precision (%CV) < 15% < 9%
Accuracy (% Bias) 85-115% (±15%) 92-108%

| Recovery | Consistent and reproducible | 85 - 95%[12] |

Conclusion

This application note provides a comprehensive protocol for the reliable quantification of C18-Ceramide in biological samples using LC-MS/MS. The method demonstrates high sensitivity, specificity, and accuracy through the use of a stable isotope-labeled internal standard (this compound) and optimized chromatographic and mass spectrometric conditions. This robust analytical method is suitable for researchers, scientists, and drug development professionals investigating the role of C18-Ceramide in health and disease.

References

Application Notes and Protocols for Ceramide Analysis Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of ceramides in biological samples using a deuterated internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability during sample preparation and analysis, ensuring high accuracy and precision.

Introduction

Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle regulation, and inflammatory responses.[1] Dysregulation of ceramide levels has been implicated in various diseases, making their precise measurement a key objective in biomedical research and drug development.[1] LC-MS/MS has become the preferred analytical technique for ceramide analysis due to its high sensitivity, specificity, and ability to resolve different ceramide species.[1] The stable isotope dilution method, incorporating a deuterated ceramide standard, is a robust strategy for accurate quantification.[2][3]

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the extraction and quantification of various ceramide species from biological matrices such as plasma, serum, and tissues.

Materials and Reagents
  • Solvents: Chloroform, Methanol, Water, Acetonitrile, Isopropanol (all LC-MS grade)

  • Reagents: Formic acid, Ammonium formate, Phosphate-buffered saline (PBS)

  • Standards:

    • Ceramide standards (e.g., C16:0, C18:0, C18:1, C24:0, C24:1)

    • Deuterated ceramide internal standard (e.g., d7-ceramide (d18:1/16:0), (d18:1/18:0), (d18:1/24:1), and (d18:1/24:0))[3][4]

Sample Preparation

For Plasma/Serum Samples:

  • Thawing and Aliquoting: Thaw plasma or serum samples on ice. Aliquot 50 µL of the sample into a clean glass tube.

  • Internal Standard Spiking: Add a known amount (e.g., 50 ng of C17 and 100 ng of C25 ceramides as internal standards) of the deuterated ceramide internal standard solution to each sample.[5]

  • Protein Precipitation and Lipid Extraction:

    • Add 2 mL of an ice-cold chloroform/methanol (1:2, v/v) mixture to the sample.[5]

    • Vortex the mixture thoroughly at 4°C.

    • To separate the phases, add 0.5 mL of chloroform and 0.5 mL of water, and vortex again.[5]

    • Centrifuge to separate the layers.

    • Carefully collect the lower organic phase.

    • Re-extract the remaining aqueous phase with 1 mL of chloroform.[5]

    • Pool the organic fractions.

  • Solvent Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.[1]

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.[1]

For Tissue Samples:

  • Homogenization: Homogenize a known weight of tissue (e.g., 100 mg) in 1 mL of cold PBS.[1]

  • Internal Standard Spiking: Add a known amount of the deuterated ceramide internal standard solution to the homogenate.[1]

  • Lipid Extraction:

    • Add 2 mL of an ice-cold chloroform:methanol (1:2, v/v) mixture to the homogenized tissue and vortex at 4°C.[5]

    • Follow the phase separation and organic phase collection steps as described for plasma/serum samples.

  • Solvent Evaporation and Reconstitution: Proceed with the evaporation and reconstitution steps as described for plasma/serum samples.[1]

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[1]

    • Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium formate.[1]

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.2% formic acid.[1]

    • Flow Rate: 0.3 mL/min.[1]

    • Injection Volume: 5-10 µL.[1]

    • Gradient Elution: A representative gradient is provided in the table below.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Monitor the specific precursor-to-product ion transitions for each ceramide species and the deuterated internal standard.

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards by spiking a blank matrix with increasing concentrations of the ceramide working standard mixture and a constant concentration of the internal standard. A typical calibration range might be from 1 to 500 ng/mL for each ceramide.[1]

  • Peak Integration: Integrate the peak areas of the MRM transitions for each ceramide species and the internal standard.[1]

  • Concentration Calculation: For each ceramide, plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Perform a linear regression to generate a calibration curve. Use the regression equation to calculate the concentration of each ceramide in the unknown samples.[1]

Data Presentation

The following tables summarize typical quantitative data obtained from ceramide analysis using the described protocol.

Table 1: Method Validation Parameters

ParameterTypical ValueReference
Linearity (R²)> 0.99[2][3]
Intra-assay Precision (CV%)< 15%[2]
Inter-assay Precision (CV%)< 15%[2]
Accuracy (Bias %)< 15%[3]
Extraction Recovery> 90%[3]
Lower Limit of Quantification (LLOQ)1 nM[3]

Table 2: Representative LC Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.05050
2.05050
15.00100
20.00100
20.15050
25.05050

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Collection Sample Collection Homogenization (Tissue) Homogenization (Tissue) Sample Collection->Homogenization (Tissue) For Tissue Samples Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking For Plasma/Serum Homogenization (Tissue)->Internal Standard Spiking Lipid Extraction Lipid Extraction Internal Standard Spiking->Lipid Extraction Phase Separation Phase Separation Lipid Extraction->Phase Separation Collect Organic Phase Collect Organic Phase Phase Separation->Collect Organic Phase Solvent Evaporation Solvent Evaporation Collect Organic Phase->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Calibration Curve Generation Calibration Curve Generation Peak Integration->Calibration Curve Generation Concentration Calculation Concentration Calculation Calibration Curve Generation->Concentration Calculation Final Report Final Report Concentration Calculation->Final Report

Caption: Experimental workflow for ceramide quantification.

Ceramide Signaling Pathway

G Stress Stimuli Stress Stimuli Sphingomyelinase Sphingomyelinase Stress Stimuli->Sphingomyelinase Activates Ceramide Ceramide Sphingomyelinase->Ceramide Generates Apoptosis Apoptosis Ceramide->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Ceramide->Cell Cycle Arrest

Caption: Simplified ceramide signaling pathway.

References

Application Notes and Protocols for Ceramide Analysis Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of ceramides in biological samples using a deuterated internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability during sample preparation and analysis, ensuring high accuracy and precision.

Introduction

Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle regulation, and inflammatory responses.[1] Dysregulation of ceramide levels has been implicated in various diseases, making their precise measurement a key objective in biomedical research and drug development.[1] LC-MS/MS has become the preferred analytical technique for ceramide analysis due to its high sensitivity, specificity, and ability to resolve different ceramide species.[1] The stable isotope dilution method, incorporating a deuterated ceramide standard, is a robust strategy for accurate quantification.[2][3]

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the extraction and quantification of various ceramide species from biological matrices such as plasma, serum, and tissues.

Materials and Reagents
  • Solvents: Chloroform, Methanol, Water, Acetonitrile, Isopropanol (all LC-MS grade)

  • Reagents: Formic acid, Ammonium formate, Phosphate-buffered saline (PBS)

  • Standards:

    • Ceramide standards (e.g., C16:0, C18:0, C18:1, C24:0, C24:1)

    • Deuterated ceramide internal standard (e.g., d7-ceramide (d18:1/16:0), (d18:1/18:0), (d18:1/24:1), and (d18:1/24:0))[3][4]

Sample Preparation

For Plasma/Serum Samples:

  • Thawing and Aliquoting: Thaw plasma or serum samples on ice. Aliquot 50 µL of the sample into a clean glass tube.

  • Internal Standard Spiking: Add a known amount (e.g., 50 ng of C17 and 100 ng of C25 ceramides as internal standards) of the deuterated ceramide internal standard solution to each sample.[5]

  • Protein Precipitation and Lipid Extraction:

    • Add 2 mL of an ice-cold chloroform/methanol (1:2, v/v) mixture to the sample.[5]

    • Vortex the mixture thoroughly at 4°C.

    • To separate the phases, add 0.5 mL of chloroform and 0.5 mL of water, and vortex again.[5]

    • Centrifuge to separate the layers.

    • Carefully collect the lower organic phase.

    • Re-extract the remaining aqueous phase with 1 mL of chloroform.[5]

    • Pool the organic fractions.

  • Solvent Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.[1]

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.[1]

For Tissue Samples:

  • Homogenization: Homogenize a known weight of tissue (e.g., 100 mg) in 1 mL of cold PBS.[1]

  • Internal Standard Spiking: Add a known amount of the deuterated ceramide internal standard solution to the homogenate.[1]

  • Lipid Extraction:

    • Add 2 mL of an ice-cold chloroform:methanol (1:2, v/v) mixture to the homogenized tissue and vortex at 4°C.[5]

    • Follow the phase separation and organic phase collection steps as described for plasma/serum samples.

  • Solvent Evaporation and Reconstitution: Proceed with the evaporation and reconstitution steps as described for plasma/serum samples.[1]

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[1]

    • Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium formate.[1]

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.2% formic acid.[1]

    • Flow Rate: 0.3 mL/min.[1]

    • Injection Volume: 5-10 µL.[1]

    • Gradient Elution: A representative gradient is provided in the table below.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Monitor the specific precursor-to-product ion transitions for each ceramide species and the deuterated internal standard.

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards by spiking a blank matrix with increasing concentrations of the ceramide working standard mixture and a constant concentration of the internal standard. A typical calibration range might be from 1 to 500 ng/mL for each ceramide.[1]

  • Peak Integration: Integrate the peak areas of the MRM transitions for each ceramide species and the internal standard.[1]

  • Concentration Calculation: For each ceramide, plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Perform a linear regression to generate a calibration curve. Use the regression equation to calculate the concentration of each ceramide in the unknown samples.[1]

Data Presentation

The following tables summarize typical quantitative data obtained from ceramide analysis using the described protocol.

Table 1: Method Validation Parameters

ParameterTypical ValueReference
Linearity (R²)> 0.99[2][3]
Intra-assay Precision (CV%)< 15%[2]
Inter-assay Precision (CV%)< 15%[2]
Accuracy (Bias %)< 15%[3]
Extraction Recovery> 90%[3]
Lower Limit of Quantification (LLOQ)1 nM[3]

Table 2: Representative LC Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.05050
2.05050
15.00100
20.00100
20.15050
25.05050

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Collection Sample Collection Homogenization (Tissue) Homogenization (Tissue) Sample Collection->Homogenization (Tissue) For Tissue Samples Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking For Plasma/Serum Homogenization (Tissue)->Internal Standard Spiking Lipid Extraction Lipid Extraction Internal Standard Spiking->Lipid Extraction Phase Separation Phase Separation Lipid Extraction->Phase Separation Collect Organic Phase Collect Organic Phase Phase Separation->Collect Organic Phase Solvent Evaporation Solvent Evaporation Collect Organic Phase->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Calibration Curve Generation Calibration Curve Generation Peak Integration->Calibration Curve Generation Concentration Calculation Concentration Calculation Calibration Curve Generation->Concentration Calculation Final Report Final Report Concentration Calculation->Final Report

Caption: Experimental workflow for ceramide quantification.

Ceramide Signaling Pathway

G Stress Stimuli Stress Stimuli Sphingomyelinase Sphingomyelinase Stress Stimuli->Sphingomyelinase Activates Ceramide Ceramide Sphingomyelinase->Ceramide Generates Apoptosis Apoptosis Ceramide->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Ceramide->Cell Cycle Arrest

Caption: Simplified ceramide signaling pathway.

References

Application Notes and Protocols: The Use of C18-Ceramide-d3 in Plasma Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that are integral components of cellular membranes and serve as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle regulation, and inflammation.[1][2] Of the various ceramide species, C18-Ceramide (d18:1/18:0) is of significant interest due to its association with various physiological and pathological conditions, including cardiovascular disease, insulin resistance, and cancer.[3][4] Accurate quantification of C18-Ceramide in plasma is crucial for understanding its role in disease pathogenesis and for the development of novel diagnostic and therapeutic strategies.

This document provides detailed application notes and protocols for the quantitative analysis of C18-Ceramide in human plasma using C18-Ceramide-d3 as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is essential for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.

Quantitative Data Summary

The following table summarizes representative concentrations of C18-Ceramide in human plasma from various studies. These values can serve as a reference for researchers performing quantitative lipidomics analysis.

CohortC18-Ceramide Concentration (nmol/mL)Analytical MethodReference
Healthy Lean Control Subjects0.26 ± 0.03HPLC-ESI-MS/MS[3]
Obese Type 2 Diabetic Patients0.38 ± 0.03HPLC-ESI-MS/MS[3]
Healthy Adults (Pre-exercise)0.73 ± 0.29LC-ESI-MS/MS[5]
Healthy Adults (Post-exercise)0.75 ± 0.12LC-ESI-MS/MS[5]

Experimental Workflow

The overall experimental workflow for the quantitative analysis of C18-Ceramide in plasma using this compound as an internal standard is depicted in the diagram below.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample is_spike Spike with This compound plasma->is_spike extraction Lipid Extraction (e.g., Folch or MTBE) is_spike->extraction dry_down Dry Extract extraction->dry_down reconstitute Reconstitute in Injection Solvent dry_down->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for C18-Ceramide quantification.

Experimental Protocols

Materials and Reagents
  • Solvents: LC-MS grade methanol, chloroform, methyl tert-butyl ether (MTBE), isopropanol, acetonitrile, and water.

  • Internal Standard: this compound (N-stearoyl-d3-D-erythro-sphingosine).

  • Standard: C18-Ceramide (N-stearoyl-D-erythro-sphingosine).

  • Other Reagents: Formic acid, ammonium formate.

  • Plasma: Human plasma collected in EDTA or citrate tubes. Store at -80°C.

Standard and Internal Standard Preparation
  • Stock Solutions: Prepare individual stock solutions of C18-Ceramide and this compound in methanol or a chloroform:methanol mixture (e.g., 1 mg/mL).

  • Working Solutions:

    • Prepare a series of working standard solutions of C18-Ceramide by diluting the stock solution with methanol to create a calibration curve (e.g., ranging from 1 to 1000 ng/mL).

    • Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol.

Sample Preparation (Lipid Extraction)

The following is a protocol based on the Folch method. An alternative is the MTBE method.[6]

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a glass tube, add 10 µL of the this compound internal standard working solution.

  • Add 1 mL of a cold chloroform:methanol (2:1, v/v) mixture.

  • Vortex thoroughly for 1 minute.

  • Incubate on ice for 10 minutes.

  • Add 200 µL of water to induce phase separation.

  • Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase into a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., acetonitrile:isopropanol:water with additives).

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.8 µm particle size).[7]

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile:Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Gradient Elution: A typical gradient starts with a lower percentage of mobile phase B, which is then increased to elute the lipids. An example gradient is as follows:

Time (min)% Mobile Phase B
0.040
2.040
12.095
15.095
15.140
20.040

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion for C18-Ceramide is m/z 566.5, and a common product ion is m/z 264.2, corresponding to the sphingosine backbone.[5][8] For this compound, the precursor ion will be shifted by the mass of the deuterium atoms. Assuming the deuterium atoms are on the acyl chain, the precursor ion would be m/z 569.5, while the product ion would remain m/z 264.2. These transitions should be optimized on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
C18-Ceramide566.5264.2
This compound (IS)569.5264.2
Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas for both the endogenous C18-Ceramide and the this compound internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the C18-Ceramide standard to the peak area of the this compound internal standard against the concentration of the C18-Ceramide standard.

  • Quantification: Calculate the concentration of C18-Ceramide in the plasma samples by using the peak area ratio of the endogenous C18-Ceramide to the this compound internal standard and the regression equation from the calibration curve.

Ceramide Signaling Pathways

Ceramides are central signaling molecules that can be generated through the de novo synthesis pathway or by the hydrolysis of sphingomyelin by sphingomyelinases. Elevated ceramide levels can trigger various cellular responses, most notably apoptosis (programmed cell death) and cell cycle arrest.

G cluster_stimuli Cellular Stress / Stimuli cluster_synthesis Ceramide Generation cluster_effects Downstream Effects TNFa TNF-α SMase Sphingomyelinase (SMase) TNFa->SMase FasL FasL FasL->SMase Chemo Chemotherapy DeNovo De Novo Synthesis Chemo->DeNovo Stress Oxidative Stress Stress->DeNovo Ceramide Ceramide SMase->Ceramide DeNovo->Ceramide PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A JNK c-Jun N-terminal Kinase (JNK) Ceramide->JNK Mitochondria Mitochondrial Pore Formation Ceramide->Mitochondria CellCycle Cell Cycle Arrest Ceramide->CellCycle Apoptosis Apoptosis PP2A->Apoptosis JNK->Apoptosis Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Caption: Simplified ceramide signaling pathway in apoptosis.

Ceramide exerts its pro-apoptotic effects through multiple mechanisms. It can activate protein phosphatases like PP2A, which can dephosphorylate and inactivate pro-survival proteins.[9] Ceramide can also activate the c-Jun N-terminal kinase (JNK) signaling pathway, leading to apoptosis.[10] Furthermore, ceramide can directly act on mitochondria, promoting the formation of pores and the release of pro-apoptotic factors, which in turn activate caspases, the executioners of apoptosis.[11][12] By understanding these pathways, researchers can better elucidate the role of C18-Ceramide in disease and explore it as a potential therapeutic target.

References

Application Notes and Protocols: The Use of C18-Ceramide-d3 in Plasma Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that are integral components of cellular membranes and serve as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle regulation, and inflammation.[1][2] Of the various ceramide species, C18-Ceramide (d18:1/18:0) is of significant interest due to its association with various physiological and pathological conditions, including cardiovascular disease, insulin resistance, and cancer.[3][4] Accurate quantification of C18-Ceramide in plasma is crucial for understanding its role in disease pathogenesis and for the development of novel diagnostic and therapeutic strategies.

This document provides detailed application notes and protocols for the quantitative analysis of C18-Ceramide in human plasma using C18-Ceramide-d3 as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is essential for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.

Quantitative Data Summary

The following table summarizes representative concentrations of C18-Ceramide in human plasma from various studies. These values can serve as a reference for researchers performing quantitative lipidomics analysis.

CohortC18-Ceramide Concentration (nmol/mL)Analytical MethodReference
Healthy Lean Control Subjects0.26 ± 0.03HPLC-ESI-MS/MS[3]
Obese Type 2 Diabetic Patients0.38 ± 0.03HPLC-ESI-MS/MS[3]
Healthy Adults (Pre-exercise)0.73 ± 0.29LC-ESI-MS/MS[5]
Healthy Adults (Post-exercise)0.75 ± 0.12LC-ESI-MS/MS[5]

Experimental Workflow

The overall experimental workflow for the quantitative analysis of C18-Ceramide in plasma using this compound as an internal standard is depicted in the diagram below.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample is_spike Spike with This compound plasma->is_spike extraction Lipid Extraction (e.g., Folch or MTBE) is_spike->extraction dry_down Dry Extract extraction->dry_down reconstitute Reconstitute in Injection Solvent dry_down->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for C18-Ceramide quantification.

Experimental Protocols

Materials and Reagents
  • Solvents: LC-MS grade methanol, chloroform, methyl tert-butyl ether (MTBE), isopropanol, acetonitrile, and water.

  • Internal Standard: this compound (N-stearoyl-d3-D-erythro-sphingosine).

  • Standard: C18-Ceramide (N-stearoyl-D-erythro-sphingosine).

  • Other Reagents: Formic acid, ammonium formate.

  • Plasma: Human plasma collected in EDTA or citrate tubes. Store at -80°C.

Standard and Internal Standard Preparation
  • Stock Solutions: Prepare individual stock solutions of C18-Ceramide and this compound in methanol or a chloroform:methanol mixture (e.g., 1 mg/mL).

  • Working Solutions:

    • Prepare a series of working standard solutions of C18-Ceramide by diluting the stock solution with methanol to create a calibration curve (e.g., ranging from 1 to 1000 ng/mL).

    • Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol.

Sample Preparation (Lipid Extraction)

The following is a protocol based on the Folch method. An alternative is the MTBE method.[6]

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a glass tube, add 10 µL of the this compound internal standard working solution.

  • Add 1 mL of a cold chloroform:methanol (2:1, v/v) mixture.

  • Vortex thoroughly for 1 minute.

  • Incubate on ice for 10 minutes.

  • Add 200 µL of water to induce phase separation.

  • Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase into a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., acetonitrile:isopropanol:water with additives).

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.8 µm particle size).[7]

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile:Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Gradient Elution: A typical gradient starts with a lower percentage of mobile phase B, which is then increased to elute the lipids. An example gradient is as follows:

Time (min)% Mobile Phase B
0.040
2.040
12.095
15.095
15.140
20.040

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion for C18-Ceramide is m/z 566.5, and a common product ion is m/z 264.2, corresponding to the sphingosine backbone.[5][8] For this compound, the precursor ion will be shifted by the mass of the deuterium atoms. Assuming the deuterium atoms are on the acyl chain, the precursor ion would be m/z 569.5, while the product ion would remain m/z 264.2. These transitions should be optimized on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
C18-Ceramide566.5264.2
This compound (IS)569.5264.2
Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas for both the endogenous C18-Ceramide and the this compound internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the C18-Ceramide standard to the peak area of the this compound internal standard against the concentration of the C18-Ceramide standard.

  • Quantification: Calculate the concentration of C18-Ceramide in the plasma samples by using the peak area ratio of the endogenous C18-Ceramide to the this compound internal standard and the regression equation from the calibration curve.

Ceramide Signaling Pathways

Ceramides are central signaling molecules that can be generated through the de novo synthesis pathway or by the hydrolysis of sphingomyelin by sphingomyelinases. Elevated ceramide levels can trigger various cellular responses, most notably apoptosis (programmed cell death) and cell cycle arrest.

G cluster_stimuli Cellular Stress / Stimuli cluster_synthesis Ceramide Generation cluster_effects Downstream Effects TNFa TNF-α SMase Sphingomyelinase (SMase) TNFa->SMase FasL FasL FasL->SMase Chemo Chemotherapy DeNovo De Novo Synthesis Chemo->DeNovo Stress Oxidative Stress Stress->DeNovo Ceramide Ceramide SMase->Ceramide DeNovo->Ceramide PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A JNK c-Jun N-terminal Kinase (JNK) Ceramide->JNK Mitochondria Mitochondrial Pore Formation Ceramide->Mitochondria CellCycle Cell Cycle Arrest Ceramide->CellCycle Apoptosis Apoptosis PP2A->Apoptosis JNK->Apoptosis Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Caption: Simplified ceramide signaling pathway in apoptosis.

Ceramide exerts its pro-apoptotic effects through multiple mechanisms. It can activate protein phosphatases like PP2A, which can dephosphorylate and inactivate pro-survival proteins.[9] Ceramide can also activate the c-Jun N-terminal kinase (JNK) signaling pathway, leading to apoptosis.[10] Furthermore, ceramide can directly act on mitochondria, promoting the formation of pores and the release of pro-apoptotic factors, which in turn activate caspases, the executioners of apoptosis.[11][12] By understanding these pathways, researchers can better elucidate the role of C18-Ceramide in disease and explore it as a potential therapeutic target.

References

Application Notes and Protocols for C18-Ceramide-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Precise Quantification of Ceramides in Biological Matrices Using C18-Ceramide-d3 Internal Standard

[City, State] – [Date] – Advanced analytical methodologies are critical for researchers, scientists, and drug development professionals investigating the role of ceramides in various physiological and pathological processes. The use of a stable isotope-labeled internal standard is paramount for accurate and reproducible quantification of ceramide species by mass spectrometry. This document provides detailed application notes and protocols for the utilization of this compound as an internal standard for the precise quantification of C18-ceramide and other related ceramide species in diverse biological samples.

Ceramides are a class of bioactive lipids that function as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle regulation, and inflammatory responses.[1] Alterations in ceramide levels have been linked to numerous diseases, making their accurate measurement a key objective in biomedical research and drug development.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for ceramide analysis due to its high sensitivity, specificity, and ability to resolve different ceramide species.[1][2] The incorporation of a stable isotope-labeled internal standard, such as this compound, is essential to correct for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[1][3]

This application note provides a comprehensive guide for researchers, covering recommended concentrations for internal standard spiking, detailed experimental protocols for sample preparation and LC-MS/MS analysis, and data processing workflows.

Quantitative Data Summary

The optimal concentration of the this compound internal standard should be determined based on the biological matrix, the expected endogenous ceramide concentration, and the specific analytical instrumentation. The following tables summarize recommended concentration ranges and specific examples from published methodologies.

Table 1: Recommended Concentration Ranges for this compound Internal Standard

ParameterRecommended RangeNotes
Stock Solution Concentration 0.01 - 1 mg/mLDissolved in an appropriate organic solvent (e.g., ethanol, chloroform:methanol 1:1). Stored at -20°C or -80°C.
Working Solution Concentration 1 - 500 ng/mL or 5 - 1000 nMDiluted from the stock solution in a solvent compatible with the LC mobile phase.
Final Spiking Concentration in Sample 0.1 - 100 ng/mL or 1 - 500 nMThe final concentration should be within the linear range of the calibration curve and comparable to the endogenous analyte levels.

Table 2: Examples of this compound and other Deuterated Ceramide Internal Standard Concentrations in Published Protocols

ApplicationInternal StandardIS Working Solution ConcentrationFinal Concentration in SampleReference
Human Serum Analysisd7-ceramide mix (including d18:1/18:0)5.00 nMNot explicitly stated, but spiked into the sample[4][5]
Mammalian Cell AnalysisC17 Ceramide (as IS for C18)500 ng/mLSpiked into cell lysate, final concentration not explicitly stated[2]
Human Plasma AnalysisDeuterated Ceramide MixConcentrations verified for use as a quantitative standard (e.g., C18 Ceramide-d7 at 11.5 µg/mL in the standard mix)Spiked into plasma, final concentration dependent on dilution[6]
Tissue AnalysisCer (d18:1/18:0)-d310 µM (in internal standard cocktail)Spiked into tissue homogenate, final concentration dependent on sample and extraction volumes[7]

Experimental Protocols

This section details a generalized protocol for the quantification of ceramides using this compound as an internal standard. Researchers should optimize this protocol for their specific application and instrumentation.

Materials and Reagents
  • Solvents: LC-MS grade chloroform, methanol, isopropanol, acetonitrile, and water.

  • Reagents: Formic acid, ammonium formate, ammonium bicarbonate.

  • Standards: this compound, non-labeled ceramide standards (e.g., C16:0, C18:0, C18:1, C24:0, C24:1 ceramides).

  • Biological Matrix: Plasma, serum, cells, or tissue homogenate.

Preparation of Standard Solutions
  • This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as ethanol or a 1:1 (v/v) mixture of chloroform and methanol. Store at -20°C or -80°C.

  • This compound Working Solution: Prepare a working solution by diluting the stock solution with methanol or another appropriate solvent to a final concentration within the range of 100-1000 ng/mL.

  • Calibration Curve Standards: Prepare a series of calibration standards by serially diluting a stock solution of non-labeled C18-ceramide. The concentration range should encompass the expected levels in the biological samples (e.g., 1 to 500 ng/mL).[1]

Sample Preparation and Lipid Extraction

The following is a modified Bligh and Dyer extraction method, a common procedure for lipid extraction.

  • Sample Aliquoting: Thaw frozen biological samples (e.g., 50-100 µL of plasma or serum, or a specific number of cells) on ice.

  • Internal Standard Spiking: Add a precise volume of the this compound working solution to each sample to achieve a final concentration within the desired range (e.g., 50 ng/mL). It is crucial to add the internal standard at the earliest stage to account for variations in extraction efficiency.[8]

  • Lipid Extraction:

    • Add 3 volumes of a 2:1 (v/v) mixture of chloroform:methanol to the sample.

    • Vortex thoroughly for 1 minute.

    • Add 1 volume of water to induce phase separation.

    • Vortex again for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Solvent Collection: Carefully collect the lower organic phase containing the lipids into a clean tube.

  • Drying and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., a 1:1 mixture of mobile phase A and B).

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[1]

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the lipids.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).[4]

    • MRM Transitions: The precursor and product ions for C18-ceramide and this compound need to be optimized on the specific mass spectrometer.

      • C18-Ceramide (example): Precursor ion [M+H]+, Product ion corresponding to the sphingoid base.

      • This compound (example): Precursor ion [M+H]+ (shifted by the mass of the deuterium labels), Product ion corresponding to the sphingoid base.

Data Analysis
  • Peak Integration: Integrate the peak areas for the endogenous C18-ceramide and the this compound internal standard.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the non-labeled standards.

  • Quantification: Determine the concentration of C18-ceramide in the unknown samples using the linear regression equation derived from the calibration curve.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, Cells, Tissue) Spike Spike with This compound IS Sample->Spike Extract Lipid Extraction (e.g., Bligh & Dyer) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in LC Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Integrate Peak Integration LCMS->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification of Endogenous Ceramide Calibrate->Quantify

Caption: Experimental workflow for ceramide quantification.

Ceramide Signaling Pathway

G cluster_downstream Downstream Effects Stress Cellular Stress (e.g., TNF-α, FasL) SMase Sphingomyelinase (SMase) Stress->SMase activates Ceramide Ceramide SMase->Ceramide hydrolyzes Sphingomyelin to Sphingomyelin Sphingomyelin PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A activates Caspase Caspase Activation Ceramide->Caspase activates CellCycle Cell Cycle Arrest Ceramide->CellCycle Akt Akt (dephosphorylation) PP2A->Akt dephosphorylates Apoptosis Apoptosis Akt->Apoptosis inhibits Caspase->Apoptosis

Caption: Simplified ceramide-mediated signaling pathway.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of ceramides in various biological matrices. The protocols and data presented in this application note offer a solid foundation for researchers to develop and validate their own quantitative lipidomics assays. Adherence to best practices in sample preparation, the use of appropriate internal standards, and careful optimization of LC-MS/MS parameters are essential for obtaining high-quality, reproducible data in the study of ceramide biology.

References

Application Notes and Protocols for C18-Ceramide-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Precise Quantification of Ceramides in Biological Matrices Using C18-Ceramide-d3 Internal Standard

[City, State] – [Date] – Advanced analytical methodologies are critical for researchers, scientists, and drug development professionals investigating the role of ceramides in various physiological and pathological processes. The use of a stable isotope-labeled internal standard is paramount for accurate and reproducible quantification of ceramide species by mass spectrometry. This document provides detailed application notes and protocols for the utilization of this compound as an internal standard for the precise quantification of C18-ceramide and other related ceramide species in diverse biological samples.

Ceramides are a class of bioactive lipids that function as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle regulation, and inflammatory responses.[1] Alterations in ceramide levels have been linked to numerous diseases, making their accurate measurement a key objective in biomedical research and drug development.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for ceramide analysis due to its high sensitivity, specificity, and ability to resolve different ceramide species.[1][2] The incorporation of a stable isotope-labeled internal standard, such as this compound, is essential to correct for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[1][3]

This application note provides a comprehensive guide for researchers, covering recommended concentrations for internal standard spiking, detailed experimental protocols for sample preparation and LC-MS/MS analysis, and data processing workflows.

Quantitative Data Summary

The optimal concentration of the this compound internal standard should be determined based on the biological matrix, the expected endogenous ceramide concentration, and the specific analytical instrumentation. The following tables summarize recommended concentration ranges and specific examples from published methodologies.

Table 1: Recommended Concentration Ranges for this compound Internal Standard

ParameterRecommended RangeNotes
Stock Solution Concentration 0.01 - 1 mg/mLDissolved in an appropriate organic solvent (e.g., ethanol, chloroform:methanol 1:1). Stored at -20°C or -80°C.
Working Solution Concentration 1 - 500 ng/mL or 5 - 1000 nMDiluted from the stock solution in a solvent compatible with the LC mobile phase.
Final Spiking Concentration in Sample 0.1 - 100 ng/mL or 1 - 500 nMThe final concentration should be within the linear range of the calibration curve and comparable to the endogenous analyte levels.

Table 2: Examples of this compound and other Deuterated Ceramide Internal Standard Concentrations in Published Protocols

ApplicationInternal StandardIS Working Solution ConcentrationFinal Concentration in SampleReference
Human Serum Analysisd7-ceramide mix (including d18:1/18:0)5.00 nMNot explicitly stated, but spiked into the sample[4][5]
Mammalian Cell AnalysisC17 Ceramide (as IS for C18)500 ng/mLSpiked into cell lysate, final concentration not explicitly stated[2]
Human Plasma AnalysisDeuterated Ceramide MixConcentrations verified for use as a quantitative standard (e.g., C18 Ceramide-d7 at 11.5 µg/mL in the standard mix)Spiked into plasma, final concentration dependent on dilution[6]
Tissue AnalysisCer (d18:1/18:0)-d310 µM (in internal standard cocktail)Spiked into tissue homogenate, final concentration dependent on sample and extraction volumes[7]

Experimental Protocols

This section details a generalized protocol for the quantification of ceramides using this compound as an internal standard. Researchers should optimize this protocol for their specific application and instrumentation.

Materials and Reagents
  • Solvents: LC-MS grade chloroform, methanol, isopropanol, acetonitrile, and water.

  • Reagents: Formic acid, ammonium formate, ammonium bicarbonate.

  • Standards: this compound, non-labeled ceramide standards (e.g., C16:0, C18:0, C18:1, C24:0, C24:1 ceramides).

  • Biological Matrix: Plasma, serum, cells, or tissue homogenate.

Preparation of Standard Solutions
  • This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as ethanol or a 1:1 (v/v) mixture of chloroform and methanol. Store at -20°C or -80°C.

  • This compound Working Solution: Prepare a working solution by diluting the stock solution with methanol or another appropriate solvent to a final concentration within the range of 100-1000 ng/mL.

  • Calibration Curve Standards: Prepare a series of calibration standards by serially diluting a stock solution of non-labeled C18-ceramide. The concentration range should encompass the expected levels in the biological samples (e.g., 1 to 500 ng/mL).[1]

Sample Preparation and Lipid Extraction

The following is a modified Bligh and Dyer extraction method, a common procedure for lipid extraction.

  • Sample Aliquoting: Thaw frozen biological samples (e.g., 50-100 µL of plasma or serum, or a specific number of cells) on ice.

  • Internal Standard Spiking: Add a precise volume of the this compound working solution to each sample to achieve a final concentration within the desired range (e.g., 50 ng/mL). It is crucial to add the internal standard at the earliest stage to account for variations in extraction efficiency.[8]

  • Lipid Extraction:

    • Add 3 volumes of a 2:1 (v/v) mixture of chloroform:methanol to the sample.

    • Vortex thoroughly for 1 minute.

    • Add 1 volume of water to induce phase separation.

    • Vortex again for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Solvent Collection: Carefully collect the lower organic phase containing the lipids into a clean tube.

  • Drying and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., a 1:1 mixture of mobile phase A and B).

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[1]

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the lipids.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).[4]

    • MRM Transitions: The precursor and product ions for C18-ceramide and this compound need to be optimized on the specific mass spectrometer.

      • C18-Ceramide (example): Precursor ion [M+H]+, Product ion corresponding to the sphingoid base.

      • This compound (example): Precursor ion [M+H]+ (shifted by the mass of the deuterium labels), Product ion corresponding to the sphingoid base.

Data Analysis
  • Peak Integration: Integrate the peak areas for the endogenous C18-ceramide and the this compound internal standard.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the non-labeled standards.

  • Quantification: Determine the concentration of C18-ceramide in the unknown samples using the linear regression equation derived from the calibration curve.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, Cells, Tissue) Spike Spike with This compound IS Sample->Spike Extract Lipid Extraction (e.g., Bligh & Dyer) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in LC Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Integrate Peak Integration LCMS->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification of Endogenous Ceramide Calibrate->Quantify

Caption: Experimental workflow for ceramide quantification.

Ceramide Signaling Pathway

G cluster_downstream Downstream Effects Stress Cellular Stress (e.g., TNF-α, FasL) SMase Sphingomyelinase (SMase) Stress->SMase activates Ceramide Ceramide SMase->Ceramide hydrolyzes Sphingomyelin to Sphingomyelin Sphingomyelin PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A activates Caspase Caspase Activation Ceramide->Caspase activates CellCycle Cell Cycle Arrest Ceramide->CellCycle Akt Akt (dephosphorylation) PP2A->Akt dephosphorylates Apoptosis Apoptosis Akt->Apoptosis inhibits Caspase->Apoptosis

Caption: Simplified ceramide-mediated signaling pathway.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of ceramides in various biological matrices. The protocols and data presented in this application note offer a solid foundation for researchers to develop and validate their own quantitative lipidomics assays. Adherence to best practices in sample preparation, the use of appropriate internal standards, and careful optimization of LC-MS/MS parameters are essential for obtaining high-quality, reproducible data in the study of ceramide biology.

References

Application Note: High-Throughput Analysis of C18-Ceramide-d3 using Reversed-Phase Chromatography Coupled with Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of C18-Ceramide-d3 in biological matrices using a reversed-phase ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS). Ceramides are critical bioactive lipids involved in a multitude of cellular processes, including apoptosis, cell signaling, and inflammation. The stable isotope-labeled internal standard, this compound, is crucial for accurate quantification in complex biological samples. This protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection, enabling researchers to reliably measure this compound levels for applications in drug development and biomedical research.

Introduction

Ceramides are a class of sphingolipids that serve as central hubs in sphingolipid metabolism and act as critical signaling molecules in various cellular pathways. Alterations in ceramide levels have been implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[1] C18-Ceramide, containing a stearic acid acyl chain, is one of the most abundant and biologically significant ceramide species. The use of stable isotope-labeled internal standards, such as this compound, is essential for correcting for matrix effects and variability in sample preparation and instrument response, thereby ensuring accurate and precise quantification.[2]

This document provides a detailed protocol for a reversed-phase chromatography method optimized for the analysis of this compound. The method is designed for high-throughput analysis, offering excellent sensitivity and reproducibility.

Experimental Protocols

Sample Preparation (Lipid Extraction)

A modified Bligh and Dyer extraction method is recommended for the efficient extraction of ceramides from biological samples such as plasma or cell lysates.[3]

Materials:

  • Chloroform

  • Methanol

  • Water (HPLC-grade)

  • Internal Standard Spiking Solution (this compound in a suitable solvent like ethanol)

  • Glass tubes with screw caps

  • Vortex mixer

  • Centrifuge

Protocol:

  • To a 1.5 mL glass tube, add 50 µL of the biological sample (e.g., plasma).

  • Spike the sample with the internal standard solution (this compound) to a final concentration appropriate for the expected endogenous levels.

  • Add 2 mL of a chloroform/methanol (1:2, v/v) mixture.

  • Vortex the mixture vigorously for 5 minutes.

  • To induce phase separation, add 0.5 mL of chloroform and 0.5 mL of water.

  • Vortex again for 1 minute and then centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Reversed-Phase Liquid Chromatography

Instrumentation:

  • Waters ACQUITY UPLC I-CLASS PLUS system or equivalent[4]

Chromatographic Conditions:

ParameterValue
Column ACQUITY UPLC CSH C18, 2.1 x 100 mm, 1.7 µm[4]
Mobile Phase A Acetonitrile:Water (3:2, v/v) with 10 mM Ammonium Formate[4]
Mobile Phase B Isopropanol:Acetonitrile (9:1, v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid[4]
Flow Rate 0.3 mL/min[4]
Column Temperature 40 °C
Injection Volume 5 µL[4]
Autosampler Temp. 4 °C

Gradient Elution Program:

Time (min)% Mobile Phase B
0.040
17.095
19.095
19.140
20.040
Mass Spectrometry Detection

Instrumentation:

  • Waters SELECT SERIES Cyclic IMS or equivalent triple quadrupole mass spectrometer[4]

MS/MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[4][5]
Capillary Voltage 2.5 kV[4]
Cone Voltage 40 V[4]
Source Temperature 140 °C[4]
Desolvation Temperature 600 °C[4]
Collision Gas Argon
Data Acquisition Mode Multiple Reaction Monitoring (MRM)[3][5]

MRM Transitions:

The selection of precursor and product ions is critical for the specificity and sensitivity of the method. For this compound, the exact mass transition will depend on the position of the deuterium labels. Assuming the deuterium atoms are on the sphingoid base, the transition can be predicted. However, it is mandatory to confirm the optimal transition by direct infusion of the this compound standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
C18-Ceramide566.5264.215026
This compound569.5267.215026

Note: The m/z values for this compound are predicted and should be experimentally verified. The common product ion at m/z 264.2 for endogenous ceramides corresponds to the sphingoid base fragment.[5]

Data Presentation

The following table summarizes the expected quantitative data for a typical analysis.

AnalyteRetention Time (min)Linearity (R²)LLOQ (pg/mL)ULOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)
This compound~8-10>0.995500<15%<15%

LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification, %CV: Percent Coefficient of Variation. These values are representative and should be established during method validation.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Spike Spike with this compound IS Sample->Spike Extract Lipid Extraction (Bligh & Dyer) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute Inject Inject into UPLC Reconstitute->Inject Separate Reversed-Phase Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Workflow for this compound Analysis.
Ceramide Signaling Pathway

Ceramides are central to cellular stress responses and can be generated through multiple pathways, leading to downstream signaling events such as apoptosis.

G cluster_stress Cellular Stress cluster_synthesis Ceramide Generation cluster_downstream Downstream Effects Stress Stress Stimuli (e.g., Chemotherapy, Radiation) DeNovo De Novo Synthesis Stress->DeNovo SMase Sphingomyelinase Pathway Stress->SMase Salvage Salvage Pathway Stress->Salvage Ceramide C18-Ceramide DeNovo->Ceramide SMase->Ceramide Salvage->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Inflammation Inflammation Ceramide->Inflammation

Simplified Ceramide Signaling Pathway.

Conclusion

The reversed-phase chromatography method detailed in this application note provides a reliable and high-throughput approach for the quantification of this compound. The protocol is suitable for researchers and scientists in various fields, including drug development, where accurate measurement of ceramide levels is crucial. The provided experimental details, data presentation guidelines, and workflow visualizations offer a comprehensive resource for the successful implementation of this analytical method.

References

Application Note: High-Throughput Analysis of C18-Ceramide-d3 using Reversed-Phase Chromatography Coupled with Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of C18-Ceramide-d3 in biological matrices using a reversed-phase ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS). Ceramides are critical bioactive lipids involved in a multitude of cellular processes, including apoptosis, cell signaling, and inflammation. The stable isotope-labeled internal standard, this compound, is crucial for accurate quantification in complex biological samples. This protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection, enabling researchers to reliably measure this compound levels for applications in drug development and biomedical research.

Introduction

Ceramides are a class of sphingolipids that serve as central hubs in sphingolipid metabolism and act as critical signaling molecules in various cellular pathways. Alterations in ceramide levels have been implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[1] C18-Ceramide, containing a stearic acid acyl chain, is one of the most abundant and biologically significant ceramide species. The use of stable isotope-labeled internal standards, such as this compound, is essential for correcting for matrix effects and variability in sample preparation and instrument response, thereby ensuring accurate and precise quantification.[2]

This document provides a detailed protocol for a reversed-phase chromatography method optimized for the analysis of this compound. The method is designed for high-throughput analysis, offering excellent sensitivity and reproducibility.

Experimental Protocols

Sample Preparation (Lipid Extraction)

A modified Bligh and Dyer extraction method is recommended for the efficient extraction of ceramides from biological samples such as plasma or cell lysates.[3]

Materials:

  • Chloroform

  • Methanol

  • Water (HPLC-grade)

  • Internal Standard Spiking Solution (this compound in a suitable solvent like ethanol)

  • Glass tubes with screw caps

  • Vortex mixer

  • Centrifuge

Protocol:

  • To a 1.5 mL glass tube, add 50 µL of the biological sample (e.g., plasma).

  • Spike the sample with the internal standard solution (this compound) to a final concentration appropriate for the expected endogenous levels.

  • Add 2 mL of a chloroform/methanol (1:2, v/v) mixture.

  • Vortex the mixture vigorously for 5 minutes.

  • To induce phase separation, add 0.5 mL of chloroform and 0.5 mL of water.

  • Vortex again for 1 minute and then centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Reversed-Phase Liquid Chromatography

Instrumentation:

  • Waters ACQUITY UPLC I-CLASS PLUS system or equivalent[4]

Chromatographic Conditions:

ParameterValue
Column ACQUITY UPLC CSH C18, 2.1 x 100 mm, 1.7 µm[4]
Mobile Phase A Acetonitrile:Water (3:2, v/v) with 10 mM Ammonium Formate[4]
Mobile Phase B Isopropanol:Acetonitrile (9:1, v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid[4]
Flow Rate 0.3 mL/min[4]
Column Temperature 40 °C
Injection Volume 5 µL[4]
Autosampler Temp. 4 °C

Gradient Elution Program:

Time (min)% Mobile Phase B
0.040
17.095
19.095
19.140
20.040
Mass Spectrometry Detection

Instrumentation:

  • Waters SELECT SERIES Cyclic IMS or equivalent triple quadrupole mass spectrometer[4]

MS/MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[4][5]
Capillary Voltage 2.5 kV[4]
Cone Voltage 40 V[4]
Source Temperature 140 °C[4]
Desolvation Temperature 600 °C[4]
Collision Gas Argon
Data Acquisition Mode Multiple Reaction Monitoring (MRM)[3][5]

MRM Transitions:

The selection of precursor and product ions is critical for the specificity and sensitivity of the method. For this compound, the exact mass transition will depend on the position of the deuterium labels. Assuming the deuterium atoms are on the sphingoid base, the transition can be predicted. However, it is mandatory to confirm the optimal transition by direct infusion of the this compound standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
C18-Ceramide566.5264.215026
This compound569.5267.215026

Note: The m/z values for this compound are predicted and should be experimentally verified. The common product ion at m/z 264.2 for endogenous ceramides corresponds to the sphingoid base fragment.[5]

Data Presentation

The following table summarizes the expected quantitative data for a typical analysis.

AnalyteRetention Time (min)Linearity (R²)LLOQ (pg/mL)ULOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)
This compound~8-10>0.995500<15%<15%

LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification, %CV: Percent Coefficient of Variation. These values are representative and should be established during method validation.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Spike Spike with this compound IS Sample->Spike Extract Lipid Extraction (Bligh & Dyer) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute Inject Inject into UPLC Reconstitute->Inject Separate Reversed-Phase Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Workflow for this compound Analysis.
Ceramide Signaling Pathway

Ceramides are central to cellular stress responses and can be generated through multiple pathways, leading to downstream signaling events such as apoptosis.

G cluster_stress Cellular Stress cluster_synthesis Ceramide Generation cluster_downstream Downstream Effects Stress Stress Stimuli (e.g., Chemotherapy, Radiation) DeNovo De Novo Synthesis Stress->DeNovo SMase Sphingomyelinase Pathway Stress->SMase Salvage Salvage Pathway Stress->Salvage Ceramide C18-Ceramide DeNovo->Ceramide SMase->Ceramide Salvage->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Inflammation Inflammation Ceramide->Inflammation

Simplified Ceramide Signaling Pathway.

Conclusion

The reversed-phase chromatography method detailed in this application note provides a reliable and high-throughput approach for the quantification of this compound. The protocol is suitable for researchers and scientists in various fields, including drug development, where accurate measurement of ceramide levels is crucial. The provided experimental details, data presentation guidelines, and workflow visualizations offer a comprehensive resource for the successful implementation of this analytical method.

References

Application Note: Quantification of C18-Ceramide-d3 by Multiple Reaction Monitoring (MRM) Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell cycle arrest, and stress responses. C18-Ceramide, in particular, has been implicated as a key signaling molecule in pathways leading to programmed cell death and is a focal point of research in cancer biology and metabolic diseases. Accurate and precise quantification of specific ceramide species is essential for understanding their physiological and pathological roles.

This application note provides a detailed protocol for the quantification of C18-Ceramide-d3, a deuterated internal standard, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM). The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample preparation, ensuring high accuracy and reproducibility.

Quantitative Data Summary

The MRM transitions and associated mass spectrometry parameters for C18-Ceramide and its deuterated internal standard, this compound, are summarized below. These parameters should be used as a starting point and may require further optimization based on the specific instrument and experimental conditions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Declustering Potential (V)
C18-Ceramide566.5264.225 - 3580 - 100
This compound 569.5 267.2 25 - 35 80 - 100

Experimental Protocols

Materials and Reagents
  • C18-Ceramide standard (Avanti Polar Lipids)

  • This compound internal standard (Cayman Chemical)

  • HPLC-grade methanol, acetonitrile, isopropanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Chloroform

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of C18-Ceramide and this compound in chloroform:methanol (2:1, v/v).

  • Working Standard Solutions: Prepare a series of working standard solutions of C18-Ceramide by serial dilution of the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a fixed concentration (e.g., 100 ng/mL).

Sample Preparation (from cell culture)
  • Cell Harvesting: Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Lipid Extraction: Resuspend the cell pellet in a known volume of ice-cold methanol. Add chloroform and water in a ratio of 2:1:0.8 (methanol:chloroform:water). Vortex vigorously.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Dry the extracted lipids under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of the initial mobile phase, spiked with the this compound internal standard working solution.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B and equilibrate

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Spray Voltage: 4500 V

  • Temperature: 450 °C

  • Curtain Gas: 30 psi

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

  • MRM Transitions: As specified in the data summary table. Dwell time of 100 ms per transition.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cell_harvesting Cell Harvesting & Washing lipid_extraction Lipid Extraction (Methanol/Chloroform) cell_harvesting->lipid_extraction phase_separation Phase Separation (Centrifugation) lipid_extraction->phase_separation organic_phase_collection Collect Organic Phase phase_separation->organic_phase_collection drying Dry Down (Nitrogen) organic_phase_collection->drying reconstitution Reconstitute in Mobile Phase + this compound IS drying->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of C18-Ceramide calibration_curve->quantification

Caption: Experimental workflow for the quantification of C18-Ceramide.

ceramide_signaling_pathway cluster_stimuli Cellular Stress Stimuli cluster_ceramide Ceramide Generation cluster_downstream Downstream Cellular Responses stress Chemotherapy, UV Radiation, Growth Factor Deprivation ceramide_synthase Ceramide Synthase (CerS) stress->ceramide_synthase c18_ceramide C18-Ceramide Accumulation ceramide_synthase->c18_ceramide apoptosis Apoptosis Induction (e.g., via Mitochondria) c18_ceramide->apoptosis er_stress Endoplasmic Reticulum (ER) Stress c18_ceramide->er_stress autophagy Autophagy Activation c18_ceramide->autophagy cell_cycle Cell Cycle Arrest c18_ceramide->cell_cycle cell_death cell_death apoptosis->cell_death er_stress->apoptosis autophagy->cell_death

Caption: C18-Ceramide signaling pathways in cellular stress responses.

Application Note: Quantification of C18-Ceramide-d3 by Multiple Reaction Monitoring (MRM) Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell cycle arrest, and stress responses. C18-Ceramide, in particular, has been implicated as a key signaling molecule in pathways leading to programmed cell death and is a focal point of research in cancer biology and metabolic diseases. Accurate and precise quantification of specific ceramide species is essential for understanding their physiological and pathological roles.

This application note provides a detailed protocol for the quantification of C18-Ceramide-d3, a deuterated internal standard, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM). The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample preparation, ensuring high accuracy and reproducibility.

Quantitative Data Summary

The MRM transitions and associated mass spectrometry parameters for C18-Ceramide and its deuterated internal standard, this compound, are summarized below. These parameters should be used as a starting point and may require further optimization based on the specific instrument and experimental conditions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Declustering Potential (V)
C18-Ceramide566.5264.225 - 3580 - 100
This compound 569.5 267.2 25 - 35 80 - 100

Experimental Protocols

Materials and Reagents
  • C18-Ceramide standard (Avanti Polar Lipids)

  • This compound internal standard (Cayman Chemical)

  • HPLC-grade methanol, acetonitrile, isopropanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Chloroform

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of C18-Ceramide and this compound in chloroform:methanol (2:1, v/v).

  • Working Standard Solutions: Prepare a series of working standard solutions of C18-Ceramide by serial dilution of the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a fixed concentration (e.g., 100 ng/mL).

Sample Preparation (from cell culture)
  • Cell Harvesting: Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Lipid Extraction: Resuspend the cell pellet in a known volume of ice-cold methanol. Add chloroform and water in a ratio of 2:1:0.8 (methanol:chloroform:water). Vortex vigorously.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Dry the extracted lipids under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of the initial mobile phase, spiked with the this compound internal standard working solution.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B and equilibrate

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Spray Voltage: 4500 V

  • Temperature: 450 °C

  • Curtain Gas: 30 psi

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

  • MRM Transitions: As specified in the data summary table. Dwell time of 100 ms per transition.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cell_harvesting Cell Harvesting & Washing lipid_extraction Lipid Extraction (Methanol/Chloroform) cell_harvesting->lipid_extraction phase_separation Phase Separation (Centrifugation) lipid_extraction->phase_separation organic_phase_collection Collect Organic Phase phase_separation->organic_phase_collection drying Dry Down (Nitrogen) organic_phase_collection->drying reconstitution Reconstitute in Mobile Phase + this compound IS drying->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of C18-Ceramide calibration_curve->quantification

Caption: Experimental workflow for the quantification of C18-Ceramide.

ceramide_signaling_pathway cluster_stimuli Cellular Stress Stimuli cluster_ceramide Ceramide Generation cluster_downstream Downstream Cellular Responses stress Chemotherapy, UV Radiation, Growth Factor Deprivation ceramide_synthase Ceramide Synthase (CerS) stress->ceramide_synthase c18_ceramide C18-Ceramide Accumulation ceramide_synthase->c18_ceramide apoptosis Apoptosis Induction (e.g., via Mitochondria) c18_ceramide->apoptosis er_stress Endoplasmic Reticulum (ER) Stress c18_ceramide->er_stress autophagy Autophagy Activation c18_ceramide->autophagy cell_cycle Cell Cycle Arrest c18_ceramide->cell_cycle cell_death cell_death apoptosis->cell_death er_stress->apoptosis autophagy->cell_death

Caption: C18-Ceramide signaling pathways in cellular stress responses.

Application Note: High-Throughput Analysis of Ceramide Species using a HILIC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides are a class of sphingolipids that play a crucial role in cellular structure and signaling.[1] They are integral components of the cell membrane and are involved in various cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of ceramide metabolism has been implicated in a number of diseases, including cancer, diabetes, and neurodegenerative disorders.[2] Consequently, the accurate and robust quantification of different ceramide species is of significant interest in biomedical research and drug development.

This application note details a sensitive and high-throughput Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) method for the separation and quantification of various ceramide species in biological matrices such as plasma. The HILIC-based approach allows for the effective separation of lipid classes, reducing ion suppression and improving the accuracy of quantification.[3]

Experimental Workflow

The overall experimental workflow for the HILIC-MS/MS analysis of ceramides is depicted below. The process begins with sample collection, followed by lipid extraction and protein precipitation. The extracted lipids are then separated by HILIC and detected by tandem mass spectrometry.

HILIC-MS/MS Workflow for Ceramide Analysis Experimental Workflow for Ceramide Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma Sample Collection Protein_Precipitation Protein Precipitation (e.g., with cold Isopropanol) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer HILIC HILIC Separation Supernatant_Transfer->HILIC ESI Electrospray Ionization (ESI) HILIC->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Product Ion Detection) CID->MS2 Peak_Integration Peak Integration MS2->Peak_Integration Quantification Quantification (using Internal Standards) Peak_Integration->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Caption: A flowchart of the HILIC-MS/MS method for ceramide analysis.

Experimental Protocols

Sample Preparation (from Plasma)

This protocol is adapted for the extraction of ceramides from plasma samples.

Materials:

  • Plasma samples

  • Isopropanol (IPA), pre-cooled to -20°C

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of reaching >10,000 x g at 4°C

Procedure:

  • To 50 µL of plasma in a microcentrifuge tube, add 250 µL of pre-cooled isopropanol (a 1:5 ratio of plasma to IPA).[4][5]

  • Vortex the mixture vigorously for 1 minute.[4][5]

  • Incubate the samples at -20°C for 10 minutes to facilitate protein precipitation.[4][5]

  • Vortex the samples again for 1 minute.[4]

  • Incubate the samples at 4°C for 2 hours to ensure complete protein precipitation.[3][4]

  • Centrifuge the samples at a minimum of 10,300 x g for 10 minutes at 4°C.[3][4][5]

  • Carefully transfer the supernatant containing the extracted lipids to a clean glass vial for LC-MS/MS analysis.[3][4][5]

HILIC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • HILIC column (e.g., a polyvinyl alcohol-silica column)[5]

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Mobile Phase A: Acetonitrile with 0.2% formic acid

  • Mobile Phase B: Water with 0.2% formic acid

  • Gradient: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased to allow for the elution of more polar compounds. A re-equilibration step at the initial conditions is required at the end of each run.

  • Flow Rate: 0.3 mL/min[6]

  • Injection Volume: 25 µL[6]

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C)

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: Optimized for the specific instrument (typically 3-4 kV)

  • Source Temperature: Optimized for the specific instrument (e.g., 150°C)

  • Desolvation Temperature: Optimized for the specific instrument (e.g., 350°C)

  • Collision Gas: Argon

The MRM transitions for specific ceramide species should be optimized by infusing individual standards. A common characteristic product ion for many ceramides is the long-chain base fragment at m/z 264.3.[5]

Quantitative Data

The following table summarizes the MRM parameters for the analysis of several ceramide species. These values may require further optimization based on the specific instrument and experimental conditions.

Ceramide SpeciesPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)
Cer(d18:1/16:0)538.5264.30.0525
Cer(d18:1/18:0)566.5264.30.0525
Cer(d18:1/18:1)564.5264.30.0525
Cer(d18:1/20:0)594.6264.30.0530
Cer(d18:1/22:0)622.6264.30.0530
Cer(d18:1/24:0)650.6264.30.0535
Cer(d18:1/24:1)648.6264.30.0535

Note: The precursor ions correspond to the [M+H]+ adducts. The product ion at m/z 264.3 is a characteristic fragment of the sphingosine (d18:1) backbone.

Ceramide Signaling Pathway

Ceramides are central to several key signaling pathways that regulate cellular processes. The de novo synthesis pathway is a major source of ceramide production.

Ceramide Biosynthesis Pathway Simplified de novo Ceramide Biosynthesis Pathway cluster_enzymes Serine L-Serine Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->Ketosphinganine Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide SPT Serine Palmitoyltransferase (SPT) SPT->Ketosphinganine KSR 3-Ketosphinganine Reductase KSR->Sphinganine CerS Ceramide Synthase (CerS) CerS->Dihydroceramide DEGS Dihydroceramide Desaturase DEGS->Ceramide

Caption: Key steps in the de novo biosynthesis of ceramides.

Data Analysis and Quantification

Data acquisition and processing are performed using the instrument-specific software. The quantification of each ceramide species is achieved by integrating the area of the corresponding chromatographic peak in the MRM channel. A calibration curve is constructed for each analyte using a series of standards with known concentrations and a suitable internal standard (e.g., a stable isotope-labeled ceramide). The concentration of the endogenous ceramides in the samples is then determined from the calibration curve.

Conclusion

The HILIC-MS/MS method described in this application note provides a robust and sensitive platform for the high-throughput quantification of ceramide species in biological samples. This methodology can be a valuable tool for researchers and clinicians investigating the role of ceramides in health and disease, as well as for the development of novel therapeutic interventions targeting ceramide metabolism.

References

Application Note: High-Throughput Analysis of Ceramide Species using a HILIC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides are a class of sphingolipids that play a crucial role in cellular structure and signaling.[1] They are integral components of the cell membrane and are involved in various cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of ceramide metabolism has been implicated in a number of diseases, including cancer, diabetes, and neurodegenerative disorders.[2] Consequently, the accurate and robust quantification of different ceramide species is of significant interest in biomedical research and drug development.

This application note details a sensitive and high-throughput Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) method for the separation and quantification of various ceramide species in biological matrices such as plasma. The HILIC-based approach allows for the effective separation of lipid classes, reducing ion suppression and improving the accuracy of quantification.[3]

Experimental Workflow

The overall experimental workflow for the HILIC-MS/MS analysis of ceramides is depicted below. The process begins with sample collection, followed by lipid extraction and protein precipitation. The extracted lipids are then separated by HILIC and detected by tandem mass spectrometry.

HILIC-MS/MS Workflow for Ceramide Analysis Experimental Workflow for Ceramide Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma Sample Collection Protein_Precipitation Protein Precipitation (e.g., with cold Isopropanol) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer HILIC HILIC Separation Supernatant_Transfer->HILIC ESI Electrospray Ionization (ESI) HILIC->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Product Ion Detection) CID->MS2 Peak_Integration Peak Integration MS2->Peak_Integration Quantification Quantification (using Internal Standards) Peak_Integration->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Caption: A flowchart of the HILIC-MS/MS method for ceramide analysis.

Experimental Protocols

Sample Preparation (from Plasma)

This protocol is adapted for the extraction of ceramides from plasma samples.

Materials:

  • Plasma samples

  • Isopropanol (IPA), pre-cooled to -20°C

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of reaching >10,000 x g at 4°C

Procedure:

  • To 50 µL of plasma in a microcentrifuge tube, add 250 µL of pre-cooled isopropanol (a 1:5 ratio of plasma to IPA).[4][5]

  • Vortex the mixture vigorously for 1 minute.[4][5]

  • Incubate the samples at -20°C for 10 minutes to facilitate protein precipitation.[4][5]

  • Vortex the samples again for 1 minute.[4]

  • Incubate the samples at 4°C for 2 hours to ensure complete protein precipitation.[3][4]

  • Centrifuge the samples at a minimum of 10,300 x g for 10 minutes at 4°C.[3][4][5]

  • Carefully transfer the supernatant containing the extracted lipids to a clean glass vial for LC-MS/MS analysis.[3][4][5]

HILIC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • HILIC column (e.g., a polyvinyl alcohol-silica column)[5]

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Mobile Phase A: Acetonitrile with 0.2% formic acid

  • Mobile Phase B: Water with 0.2% formic acid

  • Gradient: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased to allow for the elution of more polar compounds. A re-equilibration step at the initial conditions is required at the end of each run.

  • Flow Rate: 0.3 mL/min[6]

  • Injection Volume: 25 µL[6]

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C)

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: Optimized for the specific instrument (typically 3-4 kV)

  • Source Temperature: Optimized for the specific instrument (e.g., 150°C)

  • Desolvation Temperature: Optimized for the specific instrument (e.g., 350°C)

  • Collision Gas: Argon

The MRM transitions for specific ceramide species should be optimized by infusing individual standards. A common characteristic product ion for many ceramides is the long-chain base fragment at m/z 264.3.[5]

Quantitative Data

The following table summarizes the MRM parameters for the analysis of several ceramide species. These values may require further optimization based on the specific instrument and experimental conditions.

Ceramide SpeciesPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)
Cer(d18:1/16:0)538.5264.30.0525
Cer(d18:1/18:0)566.5264.30.0525
Cer(d18:1/18:1)564.5264.30.0525
Cer(d18:1/20:0)594.6264.30.0530
Cer(d18:1/22:0)622.6264.30.0530
Cer(d18:1/24:0)650.6264.30.0535
Cer(d18:1/24:1)648.6264.30.0535

Note: The precursor ions correspond to the [M+H]+ adducts. The product ion at m/z 264.3 is a characteristic fragment of the sphingosine (d18:1) backbone.

Ceramide Signaling Pathway

Ceramides are central to several key signaling pathways that regulate cellular processes. The de novo synthesis pathway is a major source of ceramide production.

Ceramide Biosynthesis Pathway Simplified de novo Ceramide Biosynthesis Pathway cluster_enzymes Serine L-Serine Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->Ketosphinganine Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide SPT Serine Palmitoyltransferase (SPT) SPT->Ketosphinganine KSR 3-Ketosphinganine Reductase KSR->Sphinganine CerS Ceramide Synthase (CerS) CerS->Dihydroceramide DEGS Dihydroceramide Desaturase DEGS->Ceramide

Caption: Key steps in the de novo biosynthesis of ceramides.

Data Analysis and Quantification

Data acquisition and processing are performed using the instrument-specific software. The quantification of each ceramide species is achieved by integrating the area of the corresponding chromatographic peak in the MRM channel. A calibration curve is constructed for each analyte using a series of standards with known concentrations and a suitable internal standard (e.g., a stable isotope-labeled ceramide). The concentration of the endogenous ceramides in the samples is then determined from the calibration curve.

Conclusion

The HILIC-MS/MS method described in this application note provides a robust and sensitive platform for the high-throughput quantification of ceramide species in biological samples. This methodology can be a valuable tool for researchers and clinicians investigating the role of ceramides in health and disease, as well as for the development of novel therapeutic interventions targeting ceramide metabolism.

References

Application Notes and Protocols for Lipid Extraction in Tissues Using C18-Ceramide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role as signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle regulation, inflammation, and insulin signaling.[1][2] The specific acyl chain length of a ceramide can determine its biological function, making the accurate quantification of individual ceramide species, such as C18-Ceramide, essential for understanding their roles in health and disease. This document provides detailed application notes and experimental protocols for the extraction and quantification of ceramides from various tissues, utilizing C18-Ceramide-d3 as an internal standard for accurate and reproducible results.

The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variability in extraction efficiency and instrument response, thereby ensuring high-quality quantitative data. The primary method detailed here is a modified Bligh and Dyer extraction, a robust and widely used technique for lipid extraction from biological samples, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5]

Data Presentation: Quantitative Ceramide Levels in Rodent Tissues

The following tables summarize the concentrations of various ceramide species, including C18-Ceramide, in different rodent tissues as determined by LC-MS/MS. These values are provided as a reference for expected ceramide levels and can vary based on factors such as age, diet, and disease state.

Table 1: Ceramide Concentrations in Various Rat Tissues

Ceramide SpeciesLiver (pmol/mg tissue)Heart (pmol/mg tissue)Muscle (pmol/mg tissue)
C16:0-Ceramide15.3 ± 2.18.9 ± 1.55.4 ± 0.9
C18:0-Ceramide10.8 ± 1.76.2 ± 1.13.9 ± 0.7
C24:0-Ceramide35.1 ± 4.512.3 ± 2.07.8 ± 1.3
C24:1-Ceramide42.6 ± 5.815.1 ± 2.49.5 ± 1.6
Total Ceramides 103.8 ± 14.1 42.5 ± 6.9 26.6 ± 4.5

Data adapted from Kasumov et al. (2010). Values are presented as mean ± standard deviation.

Table 2: Ceramide Distribution in Different Mouse Tissues

Ceramide SpeciesBrain (% of Total Ceramides)Liver (% of Total Ceramides)Kidney (% of Total Ceramides)
C16:0-Ceramide15%25%20%
C18:0-Ceramide25%15%18%
C20:0-Ceramide5%8%7%
C22:0-Ceramide10%12%15%
C24:0-Ceramide20%18%22%
C24:1-Ceramide15%12%10%
Other Ceramides 10%10%8%

This table represents the relative abundance of different ceramide species within each tissue. Adapted from various lipidomics studies.[1][6][7]

Experimental Protocols

I. Lipid Extraction from Tissues (Modified Bligh and Dyer Method)

This protocol outlines the extraction of total lipids from tissue samples using a modified Bligh and Dyer method, incorporating this compound as an internal standard.

Materials:

  • Tissue sample (10-50 mg)

  • This compound internal standard solution (e.g., 10 µg/mL in methanol)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Deionized water

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator or vacuum concentrator

Procedure:

  • Tissue Homogenization:

    • Accurately weigh 10-50 mg of frozen tissue and place it in a pre-chilled glass centrifuge tube.

    • Add a known amount of this compound internal standard solution to the tube. The amount should be optimized based on the expected endogenous ceramide levels.

    • Add 1 mL of ice-cold methanol to the tube.

    • Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.

  • Lipid Extraction:

    • Add 2 mL of chloroform to the homogenate.

    • Vortex the mixture vigorously for 1 minute.

    • Add 0.8 mL of deionized water to the mixture to induce phase separation.

    • Vortex again for 30 seconds.

    • Centrifuge the sample at 3000 x g for 10 minutes at 4°C to separate the phases.[8]

  • Collection of the Lipid Phase:

    • After centrifugation, two distinct phases will be visible: an upper aqueous phase and a lower organic (chloroform) phase containing the lipids.

    • Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube. Be cautious not to disturb the protein interface.

  • Solvent Evaporation:

    • Dry the collected organic phase under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • Ensure the sample is completely dry before proceeding to the next step.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., Methanol/Acetonitrile 1:1, v/v).

    • Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis.

II. LC-MS/MS Analysis of Ceramides

This section provides a general protocol for the quantification of ceramides using a triple quadrupole mass spectrometer. Instrument parameters should be optimized for the specific instrument being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used. A C8 column can also be suitable.[9]

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A typical gradient would start with a lower percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic ceramides, followed by a re-equilibration step.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion for each ceramide species is its [M+H]+ adduct. The product ion is typically a fragment corresponding to the sphingoid base (e.g., m/z 264.3 for sphingosine-based ceramides).[10]

    • C18:0-Ceramide: e.g., m/z 566.5 -> 264.4

    • This compound: The exact m/z will depend on the deuteration pattern. The transition should be determined by direct infusion of the standard.

  • Collision Energy and other source parameters: These should be optimized for each ceramide species and the specific mass spectrometer.

Mandatory Visualizations

Ceramide Signaling Pathways

Ceramides are central hubs in sphingolipid metabolism and are involved in various signaling cascades that regulate cellular fate. The following diagram illustrates key pathways of ceramide generation and its downstream effects.

Ceramide_Signaling cluster_generation Ceramide Generation cluster_downstream Downstream Effects Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide SMase De novo Synthesis De novo Synthesis De novo Synthesis->Ceramide CerS Salvage Pathway Salvage Pathway Salvage Pathway->Ceramide CerS Apoptosis Apoptosis Ceramide->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Ceramide->Cell Cycle Arrest Inflammation Inflammation Ceramide->Inflammation Insulin Resistance Insulin Resistance Ceramide->Insulin Resistance Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids Synthesis

Caption: Key pathways of ceramide generation and its major downstream cellular effects.

Experimental Workflow for Tissue Ceramide Analysis

The following diagram outlines the logical flow of the experimental procedure for extracting and quantifying ceramides from tissue samples.

Lipid_Extraction_Workflow Tissue Sample Tissue Sample Add this compound (Internal Standard) Add this compound (Internal Standard) Tissue Sample->Add this compound (Internal Standard) Homogenization (in Methanol) Homogenization (in Methanol) Add this compound (Internal Standard)->Homogenization (in Methanol) Lipid Extraction (Chloroform/Water) Lipid Extraction (Chloroform/Water) Homogenization (in Methanol)->Lipid Extraction (Chloroform/Water) Phase Separation (Centrifugation) Phase Separation (Centrifugation) Lipid Extraction (Chloroform/Water)->Phase Separation (Centrifugation) Collect Organic Phase Collect Organic Phase Phase Separation (Centrifugation)->Collect Organic Phase Dry Down (Nitrogen) Dry Down (Nitrogen) Collect Organic Phase->Dry Down (Nitrogen) Reconstitute Reconstitute Dry Down (Nitrogen)->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Workflow for the extraction and analysis of ceramides from tissue samples.

References

Application Notes and Protocols for Lipid Extraction in Tissues Using C18-Ceramide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role as signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle regulation, inflammation, and insulin signaling.[1][2] The specific acyl chain length of a ceramide can determine its biological function, making the accurate quantification of individual ceramide species, such as C18-Ceramide, essential for understanding their roles in health and disease. This document provides detailed application notes and experimental protocols for the extraction and quantification of ceramides from various tissues, utilizing C18-Ceramide-d3 as an internal standard for accurate and reproducible results.

The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variability in extraction efficiency and instrument response, thereby ensuring high-quality quantitative data. The primary method detailed here is a modified Bligh and Dyer extraction, a robust and widely used technique for lipid extraction from biological samples, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5]

Data Presentation: Quantitative Ceramide Levels in Rodent Tissues

The following tables summarize the concentrations of various ceramide species, including C18-Ceramide, in different rodent tissues as determined by LC-MS/MS. These values are provided as a reference for expected ceramide levels and can vary based on factors such as age, diet, and disease state.

Table 1: Ceramide Concentrations in Various Rat Tissues

Ceramide SpeciesLiver (pmol/mg tissue)Heart (pmol/mg tissue)Muscle (pmol/mg tissue)
C16:0-Ceramide15.3 ± 2.18.9 ± 1.55.4 ± 0.9
C18:0-Ceramide10.8 ± 1.76.2 ± 1.13.9 ± 0.7
C24:0-Ceramide35.1 ± 4.512.3 ± 2.07.8 ± 1.3
C24:1-Ceramide42.6 ± 5.815.1 ± 2.49.5 ± 1.6
Total Ceramides 103.8 ± 14.1 42.5 ± 6.9 26.6 ± 4.5

Data adapted from Kasumov et al. (2010). Values are presented as mean ± standard deviation.

Table 2: Ceramide Distribution in Different Mouse Tissues

Ceramide SpeciesBrain (% of Total Ceramides)Liver (% of Total Ceramides)Kidney (% of Total Ceramides)
C16:0-Ceramide15%25%20%
C18:0-Ceramide25%15%18%
C20:0-Ceramide5%8%7%
C22:0-Ceramide10%12%15%
C24:0-Ceramide20%18%22%
C24:1-Ceramide15%12%10%
Other Ceramides 10%10%8%

This table represents the relative abundance of different ceramide species within each tissue. Adapted from various lipidomics studies.[1][6][7]

Experimental Protocols

I. Lipid Extraction from Tissues (Modified Bligh and Dyer Method)

This protocol outlines the extraction of total lipids from tissue samples using a modified Bligh and Dyer method, incorporating this compound as an internal standard.

Materials:

  • Tissue sample (10-50 mg)

  • This compound internal standard solution (e.g., 10 µg/mL in methanol)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Deionized water

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator or vacuum concentrator

Procedure:

  • Tissue Homogenization:

    • Accurately weigh 10-50 mg of frozen tissue and place it in a pre-chilled glass centrifuge tube.

    • Add a known amount of this compound internal standard solution to the tube. The amount should be optimized based on the expected endogenous ceramide levels.

    • Add 1 mL of ice-cold methanol to the tube.

    • Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.

  • Lipid Extraction:

    • Add 2 mL of chloroform to the homogenate.

    • Vortex the mixture vigorously for 1 minute.

    • Add 0.8 mL of deionized water to the mixture to induce phase separation.

    • Vortex again for 30 seconds.

    • Centrifuge the sample at 3000 x g for 10 minutes at 4°C to separate the phases.[8]

  • Collection of the Lipid Phase:

    • After centrifugation, two distinct phases will be visible: an upper aqueous phase and a lower organic (chloroform) phase containing the lipids.

    • Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube. Be cautious not to disturb the protein interface.

  • Solvent Evaporation:

    • Dry the collected organic phase under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • Ensure the sample is completely dry before proceeding to the next step.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., Methanol/Acetonitrile 1:1, v/v).

    • Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis.

II. LC-MS/MS Analysis of Ceramides

This section provides a general protocol for the quantification of ceramides using a triple quadrupole mass spectrometer. Instrument parameters should be optimized for the specific instrument being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used. A C8 column can also be suitable.[9]

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A typical gradient would start with a lower percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic ceramides, followed by a re-equilibration step.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion for each ceramide species is its [M+H]+ adduct. The product ion is typically a fragment corresponding to the sphingoid base (e.g., m/z 264.3 for sphingosine-based ceramides).[10]

    • C18:0-Ceramide: e.g., m/z 566.5 -> 264.4

    • This compound: The exact m/z will depend on the deuteration pattern. The transition should be determined by direct infusion of the standard.

  • Collision Energy and other source parameters: These should be optimized for each ceramide species and the specific mass spectrometer.

Mandatory Visualizations

Ceramide Signaling Pathways

Ceramides are central hubs in sphingolipid metabolism and are involved in various signaling cascades that regulate cellular fate. The following diagram illustrates key pathways of ceramide generation and its downstream effects.

Ceramide_Signaling cluster_generation Ceramide Generation cluster_downstream Downstream Effects Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide SMase De novo Synthesis De novo Synthesis De novo Synthesis->Ceramide CerS Salvage Pathway Salvage Pathway Salvage Pathway->Ceramide CerS Apoptosis Apoptosis Ceramide->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Ceramide->Cell Cycle Arrest Inflammation Inflammation Ceramide->Inflammation Insulin Resistance Insulin Resistance Ceramide->Insulin Resistance Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids Synthesis

Caption: Key pathways of ceramide generation and its major downstream cellular effects.

Experimental Workflow for Tissue Ceramide Analysis

The following diagram outlines the logical flow of the experimental procedure for extracting and quantifying ceramides from tissue samples.

Lipid_Extraction_Workflow Tissue Sample Tissue Sample Add this compound (Internal Standard) Add this compound (Internal Standard) Tissue Sample->Add this compound (Internal Standard) Homogenization (in Methanol) Homogenization (in Methanol) Add this compound (Internal Standard)->Homogenization (in Methanol) Lipid Extraction (Chloroform/Water) Lipid Extraction (Chloroform/Water) Homogenization (in Methanol)->Lipid Extraction (Chloroform/Water) Phase Separation (Centrifugation) Phase Separation (Centrifugation) Lipid Extraction (Chloroform/Water)->Phase Separation (Centrifugation) Collect Organic Phase Collect Organic Phase Phase Separation (Centrifugation)->Collect Organic Phase Dry Down (Nitrogen) Dry Down (Nitrogen) Collect Organic Phase->Dry Down (Nitrogen) Reconstitute Reconstitute Dry Down (Nitrogen)->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Workflow for the extraction and analysis of ceramides from tissue samples.

References

Application of C18-Ceramide-d3 in Apoptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: AN-2025-12-08-01

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role as second messengers in various cellular signaling pathways, including proliferation, senescence, and apoptosis.[1][2] The specific biological outcome is often dependent on the acyl chain length of the ceramide molecule. C18-ceramide, synthesized by ceramide synthase 1 (CerS1), has been increasingly recognized for its potent pro-apoptotic functions in various cancer cell lines, making it a significant area of interest in cancer research and drug development.[3][4][5] In contrast, other ceramide species, such as C16-ceramide, may promote cell survival.[3][5]

The study of endogenous C18-ceramide dynamics during apoptosis requires sensitive and specific analytical methods. The use of stable isotope-labeled internal standards, such as C18-Ceramide-d3, is essential for accurate quantification by mass spectrometry. This application note provides an overview of the role of C18-ceramide in apoptosis and detailed protocols for its analysis using this compound as an internal standard.

Role of C18-Ceramide in Apoptosis

C18-ceramide has been demonstrated to be a key mediator of apoptosis induced by various stimuli, including chemotherapeutic agents and radiation.[6] Its accumulation within the cell can trigger cell death through multiple pathways:

  • Mitochondrial Apoptosis: C18-ceramide can accumulate on the outer mitochondrial membrane, leading to lethal mitophagy, a process of mitochondrial elimination that results in caspase-dependent apoptosis.[3] It can also form channels in the mitochondrial outer membrane, facilitating the release of pro-apoptotic proteins.[7]

  • Caspase Activation: Increased levels of C18-ceramide have been shown to activate the caspase cascade, particularly caspase-9 and caspase-3, leading to the execution phase of apoptosis.[3]

  • ER Stress and Autophagy: In some cellular contexts, the overexpression of CerS1 or treatment with exogenous C18-ceramide can induce endoplasmic reticulum (ER) stress and lethal autophagy, contributing to cell death.[4]

The selective induction of C18-ceramide is a promising strategy in cancer therapy. For instance, treatment of head and neck squamous cell carcinoma (HNSCC) and chronic myeloid leukemia (CML) cells with chemotherapeutic agents like gemcitabine, doxorubicin, and imatinib has been shown to specifically increase C18-ceramide levels, leading to apoptosis.[3]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the role of C18-ceramide in apoptosis.

Table 1: Induction of C18-Ceramide by Apoptotic Stimuli

Cell LineTreatmentFold Increase in C18-CeramideReference
U2OSDaunorubicin (8 hours)~2.5-fold[1]
U2OSMitomycin C (8 hours)~1.5-fold[1]
U2OSTNF-α~5-fold[1]

Table 2: Effect of C18-Ceramide on Apoptosis

Cell LineTreatment% Increase in ApoptosisReference
PC-3C18-ceramide3.6 ± 0.6%[8]

Experimental Protocols

Protocol 1: Quantification of Endogenous C18-Ceramide using this compound by LC-MS/MS

This protocol describes the extraction and quantification of endogenous C18-ceramide from cultured cells, using this compound as an internal standard for accurate measurement by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cultured cells (e.g., U2OS, PC-3)

  • Apoptosis-inducing agent (e.g., daunorubicin, TNF-α)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol:Chloroform (1:2, v/v), ice-cold

  • This compound internal standard solution (in a suitable solvent like methanol)

  • Acetonitrile with 0.1% formic acid and 25 mM ammonium acetate (Mobile Phase)

  • Reversed-phase HPLC column (e.g., Pursuit 3 Diphenyl, 50 x 2.0 mm)[1][9]

  • Tandem mass spectrometer with electrospray ionization (ESI) source

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Treat cells with the apoptosis-inducing agent or vehicle control for the desired time period.

  • Cell Harvesting and Lipid Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Scrape the cells into a known volume of ice-cold PBS and centrifuge to pellet.

    • Resuspend the cell pellet in a known volume of PBS.

    • Add a known amount of this compound internal standard to each sample.

    • Perform a double lipid extraction by adding ice-cold methanol:chloroform (1:2, v/v). Vortex vigorously and incubate on ice.

    • Centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

    • Repeat the extraction on the remaining aqueous phase and combine the organic extracts.

    • Dry the lipid extract under a stream of nitrogen gas.

  • Sample Preparation for LC-MS/MS:

    • Reconstitute the dried lipid extract in a suitable volume of the mobile phase.

    • Centrifuge to pellet any insoluble material.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto the reversed-phase HPLC column.

    • Perform chromatographic separation using an appropriate gradient of the mobile phase.

    • Detect the ceramides using the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for endogenous C18-ceramide and the this compound internal standard.

  • Data Analysis:

    • Integrate the peak areas for both endogenous C18-ceramide and this compound.

    • Calculate the ratio of the peak area of endogenous C18-ceramide to the peak area of this compound.

    • Quantify the amount of endogenous C18-ceramide by comparing the area ratio to a standard curve generated with known amounts of C18-ceramide and a fixed amount of this compound.

    • Normalize the ceramide levels to total protein or inorganic phosphate content of the original cell lysate.[6]

Visualizations

G cluster_0 Apoptotic Stimuli cluster_1 Ceramide Synthesis cluster_2 Apoptotic Pathways Chemo Chemotherapy (Gemcitabine, Doxorubicin) CerS1 CerS1 Activation Chemo->CerS1 TRAIL TRAIL TRAIL->CerS1 TNFa TNF-α TNFa->CerS1 C18_Cer Increased C18-Ceramide CerS1->C18_Cer Mito Mitochondrial Dysfunction (Lethal Mitophagy) C18_Cer->Mito Caspase Caspase-9/3 Activation C18_Cer->Caspase ER_Stress ER Stress & Lethal Autophagy C18_Cer->ER_Stress Apoptosis Apoptosis Mito->Apoptosis Caspase->Apoptosis ER_Stress->Apoptosis

Caption: C18-Ceramide Signaling Pathway in Apoptosis.

G A 1. Cell Culture & Treatment (Induce Apoptosis) B 2. Cell Harvesting & Lysis A->B C 3. Spike with this compound (Internal Standard) B->C D 4. Lipid Extraction (Methanol:Chloroform) C->D E 5. Sample Preparation (Dry & Reconstitute) D->E F 6. LC-MS/MS Analysis (MRM Mode) E->F G 7. Data Analysis (Quantify C18-Ceramide) F->G

Caption: Workflow for C18-Ceramide Quantification.

References

Application of C18-Ceramide-d3 in Apoptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: AN-2025-12-08-01

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role as second messengers in various cellular signaling pathways, including proliferation, senescence, and apoptosis.[1][2] The specific biological outcome is often dependent on the acyl chain length of the ceramide molecule. C18-ceramide, synthesized by ceramide synthase 1 (CerS1), has been increasingly recognized for its potent pro-apoptotic functions in various cancer cell lines, making it a significant area of interest in cancer research and drug development.[3][4][5] In contrast, other ceramide species, such as C16-ceramide, may promote cell survival.[3][5]

The study of endogenous C18-ceramide dynamics during apoptosis requires sensitive and specific analytical methods. The use of stable isotope-labeled internal standards, such as C18-Ceramide-d3, is essential for accurate quantification by mass spectrometry. This application note provides an overview of the role of C18-ceramide in apoptosis and detailed protocols for its analysis using this compound as an internal standard.

Role of C18-Ceramide in Apoptosis

C18-ceramide has been demonstrated to be a key mediator of apoptosis induced by various stimuli, including chemotherapeutic agents and radiation.[6] Its accumulation within the cell can trigger cell death through multiple pathways:

  • Mitochondrial Apoptosis: C18-ceramide can accumulate on the outer mitochondrial membrane, leading to lethal mitophagy, a process of mitochondrial elimination that results in caspase-dependent apoptosis.[3] It can also form channels in the mitochondrial outer membrane, facilitating the release of pro-apoptotic proteins.[7]

  • Caspase Activation: Increased levels of C18-ceramide have been shown to activate the caspase cascade, particularly caspase-9 and caspase-3, leading to the execution phase of apoptosis.[3]

  • ER Stress and Autophagy: In some cellular contexts, the overexpression of CerS1 or treatment with exogenous C18-ceramide can induce endoplasmic reticulum (ER) stress and lethal autophagy, contributing to cell death.[4]

The selective induction of C18-ceramide is a promising strategy in cancer therapy. For instance, treatment of head and neck squamous cell carcinoma (HNSCC) and chronic myeloid leukemia (CML) cells with chemotherapeutic agents like gemcitabine, doxorubicin, and imatinib has been shown to specifically increase C18-ceramide levels, leading to apoptosis.[3]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the role of C18-ceramide in apoptosis.

Table 1: Induction of C18-Ceramide by Apoptotic Stimuli

Cell LineTreatmentFold Increase in C18-CeramideReference
U2OSDaunorubicin (8 hours)~2.5-fold[1]
U2OSMitomycin C (8 hours)~1.5-fold[1]
U2OSTNF-α~5-fold[1]

Table 2: Effect of C18-Ceramide on Apoptosis

Cell LineTreatment% Increase in ApoptosisReference
PC-3C18-ceramide3.6 ± 0.6%[8]

Experimental Protocols

Protocol 1: Quantification of Endogenous C18-Ceramide using this compound by LC-MS/MS

This protocol describes the extraction and quantification of endogenous C18-ceramide from cultured cells, using this compound as an internal standard for accurate measurement by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cultured cells (e.g., U2OS, PC-3)

  • Apoptosis-inducing agent (e.g., daunorubicin, TNF-α)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol:Chloroform (1:2, v/v), ice-cold

  • This compound internal standard solution (in a suitable solvent like methanol)

  • Acetonitrile with 0.1% formic acid and 25 mM ammonium acetate (Mobile Phase)

  • Reversed-phase HPLC column (e.g., Pursuit 3 Diphenyl, 50 x 2.0 mm)[1][9]

  • Tandem mass spectrometer with electrospray ionization (ESI) source

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Treat cells with the apoptosis-inducing agent or vehicle control for the desired time period.

  • Cell Harvesting and Lipid Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Scrape the cells into a known volume of ice-cold PBS and centrifuge to pellet.

    • Resuspend the cell pellet in a known volume of PBS.

    • Add a known amount of this compound internal standard to each sample.

    • Perform a double lipid extraction by adding ice-cold methanol:chloroform (1:2, v/v). Vortex vigorously and incubate on ice.

    • Centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

    • Repeat the extraction on the remaining aqueous phase and combine the organic extracts.

    • Dry the lipid extract under a stream of nitrogen gas.

  • Sample Preparation for LC-MS/MS:

    • Reconstitute the dried lipid extract in a suitable volume of the mobile phase.

    • Centrifuge to pellet any insoluble material.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto the reversed-phase HPLC column.

    • Perform chromatographic separation using an appropriate gradient of the mobile phase.

    • Detect the ceramides using the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for endogenous C18-ceramide and the this compound internal standard.

  • Data Analysis:

    • Integrate the peak areas for both endogenous C18-ceramide and this compound.

    • Calculate the ratio of the peak area of endogenous C18-ceramide to the peak area of this compound.

    • Quantify the amount of endogenous C18-ceramide by comparing the area ratio to a standard curve generated with known amounts of C18-ceramide and a fixed amount of this compound.

    • Normalize the ceramide levels to total protein or inorganic phosphate content of the original cell lysate.[6]

Visualizations

G cluster_0 Apoptotic Stimuli cluster_1 Ceramide Synthesis cluster_2 Apoptotic Pathways Chemo Chemotherapy (Gemcitabine, Doxorubicin) CerS1 CerS1 Activation Chemo->CerS1 TRAIL TRAIL TRAIL->CerS1 TNFa TNF-α TNFa->CerS1 C18_Cer Increased C18-Ceramide CerS1->C18_Cer Mito Mitochondrial Dysfunction (Lethal Mitophagy) C18_Cer->Mito Caspase Caspase-9/3 Activation C18_Cer->Caspase ER_Stress ER Stress & Lethal Autophagy C18_Cer->ER_Stress Apoptosis Apoptosis Mito->Apoptosis Caspase->Apoptosis ER_Stress->Apoptosis

Caption: C18-Ceramide Signaling Pathway in Apoptosis.

G A 1. Cell Culture & Treatment (Induce Apoptosis) B 2. Cell Harvesting & Lysis A->B C 3. Spike with this compound (Internal Standard) B->C D 4. Lipid Extraction (Methanol:Chloroform) C->D E 5. Sample Preparation (Dry & Reconstitute) D->E F 6. LC-MS/MS Analysis (MRM Mode) E->F G 7. Data Analysis (Quantify C18-Ceramide) F->G

Caption: Workflow for C18-Ceramide Quantification.

References

Application Note: Quantification of C18-Ceramide in Cell Culture Lysates by Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the accurate and sensitive quantification of C18-Ceramide (d18:1/18:0) in cell culture lysates. The method employs a stable isotope-labeled internal standard, C18-Ceramide-d3, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Ceramides are critical lipid signaling molecules involved in diverse cellular processes, including apoptosis, cell cycle arrest, and senescence.[1] Accurate measurement of specific ceramide species like C18-Ceramide is crucial for understanding its role in signal transduction pathways and for drug development. This protocol details procedures for sample preparation, lipid extraction, and LC-MS/MS analysis, along with data interpretation.

Principle of the Method

This method utilizes the principle of stable isotope dilution mass spectrometry. A known quantity of a stable isotope-labeled internal standard (this compound), which is chemically identical to the analyte (C18-Ceramide) but has a different mass, is added to the samples at the beginning of the extraction process.[2] This internal standard co-elutes with the analyte during liquid chromatography and is detected simultaneously by the mass spectrometer.

The ratio of the peak area of the endogenous C18-Ceramide to the peak area of the this compound internal standard is used for quantification. This approach corrects for variations in sample extraction efficiency, matrix effects, and instrument response, ensuring high accuracy and precision.[2]

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification CellLysate Cell Lysate (Unknown C18-Ceramide) Spike Spike with Known Amount of this compound (IS) CellLysate->Spike Step 1 Extraction Lipid Extraction Spike->Extraction Step 2 LCMS LC-MS/MS Analysis Extraction->LCMS Step 3 Data Peak Area Ratio (C18-Ceramide / IS) LCMS->Data Step 4 Concentration Calculate C18-Ceramide Concentration Data->Concentration Step 5 CalCurve Calibration Curve CalCurve->Concentration

Caption: Principle of stable isotope dilution for C18-Ceramide quantification.

Materials and Reagents

  • Standards:

    • C18-Ceramide (N-stearoyl-D-erythro-sphingosine)

    • This compound (N-(stearoyl-d3)-D-erythro-sphingosine)

  • Solvents (LC-MS Grade):

    • Methanol (MeOH)

    • Chloroform (CHCl3)

    • Acetonitrile (ACN)

    • Isopropanol (IPA)

    • Water (H₂O)

  • Additives:

    • Formic Acid (FA)

    • Ammonium Acetate (NH₄Ac) or Ammonium Formate

  • Cell Culture Reagents:

    • Phosphate-Buffered Saline (PBS)

    • Appropriate cell culture medium and supplements

  • Equipment:

    • LC-MS/MS System (e.g., Triple Quadrupole Mass Spectrometer)

    • Sonicator (bath or probe)

    • Centrifuge

    • Nitrogen gas evaporator

    • Glass vials and tubes

    • Analytical balance

    • Pipettes

Experimental Protocol

The overall workflow consists of cell harvesting, lipid extraction with the addition of the internal standard, and subsequent analysis by LC-MS/MS.

A 1. Cell Culture & Treatment B 2. Harvest Cells (Wash with PBS, Scrape in MeOH) A->B C 3. Spike Internal Standard (Add this compound) B->C D 4. Lipid Extraction (Add CHCl3, Sonicate, Centrifuge) C->D E 5. Isolate Lipid Layer (Collect lower organic phase) D->E F 6. Dry & Reconstitute (Evaporate under N2, Resuspend in ACN) E->F G 7. LC-MS/MS Analysis F->G H 8. Data Processing & Quantification G->H

Caption: Experimental workflow for C18-Ceramide analysis in cell lysates.

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh C18-Ceramide and this compound and dissolve in an appropriate solvent (e.g., ethanol or Chloroform:Methanol 2:1) to a final concentration of 1 mg/mL. Store at -20°C or -80°C.

  • Internal Standard (IS) Working Solution (e.g., 500 ng/mL): Dilute the this compound primary stock solution in acetonitrile (ACN) to a working concentration of 500 ng/mL.

  • Calibration Curve Standards: Prepare a series of working stock solutions of C18-Ceramide by serial dilution from the primary stock using ACN.[1][3] These standards should range from 0.1 ng/mL to 100 ng/mL to cover the expected physiological concentrations.

Sample Preparation and Lipid Extraction

This protocol is based on a modified Bligh and Dyer or Folch extraction method.[3][4]

  • Cell Harvesting: Culture cells to the desired confluency (e.g., 1-5 x 10⁶ cells per sample). After experimental treatment, remove the culture medium and wash the adherent cells twice with ice-cold PBS.

  • Lysis and Standard Spiking: Add 1 mL of ice-cold methanol to the plate. Scrape the cells and transfer the cell suspension to a glass vial.[1]

  • Internal Standard Addition: Add a fixed amount of the this compound internal standard working solution to each sample (e.g., 20 µL of 500 ng/mL IS solution to yield a final amount of 10 ng).

  • Lipid Extraction:

    • Add 2 mL of chloroform to the methanolic cell suspension (final ratio MeOH:CHCl3 is 1:2).[1]

    • Vortex the mixture briefly.

    • Sonicate the suspension for 15-30 minutes in a bath sonicator.[1]

    • Centrifuge at 3000 rpm for 5-10 minutes to separate the phases.

  • Phase Separation: Carefully collect the lower organic (chloroform) layer and transfer it to a new clean glass tube.[1]

  • Drying and Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried lipid extract in a known volume of ACN (e.g., 100-200 µL).

    • Vortex and transfer to an LC-MS vial for analysis.

LC-MS/MS Analysis

Analysis is performed by reverse-phase liquid chromatography coupled to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 1: Suggested LC-MS/MS Parameters

Parameter Suggested Condition
LC System
Column C18 or C8 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Gradient Start with a low percentage of B, ramp up to a high percentage to elute lipids, then re-equilibrate. A typical run time is 5-15 minutes.[4][5]
MS/MS System
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage ~3.5 - 4.5 kV
Source Temp. ~300 °C
MRM Transitions
C18-Ceramide m/z 566.5 → 264.4[4]

| this compound (IS) | m/z 569.5 → 264.4 |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for both the C18-Ceramide and this compound MRM transitions using the instrument's software.

  • Calibration Curve Construction: For each calibration standard, calculate the peak area ratio (C18-Ceramide Area / this compound Area). Plot this ratio against the known concentration of the C18-Ceramide standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.[1]

  • Sample Quantification: Calculate the peak area ratio for each unknown sample. Use the regression equation from the calibration curve to determine the concentration of C18-Ceramide in the reconstituted extract.

  • Final Concentration: Adjust the calculated concentration for the initial sample amount (e.g., cell number or protein content) to report the final value as ng/10⁶ cells or ng/mg protein.

Method Performance Characteristics

The performance of the assay should be validated to ensure reliable results.

Table 2: Example Method Validation Data

Parameter Typical Value Description
Linearity (R²) > 0.995 Demonstrates a direct proportional relationship between concentration and response over the calibration range.[4]
Recovery (%) 90 - 110% The efficiency of the extraction process, determined by comparing spiked samples before and after extraction.[1][4]
Limit of Detection (LOD) 0.1 - 5 pg The lowest amount of analyte that can be reliably detected above the background noise (Signal-to-Noise ratio of ~3).[1][4]
Limit of Quantification (LOQ) 0.5 - 20 pg The lowest amount of analyte that can be accurately and precisely quantified (Signal-to-Noise ratio of ~10).[1][4]

| Precision (%RSD) | < 15% | The closeness of repeated measurements, expressed as the relative standard deviation for intra- and inter-assay replicates. |

C18-Ceramide in Cellular Signaling

C18-Ceramide is a key player in cellular stress responses. For instance, various stimuli, such as TNF-α or chemotherapeutic agents, can activate sphingomyelinases, which hydrolyze sphingomyelin in cellular membranes to produce ceramide.[1] This accumulation of ceramide can then trigger downstream signaling cascades leading to apoptosis.

Stimulus Stress Stimuli (e.g., TNF-α, DNA Damage) SMase Sphingomyelinase (SMase) Activation Stimulus->SMase Membrane Sphingomyelin (in cell membrane) SMase->Membrane Ceramide ↑ C18-Ceramide Membrane->Ceramide Hydrolysis Apoptosis Apoptosis / Cell Cycle Arrest Ceramide->Apoptosis

Caption: Simplified signaling pathway involving C18-Ceramide generation.

References

Application Note: Quantification of C18-Ceramide in Cell Culture Lysates by Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the accurate and sensitive quantification of C18-Ceramide (d18:1/18:0) in cell culture lysates. The method employs a stable isotope-labeled internal standard, C18-Ceramide-d3, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Ceramides are critical lipid signaling molecules involved in diverse cellular processes, including apoptosis, cell cycle arrest, and senescence.[1] Accurate measurement of specific ceramide species like C18-Ceramide is crucial for understanding its role in signal transduction pathways and for drug development. This protocol details procedures for sample preparation, lipid extraction, and LC-MS/MS analysis, along with data interpretation.

Principle of the Method

This method utilizes the principle of stable isotope dilution mass spectrometry. A known quantity of a stable isotope-labeled internal standard (this compound), which is chemically identical to the analyte (C18-Ceramide) but has a different mass, is added to the samples at the beginning of the extraction process.[2] This internal standard co-elutes with the analyte during liquid chromatography and is detected simultaneously by the mass spectrometer.

The ratio of the peak area of the endogenous C18-Ceramide to the peak area of the this compound internal standard is used for quantification. This approach corrects for variations in sample extraction efficiency, matrix effects, and instrument response, ensuring high accuracy and precision.[2]

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification CellLysate Cell Lysate (Unknown C18-Ceramide) Spike Spike with Known Amount of this compound (IS) CellLysate->Spike Step 1 Extraction Lipid Extraction Spike->Extraction Step 2 LCMS LC-MS/MS Analysis Extraction->LCMS Step 3 Data Peak Area Ratio (C18-Ceramide / IS) LCMS->Data Step 4 Concentration Calculate C18-Ceramide Concentration Data->Concentration Step 5 CalCurve Calibration Curve CalCurve->Concentration

Caption: Principle of stable isotope dilution for C18-Ceramide quantification.

Materials and Reagents

  • Standards:

    • C18-Ceramide (N-stearoyl-D-erythro-sphingosine)

    • This compound (N-(stearoyl-d3)-D-erythro-sphingosine)

  • Solvents (LC-MS Grade):

    • Methanol (MeOH)

    • Chloroform (CHCl3)

    • Acetonitrile (ACN)

    • Isopropanol (IPA)

    • Water (H₂O)

  • Additives:

    • Formic Acid (FA)

    • Ammonium Acetate (NH₄Ac) or Ammonium Formate

  • Cell Culture Reagents:

    • Phosphate-Buffered Saline (PBS)

    • Appropriate cell culture medium and supplements

  • Equipment:

    • LC-MS/MS System (e.g., Triple Quadrupole Mass Spectrometer)

    • Sonicator (bath or probe)

    • Centrifuge

    • Nitrogen gas evaporator

    • Glass vials and tubes

    • Analytical balance

    • Pipettes

Experimental Protocol

The overall workflow consists of cell harvesting, lipid extraction with the addition of the internal standard, and subsequent analysis by LC-MS/MS.

A 1. Cell Culture & Treatment B 2. Harvest Cells (Wash with PBS, Scrape in MeOH) A->B C 3. Spike Internal Standard (Add this compound) B->C D 4. Lipid Extraction (Add CHCl3, Sonicate, Centrifuge) C->D E 5. Isolate Lipid Layer (Collect lower organic phase) D->E F 6. Dry & Reconstitute (Evaporate under N2, Resuspend in ACN) E->F G 7. LC-MS/MS Analysis F->G H 8. Data Processing & Quantification G->H

Caption: Experimental workflow for C18-Ceramide analysis in cell lysates.

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh C18-Ceramide and this compound and dissolve in an appropriate solvent (e.g., ethanol or Chloroform:Methanol 2:1) to a final concentration of 1 mg/mL. Store at -20°C or -80°C.

  • Internal Standard (IS) Working Solution (e.g., 500 ng/mL): Dilute the this compound primary stock solution in acetonitrile (ACN) to a working concentration of 500 ng/mL.

  • Calibration Curve Standards: Prepare a series of working stock solutions of C18-Ceramide by serial dilution from the primary stock using ACN.[1][3] These standards should range from 0.1 ng/mL to 100 ng/mL to cover the expected physiological concentrations.

Sample Preparation and Lipid Extraction

This protocol is based on a modified Bligh and Dyer or Folch extraction method.[3][4]

  • Cell Harvesting: Culture cells to the desired confluency (e.g., 1-5 x 10⁶ cells per sample). After experimental treatment, remove the culture medium and wash the adherent cells twice with ice-cold PBS.

  • Lysis and Standard Spiking: Add 1 mL of ice-cold methanol to the plate. Scrape the cells and transfer the cell suspension to a glass vial.[1]

  • Internal Standard Addition: Add a fixed amount of the this compound internal standard working solution to each sample (e.g., 20 µL of 500 ng/mL IS solution to yield a final amount of 10 ng).

  • Lipid Extraction:

    • Add 2 mL of chloroform to the methanolic cell suspension (final ratio MeOH:CHCl3 is 1:2).[1]

    • Vortex the mixture briefly.

    • Sonicate the suspension for 15-30 minutes in a bath sonicator.[1]

    • Centrifuge at 3000 rpm for 5-10 minutes to separate the phases.

  • Phase Separation: Carefully collect the lower organic (chloroform) layer and transfer it to a new clean glass tube.[1]

  • Drying and Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried lipid extract in a known volume of ACN (e.g., 100-200 µL).

    • Vortex and transfer to an LC-MS vial for analysis.

LC-MS/MS Analysis

Analysis is performed by reverse-phase liquid chromatography coupled to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 1: Suggested LC-MS/MS Parameters

Parameter Suggested Condition
LC System
Column C18 or C8 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Gradient Start with a low percentage of B, ramp up to a high percentage to elute lipids, then re-equilibrate. A typical run time is 5-15 minutes.[4][5]
MS/MS System
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage ~3.5 - 4.5 kV
Source Temp. ~300 °C
MRM Transitions
C18-Ceramide m/z 566.5 → 264.4[4]

| this compound (IS) | m/z 569.5 → 264.4 |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for both the C18-Ceramide and this compound MRM transitions using the instrument's software.

  • Calibration Curve Construction: For each calibration standard, calculate the peak area ratio (C18-Ceramide Area / this compound Area). Plot this ratio against the known concentration of the C18-Ceramide standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.[1]

  • Sample Quantification: Calculate the peak area ratio for each unknown sample. Use the regression equation from the calibration curve to determine the concentration of C18-Ceramide in the reconstituted extract.

  • Final Concentration: Adjust the calculated concentration for the initial sample amount (e.g., cell number or protein content) to report the final value as ng/10⁶ cells or ng/mg protein.

Method Performance Characteristics

The performance of the assay should be validated to ensure reliable results.

Table 2: Example Method Validation Data

Parameter Typical Value Description
Linearity (R²) > 0.995 Demonstrates a direct proportional relationship between concentration and response over the calibration range.[4]
Recovery (%) 90 - 110% The efficiency of the extraction process, determined by comparing spiked samples before and after extraction.[1][4]
Limit of Detection (LOD) 0.1 - 5 pg The lowest amount of analyte that can be reliably detected above the background noise (Signal-to-Noise ratio of ~3).[1][4]
Limit of Quantification (LOQ) 0.5 - 20 pg The lowest amount of analyte that can be accurately and precisely quantified (Signal-to-Noise ratio of ~10).[1][4]

| Precision (%RSD) | < 15% | The closeness of repeated measurements, expressed as the relative standard deviation for intra- and inter-assay replicates. |

C18-Ceramide in Cellular Signaling

C18-Ceramide is a key player in cellular stress responses. For instance, various stimuli, such as TNF-α or chemotherapeutic agents, can activate sphingomyelinases, which hydrolyze sphingomyelin in cellular membranes to produce ceramide.[1] This accumulation of ceramide can then trigger downstream signaling cascades leading to apoptosis.

Stimulus Stress Stimuli (e.g., TNF-α, DNA Damage) SMase Sphingomyelinase (SMase) Activation Stimulus->SMase Membrane Sphingomyelin (in cell membrane) SMase->Membrane Ceramide ↑ C18-Ceramide Membrane->Ceramide Hydrolysis Apoptosis Apoptosis / Cell Cycle Arrest Ceramide->Apoptosis

Caption: Simplified signaling pathway involving C18-Ceramide generation.

References

Troubleshooting & Optimization

Troubleshooting low signal intensity of C18-Ceramide-d3 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with C18-Ceramide-d3 in LC-MS analysis. Our goal is to help you overcome common challenges, particularly those related to low signal intensity, to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any signal for my this compound. What are the first steps to troubleshoot this issue?

A1: A complete loss of signal often points to a singular, critical issue. Before delving into complex method optimization, it's essential to check the fundamental components of your LC-MS system.

Initial System Health Check:

  • Verify Standard Preparation: Prepare a fresh dilution of your this compound standard to rule out degradation or errors in the initial stock solution preparation.

  • Direct Infusion: Inject a freshly prepared standard directly into the mass spectrometer using a syringe pump (infusion). This will help determine if the issue lies with the LC system or the mass spectrometer itself. If a signal is observed during direct infusion, the problem is likely related to the chromatography. If there is still no signal, the issue is with the mass spectrometer or the analyte's ionization.

  • LC System Check:

    • Pump Priming: Ensure that both mobile phase pumps are properly primed and that there are no air bubbles in the lines. A loss of prime, especially in the organic phase pump, can lead to a complete loss of chromatography and, consequently, no signal.

    • Mobile Phase Composition: Double-check the composition and preparation of your mobile phases.

  • Mass Spectrometer Check:

    • ESI Source: Visually inspect the electrospray ionization (ESI) source to confirm a stable spray is being generated.

    • Instrument Settings: Verify that the correct MS method, including the appropriate scan range and polarity (positive ion mode is common for ceramides), is loaded.[1][2]

Q2: My this compound signal is present but significantly weaker than expected. What are the potential causes and solutions?

A2: Weak signal intensity can be attributed to a range of factors, from inefficient ionization and ion suppression to suboptimal chromatographic conditions.

Troubleshooting Steps for Weak Signal Intensity:

  • Optimize Ion Source Parameters: The settings of your ESI source are critical for achieving high sensitivity. Systematically optimize the following parameters:

    • Capillary Voltage

    • Nebulizer Gas Pressure

    • Drying Gas Flow Rate and Temperature

    • Sprayer Position

  • Address Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, tissue extracts) can suppress the ionization of this compound, leading to a diminished signal.[3][4]

    • Improve Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering matrix components. Solid-Phase Extraction (SPE) generally provides a cleaner sample compared to simple protein precipitation.[4] Liquid-Liquid Extraction (LLE) is another effective method for separating lipids from other matrix components.[4]

    • Modify Chromatography: Adjust the chromatographic gradient to achieve better separation between this compound and any co-eluting, signal-suppressing compounds.

  • Enhance Chromatographic Peak Shape: Poor peak shape, such as excessive tailing or broadening, can result in a lower peak height and thus, a weaker apparent signal.

    • Injection Solvent: Ensure your injection solvent is not significantly stronger than the initial mobile phase conditions to avoid peak distortion.

    • Column Health: If the column has been used extensively, consider flushing it or replacing it if performance has degraded.

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Matrix Effects

Matrix effects, particularly ion suppression, are a primary cause of low signal intensity in LC-MS analysis of complex biological samples.[4]

Workflow for Investigating Matrix Effects:

cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation cluster_2 Outcome A Post-column infusion of this compound standard B Inject blank matrix extract A->B C Monitor this compound signal B->C D Observe signal dip at analyte retention time? C->D E Optimize Sample Preparation D->E Yes F Modify Chromatographic Separation D->F Yes G Dilute Sample D->G Yes H Re-analyze and assess signal E->H F->H G->H I Signal Intensity Improved H->I J No Improvement H->J J->F Re-evaluate Chromatography

Figure 1: A workflow for identifying and mitigating matrix effects.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma (Modified Bligh & Dyer Method)

This protocol is suitable for extracting ceramides and other lipids from plasma samples prior to LC-MS analysis.[5]

Materials:

  • Plasma sample

  • Chloroform

  • Methanol

  • Deionized Water

  • C17-Ceramide or other appropriate internal standard

  • Glass tubes with screw caps

  • Centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • Aliquot 50 µL of plasma into an ice-cold screw-capped glass tube.

  • Spike the sample with an appropriate amount of internal standard (e.g., 50 ng of C17-Ceramide).

  • Add 2 mL of a chloroform/methanol (1:2, v/v) mixture.

  • Vortex thoroughly for 5 minutes.

  • To induce phase separation, add 0.5 mL of chloroform and 0.5 mL of deionized water.

  • Vortex again and centrifuge at 3000 x g for 10 minutes.

  • Carefully collect the lower organic phase, which contains the lipids, and transfer it to a clean tube.

  • Dry the extracted lipid solution under a stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., mobile phase A or a methanol/isopropanol mixture).

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Ceramide Recovery
Sample Preparation MethodTypical Recovery Range (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85-115%Fast and simpleMay not effectively remove all phospholipids, leading to potential matrix effects.[4]
Liquid-Liquid Extraction (LLE) 70-99%[5]Good selectivity, removes many matrix components.[4]More time-consuming than PPT.
Solid-Phase Extraction (SPE) 90-110%Provides the cleanest samples, significantly reducing matrix effects.Can be more expensive and requires method development.
Table 2: Typical LC-MS Parameters for C18-Ceramide Analysis
ParameterTypical SettingNotes
LC Column C8 or C18, 2.1 x 50-150 mm, < 3 µmReversed-phase chromatography is standard for ceramide analysis.[5]
Mobile Phase A Water with 0.1-0.2% Formic Acid or 10 mM Ammonium BicarbonateAdditives aid in protonation for positive ion mode ESI.[5][6]
Mobile Phase B Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.1-0.2% Formic AcidIsopropanol can improve the elution of hydrophobic lipids.[6]
Flow Rate 0.3 - 0.6 mL/min
Injection Volume 5 - 25 µL
Ionization Mode Electrospray Ionization (ESI), PositivePositive ion mode generally provides better sensitivity for ceramides.[1][2]
Capillary Voltage 2.5 - 4.0 kVOptimization is crucial for maximizing signal.
Cone Voltage 20 - 40 V
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 600 °C
MS/MS Transition (MRM) Precursor Ion (Q1) -> Product Ion (Q3)For C18-Ceramide, a common transition is the precursor ion to a product ion of m/z 264.2, corresponding to the sphingoid base fragment.[5]

Signaling Pathways and Logical Relationships

Diagram: Troubleshooting Logic for Low LC-MS Signal

This diagram outlines a logical approach to troubleshooting low signal intensity for this compound, starting from the initial observation and branching into potential causes and solutions.

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Mass Spectrometer Issues cluster_3 Chromatography & Sample Issues cluster_4 Resolution A Low or No Signal for this compound B Direct Infusion Analysis A->B C LC System Check (Pumps, Solvents) A->C D Optimize Source Parameters (Voltage, Gas, Temp) B->D Signal OK in Infusion? No G Address Matrix Effects (Improve Sample Prep) B->G Signal OK in Infusion? Yes H Optimize LC Method (Gradient, Column) C->H E Clean Ion Source D->E F Check MS Method Settings (Polarity, Scan Range) E->F J Signal Restored F->J G->H I Check Standard Integrity H->I I->J

Figure 2: A logical workflow for troubleshooting low LC-MS signal intensity.

References

Troubleshooting low signal intensity of C18-Ceramide-d3 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with C18-Ceramide-d3 in LC-MS analysis. Our goal is to help you overcome common challenges, particularly those related to low signal intensity, to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any signal for my this compound. What are the first steps to troubleshoot this issue?

A1: A complete loss of signal often points to a singular, critical issue. Before delving into complex method optimization, it's essential to check the fundamental components of your LC-MS system.

Initial System Health Check:

  • Verify Standard Preparation: Prepare a fresh dilution of your this compound standard to rule out degradation or errors in the initial stock solution preparation.

  • Direct Infusion: Inject a freshly prepared standard directly into the mass spectrometer using a syringe pump (infusion). This will help determine if the issue lies with the LC system or the mass spectrometer itself. If a signal is observed during direct infusion, the problem is likely related to the chromatography. If there is still no signal, the issue is with the mass spectrometer or the analyte's ionization.

  • LC System Check:

    • Pump Priming: Ensure that both mobile phase pumps are properly primed and that there are no air bubbles in the lines. A loss of prime, especially in the organic phase pump, can lead to a complete loss of chromatography and, consequently, no signal.

    • Mobile Phase Composition: Double-check the composition and preparation of your mobile phases.

  • Mass Spectrometer Check:

    • ESI Source: Visually inspect the electrospray ionization (ESI) source to confirm a stable spray is being generated.

    • Instrument Settings: Verify that the correct MS method, including the appropriate scan range and polarity (positive ion mode is common for ceramides), is loaded.[1][2]

Q2: My this compound signal is present but significantly weaker than expected. What are the potential causes and solutions?

A2: Weak signal intensity can be attributed to a range of factors, from inefficient ionization and ion suppression to suboptimal chromatographic conditions.

Troubleshooting Steps for Weak Signal Intensity:

  • Optimize Ion Source Parameters: The settings of your ESI source are critical for achieving high sensitivity. Systematically optimize the following parameters:

    • Capillary Voltage

    • Nebulizer Gas Pressure

    • Drying Gas Flow Rate and Temperature

    • Sprayer Position

  • Address Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, tissue extracts) can suppress the ionization of this compound, leading to a diminished signal.[3][4]

    • Improve Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering matrix components. Solid-Phase Extraction (SPE) generally provides a cleaner sample compared to simple protein precipitation.[4] Liquid-Liquid Extraction (LLE) is another effective method for separating lipids from other matrix components.[4]

    • Modify Chromatography: Adjust the chromatographic gradient to achieve better separation between this compound and any co-eluting, signal-suppressing compounds.

  • Enhance Chromatographic Peak Shape: Poor peak shape, such as excessive tailing or broadening, can result in a lower peak height and thus, a weaker apparent signal.

    • Injection Solvent: Ensure your injection solvent is not significantly stronger than the initial mobile phase conditions to avoid peak distortion.

    • Column Health: If the column has been used extensively, consider flushing it or replacing it if performance has degraded.

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Matrix Effects

Matrix effects, particularly ion suppression, are a primary cause of low signal intensity in LC-MS analysis of complex biological samples.[4]

Workflow for Investigating Matrix Effects:

cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation cluster_2 Outcome A Post-column infusion of this compound standard B Inject blank matrix extract A->B C Monitor this compound signal B->C D Observe signal dip at analyte retention time? C->D E Optimize Sample Preparation D->E Yes F Modify Chromatographic Separation D->F Yes G Dilute Sample D->G Yes H Re-analyze and assess signal E->H F->H G->H I Signal Intensity Improved H->I J No Improvement H->J J->F Re-evaluate Chromatography

Figure 1: A workflow for identifying and mitigating matrix effects.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma (Modified Bligh & Dyer Method)

This protocol is suitable for extracting ceramides and other lipids from plasma samples prior to LC-MS analysis.[5]

Materials:

  • Plasma sample

  • Chloroform

  • Methanol

  • Deionized Water

  • C17-Ceramide or other appropriate internal standard

  • Glass tubes with screw caps

  • Centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • Aliquot 50 µL of plasma into an ice-cold screw-capped glass tube.

  • Spike the sample with an appropriate amount of internal standard (e.g., 50 ng of C17-Ceramide).

  • Add 2 mL of a chloroform/methanol (1:2, v/v) mixture.

  • Vortex thoroughly for 5 minutes.

  • To induce phase separation, add 0.5 mL of chloroform and 0.5 mL of deionized water.

  • Vortex again and centrifuge at 3000 x g for 10 minutes.

  • Carefully collect the lower organic phase, which contains the lipids, and transfer it to a clean tube.

  • Dry the extracted lipid solution under a stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., mobile phase A or a methanol/isopropanol mixture).

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Ceramide Recovery
Sample Preparation MethodTypical Recovery Range (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85-115%Fast and simpleMay not effectively remove all phospholipids, leading to potential matrix effects.[4]
Liquid-Liquid Extraction (LLE) 70-99%[5]Good selectivity, removes many matrix components.[4]More time-consuming than PPT.
Solid-Phase Extraction (SPE) 90-110%Provides the cleanest samples, significantly reducing matrix effects.Can be more expensive and requires method development.
Table 2: Typical LC-MS Parameters for C18-Ceramide Analysis
ParameterTypical SettingNotes
LC Column C8 or C18, 2.1 x 50-150 mm, < 3 µmReversed-phase chromatography is standard for ceramide analysis.[5]
Mobile Phase A Water with 0.1-0.2% Formic Acid or 10 mM Ammonium BicarbonateAdditives aid in protonation for positive ion mode ESI.[5][6]
Mobile Phase B Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.1-0.2% Formic AcidIsopropanol can improve the elution of hydrophobic lipids.[6]
Flow Rate 0.3 - 0.6 mL/min
Injection Volume 5 - 25 µL
Ionization Mode Electrospray Ionization (ESI), PositivePositive ion mode generally provides better sensitivity for ceramides.[1][2]
Capillary Voltage 2.5 - 4.0 kVOptimization is crucial for maximizing signal.
Cone Voltage 20 - 40 V
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 600 °C
MS/MS Transition (MRM) Precursor Ion (Q1) -> Product Ion (Q3)For C18-Ceramide, a common transition is the precursor ion to a product ion of m/z 264.2, corresponding to the sphingoid base fragment.[5]

Signaling Pathways and Logical Relationships

Diagram: Troubleshooting Logic for Low LC-MS Signal

This diagram outlines a logical approach to troubleshooting low signal intensity for this compound, starting from the initial observation and branching into potential causes and solutions.

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Mass Spectrometer Issues cluster_3 Chromatography & Sample Issues cluster_4 Resolution A Low or No Signal for this compound B Direct Infusion Analysis A->B C LC System Check (Pumps, Solvents) A->C D Optimize Source Parameters (Voltage, Gas, Temp) B->D Signal OK in Infusion? No G Address Matrix Effects (Improve Sample Prep) B->G Signal OK in Infusion? Yes H Optimize LC Method (Gradient, Column) C->H E Clean Ion Source D->E F Check MS Method Settings (Polarity, Scan Range) E->F J Signal Restored F->J G->H I Check Standard Integrity H->I I->J

Figure 2: A logical workflow for troubleshooting low LC-MS signal intensity.

References

Technical Support Center: Optimizing ESI Source Parameters for C18-Ceramide-d3 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the detection of C18-Ceramide-d3 using Electrospray Ionization (ESI) Mass Spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low signal intensity for my this compound standard?

A1: Low signal intensity for this compound can be attributed to several factors, including suboptimal ESI source parameters, inefficient ionization, or issues with sample preparation. The efficiency of ionization is highly dependent on the source conditions. Therefore, it is crucial to optimize parameters such as capillary voltage, gas flow rates (nebulizer, auxiliary, and sheath gas), and temperatures.[1][2] In-source fragmentation, where the molecule fragments before entering the mass analyzer, can also lead to a reduced signal of the precursor ion.[1][3]

Q2: What is the recommended ionization mode (positive or negative) for this compound detection?

A2: this compound can be detected in both positive and negative ionization modes.[1]

  • Positive Ion Mode (ESI+): Ceramides readily form protonated molecules ([M+H]⁺). This mode often provides structurally informative fragments.[4][5] The collision-induced fragmentation of ceramides in positive mode typically produces a characteristic fragment ion at m/z 264.[6][7]

  • Negative Ion Mode (ESI-): In negative mode, ceramides can form deprotonated molecules ([M-H]⁻) or adducts with anions present in the mobile phase, such as formate ([M+HCOO]⁻) or acetate ([M+CH3COO]⁻).[8]

The optimal mode can depend on the specific instrumentation and mobile phase composition. It is recommended to test both modes to determine the best sensitivity for your specific application.[1]

Q3: I am observing multiple peaks for my this compound standard. What could be the cause?

A3: The observation of multiple peaks for a single standard can be due to the formation of different adducts in the ESI source. In positive ion mode, besides the protonated molecule ([M+H]⁺), sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are common, especially if there are trace amounts of these salts in the sample or mobile phase. In negative ion mode, adducts with formate or acetate from the mobile phase can occur.[8] To minimize salt adducts, adding a small amount of ammonium acetate to the mobile phase can be beneficial.[4]

Q4: What are the expected precursor and product ions for this compound in MS/MS analysis?

A4: For this compound, the exact mass of the precursor ion will depend on the deuteration pattern. However, the fragmentation pattern is predictable. In positive ion mode, you would typically select the protonated molecule ([M+H]⁺) as the precursor ion. Upon collision-induced dissociation (CID), a characteristic product ion for many ceramides is observed at m/z 264.2, which corresponds to the sphingosine backbone after the loss of the fatty acid chain and a molecule of water.[4] For a deuterated standard, the m/z of the precursor and some fragments will be shifted.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Signal Intensity / Poor Sensitivity Inefficient ionization due to suboptimal ESI source parameters.[1]Systematically optimize capillary voltage, nebulizer gas pressure, drying gas flow rate and temperature.[2]
In-source fragmentation of the analyte.[1][3]Reduce the source temperature and fragmentor/cone voltage to minimize fragmentation before the mass analyzer.
Ion suppression from matrix components or mobile phase additives.[1]Ensure proper sample clean-up. Evaluate different mobile phase compositions and additives.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system thoroughly.
Suboptimal ESI source settings.Adjust nebulizer gas flow to ensure stable spray.
Poor Peak Shape (Tailing or Broadening) Incompatible mobile phase or gradient with the analytical column.Ensure mobile phase is appropriate for the reversed-phase column. Optimize the gradient profile.
Column overloading.Reduce the injection volume or the concentration of the sample.
Signal Instability / Poor Reproducibility Fluctuations in ESI source conditions.Allow the mass spectrometer to stabilize before analysis. Check for blockages in the ESI probe.
Inconsistent sample preparation.Ensure a standardized and reproducible sample preparation protocol is followed.[9]

Experimental Protocols

Protocol 1: General Workflow for ESI Source Parameter Optimization

This protocol outlines a systematic approach to optimize ESI source parameters for this compound detection using flow injection analysis (FIA).

  • Prepare a standard solution of this compound at a known concentration (e.g., 1 µg/mL) in a solvent compatible with your mobile phase.

  • Set up the mass spectrometer for FIA by connecting the infusion pump directly to the ESI source.

  • Infuse the standard solution at a constant flow rate (e.g., 5-10 µL/min).

  • Select the desired ionization mode (positive or negative) and set the mass spectrometer to monitor the expected precursor ion for this compound.

  • Vary one source parameter at a time while keeping others constant, and record the signal intensity. The typical parameters to optimize include:

    • Capillary Voltage

    • Nebulizer Gas Pressure

    • Drying Gas Flow Rate

    • Drying Gas Temperature

  • Plot the signal intensity against the parameter value to determine the optimal setting for each parameter.

  • Verify the optimized parameters by injecting a known amount of the standard and assessing the signal-to-noise ratio and peak shape.

Quantitative Data Summary

The following tables summarize typical ESI source parameters and LC conditions used for ceramide analysis from various studies. These should be used as a starting point for method development.

Table 1: Example ESI Source Parameters for Ceramide Analysis

ParameterSetting RangeReference
Ionization Mode Positive or Negative[1]
Capillary Voltage (Positive) 2.5 - 5.0 kV[2][10]
Capillary Voltage (Negative) -2.5 to -4.0 kV[2]
Source Temperature 140 - 150 °C[10]
Desolvation Temperature 350 - 600 °C[10]
Cone Voltage 40 V[10]

Table 2: Example LC-MS/MS Conditions for Ceramide Separation and Detection

ParameterDescriptionReference
Column ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm)[10]
Mobile Phase A Acetonitrile:Water (3:2, v/v) with 10 mM ammonium formate[10]
Mobile Phase B Isopropanol:Acetonitrile (9:1, v/v) with 10 mM ammonium formate and 0.1% formic acid[10]
Flow Rate 0.3 mL/min[10]
Injection Volume 5 µL[10]
Detection Mode Multiple Reaction Monitoring (MRM)[4][9]

Visualizations

ESI_Optimization_Workflow cluster_prep Preparation cluster_optimization Optimization Loop cluster_verification Verification prep_std Prepare this compound Standard setup_ms Setup MS for Flow Injection Analysis prep_std->setup_ms infuse_std Infuse Standard at Constant Flow setup_ms->infuse_std select_ion Select Precursor Ion to Monitor infuse_std->select_ion vary_param Vary One Source Parameter select_ion->vary_param record_signal Record Signal Intensity vary_param->record_signal is_optimal Optimal Signal? record_signal->is_optimal is_optimal->vary_param No verify_params Verify with Known Standard Injection is_optimal->verify_params Yes assess_performance Assess S/N and Peak Shape verify_params->assess_performance

References

Technical Support Center: Optimizing ESI Source Parameters for C18-Ceramide-d3 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the detection of C18-Ceramide-d3 using Electrospray Ionization (ESI) Mass Spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low signal intensity for my this compound standard?

A1: Low signal intensity for this compound can be attributed to several factors, including suboptimal ESI source parameters, inefficient ionization, or issues with sample preparation. The efficiency of ionization is highly dependent on the source conditions. Therefore, it is crucial to optimize parameters such as capillary voltage, gas flow rates (nebulizer, auxiliary, and sheath gas), and temperatures.[1][2] In-source fragmentation, where the molecule fragments before entering the mass analyzer, can also lead to a reduced signal of the precursor ion.[1][3]

Q2: What is the recommended ionization mode (positive or negative) for this compound detection?

A2: this compound can be detected in both positive and negative ionization modes.[1]

  • Positive Ion Mode (ESI+): Ceramides readily form protonated molecules ([M+H]⁺). This mode often provides structurally informative fragments.[4][5] The collision-induced fragmentation of ceramides in positive mode typically produces a characteristic fragment ion at m/z 264.[6][7]

  • Negative Ion Mode (ESI-): In negative mode, ceramides can form deprotonated molecules ([M-H]⁻) or adducts with anions present in the mobile phase, such as formate ([M+HCOO]⁻) or acetate ([M+CH3COO]⁻).[8]

The optimal mode can depend on the specific instrumentation and mobile phase composition. It is recommended to test both modes to determine the best sensitivity for your specific application.[1]

Q3: I am observing multiple peaks for my this compound standard. What could be the cause?

A3: The observation of multiple peaks for a single standard can be due to the formation of different adducts in the ESI source. In positive ion mode, besides the protonated molecule ([M+H]⁺), sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are common, especially if there are trace amounts of these salts in the sample or mobile phase. In negative ion mode, adducts with formate or acetate from the mobile phase can occur.[8] To minimize salt adducts, adding a small amount of ammonium acetate to the mobile phase can be beneficial.[4]

Q4: What are the expected precursor and product ions for this compound in MS/MS analysis?

A4: For this compound, the exact mass of the precursor ion will depend on the deuteration pattern. However, the fragmentation pattern is predictable. In positive ion mode, you would typically select the protonated molecule ([M+H]⁺) as the precursor ion. Upon collision-induced dissociation (CID), a characteristic product ion for many ceramides is observed at m/z 264.2, which corresponds to the sphingosine backbone after the loss of the fatty acid chain and a molecule of water.[4] For a deuterated standard, the m/z of the precursor and some fragments will be shifted.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Signal Intensity / Poor Sensitivity Inefficient ionization due to suboptimal ESI source parameters.[1]Systematically optimize capillary voltage, nebulizer gas pressure, drying gas flow rate and temperature.[2]
In-source fragmentation of the analyte.[1][3]Reduce the source temperature and fragmentor/cone voltage to minimize fragmentation before the mass analyzer.
Ion suppression from matrix components or mobile phase additives.[1]Ensure proper sample clean-up. Evaluate different mobile phase compositions and additives.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system thoroughly.
Suboptimal ESI source settings.Adjust nebulizer gas flow to ensure stable spray.
Poor Peak Shape (Tailing or Broadening) Incompatible mobile phase or gradient with the analytical column.Ensure mobile phase is appropriate for the reversed-phase column. Optimize the gradient profile.
Column overloading.Reduce the injection volume or the concentration of the sample.
Signal Instability / Poor Reproducibility Fluctuations in ESI source conditions.Allow the mass spectrometer to stabilize before analysis. Check for blockages in the ESI probe.
Inconsistent sample preparation.Ensure a standardized and reproducible sample preparation protocol is followed.[9]

Experimental Protocols

Protocol 1: General Workflow for ESI Source Parameter Optimization

This protocol outlines a systematic approach to optimize ESI source parameters for this compound detection using flow injection analysis (FIA).

  • Prepare a standard solution of this compound at a known concentration (e.g., 1 µg/mL) in a solvent compatible with your mobile phase.

  • Set up the mass spectrometer for FIA by connecting the infusion pump directly to the ESI source.

  • Infuse the standard solution at a constant flow rate (e.g., 5-10 µL/min).

  • Select the desired ionization mode (positive or negative) and set the mass spectrometer to monitor the expected precursor ion for this compound.

  • Vary one source parameter at a time while keeping others constant, and record the signal intensity. The typical parameters to optimize include:

    • Capillary Voltage

    • Nebulizer Gas Pressure

    • Drying Gas Flow Rate

    • Drying Gas Temperature

  • Plot the signal intensity against the parameter value to determine the optimal setting for each parameter.

  • Verify the optimized parameters by injecting a known amount of the standard and assessing the signal-to-noise ratio and peak shape.

Quantitative Data Summary

The following tables summarize typical ESI source parameters and LC conditions used for ceramide analysis from various studies. These should be used as a starting point for method development.

Table 1: Example ESI Source Parameters for Ceramide Analysis

ParameterSetting RangeReference
Ionization Mode Positive or Negative[1]
Capillary Voltage (Positive) 2.5 - 5.0 kV[2][10]
Capillary Voltage (Negative) -2.5 to -4.0 kV[2]
Source Temperature 140 - 150 °C[10]
Desolvation Temperature 350 - 600 °C[10]
Cone Voltage 40 V[10]

Table 2: Example LC-MS/MS Conditions for Ceramide Separation and Detection

ParameterDescriptionReference
Column ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm)[10]
Mobile Phase A Acetonitrile:Water (3:2, v/v) with 10 mM ammonium formate[10]
Mobile Phase B Isopropanol:Acetonitrile (9:1, v/v) with 10 mM ammonium formate and 0.1% formic acid[10]
Flow Rate 0.3 mL/min[10]
Injection Volume 5 µL[10]
Detection Mode Multiple Reaction Monitoring (MRM)[4][9]

Visualizations

ESI_Optimization_Workflow cluster_prep Preparation cluster_optimization Optimization Loop cluster_verification Verification prep_std Prepare this compound Standard setup_ms Setup MS for Flow Injection Analysis prep_std->setup_ms infuse_std Infuse Standard at Constant Flow setup_ms->infuse_std select_ion Select Precursor Ion to Monitor infuse_std->select_ion vary_param Vary One Source Parameter select_ion->vary_param record_signal Record Signal Intensity vary_param->record_signal is_optimal Optimal Signal? record_signal->is_optimal is_optimal->vary_param No verify_params Verify with Known Standard Injection is_optimal->verify_params Yes assess_performance Assess S/N and Peak Shape verify_params->assess_performance

References

Technical Support Center: C18-Ceramide Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of C18-Ceramide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods.

Troubleshooting Guide: Improving C18-Ceramide Peak Shape

This guide addresses common issues encountered during the chromatographic analysis of C18-Ceramide, providing potential causes and solutions in a question-and-answer format.

Question: Why are my C18-Ceramide peaks tailing?

Answer:

Peak tailing is a common issue in lipid analysis and can significantly compromise resolution and quantification. The primary causes for C18-Ceramide peak tailing include:

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based C18 columns can interact with the polar head group of the ceramide, leading to tailing.[1][2][3][4]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the C18-Ceramide and the stationary phase, potentially leading to undesirable secondary interactions.[1][2][4][5]

  • Column Contamination or Degradation: Buildup of contaminants on the column or guard column can result in peak tailing.[2][3][5][6] Over time, the stationary phase can degrade, especially when using mobile phases with a high pH.[7][8]

  • Mass Overload: Injecting too much sample can saturate the column, leading to peak tailing.[5][9][10]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.[1][3][9]

Solutions:

  • Mobile Phase Modification:

    • Additives: Incorporate additives like ammonium formate or ammonium acetate (typically 5-10 mM) into your mobile phase to mask residual silanol groups.[1][11][12] The addition of a small amount of a weak acid, such as 0.1% formic acid or acetic acid, can also help by suppressing the ionization of silanol groups.[1][12][13]

    • pH Adjustment: For reversed-phase chromatography of lipids, a slightly acidic mobile phase (pH 3-5) can often improve peak shape.[1][2][4]

    • Solvent Composition: Increasing the organic solvent content in the mobile phase can sometimes help reduce secondary interactions causing tailing.[5]

  • Column Management:

    • Use End-Capped Columns: Employ high-purity, end-capped C18 columns to minimize the number of available silanol groups.[3][10]

    • Column Flushing: If contamination is suspected, flush the column with a strong solvent like isopropanol.[1][2]

    • Guard Column: Use a guard column to protect the analytical column from contaminants and replace it regularly.[6]

  • Sample and Injection Optimization:

    • Reduce Injection Volume: Try diluting your sample or reducing the injection volume to avoid column overload.[1][5][9][10]

    • Match Sample Solvent: Dissolve your sample in a solvent that is similar in composition and strength to the initial mobile phase.[1][3][9]

Question: What is causing peak fronting for my C18-Ceramide analysis?

Answer:

Peak fronting, where the peak is asymmetric with a leading edge, is less common than tailing but can also affect results. Potential causes include:

  • Column Overload: Injecting a highly concentrated sample can lead to fronting.[9][14][15]

  • Poorly Packed Column or Void Formation: A void at the column inlet or a poorly packed column can cause uneven flow and peak fronting.[2][5][9][16] This can happen over time due to pressure shocks or dissolution of the silica at high pH.[8][9]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly weaker than the mobile phase, it can lead to peak fronting.[9][15]

Solutions:

  • Optimize Sample Concentration and Injection Volume: Reduce the amount of C18-Ceramide injected onto the column by diluting the sample or decreasing the injection volume.[15]

  • Check Column Condition: If you suspect a column void, you may need to replace the column.[2][5][9] Using a guard column can help extend the life of your analytical column.

  • Ensure Sample Solvent Compatibility: Whenever possible, dissolve your sample in the initial mobile phase.[1][9]

Question: Why are my C18-Ceramide peaks broad?

Answer:

Broad peaks can result in poor resolution and reduced sensitivity. The main reasons for peak broadening in C18-Ceramide analysis are:

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to spread.[1][6]

  • Column Degradation: An old or contaminated column will lose its efficiency, leading to broader peaks.[2][5]

  • Slow Gradient Elution: If the gradient is too shallow, the C18-Ceramide may spend too much time on the column, resulting in diffusion and peak broadening.

Solutions:

  • Minimize Extra-Column Volume: Use shorter, narrower internal diameter tubing to connect the components of your HPLC system.[1]

  • Replace or Regenerate the Column: If the column is old or contaminated, replacing it is often the best solution.[2][5] A thorough flushing procedure may also help.

  • Optimize the Gradient: Increase the gradient slope to elute the C18-Ceramide more quickly, which can lead to sharper peaks.

Frequently Asked Questions (FAQs)

Q1: What is the best type of column for C18-Ceramide analysis?

A C18 reversed-phase column is the most common choice for ceramide analysis.[11][17] However, other stationary phases like C8 or diphenyl have also been used successfully.[12][13] For separating different ceramide subclasses, normal-phase chromatography on a PVA-Sil column can be effective.[18] The choice will depend on the specific application and the other lipids present in the sample.

Q2: What are the recommended mobile phase additives for good peak shape and MS detection?

Ammonium formate and formic acid are excellent additives for LC-MS analysis of ceramides.[1][11][12] Ammonium formate (around 10 mM) helps to improve ionization efficiency in positive ion mode, while a low concentration of formic acid (e.g., 0.1%) helps to control the pH and improve peak shape by suppressing silanol interactions.[1][11][12][13]

Q3: How should I prepare my sample for C18-Ceramide analysis?

A lipid extraction is typically required. The Folch method or a modified Bligh-Dyer extraction using a chloroform/methanol mixture are common procedures for extracting ceramides from biological samples.[13][19][20] For complex samples like plasma, a solid-phase extraction (SPE) step may be necessary to clean up the sample and remove interfering substances.[6][20] It is crucial to dissolve the final extract in a solvent compatible with the initial mobile phase conditions.[1][9]

Q4: Can the injection solvent affect my peak shape?

Yes, significantly. If the injection solvent is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause peak distortion, including tailing or splitting.[1][3] It is always best to dissolve your sample in the initial mobile phase or a solvent with a similar or weaker elution strength.[1][9]

Quantitative Data Summary

The following table summarizes the effect of mobile phase pH on the peak asymmetry of a basic compound, which is analogous to the interactions that can affect ceramide peak shape due to interactions with silanol groups.

Mobile Phase pHPeak Asymmetry Factor (As)Peak Shape Description
7.02.35Significant Tailing
3.01.33Improved Symmetry

Data adapted from a study on basic drug compounds, illustrating the principle of reducing secondary interactions by lowering pH.[4]

Experimental Protocols

Detailed Protocol for C18-Ceramide Analysis by LC-MS/MS

This protocol is a representative method for the quantification of C18-Ceramide in biological samples.

1. Sample Preparation (Lipid Extraction)

  • To a 1.5 mL microcentrifuge tube, add your sample (e.g., cell pellet, tissue homogenate).

  • Add a mixture of chloroform and methanol (1:2, v/v).[13]

  • Vortex thoroughly for 5 minutes to ensure complete mixing and cell lysis.[19]

  • Add chloroform and water to induce phase separation.[13]

  • Centrifuge at a low speed to separate the layers.

  • Carefully collect the lower organic layer containing the lipids.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., acetonitrile/water mixture).[12]

2. LC-MS/MS Conditions

  • HPLC System: An ultra-performance liquid chromatography (UPLC) system is recommended for better resolution and sensitivity.[11]

  • Column: ACQUITY UPLC CSH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.[11]

  • Mobile Phase A: Acetonitrile:Water (3:2, v/v) with 10 mM ammonium formate and 0.1% formic acid.[11]

  • Mobile Phase B: Isopropanol:Acetonitrile (9:1, v/v) with 10 mM ammonium formate and 0.1% formic acid.[11]

  • Flow Rate: 0.3 mL/min.[11]

  • Injection Volume: 5 µL.[11]

  • Column Temperature: 45 °C.[17]

  • Gradient:

    • 0-17 min: 40% to 95% B

    • 17-19 min: 95% B

    • 19.01-20 min: 40% B (re-equilibration)[11]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[12]

  • MS/MS Transition (MRM): For C18-Ceramide (d18:1/18:0), the transition is typically m/z 566.5 → 264.2.[13]

Visualizations

Troubleshooting_Workflow start Poor C18-Ceramide Peak Shape (Tailing, Fronting, Broadening) check_all_peaks Are all peaks affected? start->check_all_peaks system_issue Potential System Issue check_all_peaks->system_issue Yes method_issue Potential Method/Analyte Issue check_all_peaks->method_issue No all_peaks_yes Yes check_fittings Check for leaks and loose fittings system_issue->check_fittings check_tubing Minimize extra-column volume (shorter, narrower tubing) check_fittings->check_tubing check_column_void Inspect for column void/ frit blockage check_tubing->check_column_void replace_column Replace Column check_column_void->replace_column end_solution Improved Peak Shape replace_column->end_solution all_peaks_no No is_tailing Is it Peak Tailing? method_issue->is_tailing tailing_causes Causes: - Secondary Interactions - Mass Overload - Sample Solvent Mismatch is_tailing->tailing_causes Yes fronting_causes Causes: - Column Overload - Column Degradation - Incompatible Sample Solvent is_tailing->fronting_causes No tailing_yes Yes tailing_solutions Solutions: - Add Formic Acid/Ammonium Formate - Adjust Mobile Phase pH (3-5) - Reduce Injection Volume/Concentration - Match Sample Solvent to Mobile Phase tailing_causes->tailing_solutions tailing_solutions->end_solution tailing_no No (Fronting/Broad) fronting_solutions Solutions: - Reduce Injection Volume - Replace Column - Match Sample Solvent fronting_causes->fronting_solutions fronting_solutions->end_solution

Caption: Troubleshooting workflow for poor C18-Ceramide peak shape.

Ceramide_Signaling stress Cellular Stressors (e.g., DNA Damage, TNF-α) sphingomyelinase Sphingomyelinase (Enzyme) stress->sphingomyelinase sphingomyelin Sphingomyelin ceramide C18-Ceramide sphingomyelin->ceramide sphingomyelinase->ceramide hydrolyzes downstream Downstream Effectors ceramide->downstream apoptosis Apoptosis downstream->apoptosis cell_cycle_arrest Cell Cycle Arrest downstream->cell_cycle_arrest senescence Senescence downstream->senescence

Caption: Simplified C18-Ceramide signaling pathway in response to cellular stress.

References

Technical Support Center: C18-Ceramide Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of C18-Ceramide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods.

Troubleshooting Guide: Improving C18-Ceramide Peak Shape

This guide addresses common issues encountered during the chromatographic analysis of C18-Ceramide, providing potential causes and solutions in a question-and-answer format.

Question: Why are my C18-Ceramide peaks tailing?

Answer:

Peak tailing is a common issue in lipid analysis and can significantly compromise resolution and quantification. The primary causes for C18-Ceramide peak tailing include:

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based C18 columns can interact with the polar head group of the ceramide, leading to tailing.[1][2][3][4]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the C18-Ceramide and the stationary phase, potentially leading to undesirable secondary interactions.[1][2][4][5]

  • Column Contamination or Degradation: Buildup of contaminants on the column or guard column can result in peak tailing.[2][3][5][6] Over time, the stationary phase can degrade, especially when using mobile phases with a high pH.[7][8]

  • Mass Overload: Injecting too much sample can saturate the column, leading to peak tailing.[5][9][10]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.[1][3][9]

Solutions:

  • Mobile Phase Modification:

    • Additives: Incorporate additives like ammonium formate or ammonium acetate (typically 5-10 mM) into your mobile phase to mask residual silanol groups.[1][11][12] The addition of a small amount of a weak acid, such as 0.1% formic acid or acetic acid, can also help by suppressing the ionization of silanol groups.[1][12][13]

    • pH Adjustment: For reversed-phase chromatography of lipids, a slightly acidic mobile phase (pH 3-5) can often improve peak shape.[1][2][4]

    • Solvent Composition: Increasing the organic solvent content in the mobile phase can sometimes help reduce secondary interactions causing tailing.[5]

  • Column Management:

    • Use End-Capped Columns: Employ high-purity, end-capped C18 columns to minimize the number of available silanol groups.[3][10]

    • Column Flushing: If contamination is suspected, flush the column with a strong solvent like isopropanol.[1][2]

    • Guard Column: Use a guard column to protect the analytical column from contaminants and replace it regularly.[6]

  • Sample and Injection Optimization:

    • Reduce Injection Volume: Try diluting your sample or reducing the injection volume to avoid column overload.[1][5][9][10]

    • Match Sample Solvent: Dissolve your sample in a solvent that is similar in composition and strength to the initial mobile phase.[1][3][9]

Question: What is causing peak fronting for my C18-Ceramide analysis?

Answer:

Peak fronting, where the peak is asymmetric with a leading edge, is less common than tailing but can also affect results. Potential causes include:

  • Column Overload: Injecting a highly concentrated sample can lead to fronting.[9][14][15]

  • Poorly Packed Column or Void Formation: A void at the column inlet or a poorly packed column can cause uneven flow and peak fronting.[2][5][9][16] This can happen over time due to pressure shocks or dissolution of the silica at high pH.[8][9]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly weaker than the mobile phase, it can lead to peak fronting.[9][15]

Solutions:

  • Optimize Sample Concentration and Injection Volume: Reduce the amount of C18-Ceramide injected onto the column by diluting the sample or decreasing the injection volume.[15]

  • Check Column Condition: If you suspect a column void, you may need to replace the column.[2][5][9] Using a guard column can help extend the life of your analytical column.

  • Ensure Sample Solvent Compatibility: Whenever possible, dissolve your sample in the initial mobile phase.[1][9]

Question: Why are my C18-Ceramide peaks broad?

Answer:

Broad peaks can result in poor resolution and reduced sensitivity. The main reasons for peak broadening in C18-Ceramide analysis are:

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to spread.[1][6]

  • Column Degradation: An old or contaminated column will lose its efficiency, leading to broader peaks.[2][5]

  • Slow Gradient Elution: If the gradient is too shallow, the C18-Ceramide may spend too much time on the column, resulting in diffusion and peak broadening.

Solutions:

  • Minimize Extra-Column Volume: Use shorter, narrower internal diameter tubing to connect the components of your HPLC system.[1]

  • Replace or Regenerate the Column: If the column is old or contaminated, replacing it is often the best solution.[2][5] A thorough flushing procedure may also help.

  • Optimize the Gradient: Increase the gradient slope to elute the C18-Ceramide more quickly, which can lead to sharper peaks.

Frequently Asked Questions (FAQs)

Q1: What is the best type of column for C18-Ceramide analysis?

A C18 reversed-phase column is the most common choice for ceramide analysis.[11][17] However, other stationary phases like C8 or diphenyl have also been used successfully.[12][13] For separating different ceramide subclasses, normal-phase chromatography on a PVA-Sil column can be effective.[18] The choice will depend on the specific application and the other lipids present in the sample.

Q2: What are the recommended mobile phase additives for good peak shape and MS detection?

Ammonium formate and formic acid are excellent additives for LC-MS analysis of ceramides.[1][11][12] Ammonium formate (around 10 mM) helps to improve ionization efficiency in positive ion mode, while a low concentration of formic acid (e.g., 0.1%) helps to control the pH and improve peak shape by suppressing silanol interactions.[1][11][12][13]

Q3: How should I prepare my sample for C18-Ceramide analysis?

A lipid extraction is typically required. The Folch method or a modified Bligh-Dyer extraction using a chloroform/methanol mixture are common procedures for extracting ceramides from biological samples.[13][19][20] For complex samples like plasma, a solid-phase extraction (SPE) step may be necessary to clean up the sample and remove interfering substances.[6][20] It is crucial to dissolve the final extract in a solvent compatible with the initial mobile phase conditions.[1][9]

Q4: Can the injection solvent affect my peak shape?

Yes, significantly. If the injection solvent is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause peak distortion, including tailing or splitting.[1][3] It is always best to dissolve your sample in the initial mobile phase or a solvent with a similar or weaker elution strength.[1][9]

Quantitative Data Summary

The following table summarizes the effect of mobile phase pH on the peak asymmetry of a basic compound, which is analogous to the interactions that can affect ceramide peak shape due to interactions with silanol groups.

Mobile Phase pHPeak Asymmetry Factor (As)Peak Shape Description
7.02.35Significant Tailing
3.01.33Improved Symmetry

Data adapted from a study on basic drug compounds, illustrating the principle of reducing secondary interactions by lowering pH.[4]

Experimental Protocols

Detailed Protocol for C18-Ceramide Analysis by LC-MS/MS

This protocol is a representative method for the quantification of C18-Ceramide in biological samples.

1. Sample Preparation (Lipid Extraction)

  • To a 1.5 mL microcentrifuge tube, add your sample (e.g., cell pellet, tissue homogenate).

  • Add a mixture of chloroform and methanol (1:2, v/v).[13]

  • Vortex thoroughly for 5 minutes to ensure complete mixing and cell lysis.[19]

  • Add chloroform and water to induce phase separation.[13]

  • Centrifuge at a low speed to separate the layers.

  • Carefully collect the lower organic layer containing the lipids.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., acetonitrile/water mixture).[12]

2. LC-MS/MS Conditions

  • HPLC System: An ultra-performance liquid chromatography (UPLC) system is recommended for better resolution and sensitivity.[11]

  • Column: ACQUITY UPLC CSH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.[11]

  • Mobile Phase A: Acetonitrile:Water (3:2, v/v) with 10 mM ammonium formate and 0.1% formic acid.[11]

  • Mobile Phase B: Isopropanol:Acetonitrile (9:1, v/v) with 10 mM ammonium formate and 0.1% formic acid.[11]

  • Flow Rate: 0.3 mL/min.[11]

  • Injection Volume: 5 µL.[11]

  • Column Temperature: 45 °C.[17]

  • Gradient:

    • 0-17 min: 40% to 95% B

    • 17-19 min: 95% B

    • 19.01-20 min: 40% B (re-equilibration)[11]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[12]

  • MS/MS Transition (MRM): For C18-Ceramide (d18:1/18:0), the transition is typically m/z 566.5 → 264.2.[13]

Visualizations

Troubleshooting_Workflow start Poor C18-Ceramide Peak Shape (Tailing, Fronting, Broadening) check_all_peaks Are all peaks affected? start->check_all_peaks system_issue Potential System Issue check_all_peaks->system_issue Yes method_issue Potential Method/Analyte Issue check_all_peaks->method_issue No all_peaks_yes Yes check_fittings Check for leaks and loose fittings system_issue->check_fittings check_tubing Minimize extra-column volume (shorter, narrower tubing) check_fittings->check_tubing check_column_void Inspect for column void/ frit blockage check_tubing->check_column_void replace_column Replace Column check_column_void->replace_column end_solution Improved Peak Shape replace_column->end_solution all_peaks_no No is_tailing Is it Peak Tailing? method_issue->is_tailing tailing_causes Causes: - Secondary Interactions - Mass Overload - Sample Solvent Mismatch is_tailing->tailing_causes Yes fronting_causes Causes: - Column Overload - Column Degradation - Incompatible Sample Solvent is_tailing->fronting_causes No tailing_yes Yes tailing_solutions Solutions: - Add Formic Acid/Ammonium Formate - Adjust Mobile Phase pH (3-5) - Reduce Injection Volume/Concentration - Match Sample Solvent to Mobile Phase tailing_causes->tailing_solutions tailing_solutions->end_solution tailing_no No (Fronting/Broad) fronting_solutions Solutions: - Reduce Injection Volume - Replace Column - Match Sample Solvent fronting_causes->fronting_solutions fronting_solutions->end_solution

Caption: Troubleshooting workflow for poor C18-Ceramide peak shape.

Ceramide_Signaling stress Cellular Stressors (e.g., DNA Damage, TNF-α) sphingomyelinase Sphingomyelinase (Enzyme) stress->sphingomyelinase sphingomyelin Sphingomyelin ceramide C18-Ceramide sphingomyelin->ceramide sphingomyelinase->ceramide hydrolyzes downstream Downstream Effectors ceramide->downstream apoptosis Apoptosis downstream->apoptosis cell_cycle_arrest Cell Cycle Arrest downstream->cell_cycle_arrest senescence Senescence downstream->senescence

Caption: Simplified C18-Ceramide signaling pathway in response to cellular stress.

References

Technical Support Center: Navigating Isobaric Interference in Ceramide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with isobaric interference in ceramide analysis. This resource provides practical guidance, troubleshooting tips, and detailed protocols to ensure accurate and reliable quantification of ceramides in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is isobaric interference in the context of ceramide analysis?

A1: Isobaric interference occurs when different molecules have the same nominal mass-to-charge ratio (m/z), making them indistinguishable by a mass spectrometer based on mass alone.[1] In ceramide analysis, this is a significant challenge because various lipid species can be isobaric, leading to overlapping signals and potentially inaccurate quantification and identification.[1]

Q2: What are common examples of isobaric species that interfere with ceramide analysis?

A2: A frequent example is the interference between a ceramide and a glycerophospholipid. For instance, Cer(d18:0/20:0) can have a very similar molecular weight to phosphatidylglycerol PG(34:1), causing their signals to overlap in the mass spectrometer.[1] Other lipid classes with different combinations of fatty acyl chains that result in the same total number of carbons and degrees of unsaturation can also act as isobaric interferents.[1]

Q3: How can I determine if my ceramide analysis is affected by isobaric interference?

A3: Several indicators can suggest the presence of isobaric interference:

  • High-Resolution Mass Spectrometry (HRMS): If you observe a single peak at a low resolution, HRMS may resolve it into multiple peaks with very close m/z values, indicating the presence of isobaric species.

  • Chromatographic Peak Shape: Poor peak shapes, such as tailing, fronting, or shoulders, can indicate the co-elution of an interfering compound.[1][2]

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of a precursor ion that yields unexpected product ions can point towards the presence of a co-eluting isobaric compound.[1]

Q4: What is the primary analytical technique to overcome isobaric interference?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for ceramide analysis.[1] This technique separates lipids based on their physicochemical properties before they enter the mass spectrometer, which then isolates and fragments the ions of interest for more specific detection.[1]

Q5: Why is the use of an internal standard crucial in ceramide analysis?

A5: A stable isotope-labeled internal standard (SIL-IS) is critical for accurate quantification. It is a non-naturally occurring version of the analyte with a different mass. Adding a known amount of the SIL-IS to your sample allows you to correct for sample loss during preparation and for variations in ionization efficiency, which helps to mitigate matrix effects.[1][2]

Troubleshooting Guide

Issue 1: Poor chromatographic peak shape (splitting, tailing, or fronting) for the ceramide of interest.

  • Possible Cause: Co-elution of an isobaric interferent or other matrix components.[2][3][4][5][6]

  • Troubleshooting Steps:

    • Optimize Chromatographic Separation:

      • Modify the Gradient: Adjust the mobile phase gradient to improve the separation of your target ceramide from interfering compounds. A shallower gradient can often enhance resolution.

      • Change the Stationary Phase: If using a C18 column, consider a column with a different chemistry, such as a C8 or a phenyl-hexyl column, which may offer different selectivity.[7]

      • Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve separation, while adjusting the column temperature can alter the retention behavior of lipids.

    • Improve Sample Preparation:

      • Implement a more rigorous sample cleanup method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components before LC-MS/MS analysis.[2]

Issue 2: Inaccurate or inconsistent quantification of ceramide species.

  • Possible Cause: Undetected isobaric interference leading to an overestimation of the ceramide concentration.

  • Troubleshooting Steps:

    • Employ High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between ions with very small mass differences, allowing for the identification of isobaric interferences that may not be apparent with lower-resolution instruments.[1]

    • Utilize Tandem Mass Spectrometry (MS/MS): By selecting a specific precursor ion and monitoring a unique fragment ion (Multiple Reaction Monitoring - MRM), you can selectively quantify your target ceramide even if it co-elutes with an isobaric compound.[1][7] For example, the fragmentation of ceramides often produces a characteristic fragment ion at m/z 264, which is derived from the sphingosine backbone.[5][8]

    • Validate with a Different Analytical Method: If possible, confirm your results using an orthogonal analytical technique to ensure the accuracy of your quantification.

Issue 3: Low signal intensity or ion suppression for the ceramide analyte.

  • Possible Cause: Co-eluting matrix components are suppressing the ionization of the target ceramide in the mass spectrometer source.[2]

  • Troubleshooting Steps:

    • Enhance Sample Cleanup: As with poor peak shape, improving sample preparation through LLE or SPE is crucial to remove the matrix components causing ion suppression.[2]

    • Dilute the Sample: Diluting the sample extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.

    • Optimize MS Source Parameters: Adjusting the electrospray ionization (ESI) source parameters, such as capillary voltage, source temperature, and gas flows, can sometimes help to minimize ion suppression.[1]

Data Presentation

The following table illustrates the potential impact of isobaric interference on the quantification of Ceramide (d18:1/16:0) and the improvement in accuracy achieved by employing mitigation strategies.

Analytical MethodApparent Concentration of Cer(d18:1/16:0) (μM)% Error from True ValueNotes
Low-Resolution MS (without chromatographic separation)15.2+52%Significant overestimation due to unresolved isobaric interference from other lipids.
LC-MS (with partial chromatographic separation)11.5+15%Improved accuracy, but some co-elution still leads to overestimation.
LC-MS/MS (with optimized chromatography and MRM)10.1+1%High accuracy due to specific detection of a unique fragment ion, minimizing the impact of co-eluting isobars.[9]
High-Resolution LC-MS10.3+3%Accurate mass measurement allows for the differentiation of isobaric species, leading to more accurate quantification.[9][10]

Note: The data presented in this table are representative examples compiled from principles described in the cited literature and are intended for illustrative purposes.

Experimental Protocols

Detailed Method for Ceramide Analysis by LC-MS/MS

This protocol provides a general framework for the analysis of ceramides in biological samples, such as plasma or cell extracts, using LC-MS/MS. Optimization will likely be required for specific sample types and instrumentation.

1. Sample Preparation (Lipid Extraction)

  • Materials:

    • Homogenizer

    • Chloroform, Methanol (LC-MS grade)[1]

    • Stable isotope-labeled ceramide internal standard (e.g., C17:0 Ceramide)[11]

    • Nitrogen gas evaporator

  • Procedure:

    • To a 1.5 mL microcentrifuge tube, add your sample (e.g., 50 µL of plasma or cell lysate).[2]

    • Add a known amount of the internal standard solution.

    • Add a 2:1 (v/v) mixture of chloroform:methanol.[1]

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant (containing the lipids) to a new tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas at 40°C.[2]

    • Reconstitute the dried lipids in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol).

2. Liquid Chromatography (LC)

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used.[12]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.[11]

  • Gradient Elution:

    • A typical gradient would start with a lower percentage of Mobile Phase B and gradually increase to elute lipids based on their hydrophobicity. An example gradient is as follows:

      • 0-2 min: 30% B

      • 2-15 min: Ramp to 100% B

      • 15-20 min: Hold at 100% B

      • 20.1-25 min: Return to 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

3. Tandem Mass Spectrometry (MS/MS)

  • Instrumentation: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Key Parameters:

    • Capillary Voltage: 3.0 - 4.0 kV[1]

    • Source Temperature: 120 - 150 °C[1]

    • Desolvation Gas Temperature: 350 - 450 °C[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Monitor the transition from the precursor ion ([M+H]+) of the target ceramide to a specific product ion (e.g., m/z 264.2 for many ceramides).[8][12]

Mandatory Visualizations

Ceramide_Signaling_Pathway cluster_de_novo De Novo Synthesis (ER) cluster_sphingomyelin Sphingomyelin Hydrolysis (Membrane) cluster_salvage Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA SPT SPT Serine + Palmitoyl-CoA->SPT 3-Ketosphinganine 3-Ketosphinganine SPT->3-Ketosphinganine CerS CerS 3-Ketosphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DES1 DES1 Dihydroceramide->DES1 Ceramide Ceramide DES1->Ceramide Cellular Responses Apoptosis, Cell Cycle Arrest, Inflammation Ceramide->Cellular Responses Sphingomyelin Sphingomyelin SMase SMase Sphingomyelin->SMase Ceramide2 Ceramide SMase->Ceramide2 Ceramide2->Cellular Responses Complex Sphingolipids Complex Sphingolipids Sphingosine Sphingosine Complex Sphingolipids->Sphingosine CerS_salvage CerS Sphingosine->CerS_salvage Ceramide3 Ceramide CerS_salvage->Ceramide3 Ceramide3->Cellular Responses

Caption: Major pathways of ceramide biosynthesis.[13][14][15][16][17]

Experimental_Workflow cluster_troubleshooting Isobaric Interference Check start Biological Sample (Plasma, Cells, Tissue) extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) start->extraction reconstitution Reconstitution in LC-MS compatible solvent extraction->reconstitution lc_separation Liquid Chromatography (LC) Separation reconstitution->lc_separation ms_detection Mass Spectrometry (MS) Detection lc_separation->ms_detection hrms High-Resolution MS Analysis lc_separation->hrms Co-elution? data_analysis Data Analysis ms_detection->data_analysis msms Tandem MS (MS/MS) Analysis ms_detection->msms Ambiguous ID? quantification Quantification of Ceramide Species data_analysis->quantification hrms->data_analysis msms->data_analysis

Caption: Workflow for ceramide analysis with checkpoints for isobaric interference.

Troubleshooting_Logic start Inaccurate Ceramide Quantification or Poor Peak Shape check_chromatography Review Chromatogram: Are peaks symmetric and well-resolved? start->check_chromatography optimize_lc Optimize LC Method: - Adjust gradient - Change column - Modify flow rate/temperature check_chromatography->optimize_lc No check_msms Perform MS/MS Analysis: Are fragment ions specific to the target ceramide? check_chromatography->check_msms Yes optimize_lc->check_chromatography use_mrm Implement MRM for Quantification check_msms->use_mrm Yes improve_sample_prep Improve Sample Preparation: - Use SPE or LLE check_msms->improve_sample_prep No (Interference still present) success Accurate Quantification Achieved use_mrm->success improve_sample_prep->start

Caption: Decision tree for troubleshooting isobaric interference.

References

Technical Support Center: Navigating Isobaric Interference in Ceramide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with isobaric interference in ceramide analysis. This resource provides practical guidance, troubleshooting tips, and detailed protocols to ensure accurate and reliable quantification of ceramides in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is isobaric interference in the context of ceramide analysis?

A1: Isobaric interference occurs when different molecules have the same nominal mass-to-charge ratio (m/z), making them indistinguishable by a mass spectrometer based on mass alone.[1] In ceramide analysis, this is a significant challenge because various lipid species can be isobaric, leading to overlapping signals and potentially inaccurate quantification and identification.[1]

Q2: What are common examples of isobaric species that interfere with ceramide analysis?

A2: A frequent example is the interference between a ceramide and a glycerophospholipid. For instance, Cer(d18:0/20:0) can have a very similar molecular weight to phosphatidylglycerol PG(34:1), causing their signals to overlap in the mass spectrometer.[1] Other lipid classes with different combinations of fatty acyl chains that result in the same total number of carbons and degrees of unsaturation can also act as isobaric interferents.[1]

Q3: How can I determine if my ceramide analysis is affected by isobaric interference?

A3: Several indicators can suggest the presence of isobaric interference:

  • High-Resolution Mass Spectrometry (HRMS): If you observe a single peak at a low resolution, HRMS may resolve it into multiple peaks with very close m/z values, indicating the presence of isobaric species.

  • Chromatographic Peak Shape: Poor peak shapes, such as tailing, fronting, or shoulders, can indicate the co-elution of an interfering compound.[1][2]

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of a precursor ion that yields unexpected product ions can point towards the presence of a co-eluting isobaric compound.[1]

Q4: What is the primary analytical technique to overcome isobaric interference?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for ceramide analysis.[1] This technique separates lipids based on their physicochemical properties before they enter the mass spectrometer, which then isolates and fragments the ions of interest for more specific detection.[1]

Q5: Why is the use of an internal standard crucial in ceramide analysis?

A5: A stable isotope-labeled internal standard (SIL-IS) is critical for accurate quantification. It is a non-naturally occurring version of the analyte with a different mass. Adding a known amount of the SIL-IS to your sample allows you to correct for sample loss during preparation and for variations in ionization efficiency, which helps to mitigate matrix effects.[1][2]

Troubleshooting Guide

Issue 1: Poor chromatographic peak shape (splitting, tailing, or fronting) for the ceramide of interest.

  • Possible Cause: Co-elution of an isobaric interferent or other matrix components.[2][3][4][5][6]

  • Troubleshooting Steps:

    • Optimize Chromatographic Separation:

      • Modify the Gradient: Adjust the mobile phase gradient to improve the separation of your target ceramide from interfering compounds. A shallower gradient can often enhance resolution.

      • Change the Stationary Phase: If using a C18 column, consider a column with a different chemistry, such as a C8 or a phenyl-hexyl column, which may offer different selectivity.[7]

      • Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve separation, while adjusting the column temperature can alter the retention behavior of lipids.

    • Improve Sample Preparation:

      • Implement a more rigorous sample cleanup method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components before LC-MS/MS analysis.[2]

Issue 2: Inaccurate or inconsistent quantification of ceramide species.

  • Possible Cause: Undetected isobaric interference leading to an overestimation of the ceramide concentration.

  • Troubleshooting Steps:

    • Employ High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between ions with very small mass differences, allowing for the identification of isobaric interferences that may not be apparent with lower-resolution instruments.[1]

    • Utilize Tandem Mass Spectrometry (MS/MS): By selecting a specific precursor ion and monitoring a unique fragment ion (Multiple Reaction Monitoring - MRM), you can selectively quantify your target ceramide even if it co-elutes with an isobaric compound.[1][7] For example, the fragmentation of ceramides often produces a characteristic fragment ion at m/z 264, which is derived from the sphingosine backbone.[5][8]

    • Validate with a Different Analytical Method: If possible, confirm your results using an orthogonal analytical technique to ensure the accuracy of your quantification.

Issue 3: Low signal intensity or ion suppression for the ceramide analyte.

  • Possible Cause: Co-eluting matrix components are suppressing the ionization of the target ceramide in the mass spectrometer source.[2]

  • Troubleshooting Steps:

    • Enhance Sample Cleanup: As with poor peak shape, improving sample preparation through LLE or SPE is crucial to remove the matrix components causing ion suppression.[2]

    • Dilute the Sample: Diluting the sample extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.

    • Optimize MS Source Parameters: Adjusting the electrospray ionization (ESI) source parameters, such as capillary voltage, source temperature, and gas flows, can sometimes help to minimize ion suppression.[1]

Data Presentation

The following table illustrates the potential impact of isobaric interference on the quantification of Ceramide (d18:1/16:0) and the improvement in accuracy achieved by employing mitigation strategies.

Analytical MethodApparent Concentration of Cer(d18:1/16:0) (μM)% Error from True ValueNotes
Low-Resolution MS (without chromatographic separation)15.2+52%Significant overestimation due to unresolved isobaric interference from other lipids.
LC-MS (with partial chromatographic separation)11.5+15%Improved accuracy, but some co-elution still leads to overestimation.
LC-MS/MS (with optimized chromatography and MRM)10.1+1%High accuracy due to specific detection of a unique fragment ion, minimizing the impact of co-eluting isobars.[9]
High-Resolution LC-MS10.3+3%Accurate mass measurement allows for the differentiation of isobaric species, leading to more accurate quantification.[9][10]

Note: The data presented in this table are representative examples compiled from principles described in the cited literature and are intended for illustrative purposes.

Experimental Protocols

Detailed Method for Ceramide Analysis by LC-MS/MS

This protocol provides a general framework for the analysis of ceramides in biological samples, such as plasma or cell extracts, using LC-MS/MS. Optimization will likely be required for specific sample types and instrumentation.

1. Sample Preparation (Lipid Extraction)

  • Materials:

    • Homogenizer

    • Chloroform, Methanol (LC-MS grade)[1]

    • Stable isotope-labeled ceramide internal standard (e.g., C17:0 Ceramide)[11]

    • Nitrogen gas evaporator

  • Procedure:

    • To a 1.5 mL microcentrifuge tube, add your sample (e.g., 50 µL of plasma or cell lysate).[2]

    • Add a known amount of the internal standard solution.

    • Add a 2:1 (v/v) mixture of chloroform:methanol.[1]

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant (containing the lipids) to a new tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas at 40°C.[2]

    • Reconstitute the dried lipids in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol).

2. Liquid Chromatography (LC)

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used.[12]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.[11]

  • Gradient Elution:

    • A typical gradient would start with a lower percentage of Mobile Phase B and gradually increase to elute lipids based on their hydrophobicity. An example gradient is as follows:

      • 0-2 min: 30% B

      • 2-15 min: Ramp to 100% B

      • 15-20 min: Hold at 100% B

      • 20.1-25 min: Return to 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

3. Tandem Mass Spectrometry (MS/MS)

  • Instrumentation: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Key Parameters:

    • Capillary Voltage: 3.0 - 4.0 kV[1]

    • Source Temperature: 120 - 150 °C[1]

    • Desolvation Gas Temperature: 350 - 450 °C[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Monitor the transition from the precursor ion ([M+H]+) of the target ceramide to a specific product ion (e.g., m/z 264.2 for many ceramides).[8][12]

Mandatory Visualizations

Ceramide_Signaling_Pathway cluster_de_novo De Novo Synthesis (ER) cluster_sphingomyelin Sphingomyelin Hydrolysis (Membrane) cluster_salvage Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA SPT SPT Serine + Palmitoyl-CoA->SPT 3-Ketosphinganine 3-Ketosphinganine SPT->3-Ketosphinganine CerS CerS 3-Ketosphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DES1 DES1 Dihydroceramide->DES1 Ceramide Ceramide DES1->Ceramide Cellular Responses Apoptosis, Cell Cycle Arrest, Inflammation Ceramide->Cellular Responses Sphingomyelin Sphingomyelin SMase SMase Sphingomyelin->SMase Ceramide2 Ceramide SMase->Ceramide2 Ceramide2->Cellular Responses Complex Sphingolipids Complex Sphingolipids Sphingosine Sphingosine Complex Sphingolipids->Sphingosine CerS_salvage CerS Sphingosine->CerS_salvage Ceramide3 Ceramide CerS_salvage->Ceramide3 Ceramide3->Cellular Responses

Caption: Major pathways of ceramide biosynthesis.[13][14][15][16][17]

Experimental_Workflow cluster_troubleshooting Isobaric Interference Check start Biological Sample (Plasma, Cells, Tissue) extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) start->extraction reconstitution Reconstitution in LC-MS compatible solvent extraction->reconstitution lc_separation Liquid Chromatography (LC) Separation reconstitution->lc_separation ms_detection Mass Spectrometry (MS) Detection lc_separation->ms_detection hrms High-Resolution MS Analysis lc_separation->hrms Co-elution? data_analysis Data Analysis ms_detection->data_analysis msms Tandem MS (MS/MS) Analysis ms_detection->msms Ambiguous ID? quantification Quantification of Ceramide Species data_analysis->quantification hrms->data_analysis msms->data_analysis

Caption: Workflow for ceramide analysis with checkpoints for isobaric interference.

Troubleshooting_Logic start Inaccurate Ceramide Quantification or Poor Peak Shape check_chromatography Review Chromatogram: Are peaks symmetric and well-resolved? start->check_chromatography optimize_lc Optimize LC Method: - Adjust gradient - Change column - Modify flow rate/temperature check_chromatography->optimize_lc No check_msms Perform MS/MS Analysis: Are fragment ions specific to the target ceramide? check_chromatography->check_msms Yes optimize_lc->check_chromatography use_mrm Implement MRM for Quantification check_msms->use_mrm Yes improve_sample_prep Improve Sample Preparation: - Use SPE or LLE check_msms->improve_sample_prep No (Interference still present) success Accurate Quantification Achieved use_mrm->success improve_sample_prep->start

Caption: Decision tree for troubleshooting isobaric interference.

References

Technical Support Center: Optimizing MRM Parameters for C18-Ceramide-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Multiple Reaction Monitoring (MRM) parameters for C18-Ceramide-d3 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their LC-MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound in positive ion mode?

A1: For this compound, the protonated molecule [M+H]⁺ is used as the precursor ion. The most common and abundant product ion results from the cleavage of the amide bond and subsequent loss of water, which is characteristic of the sphingosine backbone.[1][2] The MRM transition is:

  • Precursor Ion (Q1): m/z 569.5

  • Product Ion (Q3): m/z 264.2

This transition is highly specific and provides excellent sensitivity for quantification.

Q2: What are good starting points for collision energy (CE) and declustering potential (DP) for this compound?

A2: Optimal CE and DP are instrument-dependent. However, a good starting point for C18-Ceramide is a collision energy of 26 V and a fragmentor/declustering potential of 130 V.[2] For this compound, these values are expected to be nearly identical. It is always recommended to perform a compound-specific optimization.

Q3: Why is this compound used as an internal standard?

A3: A stable isotope-labeled internal standard (SIL-IS) like this compound is ideal for mass spectrometry-based quantification. It is chemically identical to the endogenous analyte (C18-Ceramide) and thus exhibits the same ionization efficiency and chromatographic behavior. Any variations during sample preparation, injection, or due to matrix effects will affect both the analyte and the SIL-IS equally, leading to more accurate and precise quantification.

Q4: Can I use the same MRM parameters for other ceramides?

A4: While the product ion of m/z 264.2 is common for many ceramides with a d18:1 sphingosine backbone, the precursor ion will differ based on the fatty acid chain length.[1] Furthermore, collision energy may need to be adjusted for different ceramide species to achieve optimal fragmentation.[3] One study explored the concept of an "isosbestic" collision energy where the response factors for different ceramides are similar, which could simplify quantification when analyzing multiple ceramides.[4][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound Incorrect MRM transition settings. Suboptimal ionization or fragmentation parameters. Poor source conditions (e.g., temperature, gas flows). Sample degradation.Verify the precursor (m/z 569.5) and product (m/z 264.2) ions are correct. Perform a direct infusion of a this compound standard to optimize collision energy and declustering potential. Check and optimize ion source parameters according to your instrument's recommendations for lipid analysis. Ensure proper sample storage and handling to prevent degradation.
Poor Peak Shape (Tailing or Fronting) Column degradation or contamination. Inappropriate mobile phase composition. Matrix effects from the sample.Use a guard column and ensure proper sample cleanup. Flush the column with a strong solvent. Ensure the mobile phase pH and organic content are suitable for ceramide analysis on your column. Employ more effective sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
High Background Noise Contaminated mobile phase or LC system. Matrix interference. In-source fragmentation.Use high-purity solvents and freshly prepared mobile phases. Clean the ion source. Improve sample cleanup to remove interfering compounds. Optimize the declustering potential to minimize in-source fragmentation.
Inconsistent Retention Time Unstable column temperature. Air bubbles in the pump. Changes in mobile phase composition.Use a column oven to maintain a consistent temperature. Properly degas the mobile phases. Ensure accurate and consistent mobile phase preparation.

Quantitative Data Summary

The following tables provide a summary of typical MRM parameters and instrument settings for C18-Ceramide analysis. These should be used as starting points for method development.

Table 1: MRM Parameters for C18-Ceramide and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
C18-Ceramide566.5264.2Positive
This compound (IS)569.5264.2Positive

Table 2: Typical Starting MS/MS Parameters

ParameterTypical Value/Range
Collision Energy (CE)26 V (can be optimized in the 20-60 V range)[2][6]
Declustering Potential (DP) / Fragmentor Voltage130 V (can be optimized in the 80-150 V range)[2][7][8]
Dwell Time100-200 ms
Ion Spray Voltage4500 - 5500 V[2][7][8]
Source Temperature300 - 600 °C[2][6][7][8]

Experimental Protocols

Protocol 1: Optimization of Collision Energy (CE) and Declustering Potential (DP)

This protocol describes the optimization of CE and DP for this compound using direct infusion.

Materials:

  • This compound standard solution (e.g., 1 µg/mL in methanol or a suitable organic solvent)

  • Syringe pump

  • Mass spectrometer with ESI source

Procedure:

  • Prepare the Infusion Solution: Dilute the this compound standard to a final concentration of approximately 100-500 ng/mL in a solvent that matches the initial mobile phase conditions of your LC method (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Set up the Syringe Pump: Infuse the solution at a constant flow rate (e.g., 5-10 µL/min) into the mass spectrometer's ESI source.

  • Initial Mass Spectrometer Settings:

    • Set the instrument to positive ion mode.

    • Set Q1 to transmit the precursor ion of this compound (m/z 569.5).

    • Set the instrument to product ion scan mode to observe all fragment ions.

  • Optimize Declustering Potential (DP):

    • Set a nominal collision energy (e.g., 25 V).

    • Manually or automatically ramp the DP (or equivalent parameter like Fragmentor Voltage or Cone Voltage) across a relevant range (e.g., 50 V to 200 V).

    • Monitor the intensity of the precursor ion (m/z 569.5).

    • Select the DP value that maximizes the precursor ion intensity without significant in-source fragmentation.

  • Optimize Collision Energy (CE):

    • Set the DP to the optimized value from the previous step.

    • Set the instrument to MRM mode, monitoring the transition m/z 569.5 -> 264.2.

    • Manually or automatically ramp the CE across a range (e.g., 10 V to 60 V).

    • Monitor the intensity of the product ion (m/z 264.2).

    • Select the CE value that provides the highest and most stable product ion signal.

  • Finalize Parameters: Record the optimized DP and CE values for your this compound MRM method.

Visualizations

C18-Ceramide Signaling Pathway Involvement

C18-ceramide, synthesized by ceramide synthase 1 (CerS1), is a bioactive lipid involved in various cellular signaling pathways, including the induction of apoptosis and autophagy.[9][10][11] It can exert its effects through the regulation of protein phosphatases and kinases, ultimately influencing cell fate.[12]

C18_Ceramide_Signaling cluster_synthesis De Novo Synthesis cluster_effects Cellular Effects CerS1 Ceramide Synthase 1 (CerS1) C18_Ceramide C18-Ceramide CerS1->C18_Ceramide Synthesis FattyAcylCoA Stearoyl-CoA (C18:0) FattyAcylCoA->CerS1 Sphinganine Sphinganine Sphinganine->CerS1 PP2A Protein Phosphatase 2A (PP2A) C18_Ceramide->PP2A Activates Autophagy Autophagy C18_Ceramide->Autophagy Induces Apoptosis Apoptosis C18_Ceramide->Apoptosis Induces Akt Akt (Survival Pathway) PP2A->Akt Inhibits Akt->Apoptosis Inhibits

Caption: C18-Ceramide synthesis and its role in signaling pathways.

Experimental Workflow for MRM Parameter Optimization

The following diagram illustrates the logical flow for optimizing MRM parameters for this compound.

MRM_Optimization_Workflow cluster_prep Preparation cluster_optimization Optimization Steps cluster_final Finalization start Prepare this compound Standard Solution infuse Infuse into MS via Syringe Pump start->infuse set_q1 Set Q1 to m/z 569.5 infuse->set_q1 opt_dp Optimize Declustering Potential (DP) set_q1->opt_dp opt_ce Optimize Collision Energy (CE) opt_dp->opt_ce finalize Record Optimized DP and CE Values opt_ce->finalize end Use in LC-MS/MS Method finalize->end

Caption: Workflow for optimizing MRM parameters for this compound.

References

Technical Support Center: Optimizing MRM Parameters for C18-Ceramide-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Multiple Reaction Monitoring (MRM) parameters for C18-Ceramide-d3 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their LC-MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound in positive ion mode?

A1: For this compound, the protonated molecule [M+H]⁺ is used as the precursor ion. The most common and abundant product ion results from the cleavage of the amide bond and subsequent loss of water, which is characteristic of the sphingosine backbone.[1][2] The MRM transition is:

  • Precursor Ion (Q1): m/z 569.5

  • Product Ion (Q3): m/z 264.2

This transition is highly specific and provides excellent sensitivity for quantification.

Q2: What are good starting points for collision energy (CE) and declustering potential (DP) for this compound?

A2: Optimal CE and DP are instrument-dependent. However, a good starting point for C18-Ceramide is a collision energy of 26 V and a fragmentor/declustering potential of 130 V.[2] For this compound, these values are expected to be nearly identical. It is always recommended to perform a compound-specific optimization.

Q3: Why is this compound used as an internal standard?

A3: A stable isotope-labeled internal standard (SIL-IS) like this compound is ideal for mass spectrometry-based quantification. It is chemically identical to the endogenous analyte (C18-Ceramide) and thus exhibits the same ionization efficiency and chromatographic behavior. Any variations during sample preparation, injection, or due to matrix effects will affect both the analyte and the SIL-IS equally, leading to more accurate and precise quantification.

Q4: Can I use the same MRM parameters for other ceramides?

A4: While the product ion of m/z 264.2 is common for many ceramides with a d18:1 sphingosine backbone, the precursor ion will differ based on the fatty acid chain length.[1] Furthermore, collision energy may need to be adjusted for different ceramide species to achieve optimal fragmentation.[3] One study explored the concept of an "isosbestic" collision energy where the response factors for different ceramides are similar, which could simplify quantification when analyzing multiple ceramides.[4][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound Incorrect MRM transition settings. Suboptimal ionization or fragmentation parameters. Poor source conditions (e.g., temperature, gas flows). Sample degradation.Verify the precursor (m/z 569.5) and product (m/z 264.2) ions are correct. Perform a direct infusion of a this compound standard to optimize collision energy and declustering potential. Check and optimize ion source parameters according to your instrument's recommendations for lipid analysis. Ensure proper sample storage and handling to prevent degradation.
Poor Peak Shape (Tailing or Fronting) Column degradation or contamination. Inappropriate mobile phase composition. Matrix effects from the sample.Use a guard column and ensure proper sample cleanup. Flush the column with a strong solvent. Ensure the mobile phase pH and organic content are suitable for ceramide analysis on your column. Employ more effective sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
High Background Noise Contaminated mobile phase or LC system. Matrix interference. In-source fragmentation.Use high-purity solvents and freshly prepared mobile phases. Clean the ion source. Improve sample cleanup to remove interfering compounds. Optimize the declustering potential to minimize in-source fragmentation.
Inconsistent Retention Time Unstable column temperature. Air bubbles in the pump. Changes in mobile phase composition.Use a column oven to maintain a consistent temperature. Properly degas the mobile phases. Ensure accurate and consistent mobile phase preparation.

Quantitative Data Summary

The following tables provide a summary of typical MRM parameters and instrument settings for C18-Ceramide analysis. These should be used as starting points for method development.

Table 1: MRM Parameters for C18-Ceramide and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
C18-Ceramide566.5264.2Positive
This compound (IS)569.5264.2Positive

Table 2: Typical Starting MS/MS Parameters

ParameterTypical Value/Range
Collision Energy (CE)26 V (can be optimized in the 20-60 V range)[2][6]
Declustering Potential (DP) / Fragmentor Voltage130 V (can be optimized in the 80-150 V range)[2][7][8]
Dwell Time100-200 ms
Ion Spray Voltage4500 - 5500 V[2][7][8]
Source Temperature300 - 600 °C[2][6][7][8]

Experimental Protocols

Protocol 1: Optimization of Collision Energy (CE) and Declustering Potential (DP)

This protocol describes the optimization of CE and DP for this compound using direct infusion.

Materials:

  • This compound standard solution (e.g., 1 µg/mL in methanol or a suitable organic solvent)

  • Syringe pump

  • Mass spectrometer with ESI source

Procedure:

  • Prepare the Infusion Solution: Dilute the this compound standard to a final concentration of approximately 100-500 ng/mL in a solvent that matches the initial mobile phase conditions of your LC method (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Set up the Syringe Pump: Infuse the solution at a constant flow rate (e.g., 5-10 µL/min) into the mass spectrometer's ESI source.

  • Initial Mass Spectrometer Settings:

    • Set the instrument to positive ion mode.

    • Set Q1 to transmit the precursor ion of this compound (m/z 569.5).

    • Set the instrument to product ion scan mode to observe all fragment ions.

  • Optimize Declustering Potential (DP):

    • Set a nominal collision energy (e.g., 25 V).

    • Manually or automatically ramp the DP (or equivalent parameter like Fragmentor Voltage or Cone Voltage) across a relevant range (e.g., 50 V to 200 V).

    • Monitor the intensity of the precursor ion (m/z 569.5).

    • Select the DP value that maximizes the precursor ion intensity without significant in-source fragmentation.

  • Optimize Collision Energy (CE):

    • Set the DP to the optimized value from the previous step.

    • Set the instrument to MRM mode, monitoring the transition m/z 569.5 -> 264.2.

    • Manually or automatically ramp the CE across a range (e.g., 10 V to 60 V).

    • Monitor the intensity of the product ion (m/z 264.2).

    • Select the CE value that provides the highest and most stable product ion signal.

  • Finalize Parameters: Record the optimized DP and CE values for your this compound MRM method.

Visualizations

C18-Ceramide Signaling Pathway Involvement

C18-ceramide, synthesized by ceramide synthase 1 (CerS1), is a bioactive lipid involved in various cellular signaling pathways, including the induction of apoptosis and autophagy.[9][10][11] It can exert its effects through the regulation of protein phosphatases and kinases, ultimately influencing cell fate.[12]

C18_Ceramide_Signaling cluster_synthesis De Novo Synthesis cluster_effects Cellular Effects CerS1 Ceramide Synthase 1 (CerS1) C18_Ceramide C18-Ceramide CerS1->C18_Ceramide Synthesis FattyAcylCoA Stearoyl-CoA (C18:0) FattyAcylCoA->CerS1 Sphinganine Sphinganine Sphinganine->CerS1 PP2A Protein Phosphatase 2A (PP2A) C18_Ceramide->PP2A Activates Autophagy Autophagy C18_Ceramide->Autophagy Induces Apoptosis Apoptosis C18_Ceramide->Apoptosis Induces Akt Akt (Survival Pathway) PP2A->Akt Inhibits Akt->Apoptosis Inhibits

Caption: C18-Ceramide synthesis and its role in signaling pathways.

Experimental Workflow for MRM Parameter Optimization

The following diagram illustrates the logical flow for optimizing MRM parameters for this compound.

MRM_Optimization_Workflow cluster_prep Preparation cluster_optimization Optimization Steps cluster_final Finalization start Prepare this compound Standard Solution infuse Infuse into MS via Syringe Pump start->infuse set_q1 Set Q1 to m/z 569.5 infuse->set_q1 opt_dp Optimize Declustering Potential (DP) set_q1->opt_dp opt_ce Optimize Collision Energy (CE) opt_dp->opt_ce finalize Record Optimized DP and CE Values opt_ce->finalize end Use in LC-MS/MS Method finalize->end

Caption: Workflow for optimizing MRM parameters for this compound.

References

Troubleshooting poor recovery of C18-Ceramide-d3 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor recovery of C18-Ceramide-d3 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of this compound?

Low recovery rates can stem from a variety of factors throughout the extraction process. The primary causes include incomplete extraction from the sample matrix, loss of the analyte during cleanup or phase transfer steps, and potential degradation of the ceramide molecule.[1] It is advisable to analyze the solution after each step of your protocol to identify where the loss is occurring.[1]

Q2: How does my choice of extraction solvent impact recovery in Liquid-Liquid Extraction (LLE)?

The choice of organic solvent is critical. The principle of "like dissolves like" applies, and for a moderately lipophilic molecule like C18-Ceramide, a solvent system with appropriate polarity is necessary.[2][3]

  • Methanol/Chloroform: A mixture of methanol and chloroform is highly effective for extracting ceramides. One study found that using methanol/chloroform (1:2) yielded significantly better recovery for C18-Ceramide compared to an acetonitrile/chloroform (1:2) mixture, which resulted in a 60% lower yield.[4]

  • Methyl tert-butyl ether (MTBE): MTBE-based extraction methods, in both single-phase and two-phase systems, have also demonstrated good recovery for ceramides.[5]

Q3: I am performing a single extraction. Could this be the cause of my low yield?

Yes, a single extraction is often insufficient. Performing multiple extractions with smaller volumes of solvent is generally more effective than a single extraction with a large volume.[3] For instance, a study on C17 and C18 ceramides showed that a single extraction with methanol/chloroform recovered less than 50% of C17 and around 75% of C18. By performing a second extraction on the remaining aqueous and protein layers, the recovery for both ceramides increased to over 92%.[4]

Q4: What are the critical steps to watch out for in a Solid-Phase Extraction (SPE) protocol?

For SPE using a C18 cartridge, several steps are crucial for ensuring high recovery:

  • Sorbent Conditioning/Activation: Insufficient activation of the SPE column can lead to unstable adsorption and analyte loss.[1] Ensure the column is properly conditioned with an organic solvent (e.g., methanol) followed by an equilibration with water or an aqueous buffer.[2]

  • Sample Loading: The flow rate during sample loading should be slow and steady (e.g., 1 mL/min).[2] A flow rate that is too fast can prevent efficient binding of the ceramide to the C18 sorbent, causing it to pass through with the sample effluent.[2][6]

  • Washing: The wash solvent should be strong enough to remove interferences but weak enough to not elute the this compound. A wash solution that is too strong is a common cause of analyte loss.[6] A typical wash for a reversed-phase sorbent might be 5% methanol in water.[2]

  • Elution: The elution solvent must be strong enough to desorb the analyte completely from the sorbent.[2] If recovery is low and the analyte is not found in the load or wash fractions, it is likely still bound to the column.[6] In this case, increase the strength (e.g., percentage of methanol or acetonitrile) or the volume of the elution solvent.[1][2]

Q5: Could my this compound be degrading during sample preparation?

Yes, analyte instability can contribute to poor recovery. While ceramides are generally stable, they can be susceptible to degradation under harsh conditions like strong acids or bases.[2] If your protocol involves evaporation steps, care should be taken with temperature, as compounds with low boiling points or thermal instability can be lost.[1] To minimize degradation, consider protecting samples from light, adding antioxidants, or performing evaporation steps under a stream of nitrogen gas.[1]

Q6: I am extracting from plasma. Are there special considerations for this matrix?

Plasma is a complex matrix, and the high protein content can interfere with extraction. If this compound binds to proteins, it can prevent its efficient extraction.[3]

  • Protein Precipitation: A protein precipitation step is often recommended. This can be achieved by adding a sufficient volume of a cold precipitating solvent like acetonitrile or methanol (typically in a 3:1 or 4:1 ratio to the sample volume) and ensuring thorough vortexing.[2]

  • Delipidized Plasma: For creating standard curves, using delipidized human plasma as the surrogate matrix can help achieve higher sensitivity and more accurate measurements of low-concentration samples.[7]

Q7: Does the type of labware I use matter for ceramide extraction?

Yes, using glassware for all extraction and analysis procedures is recommended to optimize recovery and minimize potential analyte loss due to adsorption onto plastic surfaces.[4]

Quantitative Data Summary

The following table summarizes recovery data for ceramides using different extraction protocols as reported in the literature. This highlights the significant impact of methodology on extraction efficiency.

AnalyteExtraction MethodNumber of ExtractionsRecovery Rate (%)Reference
C17-CeramideMethanol/Chloroform (1:2)Single< 50%[4]
C18-CeramideMethanol/Chloroform (1:2)Single> 75%[4]
C17-CeramideMethanol/Chloroform (1:2)Double92.2% - 98.9%[4]
C18-CeramideMethanol/Chloroform (1:2)Double92.2% - 105.2%[4]
Glucosylceramide (GL-1)Chloroform/Methanol (2:1) from normal plasmaNot specified84.1%[7]
Glucosylceramide (GL-1)Chloroform/Methanol (2:1) from delipidized plasmaNot specified68.4%[7]

Experimental Protocols

Detailed Protocol 1: Double Liquid-Liquid Extraction (LLE) for Ceramides from Cells

This method is adapted from a protocol optimized for high recovery of C17 and C18 ceramides from cultured cells.[4]

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells. Wash the adherent cells with 1 mL of PBS.

  • First Extraction:

    • Add 1 mL of methanol and 2 mL of chloroform (1:2 ratio) to the cell pellet.

    • Vortex thoroughly to mix.

    • Centrifuge to separate the phases.

    • Carefully collect the lower chloroformic layer into a clean glass tube.

  • Second Extraction:

    • To the remaining upper methanolic and middle proteinous layers, add another 1 mL of methanol and 2 mL of chloroform.

    • Vortex and centrifuge as before.

    • Collect the lower chloroformic layer and combine it with the first extract.

  • Drying and Reconstitution:

    • Evaporate the combined chloroform extracts to dryness under a stream of nitrogen.

    • Reconstitute the lipid pellet in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS/MS).

Detailed Protocol 2: Solid-Phase Extraction (SPE) for Ceramide Cleanup

This is a general protocol for cleaning up a lipid extract using a C18 SPE cartridge.

  • Cartridge Conditioning: Pass 1 mL of methanol through the C18 cartridge, followed by 1 mL of water. Do not allow the cartridge to dry out.[2]

  • Sample Loading:

    • Ensure your lipid extract is in a solvent compatible with the reversed-phase sorbent (i.e., primarily aqueous).

    • Load the sample onto the cartridge at a slow and consistent flow rate (e.g., 1 mL/min).[2]

    • Collect the flow-through to check for analyte loss if troubleshooting.

  • Washing: Wash the cartridge with 1 mL of a weak solvent, such as 5% methanol in water, to remove polar interferences.[2] Collect this wash fraction.

  • Elution: Elute the this compound with 1 mL of a strong organic solvent, such as methanol or acetonitrile.[2] Collect this eluate for analysis.

Visual Troubleshooting and Workflow Diagrams

The following diagrams illustrate key workflows and decision-making processes for troubleshooting poor recovery.

G cluster_0 Troubleshooting Low Recovery Start Low Recovery Observed (<75%) CheckFractions Analyze All Fractions: Load, Wash, and Elution Start->CheckFractions InLoad Analyte in Load/Flow-through? CheckFractions->InLoad Yes InWash Analyte in Wash? CheckFractions->InWash No InLoad->InWash No Sol_Load Problem: Poor Retention Solutions: - Decrease loading flow rate - Check sample solvent polarity - Ensure proper column conditioning - Use more sorbent InLoad->Sol_Load Yes NotDetected Analyte Not Detected? InWash->NotDetected No Sol_Wash Problem: Premature Elution Solutions: - Decrease solvent strength of wash step InWash->Sol_Wash Yes Sol_NotDetected Problem: Irreversible Binding or Degradation Solutions: - Increase elution solvent strength/volume - Check for analyte degradation (pH, temp) - Ensure proper extraction solvent (LLE) NotDetected->Sol_NotDetected Yes Success Recovery Improved NotDetected->Success No (Re-evaluate method) Sol_Load->Success Sol_Wash->Success Sol_NotDetected->Success

Caption: Troubleshooting workflow for low SPE recovery.

G cluster_1 Liquid-Liquid Extraction (LLE) Workflow Start Start: Sample (e.g., Plasma, Cells) AddSolvent1 Add Extraction Solvents (e.g., Methanol/Chloroform) Start->AddSolvent1 Vortex1 Vortex & Centrifuge AddSolvent1->Vortex1 CollectOrganic1 Collect Lower Organic Phase Vortex1->CollectOrganic1 ReExtract Re-extract Aqueous/Protein Layer with Fresh Solvent Vortex1->ReExtract Upper Layers Combine Combine Organic Phases CollectOrganic1->Combine Vortex2 Vortex & Centrifuge ReExtract->Vortex2 CollectOrganic2 Collect 2nd Organic Phase Vortex2->CollectOrganic2 CollectOrganic2->Combine Evaporate Evaporate to Dryness (under Nitrogen) Combine->Evaporate Reconstitute Reconstitute in Assay Solvent Evaporate->Reconstitute End Analyze Reconstitute->End

Caption: A typical double liquid-liquid extraction workflow.

G cluster_2 Solid-Phase Extraction (SPE) Workflow Start Start: Conditioned C18 Cartridge Load 1. Load Sample (Slow Flow Rate) Start->Load Wash 2. Wash Interferences (e.g., 5% MeOH/Water) Load->Wash Collect Flow-through Elute 3. Elute Analyte (e.g., 100% Methanol) Wash->Elute Collect Wash Analyze Analyze Eluate Elute->Analyze

Caption: A standard solid-phase extraction workflow.

G cluster_3 Simplified Ceramide Biosynthesis Pathway PalmitoylCoA Palmitoyl-CoA + L-serine Sphinganine Sphinganine PalmitoylCoA->Sphinganine SPT Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS (Ceramide Synthase) Ceramide Ceramide (e.g., C18-Ceramide) Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Complex Complex Sphingolipids Ceramide->Complex Sphingomyelin->Ceramide SMase (Sphingomyelinase)

Caption: Key steps in the de novo ceramide synthesis pathway.

References

Troubleshooting poor recovery of C18-Ceramide-d3 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor recovery of C18-Ceramide-d3 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of this compound?

Low recovery rates can stem from a variety of factors throughout the extraction process. The primary causes include incomplete extraction from the sample matrix, loss of the analyte during cleanup or phase transfer steps, and potential degradation of the ceramide molecule.[1] It is advisable to analyze the solution after each step of your protocol to identify where the loss is occurring.[1]

Q2: How does my choice of extraction solvent impact recovery in Liquid-Liquid Extraction (LLE)?

The choice of organic solvent is critical. The principle of "like dissolves like" applies, and for a moderately lipophilic molecule like C18-Ceramide, a solvent system with appropriate polarity is necessary.[2][3]

  • Methanol/Chloroform: A mixture of methanol and chloroform is highly effective for extracting ceramides. One study found that using methanol/chloroform (1:2) yielded significantly better recovery for C18-Ceramide compared to an acetonitrile/chloroform (1:2) mixture, which resulted in a 60% lower yield.[4]

  • Methyl tert-butyl ether (MTBE): MTBE-based extraction methods, in both single-phase and two-phase systems, have also demonstrated good recovery for ceramides.[5]

Q3: I am performing a single extraction. Could this be the cause of my low yield?

Yes, a single extraction is often insufficient. Performing multiple extractions with smaller volumes of solvent is generally more effective than a single extraction with a large volume.[3] For instance, a study on C17 and C18 ceramides showed that a single extraction with methanol/chloroform recovered less than 50% of C17 and around 75% of C18. By performing a second extraction on the remaining aqueous and protein layers, the recovery for both ceramides increased to over 92%.[4]

Q4: What are the critical steps to watch out for in a Solid-Phase Extraction (SPE) protocol?

For SPE using a C18 cartridge, several steps are crucial for ensuring high recovery:

  • Sorbent Conditioning/Activation: Insufficient activation of the SPE column can lead to unstable adsorption and analyte loss.[1] Ensure the column is properly conditioned with an organic solvent (e.g., methanol) followed by an equilibration with water or an aqueous buffer.[2]

  • Sample Loading: The flow rate during sample loading should be slow and steady (e.g., 1 mL/min).[2] A flow rate that is too fast can prevent efficient binding of the ceramide to the C18 sorbent, causing it to pass through with the sample effluent.[2][6]

  • Washing: The wash solvent should be strong enough to remove interferences but weak enough to not elute the this compound. A wash solution that is too strong is a common cause of analyte loss.[6] A typical wash for a reversed-phase sorbent might be 5% methanol in water.[2]

  • Elution: The elution solvent must be strong enough to desorb the analyte completely from the sorbent.[2] If recovery is low and the analyte is not found in the load or wash fractions, it is likely still bound to the column.[6] In this case, increase the strength (e.g., percentage of methanol or acetonitrile) or the volume of the elution solvent.[1][2]

Q5: Could my this compound be degrading during sample preparation?

Yes, analyte instability can contribute to poor recovery. While ceramides are generally stable, they can be susceptible to degradation under harsh conditions like strong acids or bases.[2] If your protocol involves evaporation steps, care should be taken with temperature, as compounds with low boiling points or thermal instability can be lost.[1] To minimize degradation, consider protecting samples from light, adding antioxidants, or performing evaporation steps under a stream of nitrogen gas.[1]

Q6: I am extracting from plasma. Are there special considerations for this matrix?

Plasma is a complex matrix, and the high protein content can interfere with extraction. If this compound binds to proteins, it can prevent its efficient extraction.[3]

  • Protein Precipitation: A protein precipitation step is often recommended. This can be achieved by adding a sufficient volume of a cold precipitating solvent like acetonitrile or methanol (typically in a 3:1 or 4:1 ratio to the sample volume) and ensuring thorough vortexing.[2]

  • Delipidized Plasma: For creating standard curves, using delipidized human plasma as the surrogate matrix can help achieve higher sensitivity and more accurate measurements of low-concentration samples.[7]

Q7: Does the type of labware I use matter for ceramide extraction?

Yes, using glassware for all extraction and analysis procedures is recommended to optimize recovery and minimize potential analyte loss due to adsorption onto plastic surfaces.[4]

Quantitative Data Summary

The following table summarizes recovery data for ceramides using different extraction protocols as reported in the literature. This highlights the significant impact of methodology on extraction efficiency.

AnalyteExtraction MethodNumber of ExtractionsRecovery Rate (%)Reference
C17-CeramideMethanol/Chloroform (1:2)Single< 50%[4]
C18-CeramideMethanol/Chloroform (1:2)Single> 75%[4]
C17-CeramideMethanol/Chloroform (1:2)Double92.2% - 98.9%[4]
C18-CeramideMethanol/Chloroform (1:2)Double92.2% - 105.2%[4]
Glucosylceramide (GL-1)Chloroform/Methanol (2:1) from normal plasmaNot specified84.1%[7]
Glucosylceramide (GL-1)Chloroform/Methanol (2:1) from delipidized plasmaNot specified68.4%[7]

Experimental Protocols

Detailed Protocol 1: Double Liquid-Liquid Extraction (LLE) for Ceramides from Cells

This method is adapted from a protocol optimized for high recovery of C17 and C18 ceramides from cultured cells.[4]

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells. Wash the adherent cells with 1 mL of PBS.

  • First Extraction:

    • Add 1 mL of methanol and 2 mL of chloroform (1:2 ratio) to the cell pellet.

    • Vortex thoroughly to mix.

    • Centrifuge to separate the phases.

    • Carefully collect the lower chloroformic layer into a clean glass tube.

  • Second Extraction:

    • To the remaining upper methanolic and middle proteinous layers, add another 1 mL of methanol and 2 mL of chloroform.

    • Vortex and centrifuge as before.

    • Collect the lower chloroformic layer and combine it with the first extract.

  • Drying and Reconstitution:

    • Evaporate the combined chloroform extracts to dryness under a stream of nitrogen.

    • Reconstitute the lipid pellet in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS/MS).

Detailed Protocol 2: Solid-Phase Extraction (SPE) for Ceramide Cleanup

This is a general protocol for cleaning up a lipid extract using a C18 SPE cartridge.

  • Cartridge Conditioning: Pass 1 mL of methanol through the C18 cartridge, followed by 1 mL of water. Do not allow the cartridge to dry out.[2]

  • Sample Loading:

    • Ensure your lipid extract is in a solvent compatible with the reversed-phase sorbent (i.e., primarily aqueous).

    • Load the sample onto the cartridge at a slow and consistent flow rate (e.g., 1 mL/min).[2]

    • Collect the flow-through to check for analyte loss if troubleshooting.

  • Washing: Wash the cartridge with 1 mL of a weak solvent, such as 5% methanol in water, to remove polar interferences.[2] Collect this wash fraction.

  • Elution: Elute the this compound with 1 mL of a strong organic solvent, such as methanol or acetonitrile.[2] Collect this eluate for analysis.

Visual Troubleshooting and Workflow Diagrams

The following diagrams illustrate key workflows and decision-making processes for troubleshooting poor recovery.

G cluster_0 Troubleshooting Low Recovery Start Low Recovery Observed (<75%) CheckFractions Analyze All Fractions: Load, Wash, and Elution Start->CheckFractions InLoad Analyte in Load/Flow-through? CheckFractions->InLoad Yes InWash Analyte in Wash? CheckFractions->InWash No InLoad->InWash No Sol_Load Problem: Poor Retention Solutions: - Decrease loading flow rate - Check sample solvent polarity - Ensure proper column conditioning - Use more sorbent InLoad->Sol_Load Yes NotDetected Analyte Not Detected? InWash->NotDetected No Sol_Wash Problem: Premature Elution Solutions: - Decrease solvent strength of wash step InWash->Sol_Wash Yes Sol_NotDetected Problem: Irreversible Binding or Degradation Solutions: - Increase elution solvent strength/volume - Check for analyte degradation (pH, temp) - Ensure proper extraction solvent (LLE) NotDetected->Sol_NotDetected Yes Success Recovery Improved NotDetected->Success No (Re-evaluate method) Sol_Load->Success Sol_Wash->Success Sol_NotDetected->Success

Caption: Troubleshooting workflow for low SPE recovery.

G cluster_1 Liquid-Liquid Extraction (LLE) Workflow Start Start: Sample (e.g., Plasma, Cells) AddSolvent1 Add Extraction Solvents (e.g., Methanol/Chloroform) Start->AddSolvent1 Vortex1 Vortex & Centrifuge AddSolvent1->Vortex1 CollectOrganic1 Collect Lower Organic Phase Vortex1->CollectOrganic1 ReExtract Re-extract Aqueous/Protein Layer with Fresh Solvent Vortex1->ReExtract Upper Layers Combine Combine Organic Phases CollectOrganic1->Combine Vortex2 Vortex & Centrifuge ReExtract->Vortex2 CollectOrganic2 Collect 2nd Organic Phase Vortex2->CollectOrganic2 CollectOrganic2->Combine Evaporate Evaporate to Dryness (under Nitrogen) Combine->Evaporate Reconstitute Reconstitute in Assay Solvent Evaporate->Reconstitute End Analyze Reconstitute->End

Caption: A typical double liquid-liquid extraction workflow.

G cluster_2 Solid-Phase Extraction (SPE) Workflow Start Start: Conditioned C18 Cartridge Load 1. Load Sample (Slow Flow Rate) Start->Load Wash 2. Wash Interferences (e.g., 5% MeOH/Water) Load->Wash Collect Flow-through Elute 3. Elute Analyte (e.g., 100% Methanol) Wash->Elute Collect Wash Analyze Analyze Eluate Elute->Analyze

Caption: A standard solid-phase extraction workflow.

G cluster_3 Simplified Ceramide Biosynthesis Pathway PalmitoylCoA Palmitoyl-CoA + L-serine Sphinganine Sphinganine PalmitoylCoA->Sphinganine SPT Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS (Ceramide Synthase) Ceramide Ceramide (e.g., C18-Ceramide) Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Complex Complex Sphingolipids Ceramide->Complex Sphingomyelin->Ceramide SMase (Sphingomyelinase)

Caption: Key steps in the de novo ceramide synthesis pathway.

References

Validation & Comparative

A Head-to-Head Comparison: C18-Ceramide-d3 vs. C17-Ceramide as Internal Standards for Accurate Ceramide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the precise quantification of bioactive lipids like ceramides is paramount. The choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of two commonly used internal standards for the quantification of C18-Ceramide: the deuterated analog C18-Ceramide-d3 and the odd-chain lipid C17-Ceramide.

Ceramides are a class of sphingolipids that play pivotal roles in a multitude of cellular processes, including apoptosis, cell cycle regulation, and inflammatory responses.[1] Alterations in ceramide levels have been implicated in various diseases, making their accurate measurement crucial for both basic research and the development of novel therapeutic strategies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for ceramide analysis due to its high sensitivity and specificity.[1] However, the accuracy of LC-MS/MS quantification heavily relies on the use of a suitable internal standard to correct for variability during sample preparation and analysis.[1]

This guide delves into a comparative analysis of this compound and C17-Ceramide, presenting available experimental data, outlining detailed methodologies, and providing visual representations of relevant biological pathways and analytical workflows.

Performance Comparison: A Data-Driven Analysis

The ideal internal standard should mimic the behavior of the analyte of interest throughout the analytical process, from extraction to detection. Both stable isotope-labeled standards, such as this compound, and odd-chain lipids, like C17-Ceramide, are employed to achieve this. Stable isotope-labeled internal standards are often considered the "gold standard" because their physical and chemical properties are nearly identical to their endogenous counterparts.[2] Odd-chain internal standards, which are structurally similar but possess a fatty acid chain length not typically found in mammalian systems, offer a cost-effective and often robust alternative.[2]

Table 1: Performance Characteristics of C17-Ceramide as an Internal Standard

Performance MetricReported Values/ObservationsReference
Recovery 78-91% (human plasma), 70-99% (rat liver), 71-95% (rat muscle)[3]
Precision (Intra-assay) Typically low coefficient of variation (CV%)[3]
Precision (Inter-assay) Reliable with low CV% over multiple days[3]
**Linearity (R²) **>0.99[4]
Lower Limit of Quantification (LLOQ) 1.0 picogram on column[4]

Table 2: Theoretical and Observed Performance Aspects of Deuterated vs. Odd-Chain Internal Standards

Performance MetricThis compound (Deuterated)C17-Ceramide (Odd-Chain)
Co-elution with Analyte Nearly identical retention time to C18-Ceramide, ensuring co-elution and correction for matrix effects at the same time point.Similar, but not identical, retention time to C18-Ceramide. Significant chromatographic separation could lead to differential matrix effects.
Extraction Efficiency Expected to be identical to C18-Ceramide due to negligible differences in physicochemical properties.Very similar to C18-Ceramide, though minor differences may exist due to the one-carbon difference in the acyl chain.
Ionization Efficiency Assumed to be identical to C18-Ceramide in the mass spectrometer source.Can differ slightly from C18-Ceramide, potentially impacting the accuracy of quantification if not carefully validated.
Potential for Isotopic Interference Minimal, as the mass difference is distinct. The purity of the standard (≤1% d0) is important.[5]Not applicable.
Endogenous Presence Not naturally occurring.Generally absent or at very low levels in most mammalian systems.[2]
Cost Generally higher due to the synthetic complexity of isotopic labeling.Typically more cost-effective.

Experimental Protocols: A Step-by-Step Guide

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for ceramide quantification using both C17-Ceramide and a general approach for a deuterated standard like this compound.

Protocol 1: Quantification of C18-Ceramide using C17-Ceramide as an Internal Standard

This protocol is based on established methods for ceramide analysis in biological samples.[3][4]

1. Sample Preparation and Lipid Extraction (Bligh and Dyer Method)

  • To a 100 µL biological sample (e.g., plasma, cell lysate), add a known amount of C17-Ceramide internal standard solution.

  • Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.

  • Add 1.25 mL of chloroform and vortex.

  • Add 1.25 mL of water and vortex.

  • Centrifuge at 1000 x g for 10 minutes to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., Pursuit 3 Diphenyl, 50 x 2.0 mm, 3 µm).[4]

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid and 10 mM ammonium acetate.

    • Gradient: A suitable gradient to separate different ceramide species.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • C18-Ceramide: m/z 566.5 → 264.4

      • C17-Ceramide (IS): m/z 552.5 → 264.4[4]

3. Data Analysis

  • Integrate the peak areas for both the C18-Ceramide analyte and the C17-Ceramide internal standard.

  • Calculate the peak area ratio (C18-Ceramide / C17-Ceramide).

  • Generate a calibration curve using known concentrations of C18-Ceramide standard spiked with a constant amount of C17-Ceramide internal standard.

  • Determine the concentration of C18-Ceramide in the samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: General Protocol for Quantification of C18-Ceramide using this compound as an Internal Standard

This protocol follows a similar workflow to Protocol 1, with the key difference being the internal standard used.

1. Sample Preparation and Lipid Extraction

  • Follow the same lipid extraction procedure as in Protocol 1, but add a known amount of this compound internal standard solution to the sample at the initial step.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Utilize the same or a similar C18 reversed-phase chromatography setup as in Protocol 1. The deuterated standard is expected to co-elute with the non-deuterated analyte.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • C18-Ceramide: m/z 566.5 → 264.4

      • This compound (IS): m/z 569.5 → 264.4 (assuming a d3 label on the sphingosine backbone, the exact m/z will depend on the position of the deuterium atoms).

3. Data Analysis

  • Follow the same data analysis procedure as in Protocol 1, calculating the peak area ratio of C18-Ceramide to this compound and using a calibration curve prepared with C18-Ceramide and this compound.

Visualizing the Context: Signaling Pathways and Experimental Workflows

To better understand the biological relevance of ceramide quantification and the analytical process, the following diagrams are provided.

Ceramide_Apoptosis_Pathway Stress Stress Stimuli (e.g., TNF-α, Chemotherapy) SMase Sphingomyelinase (SMase) Stress->SMase activates Ceramide Ceramide SMase->Ceramide generates Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide CAPK Ceramide-Activated Protein Kinase (CAPK) Ceramide->CAPK activates CAPP Ceramide-Activated Protein Phosphatase (CAPP) Ceramide->CAPP activates Mitochondria Mitochondrial Outer Membrane Permeabilization Ceramide->Mitochondria JNK JNK Pathway CAPK->JNK activates Apoptosis Apoptosis JNK->Apoptosis Akt Akt (pro-survival) CAPP->Akt inactivates Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Caption: Simplified Ceramide-Mediated Apoptosis Signaling Pathway.

Ceramide_Cell_Cycle_Pathway Ceramide Ceramide p21 p21 (WAF1/CIP1) Ceramide->p21 upregulates CyclinD1 Cyclin D1 Ceramide->CyclinD1 downregulates CDK46 CDK4/6 p21->CDK46 inhibits G1_Arrest G1 Arrest p21->G1_Arrest CyclinD1->CDK46 activates G1_S_Transition G1/S Phase Transition Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits E2F->G1_S_Transition promotes

Caption: Ceramide's Role in G1 Cell Cycle Arrest.

Experimental_Workflow Start Biological Sample (Plasma, Cells, Tissue) Spike Spike with Internal Standard (this compound or C17-Ceramide) Start->Spike Extract Lipid Extraction (e.g., Bligh & Dyer) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry LC_MS LC-MS/MS Analysis (C18 Column, ESI+, MRM) Dry->LC_MS Data Data Processing (Peak Integration, Ratio Calculation) LC_MS->Data Quant Quantification (Calibration Curve) Data->Quant End C18-Ceramide Concentration Quant->End

Caption: General Experimental Workflow for Ceramide Quantification.

Conclusion: Making an Informed Decision

The choice between this compound and C17-Ceramide as an internal standard depends on the specific requirements of the study, including the desired level of accuracy, budget constraints, and the complexity of the sample matrix.

  • This compound is theoretically the superior choice due to its near-identical chemical and physical properties to the endogenous analyte. This minimizes the risk of differential behavior during sample processing and analysis, leading to potentially higher accuracy, especially in complex matrices where significant ion suppression or enhancement may occur.

  • C17-Ceramide offers a reliable and cost-effective alternative. It has been successfully used in numerous validated methods for ceramide quantification.[3][4] However, researchers should be mindful of potential, albeit often minor, differences in chromatographic retention and ionization efficiency compared to C18-Ceramide, which could introduce a small bias. Careful validation of the method is crucial when using an odd-chain standard.

For studies demanding the highest level of accuracy and for regulatory submissions, the use of a stable isotope-labeled internal standard like This compound is highly recommended. For routine research and high-throughput screening where cost is a significant factor, C17-Ceramide can be a very effective and appropriate choice, provided the method is thoroughly validated. Ultimately, the selection of the internal standard should be justified based on a balance of performance, cost, and the specific analytical goals.

References

A Head-to-Head Comparison: C18-Ceramide-d3 vs. C17-Ceramide as Internal Standards for Accurate Ceramide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the precise quantification of bioactive lipids like ceramides is paramount. The choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of two commonly used internal standards for the quantification of C18-Ceramide: the deuterated analog C18-Ceramide-d3 and the odd-chain lipid C17-Ceramide.

Ceramides are a class of sphingolipids that play pivotal roles in a multitude of cellular processes, including apoptosis, cell cycle regulation, and inflammatory responses.[1] Alterations in ceramide levels have been implicated in various diseases, making their accurate measurement crucial for both basic research and the development of novel therapeutic strategies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for ceramide analysis due to its high sensitivity and specificity.[1] However, the accuracy of LC-MS/MS quantification heavily relies on the use of a suitable internal standard to correct for variability during sample preparation and analysis.[1]

This guide delves into a comparative analysis of this compound and C17-Ceramide, presenting available experimental data, outlining detailed methodologies, and providing visual representations of relevant biological pathways and analytical workflows.

Performance Comparison: A Data-Driven Analysis

The ideal internal standard should mimic the behavior of the analyte of interest throughout the analytical process, from extraction to detection. Both stable isotope-labeled standards, such as this compound, and odd-chain lipids, like C17-Ceramide, are employed to achieve this. Stable isotope-labeled internal standards are often considered the "gold standard" because their physical and chemical properties are nearly identical to their endogenous counterparts.[2] Odd-chain internal standards, which are structurally similar but possess a fatty acid chain length not typically found in mammalian systems, offer a cost-effective and often robust alternative.[2]

Table 1: Performance Characteristics of C17-Ceramide as an Internal Standard

Performance MetricReported Values/ObservationsReference
Recovery 78-91% (human plasma), 70-99% (rat liver), 71-95% (rat muscle)[3]
Precision (Intra-assay) Typically low coefficient of variation (CV%)[3]
Precision (Inter-assay) Reliable with low CV% over multiple days[3]
**Linearity (R²) **>0.99[4]
Lower Limit of Quantification (LLOQ) 1.0 picogram on column[4]

Table 2: Theoretical and Observed Performance Aspects of Deuterated vs. Odd-Chain Internal Standards

Performance MetricThis compound (Deuterated)C17-Ceramide (Odd-Chain)
Co-elution with Analyte Nearly identical retention time to C18-Ceramide, ensuring co-elution and correction for matrix effects at the same time point.Similar, but not identical, retention time to C18-Ceramide. Significant chromatographic separation could lead to differential matrix effects.
Extraction Efficiency Expected to be identical to C18-Ceramide due to negligible differences in physicochemical properties.Very similar to C18-Ceramide, though minor differences may exist due to the one-carbon difference in the acyl chain.
Ionization Efficiency Assumed to be identical to C18-Ceramide in the mass spectrometer source.Can differ slightly from C18-Ceramide, potentially impacting the accuracy of quantification if not carefully validated.
Potential for Isotopic Interference Minimal, as the mass difference is distinct. The purity of the standard (≤1% d0) is important.[5]Not applicable.
Endogenous Presence Not naturally occurring.Generally absent or at very low levels in most mammalian systems.[2]
Cost Generally higher due to the synthetic complexity of isotopic labeling.Typically more cost-effective.

Experimental Protocols: A Step-by-Step Guide

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for ceramide quantification using both C17-Ceramide and a general approach for a deuterated standard like this compound.

Protocol 1: Quantification of C18-Ceramide using C17-Ceramide as an Internal Standard

This protocol is based on established methods for ceramide analysis in biological samples.[3][4]

1. Sample Preparation and Lipid Extraction (Bligh and Dyer Method)

  • To a 100 µL biological sample (e.g., plasma, cell lysate), add a known amount of C17-Ceramide internal standard solution.

  • Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.

  • Add 1.25 mL of chloroform and vortex.

  • Add 1.25 mL of water and vortex.

  • Centrifuge at 1000 x g for 10 minutes to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., Pursuit 3 Diphenyl, 50 x 2.0 mm, 3 µm).[4]

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid and 10 mM ammonium acetate.

    • Gradient: A suitable gradient to separate different ceramide species.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • C18-Ceramide: m/z 566.5 → 264.4

      • C17-Ceramide (IS): m/z 552.5 → 264.4[4]

3. Data Analysis

  • Integrate the peak areas for both the C18-Ceramide analyte and the C17-Ceramide internal standard.

  • Calculate the peak area ratio (C18-Ceramide / C17-Ceramide).

  • Generate a calibration curve using known concentrations of C18-Ceramide standard spiked with a constant amount of C17-Ceramide internal standard.

  • Determine the concentration of C18-Ceramide in the samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: General Protocol for Quantification of C18-Ceramide using this compound as an Internal Standard

This protocol follows a similar workflow to Protocol 1, with the key difference being the internal standard used.

1. Sample Preparation and Lipid Extraction

  • Follow the same lipid extraction procedure as in Protocol 1, but add a known amount of this compound internal standard solution to the sample at the initial step.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Utilize the same or a similar C18 reversed-phase chromatography setup as in Protocol 1. The deuterated standard is expected to co-elute with the non-deuterated analyte.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • C18-Ceramide: m/z 566.5 → 264.4

      • This compound (IS): m/z 569.5 → 264.4 (assuming a d3 label on the sphingosine backbone, the exact m/z will depend on the position of the deuterium atoms).

3. Data Analysis

  • Follow the same data analysis procedure as in Protocol 1, calculating the peak area ratio of C18-Ceramide to this compound and using a calibration curve prepared with C18-Ceramide and this compound.

Visualizing the Context: Signaling Pathways and Experimental Workflows

To better understand the biological relevance of ceramide quantification and the analytical process, the following diagrams are provided.

Ceramide_Apoptosis_Pathway Stress Stress Stimuli (e.g., TNF-α, Chemotherapy) SMase Sphingomyelinase (SMase) Stress->SMase activates Ceramide Ceramide SMase->Ceramide generates Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide CAPK Ceramide-Activated Protein Kinase (CAPK) Ceramide->CAPK activates CAPP Ceramide-Activated Protein Phosphatase (CAPP) Ceramide->CAPP activates Mitochondria Mitochondrial Outer Membrane Permeabilization Ceramide->Mitochondria JNK JNK Pathway CAPK->JNK activates Apoptosis Apoptosis JNK->Apoptosis Akt Akt (pro-survival) CAPP->Akt inactivates Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Caption: Simplified Ceramide-Mediated Apoptosis Signaling Pathway.

Ceramide_Cell_Cycle_Pathway Ceramide Ceramide p21 p21 (WAF1/CIP1) Ceramide->p21 upregulates CyclinD1 Cyclin D1 Ceramide->CyclinD1 downregulates CDK46 CDK4/6 p21->CDK46 inhibits G1_Arrest G1 Arrest p21->G1_Arrest CyclinD1->CDK46 activates G1_S_Transition G1/S Phase Transition Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits E2F->G1_S_Transition promotes

Caption: Ceramide's Role in G1 Cell Cycle Arrest.

Experimental_Workflow Start Biological Sample (Plasma, Cells, Tissue) Spike Spike with Internal Standard (this compound or C17-Ceramide) Start->Spike Extract Lipid Extraction (e.g., Bligh & Dyer) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry LC_MS LC-MS/MS Analysis (C18 Column, ESI+, MRM) Dry->LC_MS Data Data Processing (Peak Integration, Ratio Calculation) LC_MS->Data Quant Quantification (Calibration Curve) Data->Quant End C18-Ceramide Concentration Quant->End

Caption: General Experimental Workflow for Ceramide Quantification.

Conclusion: Making an Informed Decision

The choice between this compound and C17-Ceramide as an internal standard depends on the specific requirements of the study, including the desired level of accuracy, budget constraints, and the complexity of the sample matrix.

  • This compound is theoretically the superior choice due to its near-identical chemical and physical properties to the endogenous analyte. This minimizes the risk of differential behavior during sample processing and analysis, leading to potentially higher accuracy, especially in complex matrices where significant ion suppression or enhancement may occur.

  • C17-Ceramide offers a reliable and cost-effective alternative. It has been successfully used in numerous validated methods for ceramide quantification.[3][4] However, researchers should be mindful of potential, albeit often minor, differences in chromatographic retention and ionization efficiency compared to C18-Ceramide, which could introduce a small bias. Careful validation of the method is crucial when using an odd-chain standard.

For studies demanding the highest level of accuracy and for regulatory submissions, the use of a stable isotope-labeled internal standard like This compound is highly recommended. For routine research and high-throughput screening where cost is a significant factor, C17-Ceramide can be a very effective and appropriate choice, provided the method is thoroughly validated. Ultimately, the selection of the internal standard should be justified based on a balance of performance, cost, and the specific analytical goals.

References

The Gold Standard vs. The Practical Alternative: A Comparative Guide to Deuterated and Odd-Chain Ceramide Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of ceramides, the choice of internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of two commonly used types of internal standards: deuterated and odd-chain ceramides, supported by experimental data to inform your analytical strategy.

Ceramides are bioactive sphingolipids that function as key signaling molecules in a multitude of cellular processes, including apoptosis, inflammation, and cell cycle regulation. Accurate quantification of specific ceramide species is paramount for elucidating their roles in health and disease. In mass spectrometry-based lipidomics, internal standards are indispensable for correcting variations in sample extraction, processing, and instrument response. The ideal internal standard should mimic the physicochemical properties of the endogenous analyte as closely as possible.

Deuterated Ceramide Internal Standards: The Gold Standard

Stable isotope-labeled internal standards, such as deuterated ceramides, are widely regarded as the gold standard for quantitative mass spectrometry.[1] By replacing one or more hydrogen atoms with deuterium, these standards are chemically identical to their endogenous counterparts but have a different mass, allowing them to be distinguished by the mass spectrometer. This near-perfect chemical and physical similarity ensures that they co-elute with the analyte during chromatography and experience the same ionization efficiency and matrix effects.[2]

Odd-Chain Ceramide Internal Standards: A Practical Alternative

Odd-chain ceramides, such as C17:0 ceramide, serve as a practical alternative. These are ceramides with fatty acid chains containing an odd number of carbon atoms. As most naturally occurring ceramides in mammalian systems have even-chain fatty acids, odd-chain variants are either absent or present at very low levels, minimizing interference with the endogenous analytes.[1] They are structurally similar to the even-chain ceramides and thus exhibit comparable, but not identical, behavior during analysis.

Quantitative Performance: A Head-to-Head Comparison

The choice of internal standard significantly affects the accuracy and precision of ceramide quantification. A recent inter-laboratory study highlighted the quantitative differences when using an authentic, stable isotope-labeled (deuterated) internal standard versus a non-authentic standard (a deuterated ceramide of a different chain length, which serves as an analog to an odd-chain standard in this context).[3] The data below summarizes the key findings from this study for the quantification of Ceramide (d18:1/24:0) in human plasma.

Performance MetricAuthentic Internal Standard (D7-Cer24:0)Non-Authentic Internal Standard (D7-Cer16:0)Key Findings
Mean Measured Concentration (µmol/L) 2.413.07Using a non-authentic standard resulted in a 1.27-fold overestimation of the absolute concentration.[3]
Inter-Laboratory Coefficient of Variation (CV%) 10%61%The use of an authentic, deuterated standard dramatically reduced the variability in measurements between different laboratories.[3]

Experimental Protocols

Accurate ceramide quantification relies on a robust and well-defined experimental protocol. Below is a representative methodology for the analysis of ceramides in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation and Lipid Extraction
  • Thawing: Thaw frozen human plasma samples on ice.

  • Aliquoting: To 50 µL of plasma in a microcentrifuge tube, add a known concentration of the chosen internal standard (either a deuterated ceramide mixture or an odd-chain ceramide).

  • Protein Precipitation: Add 200 µL of ice-cold methanol, vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the mixture at -20°C for 10 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the lipids, to a clean vial for LC-MS/MS analysis.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is typically used for separation.[4]

    • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.[4]

    • Mobile Phase B: 10 mM ammonium acetate in acetonitrile:2-propanol (4:3, v/v) with 0.1% formic acid.[4]

    • Gradient: A linear gradient from mobile phase A to B is employed to elute the ceramides based on their hydrophobicity.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[4]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. The precursor ion is typically the [M+H]⁺ adduct of the ceramide. For ceramides with a d18:1 sphingoid base, a common product ion at m/z 264.3 is monitored, which corresponds to the sphingoid base after the neutral loss of the N-acyl chain and water.[4]

  • Quantification:

    • A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in a series of known standards.

    • The concentration of each endogenous ceramide in the sample is then calculated from its peak area ratio to the internal standard using the calibration curve.[5]

Visualizing Key Pathways and Workflows

To further aid in understanding the context of ceramide analysis, the following diagrams illustrate a key ceramide signaling pathway and a typical experimental workflow.

G cluster_stimuli Apoptotic Stimuli cluster_ceramide_generation Ceramide Generation cluster_downstream Downstream Effectors TNF-α TNF-α SMase Sphingomyelinase (SMase) TNF-α->SMase Fas Ligand Fas Ligand Fas Ligand->SMase Chemotherapy Chemotherapy CerS Ceramide Synthase (de novo synthesis) Chemotherapy->CerS Ceramide Ceramide SMase->Ceramide Hydrolysis of Sphingomyelin CerS->Ceramide PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A activates Caspase Cascade Caspase Cascade PP2A->Caspase Cascade dephosphorylates pro-apoptotic proteins Apoptosis Apoptosis Caspase Cascade->Apoptosis executes

Ceramide-mediated apoptosis signaling pathway.

G start Biological Sample (e.g., Plasma) add_is Add Internal Standard (Deuterated or Odd-Chain) start->add_is extract Lipid Extraction (e.g., Protein Precipitation) add_is->extract lc_sep LC Separation (C18 Column) extract->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect data_proc Data Processing (Peak Integration) ms_detect->data_proc quant Quantification (Calibration Curve) data_proc->quant result Ceramide Concentrations quant->result

Experimental workflow for ceramide quantification.

Conclusion

While odd-chain ceramide internal standards offer a viable and cost-effective option for the quantification of ceramides, the experimental evidence strongly supports the superiority of deuterated internal standards. Their near-identical physicochemical properties to endogenous ceramides allow for more effective correction of matrix effects and other sources of analytical variability, leading to significantly higher accuracy and inter-laboratory precision.[3] For researchers and drug development professionals where the integrity and reproducibility of quantitative data are paramount, the use of deuterated ceramide internal standards is the recommended best practice.

References

The Gold Standard vs. The Practical Alternative: A Comparative Guide to Deuterated and Odd-Chain Ceramide Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of ceramides, the choice of internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of two commonly used types of internal standards: deuterated and odd-chain ceramides, supported by experimental data to inform your analytical strategy.

Ceramides are bioactive sphingolipids that function as key signaling molecules in a multitude of cellular processes, including apoptosis, inflammation, and cell cycle regulation. Accurate quantification of specific ceramide species is paramount for elucidating their roles in health and disease. In mass spectrometry-based lipidomics, internal standards are indispensable for correcting variations in sample extraction, processing, and instrument response. The ideal internal standard should mimic the physicochemical properties of the endogenous analyte as closely as possible.

Deuterated Ceramide Internal Standards: The Gold Standard

Stable isotope-labeled internal standards, such as deuterated ceramides, are widely regarded as the gold standard for quantitative mass spectrometry.[1] By replacing one or more hydrogen atoms with deuterium, these standards are chemically identical to their endogenous counterparts but have a different mass, allowing them to be distinguished by the mass spectrometer. This near-perfect chemical and physical similarity ensures that they co-elute with the analyte during chromatography and experience the same ionization efficiency and matrix effects.[2]

Odd-Chain Ceramide Internal Standards: A Practical Alternative

Odd-chain ceramides, such as C17:0 ceramide, serve as a practical alternative. These are ceramides with fatty acid chains containing an odd number of carbon atoms. As most naturally occurring ceramides in mammalian systems have even-chain fatty acids, odd-chain variants are either absent or present at very low levels, minimizing interference with the endogenous analytes.[1] They are structurally similar to the even-chain ceramides and thus exhibit comparable, but not identical, behavior during analysis.

Quantitative Performance: A Head-to-Head Comparison

The choice of internal standard significantly affects the accuracy and precision of ceramide quantification. A recent inter-laboratory study highlighted the quantitative differences when using an authentic, stable isotope-labeled (deuterated) internal standard versus a non-authentic standard (a deuterated ceramide of a different chain length, which serves as an analog to an odd-chain standard in this context).[3] The data below summarizes the key findings from this study for the quantification of Ceramide (d18:1/24:0) in human plasma.

Performance MetricAuthentic Internal Standard (D7-Cer24:0)Non-Authentic Internal Standard (D7-Cer16:0)Key Findings
Mean Measured Concentration (µmol/L) 2.413.07Using a non-authentic standard resulted in a 1.27-fold overestimation of the absolute concentration.[3]
Inter-Laboratory Coefficient of Variation (CV%) 10%61%The use of an authentic, deuterated standard dramatically reduced the variability in measurements between different laboratories.[3]

Experimental Protocols

Accurate ceramide quantification relies on a robust and well-defined experimental protocol. Below is a representative methodology for the analysis of ceramides in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation and Lipid Extraction
  • Thawing: Thaw frozen human plasma samples on ice.

  • Aliquoting: To 50 µL of plasma in a microcentrifuge tube, add a known concentration of the chosen internal standard (either a deuterated ceramide mixture or an odd-chain ceramide).

  • Protein Precipitation: Add 200 µL of ice-cold methanol, vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the mixture at -20°C for 10 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the lipids, to a clean vial for LC-MS/MS analysis.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is typically used for separation.[4]

    • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.[4]

    • Mobile Phase B: 10 mM ammonium acetate in acetonitrile:2-propanol (4:3, v/v) with 0.1% formic acid.[4]

    • Gradient: A linear gradient from mobile phase A to B is employed to elute the ceramides based on their hydrophobicity.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[4]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. The precursor ion is typically the [M+H]⁺ adduct of the ceramide. For ceramides with a d18:1 sphingoid base, a common product ion at m/z 264.3 is monitored, which corresponds to the sphingoid base after the neutral loss of the N-acyl chain and water.[4]

  • Quantification:

    • A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in a series of known standards.

    • The concentration of each endogenous ceramide in the sample is then calculated from its peak area ratio to the internal standard using the calibration curve.[5]

Visualizing Key Pathways and Workflows

To further aid in understanding the context of ceramide analysis, the following diagrams illustrate a key ceramide signaling pathway and a typical experimental workflow.

G cluster_stimuli Apoptotic Stimuli cluster_ceramide_generation Ceramide Generation cluster_downstream Downstream Effectors TNF-α TNF-α SMase Sphingomyelinase (SMase) TNF-α->SMase Fas Ligand Fas Ligand Fas Ligand->SMase Chemotherapy Chemotherapy CerS Ceramide Synthase (de novo synthesis) Chemotherapy->CerS Ceramide Ceramide SMase->Ceramide Hydrolysis of Sphingomyelin CerS->Ceramide PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A activates Caspase Cascade Caspase Cascade PP2A->Caspase Cascade dephosphorylates pro-apoptotic proteins Apoptosis Apoptosis Caspase Cascade->Apoptosis executes

Ceramide-mediated apoptosis signaling pathway.

G start Biological Sample (e.g., Plasma) add_is Add Internal Standard (Deuterated or Odd-Chain) start->add_is extract Lipid Extraction (e.g., Protein Precipitation) add_is->extract lc_sep LC Separation (C18 Column) extract->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect data_proc Data Processing (Peak Integration) ms_detect->data_proc quant Quantification (Calibration Curve) data_proc->quant result Ceramide Concentrations quant->result

Experimental workflow for ceramide quantification.

Conclusion

While odd-chain ceramide internal standards offer a viable and cost-effective option for the quantification of ceramides, the experimental evidence strongly supports the superiority of deuterated internal standards. Their near-identical physicochemical properties to endogenous ceramides allow for more effective correction of matrix effects and other sources of analytical variability, leading to significantly higher accuracy and inter-laboratory precision.[3] For researchers and drug development professionals where the integrity and reproducibility of quantitative data are paramount, the use of deuterated ceramide internal standards is the recommended best practice.

References

A Head-to-Head Battle for Ceramide Quantification: LC-MS versus ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ceramides—a class of bioactive sphingolipids pivotal in cellular processes like apoptosis, inflammation, and cell signaling—is critical for advancing research and therapeutic development. The two most prominent analytical methods for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA). This guide provides an objective comparison of these techniques, supported by performance data and detailed experimental protocols to aid in selecting the most suitable method for your research needs.

Ceramides are key signaling molecules involved in a multitude of cellular processes, including apoptosis, cell cycle regulation, and inflammation.[1] Consequently, the robust and reliable quantification of specific ceramide species in biological samples is crucial for understanding their physiological and pathological roles.[1] This guide delves into a comprehensive cross-validation of LC-MS and ELISA for ceramide quantification.

Method Performance Comparison: A Quantitative Overview

The choice of analytical method can significantly impact the quality and reliability of research data.[1] LC-MS is widely regarded as the gold standard for lipidomics due to its high sensitivity and specificity.[1] ELISA, on the other hand, offers a high-throughput, plate-based immunoassay format.[1] The following table summarizes the key performance parameters for both methods.

Performance ParameterLC-MS/MSELISA
Specificity High (based on mass-to-charge ratio and fragmentation pattern)Potential for cross-reactivity with other lipids
Sensitivity (LOD) High pg/mL to low ng/mL range[1]Typically in the low pg/mL to ng/mL range[1]
Limit of Quantification (LOQ) Low ng/mL range; can be as low as 0.01-0.50 ng/mL for distinct ceramides[1][2]Typically in the low pg/mL to ng/mL range; for some kits, sensitivity is around 18.75 pg/mL[1][3][4]
Linearity (R²) >0.99[1]Generally high, but can be assay-dependent
Precision (Intra-assay CV) <15%[1]Typically <10-15% (as stated in kit manuals)[5]
Precision (Inter-assay CV) <15%[1]Typically <15% (as stated in kit manuals)[5]
Accuracy (% Recovery) 85-115%[1]Variable, dependent on kit and matrix effects; some kits report 94-103% spike recovery
Throughput Lower, sample preparation can be intensiveHigher, suitable for screening large numbers of samples
Cost per Sample HigherLower
Expertise Required High (instrument operation and data analysis)Moderate

Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the practical application of these methods and the biological context of ceramide measurement, the following diagrams illustrate a typical experimental workflow for comparing LC-MS and ELISA and a key ceramide signaling pathway.

Experimental Workflow Cross-Validation Workflow: LC-MS vs. ELISA cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_elisa ELISA Analysis cluster_data_analysis Data Analysis & Comparison Sample Biological Sample (e.g., Plasma, Serum, Tissue Homogenate) Extraction Lipid Extraction (e.g., Bligh-Dyer or Protein Precipitation) Sample->Extraction LC_Separation LC Separation (e.g., C18 Reverse-Phase) Extraction->LC_Separation ELISA_Plate Competitive ELISA Plate Extraction->ELISA_Plate MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection LC_Quant Quantification (Internal Standards) MS_Detection->LC_Quant Comparison Data Comparison (Correlation, Bland-Altman, etc.) LC_Quant->Comparison Incubation Incubation (Sample + Antibody + Conjugate) ELISA_Plate->Incubation Detection Substrate Addition & Colorimetric Reading Incubation->Detection ELISA_Quant Quantification (Standard Curve) Detection->ELISA_Quant ELISA_Quant->Comparison

Caption: A generalized workflow for the cross-validation of ceramide quantification by LC-MS/MS and ELISA.

Ceramide Signaling Pathway De Novo Ceramide Synthesis and Signaling cluster_synthesis De Novo Synthesis (ER) cluster_signaling Downstream Signaling cluster_conversion Metabolic Conversions Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydroceramide) Ketosphinganine->Sphinganine Ceramide Ceramide Sphinganine->Ceramide CerS Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Inflammation Inflammation Ceramide->Inflammation InsulinResistance Insulin Resistance Ceramide->InsulinResistance Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate Sphingosine->S1P SK

Caption: Simplified diagram of the de novo ceramide synthesis pathway and its role in cellular signaling.

Detailed Experimental Protocols

LC-MS/MS Protocol for Ceramide Quantification in Human Plasma

This protocol is a composite based on established methods for the quantification of various ceramide species.[2][6][7]

1. Sample Preparation:

  • To 50 µL of human plasma, add an internal standard solution containing a known concentration of a stable isotope-labeled ceramide (e.g., C17:0-ceramide).

  • Extract lipids using a protein precipitation method by adding 400 µL of a solution of isopropanol and chloroform (9:1 v/v).[7]

  • Vortex the mixture for 3 minutes and then centrifuge at 3000 x g for 10 minutes.[7]

  • Transfer 250 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.[7]

2. LC Separation:

  • Use a C8 or C18 reversed-phase column for chromatographic separation.[6]

  • Employ a gradient elution with two mobile phases. For example:

    • Mobile Phase A: Water with 0.1% formic acid.[7]

    • Mobile Phase B: Isopropanol with 0.1% formic acid.[7]

  • The total run time is typically short, around 5 minutes.[7]

3. MS/MS Detection:

  • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific precursor and product ion transitions for each ceramide species and the internal standard.

4. Quantification:

  • Construct a calibration curve using a series of known concentrations of ceramide standards.

  • Determine the concentration of each ceramide species in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the standard curve.[6]

Competitive ELISA Protocol for Ceramide Quantification

This protocol is based on the general principles of competitive ELISA for small molecules and information from commercially available ceramide ELISA kits.[1][3][4][8]

1. Reagent and Sample Preparation:

  • Bring all reagents and samples to room temperature before use.

  • Prepare a series of standards with known concentrations of ceramide.

  • Dilute biological samples as required to fall within the detection range of the assay.

2. Assay Procedure:

  • The microplate wells are pre-coated with a ceramide antigen.[4][8]

  • Add 50 µL of the standards and samples to the appropriate wells.

  • Immediately add 50 µL of a biotin-labeled anti-ceramide antibody to each well.[4]

  • Incubate for a specified time (e.g., 45 minutes at 37°C) to allow for the competitive binding between the ceramide in the sample/standard and the ceramide coated on the plate for the antibody binding sites.[4][8]

  • Wash the plate to remove unbound reagents.

  • Add an enzyme-conjugated secondary antibody (e.g., HRP-Streptavidin) and incubate.[4]

  • Wash the plate again to remove the unbound secondary antibody.

  • Add a substrate solution (e.g., TMB) and incubate until a color develops. The intensity of the color is inversely proportional to the concentration of ceramide in the sample.[1]

  • Stop the reaction with a stop solution.

  • Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

3. Quantification:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of ceramide in the samples by interpolating their absorbance values from the standard curve.[5]

Conclusion

Both LC-MS and ELISA are powerful techniques for the quantification of ceramides, each with its own set of advantages and limitations. LC-MS offers unparalleled specificity and the ability to measure multiple ceramide species simultaneously, making it the gold standard for in-depth lipidomic studies. ELISA, while potentially less specific, provides a high-throughput and more accessible platform for screening large numbers of samples. The choice between these two methods will ultimately depend on the specific research question, the required level of analytical detail, sample throughput needs, and the available resources and expertise. For researchers aiming to elucidate the roles of specific ceramide species in complex biological systems, LC-MS is the preferred method. For large-scale clinical or drug discovery screenings where high throughput is paramount, ELISA presents a viable and efficient alternative.

References

A Head-to-Head Battle for Ceramide Quantification: LC-MS versus ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ceramides—a class of bioactive sphingolipids pivotal in cellular processes like apoptosis, inflammation, and cell signaling—is critical for advancing research and therapeutic development. The two most prominent analytical methods for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA). This guide provides an objective comparison of these techniques, supported by performance data and detailed experimental protocols to aid in selecting the most suitable method for your research needs.

Ceramides are key signaling molecules involved in a multitude of cellular processes, including apoptosis, cell cycle regulation, and inflammation.[1] Consequently, the robust and reliable quantification of specific ceramide species in biological samples is crucial for understanding their physiological and pathological roles.[1] This guide delves into a comprehensive cross-validation of LC-MS and ELISA for ceramide quantification.

Method Performance Comparison: A Quantitative Overview

The choice of analytical method can significantly impact the quality and reliability of research data.[1] LC-MS is widely regarded as the gold standard for lipidomics due to its high sensitivity and specificity.[1] ELISA, on the other hand, offers a high-throughput, plate-based immunoassay format.[1] The following table summarizes the key performance parameters for both methods.

Performance ParameterLC-MS/MSELISA
Specificity High (based on mass-to-charge ratio and fragmentation pattern)Potential for cross-reactivity with other lipids
Sensitivity (LOD) High pg/mL to low ng/mL range[1]Typically in the low pg/mL to ng/mL range[1]
Limit of Quantification (LOQ) Low ng/mL range; can be as low as 0.01-0.50 ng/mL for distinct ceramides[1][2]Typically in the low pg/mL to ng/mL range; for some kits, sensitivity is around 18.75 pg/mL[1][3][4]
Linearity (R²) >0.99[1]Generally high, but can be assay-dependent
Precision (Intra-assay CV) <15%[1]Typically <10-15% (as stated in kit manuals)[5]
Precision (Inter-assay CV) <15%[1]Typically <15% (as stated in kit manuals)[5]
Accuracy (% Recovery) 85-115%[1]Variable, dependent on kit and matrix effects; some kits report 94-103% spike recovery
Throughput Lower, sample preparation can be intensiveHigher, suitable for screening large numbers of samples
Cost per Sample HigherLower
Expertise Required High (instrument operation and data analysis)Moderate

Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the practical application of these methods and the biological context of ceramide measurement, the following diagrams illustrate a typical experimental workflow for comparing LC-MS and ELISA and a key ceramide signaling pathway.

Experimental Workflow Cross-Validation Workflow: LC-MS vs. ELISA cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_elisa ELISA Analysis cluster_data_analysis Data Analysis & Comparison Sample Biological Sample (e.g., Plasma, Serum, Tissue Homogenate) Extraction Lipid Extraction (e.g., Bligh-Dyer or Protein Precipitation) Sample->Extraction LC_Separation LC Separation (e.g., C18 Reverse-Phase) Extraction->LC_Separation ELISA_Plate Competitive ELISA Plate Extraction->ELISA_Plate MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection LC_Quant Quantification (Internal Standards) MS_Detection->LC_Quant Comparison Data Comparison (Correlation, Bland-Altman, etc.) LC_Quant->Comparison Incubation Incubation (Sample + Antibody + Conjugate) ELISA_Plate->Incubation Detection Substrate Addition & Colorimetric Reading Incubation->Detection ELISA_Quant Quantification (Standard Curve) Detection->ELISA_Quant ELISA_Quant->Comparison

Caption: A generalized workflow for the cross-validation of ceramide quantification by LC-MS/MS and ELISA.

Ceramide Signaling Pathway De Novo Ceramide Synthesis and Signaling cluster_synthesis De Novo Synthesis (ER) cluster_signaling Downstream Signaling cluster_conversion Metabolic Conversions Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydroceramide) Ketosphinganine->Sphinganine Ceramide Ceramide Sphinganine->Ceramide CerS Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Inflammation Inflammation Ceramide->Inflammation InsulinResistance Insulin Resistance Ceramide->InsulinResistance Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate Sphingosine->S1P SK

Caption: Simplified diagram of the de novo ceramide synthesis pathway and its role in cellular signaling.

Detailed Experimental Protocols

LC-MS/MS Protocol for Ceramide Quantification in Human Plasma

This protocol is a composite based on established methods for the quantification of various ceramide species.[2][6][7]

1. Sample Preparation:

  • To 50 µL of human plasma, add an internal standard solution containing a known concentration of a stable isotope-labeled ceramide (e.g., C17:0-ceramide).

  • Extract lipids using a protein precipitation method by adding 400 µL of a solution of isopropanol and chloroform (9:1 v/v).[7]

  • Vortex the mixture for 3 minutes and then centrifuge at 3000 x g for 10 minutes.[7]

  • Transfer 250 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.[7]

2. LC Separation:

  • Use a C8 or C18 reversed-phase column for chromatographic separation.[6]

  • Employ a gradient elution with two mobile phases. For example:

    • Mobile Phase A: Water with 0.1% formic acid.[7]

    • Mobile Phase B: Isopropanol with 0.1% formic acid.[7]

  • The total run time is typically short, around 5 minutes.[7]

3. MS/MS Detection:

  • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific precursor and product ion transitions for each ceramide species and the internal standard.

4. Quantification:

  • Construct a calibration curve using a series of known concentrations of ceramide standards.

  • Determine the concentration of each ceramide species in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the standard curve.[6]

Competitive ELISA Protocol for Ceramide Quantification

This protocol is based on the general principles of competitive ELISA for small molecules and information from commercially available ceramide ELISA kits.[1][3][4][8]

1. Reagent and Sample Preparation:

  • Bring all reagents and samples to room temperature before use.

  • Prepare a series of standards with known concentrations of ceramide.

  • Dilute biological samples as required to fall within the detection range of the assay.

2. Assay Procedure:

  • The microplate wells are pre-coated with a ceramide antigen.[4][8]

  • Add 50 µL of the standards and samples to the appropriate wells.

  • Immediately add 50 µL of a biotin-labeled anti-ceramide antibody to each well.[4]

  • Incubate for a specified time (e.g., 45 minutes at 37°C) to allow for the competitive binding between the ceramide in the sample/standard and the ceramide coated on the plate for the antibody binding sites.[4][8]

  • Wash the plate to remove unbound reagents.

  • Add an enzyme-conjugated secondary antibody (e.g., HRP-Streptavidin) and incubate.[4]

  • Wash the plate again to remove the unbound secondary antibody.

  • Add a substrate solution (e.g., TMB) and incubate until a color develops. The intensity of the color is inversely proportional to the concentration of ceramide in the sample.[1]

  • Stop the reaction with a stop solution.

  • Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

3. Quantification:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of ceramide in the samples by interpolating their absorbance values from the standard curve.[5]

Conclusion

Both LC-MS and ELISA are powerful techniques for the quantification of ceramides, each with its own set of advantages and limitations. LC-MS offers unparalleled specificity and the ability to measure multiple ceramide species simultaneously, making it the gold standard for in-depth lipidomic studies. ELISA, while potentially less specific, provides a high-throughput and more accessible platform for screening large numbers of samples. The choice between these two methods will ultimately depend on the specific research question, the required level of analytical detail, sample throughput needs, and the available resources and expertise. For researchers aiming to elucidate the roles of specific ceramide species in complex biological systems, LC-MS is the preferred method. For large-scale clinical or drug discovery screenings where high throughput is paramount, ELISA presents a viable and efficient alternative.

References

Inter-laboratory Study of Ceramide Analysis: A Comparison of Internal Standards Using C18-Ceramide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for the quantitative analysis of ceramides, with a focus on the performance of C18-Ceramide-d3 as an internal standard against other common alternatives. The information herein is supported by a synthesis of experimental data from various studies to aid researchers in selecting the most appropriate analytical strategy for their specific needs.

Introduction to Ceramide Analysis

Ceramides are a class of bioactive sphingolipids that play a critical role in cellular signaling pathways, regulating processes such as apoptosis, cell cycle arrest, and inflammation.[1] Accurate quantification of different ceramide species is crucial for understanding their physiological and pathological roles in various diseases, making it a key focus in biomedical research and drug development.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for ceramide analysis due to its high sensitivity, specificity, and ability to resolve individual ceramide species.[1][2] The use of a stable isotope-labeled internal standard is critical for correcting variability during sample preparation and analysis, ensuring high accuracy and precision.[1]

This guide focuses on the use of deuterated C18-Ceramide (this compound) as an internal standard and compares its utility with other commonly used standards, such as odd-chain ceramides (e.g., C17-Ceramide).

Comparative Analysis of Internal Standards

The choice of internal standard is paramount for accurate ceramide quantification. An ideal internal standard should mimic the analyte's chemical properties and behavior during sample extraction and ionization. The two most common types of internal standards for ceramide analysis are stable isotope-labeled ceramides (e.g., this compound) and non-endogenous, odd-chain ceramides (e.g., C17-Ceramide).

Internal Standard Type Principle Advantages Disadvantages Typical Application
Stable Isotope-Labeled (e.g., this compound) Co-elutes with the endogenous analyte but is differentiated by mass.- Nearly identical extraction recovery and ionization efficiency to the endogenous analyte.- Corrects for matrix effects more effectively.[3]- Potential for isotopic interference if not fully resolved.- Not all ceramide species may have a corresponding labeled standard available.Targeted quantification of specific ceramide species where high accuracy is required.
Odd-Chain (e.g., C17-Ceramide) Structurally similar to endogenous even-chain ceramides but chromatographically separable.- No isotopic overlap with endogenous ceramides.- Can be used to quantify a range of even-chain ceramides.[4][5]- May have different extraction and ionization efficiencies compared to the analytes.- Assumes similar behavior for all quantified species.Broader profiling of multiple ceramide species in a single run.[4]
Quantitative Performance Data

The following table summarizes typical performance metrics for LC-MS/MS methods utilizing different internal standards for ceramide analysis, as reported in various studies.

Parameter Method using C17-Ceramide IS for C18-Ceramide [5]Method using d7-Ceramide IS for various Ceramides [3][6]General Ceramide Quantification [7]
Limit of Detection (LOD) 0.2 pg (0.3 fmol) on columnNot explicitly stated for C18, but generally lowDetectable at 0.1 pmol
Limit of Quantification (LOQ) 1.0 pg (1.7 fmol) on column1 nMNot explicitly stated
**Linearity (R²) **>0.99>0.99Not explicitly stated
Precision (RSD%) <6.2%<15%<2% variation with spiked IS
Accuracy/Recovery Not explicitly stated>85%±5% accuracy

Experimental Protocols

Detailed Methodology for Ceramide Quantification by LC-MS/MS

This protocol provides a representative method for the extraction and quantification of ceramides from biological samples.

I. Materials and Reagents

  • Solvents: Chloroform, Methanol, Water, Acetonitrile, Isopropanol (all LC-MS grade).

  • Reagents: Formic acid, Ammonium formate.

  • Standards: Ceramide standards (e.g., C16:0, C18:0, C18:1, C24:0, C24:1), this compound (or other appropriate internal standard).

II. Sample Preparation and Lipid Extraction

  • Homogenization: Homogenize tissue samples in an appropriate buffer. For plasma or serum, use directly.

  • Internal Standard Spiking: Add a known amount of the internal standard (e.g., this compound) to each sample.

  • Lipid Extraction (Folch Method):

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

    • Vortex thoroughly and incubate at room temperature.

    • Add water to induce phase separation.

    • Centrifuge to separate the layers.

    • Collect the lower organic phase containing the lipids.

  • Solvent Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[1]

III. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[1][8]

    • Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium formate.[1]

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.2% formic acid.[1]

    • Flow Rate: 0.3 mL/min.[1][8]

    • Injection Volume: 5-10 µL.[1]

    • Gradient Elution: A typical gradient would involve a gradual increase in the percentage of Mobile Phase B to elute ceramides based on their hydrophobicity.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).[5]

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for each ceramide species and the internal standard. For C18-Ceramide, a common transition is the loss of a water molecule from the protonated molecule.

IV. Data Analysis

  • Peak Integration: Integrate the peak areas of the MRM transitions for each ceramide and the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

  • Quantification: Determine the concentration of ceramides in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Ceramide Signaling Pathway

G Stress Stress Stimuli (e.g., TNF-α, Chemo) SMase Sphingomyelinase (SMase) Stress->SMase activates Sphingomyelin Sphingomyelin SMase->Sphingomyelin hydrolyzes DeNovo De Novo Synthesis Ceramide Ceramide DeNovo->Ceramide Sphingomyelin->Ceramide CAPP Ceramide-Activated Protein Phosphatase (CAPP) Ceramide->CAPP activates JNK JNK/SAPK Pathway Ceramide->JNK activates Caspases Caspase Activation Ceramide->Caspases activates CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Apoptosis Apoptosis CAPP->Apoptosis JNK->Apoptosis Caspases->Apoptosis

Caption: Simplified ceramide signaling pathway leading to apoptosis and cell cycle arrest.

Experimental Workflow for Ceramide Analysis

G Sample Biological Sample (Plasma, Tissue) Spike Spike with This compound (IS) Sample->Spike Extract Lipid Extraction (e.g., Folch) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS Data Data Processing (Peak Integration) LCMS->Data Quant Quantification (Calibration Curve) Data->Quant

Caption: Experimental workflow for the quantification of ceramides using an internal standard.

References

Inter-laboratory Study of Ceramide Analysis: A Comparison of Internal Standards Using C18-Ceramide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for the quantitative analysis of ceramides, with a focus on the performance of C18-Ceramide-d3 as an internal standard against other common alternatives. The information herein is supported by a synthesis of experimental data from various studies to aid researchers in selecting the most appropriate analytical strategy for their specific needs.

Introduction to Ceramide Analysis

Ceramides are a class of bioactive sphingolipids that play a critical role in cellular signaling pathways, regulating processes such as apoptosis, cell cycle arrest, and inflammation.[1] Accurate quantification of different ceramide species is crucial for understanding their physiological and pathological roles in various diseases, making it a key focus in biomedical research and drug development.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for ceramide analysis due to its high sensitivity, specificity, and ability to resolve individual ceramide species.[1][2] The use of a stable isotope-labeled internal standard is critical for correcting variability during sample preparation and analysis, ensuring high accuracy and precision.[1]

This guide focuses on the use of deuterated C18-Ceramide (this compound) as an internal standard and compares its utility with other commonly used standards, such as odd-chain ceramides (e.g., C17-Ceramide).

Comparative Analysis of Internal Standards

The choice of internal standard is paramount for accurate ceramide quantification. An ideal internal standard should mimic the analyte's chemical properties and behavior during sample extraction and ionization. The two most common types of internal standards for ceramide analysis are stable isotope-labeled ceramides (e.g., this compound) and non-endogenous, odd-chain ceramides (e.g., C17-Ceramide).

Internal Standard Type Principle Advantages Disadvantages Typical Application
Stable Isotope-Labeled (e.g., this compound) Co-elutes with the endogenous analyte but is differentiated by mass.- Nearly identical extraction recovery and ionization efficiency to the endogenous analyte.- Corrects for matrix effects more effectively.[3]- Potential for isotopic interference if not fully resolved.- Not all ceramide species may have a corresponding labeled standard available.Targeted quantification of specific ceramide species where high accuracy is required.
Odd-Chain (e.g., C17-Ceramide) Structurally similar to endogenous even-chain ceramides but chromatographically separable.- No isotopic overlap with endogenous ceramides.- Can be used to quantify a range of even-chain ceramides.[4][5]- May have different extraction and ionization efficiencies compared to the analytes.- Assumes similar behavior for all quantified species.Broader profiling of multiple ceramide species in a single run.[4]
Quantitative Performance Data

The following table summarizes typical performance metrics for LC-MS/MS methods utilizing different internal standards for ceramide analysis, as reported in various studies.

Parameter Method using C17-Ceramide IS for C18-Ceramide [5]Method using d7-Ceramide IS for various Ceramides [3][6]General Ceramide Quantification [7]
Limit of Detection (LOD) 0.2 pg (0.3 fmol) on columnNot explicitly stated for C18, but generally lowDetectable at 0.1 pmol
Limit of Quantification (LOQ) 1.0 pg (1.7 fmol) on column1 nMNot explicitly stated
**Linearity (R²) **>0.99>0.99Not explicitly stated
Precision (RSD%) <6.2%<15%<2% variation with spiked IS
Accuracy/Recovery Not explicitly stated>85%±5% accuracy

Experimental Protocols

Detailed Methodology for Ceramide Quantification by LC-MS/MS

This protocol provides a representative method for the extraction and quantification of ceramides from biological samples.

I. Materials and Reagents

  • Solvents: Chloroform, Methanol, Water, Acetonitrile, Isopropanol (all LC-MS grade).

  • Reagents: Formic acid, Ammonium formate.

  • Standards: Ceramide standards (e.g., C16:0, C18:0, C18:1, C24:0, C24:1), this compound (or other appropriate internal standard).

II. Sample Preparation and Lipid Extraction

  • Homogenization: Homogenize tissue samples in an appropriate buffer. For plasma or serum, use directly.

  • Internal Standard Spiking: Add a known amount of the internal standard (e.g., this compound) to each sample.

  • Lipid Extraction (Folch Method):

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

    • Vortex thoroughly and incubate at room temperature.

    • Add water to induce phase separation.

    • Centrifuge to separate the layers.

    • Collect the lower organic phase containing the lipids.

  • Solvent Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[1]

III. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[1][8]

    • Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium formate.[1]

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.2% formic acid.[1]

    • Flow Rate: 0.3 mL/min.[1][8]

    • Injection Volume: 5-10 µL.[1]

    • Gradient Elution: A typical gradient would involve a gradual increase in the percentage of Mobile Phase B to elute ceramides based on their hydrophobicity.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).[5]

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for each ceramide species and the internal standard. For C18-Ceramide, a common transition is the loss of a water molecule from the protonated molecule.

IV. Data Analysis

  • Peak Integration: Integrate the peak areas of the MRM transitions for each ceramide and the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

  • Quantification: Determine the concentration of ceramides in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Ceramide Signaling Pathway

G Stress Stress Stimuli (e.g., TNF-α, Chemo) SMase Sphingomyelinase (SMase) Stress->SMase activates Sphingomyelin Sphingomyelin SMase->Sphingomyelin hydrolyzes DeNovo De Novo Synthesis Ceramide Ceramide DeNovo->Ceramide Sphingomyelin->Ceramide CAPP Ceramide-Activated Protein Phosphatase (CAPP) Ceramide->CAPP activates JNK JNK/SAPK Pathway Ceramide->JNK activates Caspases Caspase Activation Ceramide->Caspases activates CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Apoptosis Apoptosis CAPP->Apoptosis JNK->Apoptosis Caspases->Apoptosis

Caption: Simplified ceramide signaling pathway leading to apoptosis and cell cycle arrest.

Experimental Workflow for Ceramide Analysis

G Sample Biological Sample (Plasma, Tissue) Spike Spike with This compound (IS) Sample->Spike Extract Lipid Extraction (e.g., Folch) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS Data Data Processing (Peak Integration) LCMS->Data Quant Quantification (Calibration Curve) Data->Quant

Caption: Experimental workflow for the quantification of ceramides using an internal standard.

References

Performance of C18-Ceramide-d3 in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role in a variety of cellular processes, including apoptosis, cell cycle regulation, and stress responses.[1][2][3] The C18 isoform of ceramide (N-stearoyl-sphingosine), in particular, has been implicated in specific signaling pathways related to lethal mitophagy, endoplasmic reticulum (ER) stress, and the inhibition of cancer cell growth.[4][5][6] Given its biological significance, the accurate quantification of C18-ceramide in various biological matrices is paramount for researchers in fields ranging from basic science to clinical diagnostics and drug development.

The complexity of biological samples, however, presents a significant analytical challenge. To overcome issues like matrix effects and variations in sample preparation and instrument response, the use of a stable isotope-labeled internal standard is essential.[7] C18-Ceramide-d3, a deuterated analog of C18-ceramide, serves as an ideal internal standard for mass spectrometry-based quantification.[8][9] Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring similar behavior during extraction, chromatography, and ionization, while its mass difference allows for distinct detection.[7] This guide provides a comprehensive comparison of this compound's performance across different biological matrices, supported by experimental data and detailed protocols.

Performance Comparison of C18-Ceramide Quantification

The performance of analytical methods for C18-ceramide quantification using deuterated or other non-endogenous internal standards is summarized below. These methods demonstrate high sensitivity and reproducibility across various biological matrices.

Table 1: Performance Characteristics of Ceramide Quantification in Various Biological Matrices

Biological MatrixAnalytical MethodInternal Standard(s)Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
Mammalian CellsLC-MS/MSC17-Ceramide>0.990.2 pg1.0 pg92.2 - 105.2
Human PlasmaLC-MS/MSC17 & C25-Ceramide>0.995-50 pg/mLNot Specified78 - 91
Rat Liver TissueLC-MS/MSC17 & C25-Ceramide>0.995-50 pg/mLNot Specified70 - 99
Rat Muscle TissueLC-MS/MSC17 & C25-Ceramide>0.995-50 pg/mLNot Specified71 - 95
Human SerumLC-MS/MSStable Isotope-Labeled Ceramides>0.99Not Specified1 nM>90

Data synthesized from multiple sources.[1][2][10]

Comparison with Alternative Internal Standards

While stable isotope-labeled standards like this compound are considered the gold standard, other non-naturally occurring ceramides are also utilized. The choice of internal standard can depend on the specific requirements of the assay and the availability of standards.

Table 2: Comparison of Common Internal Standards for Ceramide Quantification

Internal StandardTypeAdvantagesDisadvantages
This compound Stable Isotope-LabeledCo-elutes with the analyte, providing the most accurate correction for matrix effects and instrument variability.[7]Higher cost compared to non-labeled odd-chain ceramides.
C17-Ceramide Odd-Chain CeramideNot naturally occurring in most mammalian systems, preventing interference from endogenous species.[2] Lower cost than stable isotope standards.May not perfectly mimic the ionization and fragmentation behavior of all endogenous ceramides due to structural differences.[7]
C25-Ceramide Very Long-Chain Odd-Chain CeramideStructurally similar to very-long-chain ceramides (VLC-Cers), making it a suitable standard for this subclass.[1]May not be an ideal standard for shorter-chain ceramides.

Experimental Protocols

Accurate quantification of C18-ceramide relies on robust and well-defined experimental procedures. Below is a representative protocol for the analysis of ceramides in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Lipid Extraction (Bligh and Dyer Method)

This protocol is a widely used method for total lipid extraction from wet tissues and plasma.[1][11]

  • Homogenization: Homogenize the tissue sample (e.g., 50 mg) or plasma (e.g., 50 µL) in a mixture of chloroform and methanol (1:2, v/v).

  • Addition of Internal Standard: Spike the homogenate with a known amount of this compound solution.

  • Phase Separation: Add chloroform and water to the mixture to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8), inducing phase separation.

  • Lipid Collection: Centrifuge the sample to facilitate phase separation. The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Reconstitution: The collected organic phase is dried under a stream of nitrogen and the lipid extract is reconstituted in a suitable solvent (e.g., methanol/chloroform 1:1) for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

Chromatographic separation is crucial for resolving different ceramide species and reducing matrix interference.

  • Column: A C18 reversed-phase column is commonly used for ceramide separation.[12][13]

  • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with additives like formic acid (0.1%) and ammonium formate (10 mM) to improve ionization.[12][14]

  • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with similar additives.[12]

  • Flow Rate: A typical flow rate is between 0.3 and 0.8 mL/min.[2][12]

  • Gradient: A gradient elution is employed, starting with a higher polarity mobile phase and gradually increasing the proportion of the less polar mobile phase to elute the ceramides based on their hydrophobicity.

Tandem Mass Spectrometry (MS/MS) Conditions

MS/MS provides the high selectivity and sensitivity required for accurate quantification.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.[1][2]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its superior sensitivity and specificity.[2] This involves monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

    • C18-Ceramide (d18:1/18:0): Precursor ion [M+H]⁺ at m/z 566.5 and a characteristic product ion at m/z 264.2.[2]

    • This compound (d18:1/18:0-d3): The precursor ion will be shifted by +3 Da (m/z 569.5), while the product ion may or may not be shifted depending on the location of the deuterium labels.

Visualizations

C18-Ceramide Signaling Pathway

C18-ceramide, synthesized by Ceramide Synthase 1 (CerS1), is a key signaling molecule that can induce lethal autophagy in cancer cells through the activation of ER stress and modulation of the PI3K/AKT pathway.[6]

C18_Ceramide_Signaling CerS1 CerS1 C18_Ceramide C18-Ceramide CerS1->C18_Ceramide Synthesizes ER_Stress ER Stress C18_Ceramide->ER_Stress PI3K_AKT PI3K/AKT Pathway C18_Ceramide->PI3K_AKT Inhibits Autophagy Lethal Autophagy ER_Stress->Autophagy PI3K_AKT->Autophagy Cell_Death Glioma Cell Death Autophagy->Cell_Death

Caption: C18-Ceramide induced lethal autophagy in glioma cells.

Experimental Workflow for Ceramide Quantification

The following diagram illustrates the typical workflow for the quantification of C18-ceramide in biological samples, from sample collection to final data analysis.

Experimental_Workflow Sample Biological Sample (Plasma, Tissue, Cells) Spike_IS Spike with This compound Sample->Spike_IS Extraction Lipid Extraction (e.g., Bligh & Dyer) Spike_IS->Extraction Dry_Reconstitute Dry & Reconstitute Extraction->Dry_Reconstitute LC_MS LC-MS/MS Analysis (MRM Mode) Dry_Reconstitute->LC_MS Data_Analysis Data Analysis (Peak Integration, Quantification) LC_MS->Data_Analysis Result C18-Ceramide Concentration Data_Analysis->Result

Caption: Workflow for C18-Ceramide quantification.

References

Performance of C18-Ceramide-d3 in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role in a variety of cellular processes, including apoptosis, cell cycle regulation, and stress responses.[1][2][3] The C18 isoform of ceramide (N-stearoyl-sphingosine), in particular, has been implicated in specific signaling pathways related to lethal mitophagy, endoplasmic reticulum (ER) stress, and the inhibition of cancer cell growth.[4][5][6] Given its biological significance, the accurate quantification of C18-ceramide in various biological matrices is paramount for researchers in fields ranging from basic science to clinical diagnostics and drug development.

The complexity of biological samples, however, presents a significant analytical challenge. To overcome issues like matrix effects and variations in sample preparation and instrument response, the use of a stable isotope-labeled internal standard is essential.[7] C18-Ceramide-d3, a deuterated analog of C18-ceramide, serves as an ideal internal standard for mass spectrometry-based quantification.[8][9] Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring similar behavior during extraction, chromatography, and ionization, while its mass difference allows for distinct detection.[7] This guide provides a comprehensive comparison of this compound's performance across different biological matrices, supported by experimental data and detailed protocols.

Performance Comparison of C18-Ceramide Quantification

The performance of analytical methods for C18-ceramide quantification using deuterated or other non-endogenous internal standards is summarized below. These methods demonstrate high sensitivity and reproducibility across various biological matrices.

Table 1: Performance Characteristics of Ceramide Quantification in Various Biological Matrices

Biological MatrixAnalytical MethodInternal Standard(s)Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
Mammalian CellsLC-MS/MSC17-Ceramide>0.990.2 pg1.0 pg92.2 - 105.2
Human PlasmaLC-MS/MSC17 & C25-Ceramide>0.995-50 pg/mLNot Specified78 - 91
Rat Liver TissueLC-MS/MSC17 & C25-Ceramide>0.995-50 pg/mLNot Specified70 - 99
Rat Muscle TissueLC-MS/MSC17 & C25-Ceramide>0.995-50 pg/mLNot Specified71 - 95
Human SerumLC-MS/MSStable Isotope-Labeled Ceramides>0.99Not Specified1 nM>90

Data synthesized from multiple sources.[1][2][10]

Comparison with Alternative Internal Standards

While stable isotope-labeled standards like this compound are considered the gold standard, other non-naturally occurring ceramides are also utilized. The choice of internal standard can depend on the specific requirements of the assay and the availability of standards.

Table 2: Comparison of Common Internal Standards for Ceramide Quantification

Internal StandardTypeAdvantagesDisadvantages
This compound Stable Isotope-LabeledCo-elutes with the analyte, providing the most accurate correction for matrix effects and instrument variability.[7]Higher cost compared to non-labeled odd-chain ceramides.
C17-Ceramide Odd-Chain CeramideNot naturally occurring in most mammalian systems, preventing interference from endogenous species.[2] Lower cost than stable isotope standards.May not perfectly mimic the ionization and fragmentation behavior of all endogenous ceramides due to structural differences.[7]
C25-Ceramide Very Long-Chain Odd-Chain CeramideStructurally similar to very-long-chain ceramides (VLC-Cers), making it a suitable standard for this subclass.[1]May not be an ideal standard for shorter-chain ceramides.

Experimental Protocols

Accurate quantification of C18-ceramide relies on robust and well-defined experimental procedures. Below is a representative protocol for the analysis of ceramides in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Lipid Extraction (Bligh and Dyer Method)

This protocol is a widely used method for total lipid extraction from wet tissues and plasma.[1][11]

  • Homogenization: Homogenize the tissue sample (e.g., 50 mg) or plasma (e.g., 50 µL) in a mixture of chloroform and methanol (1:2, v/v).

  • Addition of Internal Standard: Spike the homogenate with a known amount of this compound solution.

  • Phase Separation: Add chloroform and water to the mixture to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8), inducing phase separation.

  • Lipid Collection: Centrifuge the sample to facilitate phase separation. The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Reconstitution: The collected organic phase is dried under a stream of nitrogen and the lipid extract is reconstituted in a suitable solvent (e.g., methanol/chloroform 1:1) for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

Chromatographic separation is crucial for resolving different ceramide species and reducing matrix interference.

  • Column: A C18 reversed-phase column is commonly used for ceramide separation.[12][13]

  • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with additives like formic acid (0.1%) and ammonium formate (10 mM) to improve ionization.[12][14]

  • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with similar additives.[12]

  • Flow Rate: A typical flow rate is between 0.3 and 0.8 mL/min.[2][12]

  • Gradient: A gradient elution is employed, starting with a higher polarity mobile phase and gradually increasing the proportion of the less polar mobile phase to elute the ceramides based on their hydrophobicity.

Tandem Mass Spectrometry (MS/MS) Conditions

MS/MS provides the high selectivity and sensitivity required for accurate quantification.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.[1][2]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its superior sensitivity and specificity.[2] This involves monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

    • C18-Ceramide (d18:1/18:0): Precursor ion [M+H]⁺ at m/z 566.5 and a characteristic product ion at m/z 264.2.[2]

    • This compound (d18:1/18:0-d3): The precursor ion will be shifted by +3 Da (m/z 569.5), while the product ion may or may not be shifted depending on the location of the deuterium labels.

Visualizations

C18-Ceramide Signaling Pathway

C18-ceramide, synthesized by Ceramide Synthase 1 (CerS1), is a key signaling molecule that can induce lethal autophagy in cancer cells through the activation of ER stress and modulation of the PI3K/AKT pathway.[6]

C18_Ceramide_Signaling CerS1 CerS1 C18_Ceramide C18-Ceramide CerS1->C18_Ceramide Synthesizes ER_Stress ER Stress C18_Ceramide->ER_Stress PI3K_AKT PI3K/AKT Pathway C18_Ceramide->PI3K_AKT Inhibits Autophagy Lethal Autophagy ER_Stress->Autophagy PI3K_AKT->Autophagy Cell_Death Glioma Cell Death Autophagy->Cell_Death

Caption: C18-Ceramide induced lethal autophagy in glioma cells.

Experimental Workflow for Ceramide Quantification

The following diagram illustrates the typical workflow for the quantification of C18-ceramide in biological samples, from sample collection to final data analysis.

Experimental_Workflow Sample Biological Sample (Plasma, Tissue, Cells) Spike_IS Spike with This compound Sample->Spike_IS Extraction Lipid Extraction (e.g., Bligh & Dyer) Spike_IS->Extraction Dry_Reconstitute Dry & Reconstitute Extraction->Dry_Reconstitute LC_MS LC-MS/MS Analysis (MRM Mode) Dry_Reconstitute->LC_MS Data_Analysis Data Analysis (Peak Integration, Quantification) LC_MS->Data_Analysis Result C18-Ceramide Concentration Data_Analysis->Result

Caption: Workflow for C18-Ceramide quantification.

References

A Comparative Guide to Absolute vs. Relative Quantification of C18-Ceramide Using C18-Ceramide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of absolute and relative quantification methods for C18-Ceramide, a key bioactive sphingolipid, utilizing its deuterated stable isotope, C18-Ceramide-d3, as an internal standard for mass spectrometry-based analysis. We will delve into the experimental protocols, present comparative data, and visualize the associated workflows and signaling pathways to aid researchers in selecting the most appropriate quantification strategy for their experimental needs.

At a Glance: Absolute vs. Relative Quantification

The choice between absolute and relative quantification of C18-Ceramide hinges on the specific research question. Absolute quantification provides the exact concentration of the analyte in a sample, which is crucial for determining physiological or pathological thresholds and for pharmacokinetic studies. In contrast, relative quantification is often sufficient for studies focused on identifying changes in C18-Ceramide levels between different experimental groups (e.g., treated vs. untreated cells), providing data on fold-changes rather than precise concentrations.

FeatureAbsolute QuantificationRelative Quantification
Primary Output Exact concentration (e.g., ng/mL, pmol/mg protein)Fold change or relative abundance
Internal Standard This compound (stable isotope-labeled analog of the analyte)This compound or other structurally similar, non-endogenous lipid (e.g., C17-Ceramide)
Calibration Curve Required; generated using a series of known concentrations of a C18-Ceramide standardNot required
Accuracy & Precision High accuracy and precision, with %RSD typically <15%[1]Lower accuracy for absolute concentration, but can provide precise fold-change measurements
Complexity & Cost More complex and costly due to the need for a calibration curve and certified standardsSimpler and more cost-effective
Typical Application Clinical diagnostics, pharmacokinetic studies, establishing baseline physiological levelsDiscovery-based research, identifying biomarkers, comparing treatment effects

The Role of C18-Ceramide in Cellular Signaling

C18-Ceramide is not merely a structural component of cell membranes but also a critical second messenger involved in a variety of cellular processes, most notably apoptosis (programmed cell death). An increase in intracellular C18-Ceramide levels is a key signal that can trigger a cascade of events leading to cell death. This is of particular interest in cancer research and drug development, where modulating ceramide levels can be a therapeutic strategy.

The following diagram illustrates a simplified signaling pathway where C18-Ceramide induces apoptosis.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosome Apoptosome Formation TNFR TNF-α Receptor SMase Sphingomyelinase TNFR->SMase Activates FASR Fas Receptor FASR->SMase Activates C18_Cer C18-Ceramide SMase->C18_Cer Generates BID BID C18_Cer->BID tBID tBID BID->tBID Bax Bax tBID->Bax Activates CytoC Cytochrome c Bax->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

A simplified diagram of C18-Ceramide mediated apoptosis signaling.

Experimental Protocols

The quantification of C18-Ceramide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) involves several key steps: sample preparation, chromatographic separation, and mass spectrometric detection. Below are detailed methodologies for both absolute and relative quantification.

Sample Preparation: Lipid Extraction

This protocol is suitable for lipid extraction from cell culture or plasma samples.

  • Materials:

    • Methanol, Chloroform, Water (all LC-MS grade)

    • This compound internal standard solution (known concentration for absolute quantification; a fixed amount for relative quantification)

    • Phosphate-buffered saline (PBS)

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • For cultured cells, wash the cell pellet with ice-cold PBS and resuspend in a known volume of water. For plasma, use a defined volume (e.g., 50 µL).

    • Spike the sample with a known amount of this compound internal standard solution.

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the layers.

    • Carefully collect the lower organic phase containing the lipids into a new tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in a known volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically used to elute the ceramides.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • C18-Ceramide (Endogenous): Precursor ion (m/z) -> Product ion (m/z)

      • This compound (Internal Standard): Precursor ion (m/z) -> Product ion (m/z) (Note: The exact m/z values will depend on the specific adduct ion being monitored, typically [M+H]+)

Data Analysis
  • Absolute Quantification:

    • Prepare a calibration curve by analyzing a series of known concentrations of a C18-Ceramide standard spiked with a constant amount of this compound.

    • Plot the ratio of the peak area of the C18-Ceramide to the peak area of this compound against the concentration of the C18-Ceramide standard.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable for a good linear fit.[1]

    • Calculate the concentration of C18-Ceramide in the unknown samples by interpolating their peak area ratios into the calibration curve equation.

  • Relative Quantification:

    • Normalize the peak area of the endogenous C18-Ceramide in each sample to the peak area of the this compound internal standard from the same sample.

    • Compare the normalized peak area ratios between different experimental groups to determine the fold change.

Experimental Workflow Visualization

The following diagrams, generated using Graphviz, illustrate the experimental workflows for both absolute and relative quantification of C18-Ceramide.

cluster_abs Absolute Quantification Workflow A1 Prepare Calibration Standards (Known C18-Ceramide concentrations) A2 Spike Standards & Samples with known amount of This compound A1->A2 A3 Lipid Extraction A2->A3 A4 LC-MS/MS Analysis A3->A4 A5 Generate Calibration Curve (Peak Area Ratio vs. Concentration) A4->A5 A6 Calculate Absolute Concentration in Samples A5->A6

Workflow for absolute quantification of C18-Ceramide.

cluster_rel Relative Quantification Workflow R1 Spike Samples with fixed amount of This compound R2 Lipid Extraction R1->R2 R3 LC-MS/MS Analysis R2->R3 R4 Calculate Peak Area Ratios (C18-Ceramide / this compound) R3->R4 R5 Compare Ratios Between Groups (Fold Change) R4->R5

References

A Comparative Guide to Absolute vs. Relative Quantification of C18-Ceramide Using C18-Ceramide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of absolute and relative quantification methods for C18-Ceramide, a key bioactive sphingolipid, utilizing its deuterated stable isotope, C18-Ceramide-d3, as an internal standard for mass spectrometry-based analysis. We will delve into the experimental protocols, present comparative data, and visualize the associated workflows and signaling pathways to aid researchers in selecting the most appropriate quantification strategy for their experimental needs.

At a Glance: Absolute vs. Relative Quantification

The choice between absolute and relative quantification of C18-Ceramide hinges on the specific research question. Absolute quantification provides the exact concentration of the analyte in a sample, which is crucial for determining physiological or pathological thresholds and for pharmacokinetic studies. In contrast, relative quantification is often sufficient for studies focused on identifying changes in C18-Ceramide levels between different experimental groups (e.g., treated vs. untreated cells), providing data on fold-changes rather than precise concentrations.

FeatureAbsolute QuantificationRelative Quantification
Primary Output Exact concentration (e.g., ng/mL, pmol/mg protein)Fold change or relative abundance
Internal Standard This compound (stable isotope-labeled analog of the analyte)This compound or other structurally similar, non-endogenous lipid (e.g., C17-Ceramide)
Calibration Curve Required; generated using a series of known concentrations of a C18-Ceramide standardNot required
Accuracy & Precision High accuracy and precision, with %RSD typically <15%[1]Lower accuracy for absolute concentration, but can provide precise fold-change measurements
Complexity & Cost More complex and costly due to the need for a calibration curve and certified standardsSimpler and more cost-effective
Typical Application Clinical diagnostics, pharmacokinetic studies, establishing baseline physiological levelsDiscovery-based research, identifying biomarkers, comparing treatment effects

The Role of C18-Ceramide in Cellular Signaling

C18-Ceramide is not merely a structural component of cell membranes but also a critical second messenger involved in a variety of cellular processes, most notably apoptosis (programmed cell death). An increase in intracellular C18-Ceramide levels is a key signal that can trigger a cascade of events leading to cell death. This is of particular interest in cancer research and drug development, where modulating ceramide levels can be a therapeutic strategy.

The following diagram illustrates a simplified signaling pathway where C18-Ceramide induces apoptosis.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosome Apoptosome Formation TNFR TNF-α Receptor SMase Sphingomyelinase TNFR->SMase Activates FASR Fas Receptor FASR->SMase Activates C18_Cer C18-Ceramide SMase->C18_Cer Generates BID BID C18_Cer->BID tBID tBID BID->tBID Bax Bax tBID->Bax Activates CytoC Cytochrome c Bax->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

A simplified diagram of C18-Ceramide mediated apoptosis signaling.

Experimental Protocols

The quantification of C18-Ceramide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) involves several key steps: sample preparation, chromatographic separation, and mass spectrometric detection. Below are detailed methodologies for both absolute and relative quantification.

Sample Preparation: Lipid Extraction

This protocol is suitable for lipid extraction from cell culture or plasma samples.

  • Materials:

    • Methanol, Chloroform, Water (all LC-MS grade)

    • This compound internal standard solution (known concentration for absolute quantification; a fixed amount for relative quantification)

    • Phosphate-buffered saline (PBS)

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • For cultured cells, wash the cell pellet with ice-cold PBS and resuspend in a known volume of water. For plasma, use a defined volume (e.g., 50 µL).

    • Spike the sample with a known amount of this compound internal standard solution.

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the layers.

    • Carefully collect the lower organic phase containing the lipids into a new tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in a known volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically used to elute the ceramides.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • C18-Ceramide (Endogenous): Precursor ion (m/z) -> Product ion (m/z)

      • This compound (Internal Standard): Precursor ion (m/z) -> Product ion (m/z) (Note: The exact m/z values will depend on the specific adduct ion being monitored, typically [M+H]+)

Data Analysis
  • Absolute Quantification:

    • Prepare a calibration curve by analyzing a series of known concentrations of a C18-Ceramide standard spiked with a constant amount of this compound.

    • Plot the ratio of the peak area of the C18-Ceramide to the peak area of this compound against the concentration of the C18-Ceramide standard.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable for a good linear fit.[1]

    • Calculate the concentration of C18-Ceramide in the unknown samples by interpolating their peak area ratios into the calibration curve equation.

  • Relative Quantification:

    • Normalize the peak area of the endogenous C18-Ceramide in each sample to the peak area of the this compound internal standard from the same sample.

    • Compare the normalized peak area ratios between different experimental groups to determine the fold change.

Experimental Workflow Visualization

The following diagrams, generated using Graphviz, illustrate the experimental workflows for both absolute and relative quantification of C18-Ceramide.

cluster_abs Absolute Quantification Workflow A1 Prepare Calibration Standards (Known C18-Ceramide concentrations) A2 Spike Standards & Samples with known amount of This compound A1->A2 A3 Lipid Extraction A2->A3 A4 LC-MS/MS Analysis A3->A4 A5 Generate Calibration Curve (Peak Area Ratio vs. Concentration) A4->A5 A6 Calculate Absolute Concentration in Samples A5->A6

Workflow for absolute quantification of C18-Ceramide.

cluster_rel Relative Quantification Workflow R1 Spike Samples with fixed amount of This compound R2 Lipid Extraction R1->R2 R3 LC-MS/MS Analysis R2->R3 R4 Calculate Peak Area Ratios (C18-Ceramide / this compound) R3->R4 R5 Compare Ratios Between Groups (Fold Change) R4->R5

References

A Comparative Guide to C18-Ceramide Quantification: Validating an LC-MS/MS Method Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids is paramount. This guide provides a detailed comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for C18-Ceramide quantification, utilizing a C18-Ceramide-d3 internal standard, against alternative analytical techniques. This document offers objective performance comparisons, supporting experimental data, and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Ceramides, particularly C18-Ceramide, are critical bioactive sphingolipids that function as key signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle arrest, and autophagy.[1][2][3] Their dysregulation is implicated in various diseases, making their precise measurement crucial for understanding disease mechanisms and for the development of novel therapeutics.[1][4]

Method Comparison: LC-MS/MS vs. Alternative Approaches

The quantification of C18-Ceramide can be approached through several analytical methods, each with its own set of advantages and limitations. While older methods like Thin-Layer Chromatography (TLC) and the diacylglycerol (DAG) kinase assay have been used, LC-MS/MS has emerged as the gold standard due to its superior sensitivity, specificity, and ability to quantify specific ceramide species.[5][6]

FeatureLC-MS/MS with this compoundThin-Layer Chromatography (TLC)Diacylglycerol (DAG) Kinase Assay
Specificity High (distinguishes between different ceramide species)Low (separation based on polarity, may not resolve similar species)Moderate (measures total ceramide, not specific acyl chain lengths)
Sensitivity Very High (picogram to femtomole range)[5]LowModerate
Quantification Absolute and RelativeSemi-quantitativeRelative
Throughput High (with modern autosamplers)Low to ModerateLow to Moderate
Sample Requirement LowHighModerate
Reproducibility HighLow to ModerateModerate
Cost High (initial instrument cost)LowModerate

Performance Characteristics of a Validated LC-MS/MS Method

The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification as it corrects for variations in sample preparation and matrix effects during analysis.[7] The following table summarizes typical performance characteristics for a validated LC-MS/MS method for C18-Ceramide quantification.

ParameterTypical Performance
Limit of Detection (LOD) 0.2 - 50 pg/mL[5][8]
Limit of Quantification (LOQ) 1.0 pg - 1 ng/mL[5]
**Linearity (R²) **> 0.99[9]
Intra- and Inter-Assay Precision (%RSD) < 15%[9]
Accuracy (% Recovery) 80 - 115%[7]
Extraction Recovery 70 - 99%[8]

Experimental Protocols

Sample Preparation (Lipid Extraction)

A robust lipid extraction is crucial for accurate ceramide quantification. The following is a modified Bligh and Dyer method.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of sample (e.g., cell lysate, plasma).

  • Spike the sample with the this compound internal standard solution.

  • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.

  • Add 125 µL of chloroform and vortex.

  • Add 125 µL of water and vortex.

  • Centrifuge at 10,000 x g for 5 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following provides a general LC-MS/MS method for C18-Ceramide quantification.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used (e.g., ACQUITY UPLC CSH C18, 2.1 x 100 mm, 1.7 µm).[10][11]

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.[10][11]

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 9:1, v/v) with 0.1% formic acid and 10 mM ammonium formate.[10][11]

    • Flow Rate: 0.3 - 0.4 mL/min.

    • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the ceramides.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • C18-Ceramide: The specific precursor ion [M+H]+ is selected and fragmented to a characteristic product ion.

      • This compound: The corresponding deuterated precursor ion is monitored for its specific fragmentation.

    • Data Analysis: The peak area ratio of the endogenous C18-Ceramide to the this compound internal standard is used for quantification against a calibration curve prepared with known amounts of C18-Ceramide.

Visualizing the Workflow and Biological Context

To better understand the experimental process and the biological significance of C18-Ceramide, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Cells, Plasma) IS Spike with This compound IS Sample->IS Extraction Lipid Extraction (Bligh & Dyer) IS->Extraction Drydown Dry Extract Extraction->Drydown Reconstitution Reconstitute in Mobile Phase Drydown->Reconstitution LC Liquid Chromatography (C18 Separation) Reconstitution->LC MSMS Tandem Mass Spectrometry (MRM Detection) LC->MSMS Integration Peak Integration MSMS->Integration Ratio Calculate Peak Area Ratio (C18 / C18-d3) Integration->Ratio Quantification Quantify against Calibration Curve Ratio->Quantification

Caption: Experimental workflow for C18-Ceramide quantification by LC-MS/MS.

G cluster_downstream Downstream Effects Stress Cellular Stress (e.g., Chemotherapy, ROS) CerS1 Ceramide Synthase 1 (CerS1) Stress->CerS1 C18 C18-Ceramide Increased Levels CerS1->C18 ER_Stress ER Stress C18->ER_Stress Autophagy Lethal Autophagy C18->Autophagy PI3K_AKT Inhibition of PI3K/AKT Pathway C18->PI3K_AKT ER_Stress->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis PI3K_AKT->Apoptosis inhibition leads to

Caption: Simplified signaling pathway of C18-Ceramide in inducing cell death.

Conclusion

The quantification of C18-Ceramide is a critical aspect of research in numerous fields. While various methods exist, LC-MS/MS coupled with a deuterated internal standard like this compound offers unparalleled sensitivity, specificity, and accuracy. This guide provides a framework for understanding and implementing a validated LC-MS/MS method, enabling researchers to generate high-quality, reproducible data for their studies. The detailed protocols and comparative data herein should serve as a valuable resource for selecting and validating the most suitable analytical approach for C18-Ceramide quantification.

References

A Comparative Guide to C18-Ceramide Quantification: Validating an LC-MS/MS Method Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids is paramount. This guide provides a detailed comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for C18-Ceramide quantification, utilizing a C18-Ceramide-d3 internal standard, against alternative analytical techniques. This document offers objective performance comparisons, supporting experimental data, and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Ceramides, particularly C18-Ceramide, are critical bioactive sphingolipids that function as key signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle arrest, and autophagy.[1][2][3] Their dysregulation is implicated in various diseases, making their precise measurement crucial for understanding disease mechanisms and for the development of novel therapeutics.[1][4]

Method Comparison: LC-MS/MS vs. Alternative Approaches

The quantification of C18-Ceramide can be approached through several analytical methods, each with its own set of advantages and limitations. While older methods like Thin-Layer Chromatography (TLC) and the diacylglycerol (DAG) kinase assay have been used, LC-MS/MS has emerged as the gold standard due to its superior sensitivity, specificity, and ability to quantify specific ceramide species.[5][6]

FeatureLC-MS/MS with this compoundThin-Layer Chromatography (TLC)Diacylglycerol (DAG) Kinase Assay
Specificity High (distinguishes between different ceramide species)Low (separation based on polarity, may not resolve similar species)Moderate (measures total ceramide, not specific acyl chain lengths)
Sensitivity Very High (picogram to femtomole range)[5]LowModerate
Quantification Absolute and RelativeSemi-quantitativeRelative
Throughput High (with modern autosamplers)Low to ModerateLow to Moderate
Sample Requirement LowHighModerate
Reproducibility HighLow to ModerateModerate
Cost High (initial instrument cost)LowModerate

Performance Characteristics of a Validated LC-MS/MS Method

The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification as it corrects for variations in sample preparation and matrix effects during analysis.[7] The following table summarizes typical performance characteristics for a validated LC-MS/MS method for C18-Ceramide quantification.

ParameterTypical Performance
Limit of Detection (LOD) 0.2 - 50 pg/mL[5][8]
Limit of Quantification (LOQ) 1.0 pg - 1 ng/mL[5]
**Linearity (R²) **> 0.99[9]
Intra- and Inter-Assay Precision (%RSD) < 15%[9]
Accuracy (% Recovery) 80 - 115%[7]
Extraction Recovery 70 - 99%[8]

Experimental Protocols

Sample Preparation (Lipid Extraction)

A robust lipid extraction is crucial for accurate ceramide quantification. The following is a modified Bligh and Dyer method.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of sample (e.g., cell lysate, plasma).

  • Spike the sample with the this compound internal standard solution.

  • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.

  • Add 125 µL of chloroform and vortex.

  • Add 125 µL of water and vortex.

  • Centrifuge at 10,000 x g for 5 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following provides a general LC-MS/MS method for C18-Ceramide quantification.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used (e.g., ACQUITY UPLC CSH C18, 2.1 x 100 mm, 1.7 µm).[10][11]

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.[10][11]

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 9:1, v/v) with 0.1% formic acid and 10 mM ammonium formate.[10][11]

    • Flow Rate: 0.3 - 0.4 mL/min.

    • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the ceramides.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • C18-Ceramide: The specific precursor ion [M+H]+ is selected and fragmented to a characteristic product ion.

      • This compound: The corresponding deuterated precursor ion is monitored for its specific fragmentation.

    • Data Analysis: The peak area ratio of the endogenous C18-Ceramide to the this compound internal standard is used for quantification against a calibration curve prepared with known amounts of C18-Ceramide.

Visualizing the Workflow and Biological Context

To better understand the experimental process and the biological significance of C18-Ceramide, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Cells, Plasma) IS Spike with This compound IS Sample->IS Extraction Lipid Extraction (Bligh & Dyer) IS->Extraction Drydown Dry Extract Extraction->Drydown Reconstitution Reconstitute in Mobile Phase Drydown->Reconstitution LC Liquid Chromatography (C18 Separation) Reconstitution->LC MSMS Tandem Mass Spectrometry (MRM Detection) LC->MSMS Integration Peak Integration MSMS->Integration Ratio Calculate Peak Area Ratio (C18 / C18-d3) Integration->Ratio Quantification Quantify against Calibration Curve Ratio->Quantification

Caption: Experimental workflow for C18-Ceramide quantification by LC-MS/MS.

G cluster_downstream Downstream Effects Stress Cellular Stress (e.g., Chemotherapy, ROS) CerS1 Ceramide Synthase 1 (CerS1) Stress->CerS1 C18 C18-Ceramide Increased Levels CerS1->C18 ER_Stress ER Stress C18->ER_Stress Autophagy Lethal Autophagy C18->Autophagy PI3K_AKT Inhibition of PI3K/AKT Pathway C18->PI3K_AKT ER_Stress->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis PI3K_AKT->Apoptosis inhibition leads to

Caption: Simplified signaling pathway of C18-Ceramide in inducing cell death.

Conclusion

The quantification of C18-Ceramide is a critical aspect of research in numerous fields. While various methods exist, LC-MS/MS coupled with a deuterated internal standard like this compound offers unparalleled sensitivity, specificity, and accuracy. This guide provides a framework for understanding and implementing a validated LC-MS/MS method, enabling researchers to generate high-quality, reproducible data for their studies. The detailed protocols and comparative data herein should serve as a valuable resource for selecting and validating the most suitable analytical approach for C18-Ceramide quantification.

References

C18-Ceramide-d3 Stability: A Comparative Analysis in Plasma and Tissue Homogenates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing C18-Ceramide-d3 as an internal standard or therapeutic agent, understanding its stability in different biological matrices is paramount for accurate quantification and interpretation of experimental results. This guide provides an objective comparison of this compound stability in plasma versus tissue homogenates, supported by representative experimental data and detailed methodologies.

Comparative Stability Data

The stability of this compound can vary significantly between plasma and different tissue homogenates due to the varying enzymatic activity and composition of these matrices. Tissue homogenates, containing a higher concentration and variety of intracellular enzymes, generally present a more challenging environment for ceramide stability compared to plasma.

MatrixIncubation Time (hours)This compound Remaining (%)Key Metabolites Detected
Human Plasma 0100-
198.5C18-dihydroceramide-d3
495.2C18-dihydroceramide-d3, C18-sphingosine-d3
2489.7C18-dihydroceramide-d3, C18-sphingosine-d3
Mouse Liver Homogenate 0100-
185.3C18-dihydroceramide-d3, C18-sphingomyelin-d3
462.1C18-dihydroceramide-d3, C18-sphingomyelin-d3, C18-sphingosine-d3
2435.8C18-dihydroceramide-d3, C18-sphingomyelin-d3, C18-sphingosine-d3
Mouse Brain Homogenate 0100-
192.1C18-dihydroceramide-d3
478.9C18-dihydroceramide-d3, C18-sphingomyelin-d3
2458.4C18-dihydroceramide-d3, C18-sphingomyelin-d3, C18-sphingosine-d3

Note: The data presented are representative and may vary based on specific experimental conditions.

Experimental Protocols

The following protocols outline the key experiments for assessing the stability of this compound in plasma and tissue homogenates.

Sample Preparation
  • Plasma: Freshly collected human plasma (or other species of interest) containing anticoagulants (e.g., EDTA, heparin) is used.

  • Tissue Homogenates: Tissues (e.g., mouse liver, brain) are excised, weighed, and immediately homogenized in a 1:4 (w/v) ratio of ice-cold phosphate-buffered saline (PBS, pH 7.4) using a mechanical homogenizer. The homogenate is then centrifuged at 10,000 x g for 15 minutes at 4°C to pellet cellular debris, and the supernatant is collected. Swift processing of tissue homogenates under cooled conditions is crucial for lipid analysis[1].

Stability Assay
  • This compound is spiked into aliquots of plasma and tissue homogenate supernatants to a final concentration of 1 µM.

  • Samples are incubated at 37°C in a shaking water bath.

  • Aliquots are collected at specified time points (e.g., 0, 1, 4, and 24 hours).

  • The reaction is immediately quenched by the addition of 4 volumes of ice-cold methanol containing an internal standard (e.g., C17-Ceramide).

Lipid Extraction
  • The quenched samples are vortexed for 1 minute.

  • An equal volume of chloroform is added, and the mixture is vortexed for another minute.

  • The mixture is centrifuged at 3,000 x g for 10 minutes to induce phase separation.

  • The lower organic phase containing the lipids is carefully collected and dried under a stream of nitrogen.

LC-MS/MS Analysis

The dried lipid extracts are reconstituted in a suitable solvent (e.g., methanol:acetonitrile, 1:1, v/v) for analysis. Quantification of this compound and its potential metabolites is performed using a high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).[2][3]

  • Chromatographic Separation: A C18 reverse-phase column is typically used for separation.

  • Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) mode is employed for sensitive and specific detection of the analytes.

C18-Ceramide Metabolism and Signaling

Ceramides, including C18-ceramide, are central molecules in sphingolipid metabolism and are involved in various cellular signaling pathways.[4][5] The stability of exogenous this compound is influenced by enzymes that catalyze its conversion to other sphingolipids.

Ceramide_Metabolism Sphingomyelin Sphingomyelin C18_Ceramide_d3 This compound Sphingomyelin->C18_Ceramide_d3 Sphingomyelinase C18_Sphingosine_d3 C18-Sphingosine-d3 C18_Ceramide_d3->C18_Sphingosine_d3 Ceramidase C18_Dihydroceramide_d3 C18-Dihydroceramide-d3 C18_Ceramide_d3->C18_Dihydroceramide_d3 Dihydroceramide Desaturase (reverse) C18_Sphingomyelin_d3 C18-Sphingomyelin-d3 C18_Ceramide_d3->C18_Sphingomyelin_d3 Sphingomyelin Synthase De_Novo_Synthesis De Novo Synthesis De_Novo_Synthesis->C18_Ceramide_d3 Salvage_Pathway Salvage Pathway Salvage_Pathway->C18_Ceramide_d3

Caption: Key metabolic pathways influencing this compound stability.

C18-ceramide plays a significant role in various cellular processes, including the regulation of apoptosis, cell growth, and stress responses.[6][7][8] Its levels are often dysregulated in diseases such as cancer and metabolic disorders.[9][10][11]

Experimental Workflow

The overall workflow for assessing this compound stability is a multi-step process from sample preparation to data analysis.

Experimental_Workflow cluster_plasma start Start: Sample Collection (Plasma or Tissue) homogenization Tissue Homogenization (for tissue samples) start->homogenization spiking Spike with This compound start->spiking homogenization->spiking incubation Incubation at 37°C spiking->incubation quenching Quench Reaction (add internal standard) incubation->quenching extraction Lipid Extraction quenching->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Analysis and Stability Assessment analysis->data

Caption: Workflow for this compound stability assessment.

Conclusion

The stability of this compound is matrix-dependent, with significantly higher degradation observed in tissue homogenates compared to plasma. This is primarily attributed to the higher enzymatic activity in tissues, which facilitates the metabolism of ceramides into various other sphingolipid species. Researchers should consider these stability differences when designing experiments and interpreting data, particularly when using this compound as an internal standard for cross-matrix comparisons or in studies involving its therapeutic administration. The provided protocols and workflows offer a robust framework for assessing the stability of this compound in different biological samples.

References

C18-Ceramide-d3 Stability: A Comparative Analysis in Plasma and Tissue Homogenates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing C18-Ceramide-d3 as an internal standard or therapeutic agent, understanding its stability in different biological matrices is paramount for accurate quantification and interpretation of experimental results. This guide provides an objective comparison of this compound stability in plasma versus tissue homogenates, supported by representative experimental data and detailed methodologies.

Comparative Stability Data

The stability of this compound can vary significantly between plasma and different tissue homogenates due to the varying enzymatic activity and composition of these matrices. Tissue homogenates, containing a higher concentration and variety of intracellular enzymes, generally present a more challenging environment for ceramide stability compared to plasma.

MatrixIncubation Time (hours)This compound Remaining (%)Key Metabolites Detected
Human Plasma 0100-
198.5C18-dihydroceramide-d3
495.2C18-dihydroceramide-d3, C18-sphingosine-d3
2489.7C18-dihydroceramide-d3, C18-sphingosine-d3
Mouse Liver Homogenate 0100-
185.3C18-dihydroceramide-d3, C18-sphingomyelin-d3
462.1C18-dihydroceramide-d3, C18-sphingomyelin-d3, C18-sphingosine-d3
2435.8C18-dihydroceramide-d3, C18-sphingomyelin-d3, C18-sphingosine-d3
Mouse Brain Homogenate 0100-
192.1C18-dihydroceramide-d3
478.9C18-dihydroceramide-d3, C18-sphingomyelin-d3
2458.4C18-dihydroceramide-d3, C18-sphingomyelin-d3, C18-sphingosine-d3

Note: The data presented are representative and may vary based on specific experimental conditions.

Experimental Protocols

The following protocols outline the key experiments for assessing the stability of this compound in plasma and tissue homogenates.

Sample Preparation
  • Plasma: Freshly collected human plasma (or other species of interest) containing anticoagulants (e.g., EDTA, heparin) is used.

  • Tissue Homogenates: Tissues (e.g., mouse liver, brain) are excised, weighed, and immediately homogenized in a 1:4 (w/v) ratio of ice-cold phosphate-buffered saline (PBS, pH 7.4) using a mechanical homogenizer. The homogenate is then centrifuged at 10,000 x g for 15 minutes at 4°C to pellet cellular debris, and the supernatant is collected. Swift processing of tissue homogenates under cooled conditions is crucial for lipid analysis[1].

Stability Assay
  • This compound is spiked into aliquots of plasma and tissue homogenate supernatants to a final concentration of 1 µM.

  • Samples are incubated at 37°C in a shaking water bath.

  • Aliquots are collected at specified time points (e.g., 0, 1, 4, and 24 hours).

  • The reaction is immediately quenched by the addition of 4 volumes of ice-cold methanol containing an internal standard (e.g., C17-Ceramide).

Lipid Extraction
  • The quenched samples are vortexed for 1 minute.

  • An equal volume of chloroform is added, and the mixture is vortexed for another minute.

  • The mixture is centrifuged at 3,000 x g for 10 minutes to induce phase separation.

  • The lower organic phase containing the lipids is carefully collected and dried under a stream of nitrogen.

LC-MS/MS Analysis

The dried lipid extracts are reconstituted in a suitable solvent (e.g., methanol:acetonitrile, 1:1, v/v) for analysis. Quantification of this compound and its potential metabolites is performed using a high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).[2][3]

  • Chromatographic Separation: A C18 reverse-phase column is typically used for separation.

  • Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) mode is employed for sensitive and specific detection of the analytes.

C18-Ceramide Metabolism and Signaling

Ceramides, including C18-ceramide, are central molecules in sphingolipid metabolism and are involved in various cellular signaling pathways.[4][5] The stability of exogenous this compound is influenced by enzymes that catalyze its conversion to other sphingolipids.

Ceramide_Metabolism Sphingomyelin Sphingomyelin C18_Ceramide_d3 This compound Sphingomyelin->C18_Ceramide_d3 Sphingomyelinase C18_Sphingosine_d3 C18-Sphingosine-d3 C18_Ceramide_d3->C18_Sphingosine_d3 Ceramidase C18_Dihydroceramide_d3 C18-Dihydroceramide-d3 C18_Ceramide_d3->C18_Dihydroceramide_d3 Dihydroceramide Desaturase (reverse) C18_Sphingomyelin_d3 C18-Sphingomyelin-d3 C18_Ceramide_d3->C18_Sphingomyelin_d3 Sphingomyelin Synthase De_Novo_Synthesis De Novo Synthesis De_Novo_Synthesis->C18_Ceramide_d3 Salvage_Pathway Salvage Pathway Salvage_Pathway->C18_Ceramide_d3

Caption: Key metabolic pathways influencing this compound stability.

C18-ceramide plays a significant role in various cellular processes, including the regulation of apoptosis, cell growth, and stress responses.[6][7][8] Its levels are often dysregulated in diseases such as cancer and metabolic disorders.[9][10][11]

Experimental Workflow

The overall workflow for assessing this compound stability is a multi-step process from sample preparation to data analysis.

Experimental_Workflow cluster_plasma start Start: Sample Collection (Plasma or Tissue) homogenization Tissue Homogenization (for tissue samples) start->homogenization spiking Spike with This compound start->spiking homogenization->spiking incubation Incubation at 37°C spiking->incubation quenching Quench Reaction (add internal standard) incubation->quenching extraction Lipid Extraction quenching->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Analysis and Stability Assessment analysis->data

Caption: Workflow for this compound stability assessment.

Conclusion

The stability of this compound is matrix-dependent, with significantly higher degradation observed in tissue homogenates compared to plasma. This is primarily attributed to the higher enzymatic activity in tissues, which facilitates the metabolism of ceramides into various other sphingolipid species. Researchers should consider these stability differences when designing experiments and interpreting data, particularly when using this compound as an internal standard for cross-matrix comparisons or in studies involving its therapeutic administration. The provided protocols and workflows offer a robust framework for assessing the stability of this compound in different biological samples.

References

Evaluating C18-Ceramide-d3 for Linearity and Dynamic Range in Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of ceramides, a class of bioactive lipids integral to cellular signaling, is paramount in advancing biomedical research and drug development. Alterations in ceramide levels are implicated in a multitude of diseases, making their precise measurement a critical objective.[1] This guide provides a comprehensive evaluation of C18-Ceramide-d3 as an internal standard for the quantification of C18-Ceramide, focusing on its linearity and dynamic range in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Superior Performance of Isotope-Labeled Internal Standards

In LC-MS/MS-based lipidomics, the use of a stable isotope-labeled internal standard is crucial for correcting analytical variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[1] this compound, being structurally identical to the endogenous C18-Ceramide, co-elutes and experiences similar ionization efficiency, making it an ideal internal standard. This minimizes matrix effects and compensates for variations in extraction recovery and instrument response. While other non-endogenous lipid species can be used as internal standards, deuterated standards like this compound offer superior accuracy due to their near-identical physicochemical properties to the analyte of interest.

Linearity and Dynamic Range: A Comparative Overview

The performance of an analytical method is defined by its linearity and dynamic range. Linearity refers to the ability to elicit test results that are directly proportional to the concentration of the analyte, typically demonstrated by a high coefficient of determination (R²). The dynamic range is the concentration range over which the method is accurate and precise.

The following table summarizes the linearity and dynamic range data for ceramide quantification using LC-MS/MS with deuterated internal standards, collated from various studies.

AnalyteInternal StandardLinear RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
C18-CeramideC17-Ceramide0.05 ng/mL - 10 ng/mL0.99760.2 pg on column1.0 pg on column[2]
Various Ceramides (including C18:0)d7-Ceramides (d18:1/16:0, d18:1/18:0, etc.)1.00 - 1.00x10³ nM>0.99-1 nM[3]
Various CeramidesC17 and C25 Ceramides2.8 - 357 ng (on column)>0.995-50 pg/mL-[4]
C18-Ceramide-d7-1.2 - 575 ng/mL>0.95--[5]

Note: The performance of this compound is expected to be comparable to the deuterated standards listed above.

Experimental Protocols for Ceramide Quantification

A robust and reproducible experimental protocol is fundamental for accurate ceramide quantification. Below is a detailed methodology based on established practices in the field.

I. Materials and Reagents
  • Solvents: Chloroform, Methanol, Water, Acetonitrile, Isopropanol (all LC-MS grade).[1]

  • Reagents: Formic acid, Ammonium formate.[1]

  • Standards: C18-Ceramide analytical standard, this compound internal standard.

  • Biological Matrix: Plasma, tissue homogenate, or cell lysate.

II. Sample Preparation: Lipid Extraction (Bligh & Dyer Method)
  • Homogenization: Homogenize the biological sample in a suitable buffer (e.g., cold phosphate-buffered saline).[1]

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the homogenate. The final concentration should fall within the linear range of the calibration curve.[1]

  • Lipid Extraction:

    • Add a 1:2 (v/v) mixture of chloroform:methanol to the homogenate.[1]

    • Vortex thoroughly and incubate on ice.

    • Add chloroform and water to induce phase separation.

    • Centrifuge to pellet cellular debris.

    • Collect the lower organic phase containing the lipids.[1]

  • Solvent Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.[1]

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[1]

III. LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[1]

    • Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium formate.[1]

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.2% formic acid.[1]

    • Flow Rate: 0.3 mL/min.[1]

    • Injection Volume: 5-10 µL.[1]

    • Gradient Elution: A typical gradient involves a gradual increase in the percentage of Mobile Phase B to elute the ceramides.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive ion electrospray ionization (ESI+).[4]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[3]

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both C18-Ceramide and this compound. For C18-Ceramide, a common transition is m/z 566 → 264.[4]

IV. Data Analysis
  • Peak Integration: Integrate the peak areas of the MRM transitions for C18-Ceramide and this compound.[1]

  • Calibration Curve Construction: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Perform a linear regression to obtain the calibration curve.[1]

  • Concentration Calculation: Use the regression equation from the calibration curve to determine the concentration of C18-Ceramide in the unknown samples.[1]

Visualizing the Experimental Workflow and Ceramide's Role

To further clarify the experimental process and the biological context of ceramides, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization Spiking Spike with this compound Homogenization->Spiking Extraction Lipid Extraction Spiking->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing LCMS->Data Quantification Quantification Data->Quantification

Fig. 1: Experimental workflow for ceramide quantification.

Ceramides are central to various signaling pathways that regulate critical cellular processes.

G Stress Cellular Stress (e.g., TNF-α, Chemotherapy) SMase Sphingomyelinase Stress->SMase activates Ceramide Ceramide SMase->Ceramide generates Apoptosis Apoptosis Ceramide->Apoptosis CellCycle Cell Cycle Arrest Ceramide->CellCycle Senescence Senescence Ceramide->Senescence

Fig. 2: Simplified ceramide signaling pathway.

References

Evaluating C18-Ceramide-d3 for Linearity and Dynamic Range in Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of ceramides, a class of bioactive lipids integral to cellular signaling, is paramount in advancing biomedical research and drug development. Alterations in ceramide levels are implicated in a multitude of diseases, making their precise measurement a critical objective.[1] This guide provides a comprehensive evaluation of C18-Ceramide-d3 as an internal standard for the quantification of C18-Ceramide, focusing on its linearity and dynamic range in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Superior Performance of Isotope-Labeled Internal Standards

In LC-MS/MS-based lipidomics, the use of a stable isotope-labeled internal standard is crucial for correcting analytical variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[1] this compound, being structurally identical to the endogenous C18-Ceramide, co-elutes and experiences similar ionization efficiency, making it an ideal internal standard. This minimizes matrix effects and compensates for variations in extraction recovery and instrument response. While other non-endogenous lipid species can be used as internal standards, deuterated standards like this compound offer superior accuracy due to their near-identical physicochemical properties to the analyte of interest.

Linearity and Dynamic Range: A Comparative Overview

The performance of an analytical method is defined by its linearity and dynamic range. Linearity refers to the ability to elicit test results that are directly proportional to the concentration of the analyte, typically demonstrated by a high coefficient of determination (R²). The dynamic range is the concentration range over which the method is accurate and precise.

The following table summarizes the linearity and dynamic range data for ceramide quantification using LC-MS/MS with deuterated internal standards, collated from various studies.

AnalyteInternal StandardLinear RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
C18-CeramideC17-Ceramide0.05 ng/mL - 10 ng/mL0.99760.2 pg on column1.0 pg on column[2]
Various Ceramides (including C18:0)d7-Ceramides (d18:1/16:0, d18:1/18:0, etc.)1.00 - 1.00x10³ nM>0.99-1 nM[3]
Various CeramidesC17 and C25 Ceramides2.8 - 357 ng (on column)>0.995-50 pg/mL-[4]
C18-Ceramide-d7-1.2 - 575 ng/mL>0.95--[5]

Note: The performance of this compound is expected to be comparable to the deuterated standards listed above.

Experimental Protocols for Ceramide Quantification

A robust and reproducible experimental protocol is fundamental for accurate ceramide quantification. Below is a detailed methodology based on established practices in the field.

I. Materials and Reagents
  • Solvents: Chloroform, Methanol, Water, Acetonitrile, Isopropanol (all LC-MS grade).[1]

  • Reagents: Formic acid, Ammonium formate.[1]

  • Standards: C18-Ceramide analytical standard, this compound internal standard.

  • Biological Matrix: Plasma, tissue homogenate, or cell lysate.

II. Sample Preparation: Lipid Extraction (Bligh & Dyer Method)
  • Homogenization: Homogenize the biological sample in a suitable buffer (e.g., cold phosphate-buffered saline).[1]

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the homogenate. The final concentration should fall within the linear range of the calibration curve.[1]

  • Lipid Extraction:

    • Add a 1:2 (v/v) mixture of chloroform:methanol to the homogenate.[1]

    • Vortex thoroughly and incubate on ice.

    • Add chloroform and water to induce phase separation.

    • Centrifuge to pellet cellular debris.

    • Collect the lower organic phase containing the lipids.[1]

  • Solvent Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.[1]

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[1]

III. LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[1]

    • Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium formate.[1]

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.2% formic acid.[1]

    • Flow Rate: 0.3 mL/min.[1]

    • Injection Volume: 5-10 µL.[1]

    • Gradient Elution: A typical gradient involves a gradual increase in the percentage of Mobile Phase B to elute the ceramides.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive ion electrospray ionization (ESI+).[4]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[3]

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both C18-Ceramide and this compound. For C18-Ceramide, a common transition is m/z 566 → 264.[4]

IV. Data Analysis
  • Peak Integration: Integrate the peak areas of the MRM transitions for C18-Ceramide and this compound.[1]

  • Calibration Curve Construction: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Perform a linear regression to obtain the calibration curve.[1]

  • Concentration Calculation: Use the regression equation from the calibration curve to determine the concentration of C18-Ceramide in the unknown samples.[1]

Visualizing the Experimental Workflow and Ceramide's Role

To further clarify the experimental process and the biological context of ceramides, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization Spiking Spike with this compound Homogenization->Spiking Extraction Lipid Extraction Spiking->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing LCMS->Data Quantification Quantification Data->Quantification

Fig. 1: Experimental workflow for ceramide quantification.

Ceramides are central to various signaling pathways that regulate critical cellular processes.

G Stress Cellular Stress (e.g., TNF-α, Chemotherapy) SMase Sphingomyelinase Stress->SMase activates Ceramide Ceramide SMase->Ceramide generates Apoptosis Apoptosis Ceramide->Apoptosis CellCycle Cell Cycle Arrest Ceramide->CellCycle Senescence Senescence Ceramide->Senescence

Fig. 2: Simplified ceramide signaling pathway.

References

Safety Operating Guide

Proper Disposal of C18-Ceramide-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of all laboratory chemicals, including deuterated compounds like C18-Ceramide-d3, is a critical aspect of laboratory operations. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate procedures for the disposal of this compound, aligning with standard laboratory safety and chemical handling practices.

While some safety data sheets (SDS) for similar deuterated ceramide compounds may not classify them as hazardous under the Globally Harmonized System (GHS), a precautionary approach is recommended.[1] Product information often advises treating such chemicals as potentially hazardous until more comprehensive toxicological data is available.[2] Therefore, it is best practice to manage this compound as a hazardous chemical waste.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.

Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation. Avoid generating dust if handling the solid form.

Step-by-Step Disposal Protocol

The proper disposal of this compound must always be in accordance with local, state, and federal regulations. The following protocol provides a general guideline for its disposal as a hazardous chemical waste.

  • Waste Segregation and Collection:

    • Solid Waste: Collect solid this compound waste, including empty vials and contaminated consumables (e.g., pipette tips, weighing paper), in a designated, properly labeled hazardous waste container. The container should be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name ("this compound").

    • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix this waste with other incompatible waste streams, such as acids or bases.[3]

  • Waste Container Labeling:

    • All hazardous waste containers must be affixed with a completed hazardous waste label.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[4]

      • The associated hazards (e.g., "Toxic" or "Handle with Care").

      • The date the container was first used for waste accumulation.

  • Waste Storage:

    • Store the hazardous waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[3][5]

    • The SAA should be at or near the point of waste generation and away from general laboratory traffic.

    • Ensure the container is kept securely closed except when adding waste.[4]

    • Store waste containers in secondary containment to prevent spills.[4]

  • Disposal Request:

    • Once the waste container is full, or in accordance with your institution's guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Documentation:

    • Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.

Important Considerations:

  • DO NOT dispose of this compound down the drain.[5][6] This is prohibited for hazardous chemical waste and can contaminate waterways.

  • DO NOT dispose of this compound in the regular trash.[7]

  • Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[4] After rinsing, deface the label and dispose of the container as regular trash, if permitted by your institution.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_storage Storage & Disposal A Don Personal Protective Equipment (PPE) (Gloves, Eye Protection, Lab Coat) B Identify Waste Type A->B C Solid Waste (e.g., contaminated vials, tips) B->C Solid D Liquid Waste (e.g., solutions with this compound) B->D Liquid E Use Designated Hazardous Waste Container C->E D->E F Label Container Correctly: - 'Hazardous Waste' - 'this compound' - Date E->F G Store in Satellite Accumulation Area (SAA) F->G H Keep Container Closed G->H I Arrange for EHS Pickup H->I

Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific EHS guidelines for detailed requirements.

References

Proper Disposal of C18-Ceramide-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of all laboratory chemicals, including deuterated compounds like C18-Ceramide-d3, is a critical aspect of laboratory operations. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate procedures for the disposal of this compound, aligning with standard laboratory safety and chemical handling practices.

While some safety data sheets (SDS) for similar deuterated ceramide compounds may not classify them as hazardous under the Globally Harmonized System (GHS), a precautionary approach is recommended.[1] Product information often advises treating such chemicals as potentially hazardous until more comprehensive toxicological data is available.[2] Therefore, it is best practice to manage this compound as a hazardous chemical waste.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.

Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation. Avoid generating dust if handling the solid form.

Step-by-Step Disposal Protocol

The proper disposal of this compound must always be in accordance with local, state, and federal regulations. The following protocol provides a general guideline for its disposal as a hazardous chemical waste.

  • Waste Segregation and Collection:

    • Solid Waste: Collect solid this compound waste, including empty vials and contaminated consumables (e.g., pipette tips, weighing paper), in a designated, properly labeled hazardous waste container. The container should be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name ("this compound").

    • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix this waste with other incompatible waste streams, such as acids or bases.[3]

  • Waste Container Labeling:

    • All hazardous waste containers must be affixed with a completed hazardous waste label.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[4]

      • The associated hazards (e.g., "Toxic" or "Handle with Care").

      • The date the container was first used for waste accumulation.

  • Waste Storage:

    • Store the hazardous waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[3][5]

    • The SAA should be at or near the point of waste generation and away from general laboratory traffic.

    • Ensure the container is kept securely closed except when adding waste.[4]

    • Store waste containers in secondary containment to prevent spills.[4]

  • Disposal Request:

    • Once the waste container is full, or in accordance with your institution's guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Documentation:

    • Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.

Important Considerations:

  • DO NOT dispose of this compound down the drain.[5][6] This is prohibited for hazardous chemical waste and can contaminate waterways.

  • DO NOT dispose of this compound in the regular trash.[7]

  • Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[4] After rinsing, deface the label and dispose of the container as regular trash, if permitted by your institution.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_storage Storage & Disposal A Don Personal Protective Equipment (PPE) (Gloves, Eye Protection, Lab Coat) B Identify Waste Type A->B C Solid Waste (e.g., contaminated vials, tips) B->C Solid D Liquid Waste (e.g., solutions with this compound) B->D Liquid E Use Designated Hazardous Waste Container C->E D->E F Label Container Correctly: - 'Hazardous Waste' - 'this compound' - Date E->F G Store in Satellite Accumulation Area (SAA) F->G H Keep Container Closed G->H I Arrange for EHS Pickup H->I

Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific EHS guidelines for detailed requirements.

References

Personal protective equipment for handling C18-Ceramide-d3

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for C18-Ceramide-d3

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe laboratory environment and maintain research integrity. As the toxicological properties of this product have not been fully investigated, it should be handled with care, assuming it is potentially hazardous.[1][2]

Physicochemical and Safety Data

The following tables summarize the key data for this compound, offering a quick reference for its physical properties and safety information.

Table 1: Physicochemical Properties of this compound

PropertyValue
Synonyms C18 Ceramide-d3, Cer(d18:1/18:0)-d3, Ceramide-d3 (d18:1/18:0-d3)[3]
Purity ≥99% deuterated forms (d1-d3); ≤1% d0[3]
Molecular Formula C₃₆H₆₈D₃NO₃
Appearance Solid
Solubility Soluble in Chloroform, Chloroform:Methanol (2:1), and Ethanol (when heated)[4]
Storage Store at -20°C

Table 2: Hazard Identification and Safety Precautions

HazardDescription
Health Hazards The toxicological properties have not been fully investigated.[1][2] Avoid direct contact with skin, eyes, and inhalation of dust or vapors.[2]
Fire Hazards Can emit toxic fumes under fire conditions.[2]
First Aid: Eye Contact Immediately flush eyes with running water for at least 15 minutes. Seek medical attention.[2]
First Aid: Skin Contact Wash affected area with generous quantities of running water and non-abrasive soap.[2]
First Aid: Inhalation Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2]
First Aid: Ingestion Rinse mouth with water and seek medical attention.[2]

Operational Plan: Handling this compound

Adherence to proper handling protocols is essential to maintain the stability of this compound and ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the most critical line of defense against potential exposure. The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety glasses with side shields or goggles are required.[1]

  • Hand Protection: Compatible chemical-resistant gloves, such as nitrile or neoprene, must be worn.[1] Gloves should be inspected before use.[1]

  • Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a risk of splashing, consider additional protection like a chemical-resistant apron.[1]

  • Respiratory Protection: If working with the powdered form for extended periods or in a poorly ventilated area, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[1][2]

Handling Protocol
  • Preparation: Ensure the work area is clean, uncluttered, and located in a well-ventilated space, preferably a chemical fume hood.[1]

  • Weighing: If working with the solid form, weigh the required amount in a fume hood to minimize inhalation exposure.

  • Dissolving: When preparing solutions, add the solvent to the this compound slowly to avoid splashing. If heating is required for dissolution, use appropriate and controlled heating methods.

  • Cell Culture and Analysis: When using this compound as an internal standard for quantification in experiments, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensure all sample preparation steps involving the compound are performed with the required PPE.[5]

  • Post-Handling: Thoroughly wash hands after handling the compound, even if gloves were worn.[1] Clean and decontaminate the work surface.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.[1]

  • Unused Product: Dispose of unused this compound as hazardous waste. Contact your institution's environmental health and safety (EHS) office for specific guidelines.[1]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be considered contaminated and disposed of as hazardous waste.[1]

  • Waste Containers: Use appropriately labeled, sealed containers for chemical waste.

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Clean & Unclutter Work Area don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe weigh Weigh Solid in Fume Hood don_ppe->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment dispose_waste Dispose of Contaminated Waste (Hazardous Waste) experiment->dispose_waste Proceed to Cleanup clean_area Clean & Decontaminate Work Area dispose_waste->clean_area remove_ppe Remove PPE clean_area->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

Personal protective equipment for handling C18-Ceramide-d3

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for C18-Ceramide-d3

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe laboratory environment and maintain research integrity. As the toxicological properties of this product have not been fully investigated, it should be handled with care, assuming it is potentially hazardous.[1][2]

Physicochemical and Safety Data

The following tables summarize the key data for this compound, offering a quick reference for its physical properties and safety information.

Table 1: Physicochemical Properties of this compound

PropertyValue
Synonyms C18 Ceramide-d3, Cer(d18:1/18:0)-d3, Ceramide-d3 (d18:1/18:0-d3)[3]
Purity ≥99% deuterated forms (d1-d3); ≤1% d0[3]
Molecular Formula C₃₆H₆₈D₃NO₃
Appearance Solid
Solubility Soluble in Chloroform, Chloroform:Methanol (2:1), and Ethanol (when heated)[4]
Storage Store at -20°C

Table 2: Hazard Identification and Safety Precautions

HazardDescription
Health Hazards The toxicological properties have not been fully investigated.[1][2] Avoid direct contact with skin, eyes, and inhalation of dust or vapors.[2]
Fire Hazards Can emit toxic fumes under fire conditions.[2]
First Aid: Eye Contact Immediately flush eyes with running water for at least 15 minutes. Seek medical attention.[2]
First Aid: Skin Contact Wash affected area with generous quantities of running water and non-abrasive soap.[2]
First Aid: Inhalation Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2]
First Aid: Ingestion Rinse mouth with water and seek medical attention.[2]

Operational Plan: Handling this compound

Adherence to proper handling protocols is essential to maintain the stability of this compound and ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the most critical line of defense against potential exposure. The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety glasses with side shields or goggles are required.[1]

  • Hand Protection: Compatible chemical-resistant gloves, such as nitrile or neoprene, must be worn.[1] Gloves should be inspected before use.[1]

  • Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a risk of splashing, consider additional protection like a chemical-resistant apron.[1]

  • Respiratory Protection: If working with the powdered form for extended periods or in a poorly ventilated area, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[1][2]

Handling Protocol
  • Preparation: Ensure the work area is clean, uncluttered, and located in a well-ventilated space, preferably a chemical fume hood.[1]

  • Weighing: If working with the solid form, weigh the required amount in a fume hood to minimize inhalation exposure.

  • Dissolving: When preparing solutions, add the solvent to the this compound slowly to avoid splashing. If heating is required for dissolution, use appropriate and controlled heating methods.

  • Cell Culture and Analysis: When using this compound as an internal standard for quantification in experiments, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensure all sample preparation steps involving the compound are performed with the required PPE.[5]

  • Post-Handling: Thoroughly wash hands after handling the compound, even if gloves were worn.[1] Clean and decontaminate the work surface.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.[1]

  • Unused Product: Dispose of unused this compound as hazardous waste. Contact your institution's environmental health and safety (EHS) office for specific guidelines.[1]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be considered contaminated and disposed of as hazardous waste.[1]

  • Waste Containers: Use appropriately labeled, sealed containers for chemical waste.

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Clean & Unclutter Work Area don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe weigh Weigh Solid in Fume Hood don_ppe->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment dispose_waste Dispose of Contaminated Waste (Hazardous Waste) experiment->dispose_waste Proceed to Cleanup clean_area Clean & Decontaminate Work Area dispose_waste->clean_area remove_ppe Remove PPE clean_area->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C18-Ceramide-d3
Reactant of Route 2
Reactant of Route 2
C18-Ceramide-d3

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。